Product packaging for Methyl 4-oxobutyrate(Cat. No.:CAS No. 13865-19-5)

Methyl 4-oxobutyrate

Cat. No.: B079141
CAS No.: 13865-19-5
M. Wt: 116.11 g/mol
InChI Key: DLZVZNAPRCRXEG-UHFFFAOYSA-N
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Description

Methyl 4-oxobutanoate is a high-purity, bifunctional β-ketoester building block of significant value in synthetic organic chemistry and medicinal chemistry research. Its structure features a reactive methyl ester and a ketone carbonyl, separated by a two-carbon methylene chain, making it an ideal precursor for a wide range of cyclization and chain-extension reactions. A primary application is its use in heterocyclic synthesis, particularly in the construction of pyrrole, furan, and pyridine rings via reactions such as the Knorr pyrrole synthesis and other cyclocondensations with binucleophiles. Furthermore, it serves as a key intermediate in the synthesis of pharmaceutical compounds, including GABA (γ-aminobutyric acid) analogs and other neurologically active molecules, by providing a scaffold that can be readily functionalized. The keto group is highly amenable to nucleophilic attack and can undergo Grignard additions or reductive amination, while the ester can be hydrolyzed, reduced, or subjected to Claisen-type condensation reactions. This reactivity profile makes Methyl 4-oxobutanoate an indispensable tool for researchers developing novel synthetic methodologies, exploring structure-activity relationships in drug discovery, and synthesizing complex natural product analogs. It is supplied with detailed analytical data (including GC/MS, NMR) to ensure batch-to-batch consistency and support rigorous experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B079141 Methyl 4-oxobutyrate CAS No. 13865-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxobutanoate
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InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVZNAPRCRXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID20160736
Record name Methyl 4-oxobutyrate
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Molecular Weight

116.11 g/mol
Source PubChem
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CAS No.

13865-19-5
Record name Methyl 4-oxobutanoate
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Record name Methyl 4-oxobutyrate
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Record name Methyl 4-oxobutyrate
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Record name Methyl 4-oxobutyrate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-oxobutyrate, also known as methyl succinyl-semialdehyde, is a bifunctional organic compound featuring both an ester and an aldehyde group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of complex molecular architectures, including alkaloids and other active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, covering its fundamental chemical and physical properties, detailed spectroscopic profile for characterization, common synthetic methodologies, significant applications in drug development, and essential safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights to facilitate its effective use in a laboratory and industrial setting.

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often determined by its functional group diversity and reactivity. This compound (CAS No. 13865-19-5) stands out as a prime example of a versatile synthon.[1][2] Its structure, incorporating a terminal aldehyde and a methyl ester, allows for a wide array of chemical transformations. The aldehyde group is amenable to nucleophilic additions, reductions, and oxidations, while the ester functionality can undergo hydrolysis, amidation, and reduction. This dual reactivity enables chemists to employ it in various synthetic strategies, such as the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]

This guide delves into the core scientific principles and practical applications of this compound. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential as a precursor to industrially significant compounds like γ-butyrolactone and 1,4-butanediol.[4]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, process scale-up, and safety assessments. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 13865-19-5[1][2][5]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][5]
IUPAC Name methyl 4-oxobutanoate[2]
Synonyms Methyl 4-oxobutanoate, β-(Methoxycarbonyl)propionaldehyde, 3-Formylpropionic acid methyl ester[1][5]
Appearance Colorless oil with a fruity odor[3]
Boiling Point 187-188 °C (lit.)[5]
Density 1.109 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.424 (lit.)[5]
Solubility Highly soluble in water, ethanol, and other polar solvents; limited solubility in non-polar solvents.[3]
Flash Point 86.1 °C (187.0 °F)[5]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is a cornerstone of chemical research. The following section outlines the expected spectroscopic data for this compound, which is essential for its identification and purity assessment.

¹H NMR Spectroscopy

In a proton NMR spectrum (solvent: CDCl₃), the following signals are characteristic of the this compound structure:

  • ~9.8 ppm (t, 1H): A triplet corresponding to the aldehydic proton (-CHO), split by the adjacent methylene group.

  • ~3.7 ppm (s, 3H): A singlet for the methyl ester protons (-OCH₃).

  • ~2.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the aldehyde (C2-H₂).

  • ~2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the ester carbonyl group (C3-H₂).

The integration of these peaks (1:3:2:2) and their respective splitting patterns provide a clear fingerprint for the molecule's proton environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule:

  • ~201 ppm: The aldehydic carbonyl carbon (-CHO).

  • ~173 ppm: The ester carbonyl carbon (-C(O)O-).

  • ~52 ppm: The methyl ester carbon (-OCH₃).

  • ~40 ppm: The methylene carbon adjacent to the aldehyde (C2).

  • ~28 ppm: The methylene carbon adjacent to the ester carbonyl (C3).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present. The spectrum of this compound will show two prominent carbonyl stretching bands:

  • ~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ester.

  • ~1725 cm⁻¹: A strong absorption for the C=O stretch of the aldehyde.

  • ~2820 and ~2720 cm⁻¹: Two weaker bands characteristic of the C-H stretch of the aldehyde.

  • ~1200-1100 cm⁻¹: A strong C-O stretching band associated with the ester group.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and economic feasibility.

Catalytic Carbonylation of Acrolein

A notable industrial process involves the reaction of acrolein, carbon monoxide, and methanol in the presence of a specialized catalyst system.[4] This method can produce this compound and its methanol addition products.[4]

  • Reactants: Acrolein, Carbon Monoxide (CO), Methanol (CH₃OH).

  • Catalyst System: A Group VIII metal component, typically palladium-based, a hydrogen halide, and an arylarsine co-promoter.[4]

  • Conditions: The reaction is typically carried out at elevated temperatures (90-135 °C) and pressures (1350-3500 psi).[4]

  • Significance: This process is valuable for producing key industrial intermediates. The resulting this compound can be further hydrogenated to yield γ-butyrolactone or 1,4-butanediol.[4]

Applications cluster_synthesis Role as a Key Intermediate M4O This compound Alkaloids Pyrrolizidine Alkaloids (e.g., Isoretronecanol) M4O->Alkaloids Asymmetric Synthesis (Mannich Reaction) GBL γ-Butyrolactone (GBL) M4O->GBL Catalytic Hydrogenation APIs Other Active Pharmaceutical Ingredients (APIs) M4O->APIs Versatile Building Block BDO 1,4-Butanediol GBL->BDO Further Reduction

Caption: Role as a versatile synthetic intermediate.

Intermediate for Industrial Chemicals

As previously mentioned, this compound is a direct precursor to γ-butyrolactone (GBL) and 1,4-butanediol (BDO), two high-volume industrial chemicals with widespread applications as solvents and in polymer production. [4]

Component of Natural Products

The methyl 4-oxobutanoate framework has been identified as a structural unit in various natural products isolated from fungi and marine algae. [6]Some of these natural compounds have shown interesting biological activities, including radical scavenging and cholinesterase inhibition, suggesting potential therapeutic relevance. [6]

Safety and Handling

While this compound is a valuable reagent, proper safety protocols must be strictly followed to minimize risks.

Hazard Identification
  • GHS Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319). [2][5]Some data also suggests it may cause respiratory irritation (H335). [2]* Signal Word: Warning. [2][5]* Physical Hazards: It is a combustible liquid. [5]Vapors may form explosive mixtures with air.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended storage temperature: 2-8°C). [5]Keep away from heat, sparks, and open flames.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [3]If irritation persists, seek medical advice.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

SafetyDecisionTree start Handling this compound ppe_check Is appropriate PPE worn? (Gloves, Goggles, Lab Coat) start->ppe_check ppe_yes Proceed with handling in a fume hood. ppe_check->ppe_yes Yes ppe_no STOP. Obtain and wear required PPE. ppe_check->ppe_no No spill_check Exposure or Spill Occurs? ppe_yes->spill_check spill_no Continue work safely. Store properly after use. spill_check->spill_no No spill_yes Follow First-Aid Measures and Emergency Protocols. spill_check->spill_yes Yes

Caption: Safety decision workflow for handling.

Conclusion

This compound is a cornerstone intermediate with significant utility in both academic research and industrial applications. Its dual functionality as an aldehyde and an ester provides a gateway to a vast array of complex molecules, most notably in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging this versatile building block to its fullest potential. As synthetic methodologies continue to advance, the importance of this compound as a key synthon in the development of novel compounds is poised to grow.

References

  • Methyl 4-oxobutyr
  • Process for the preparation of this compound and its methanol addition products. (1991).
  • This compound.

Sources

Physicochemical properties of methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxobutanoate

Introduction

Methyl 4-oxobutanoate (CAS No: 13865-19-5), also known as β-(Methoxycarbonyl)propionaldehyde, is a bifunctional organic compound featuring both a methyl ester and an aldehyde functional group.[1] Its molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol .[2][3] This unique structure makes it a highly versatile and valuable building block in synthetic organic chemistry.[4] As a colorless oil with a characteristic fruity odor, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules, from pharmaceutical agents to fine chemicals.[5] Its dual reactivity allows for selective transformations, making it an indispensable tool for researchers and drug development professionals in the construction of novel molecular architectures, including heterocyclic systems and neurologically active compounds like GABA (γ-aminobutyric acid) analogs.[4][5]

Physicochemical and General Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. The properties of methyl 4-oxobutanoate are well-documented, providing a solid foundation for its use in synthesis and analysis.

PropertyValueSource(s)
IUPAC Name methyl 4-oxobutanoate[2][4]
Synonyms Methyl 4-oxobutyrate, 3-Formylpropionic acid methyl ester[1][2]
CAS Number 13865-19-5[2][3]
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][3]
Appearance Colorless to off-white liquid/oil[3][5]
Odor Pleasant, fruity[5]
Density 1.109 g/mL at 25 °C[6][7]
Boiling Point 187-188 °C[6][7]
Refractive Index n20/D 1.424[7]
Flash Point 86.1 °C (187.0 °F)[1][8]
Solubility Profile

The solubility of methyl 4-oxobutanoate is dictated by the presence of polar functional groups (ester and aldehyde) and a short hydrocarbon chain. This duality in its structure results in broad miscibility with many common laboratory solvents.

The principle of "like dissolves like" is a reliable predictor of miscibility.[9] As a polar molecule, methyl 4-oxobutanoate is highly soluble in polar solvents.[5] Its polarity allows it to readily form homogenous solutions with other polar liquids.[9]

SolventSolubility/MiscibilitySource(s)
Water Highly soluble[5]
Ethanol Highly soluble[5]
Methanol Slightly Soluble[7]
Chloroform Slightly Soluble[7]
Other Polar Solvents Highly soluble[5]
Non-polar Solvents Limited solubility[5]
Stability and Storage

Proper storage is crucial to maintain the integrity of methyl 4-oxobutanoate. It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[10] For long-term stability, it is recommended to store the compound at 2-8°C.[7] Some suppliers recommend storage at -20°C under an inert nitrogen atmosphere for maximum shelf life.[3][11] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of methyl 4-oxobutanoate stems from the orthogonal reactivity of its aldehyde and ester moieties. This allows for a stepwise and controlled functionalization, making it a key precursor in multi-step syntheses.

  • Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack, participating in reactions such as Grignard additions, Wittig reactions, and reductive amination.[4]

  • Ester Reactivity : The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participate in Claisen-type condensation reactions.[4][5]

This dual functionality is leveraged in the synthesis of various important molecular classes. For instance, it is a starting material for producing piperidine alkaloids like (-)-deoxoprosophylline and 1-hydroxymethylpyrrolizidine alkaloids.[1][5][13] Its role in stereodivergent self-Mannich reactions has been pivotal in the asymmetric synthesis of alkaloids such as (+)-isoretronecanol and (+)-laburnine.[1][5]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Classes start Methyl 4-oxobutanoate reductive_amination Reductive Amination start->reductive_amination 1. Amine 2. Reducing Agent mannich_reaction Self-Mannich Reaction start->mannich_reaction Chiral Amine Catalyst cyclocondensation Cyclocondensation start->cyclocondensation Binucleophile gaba GABA Analogs reductive_amination->gaba alkaloids Pyrrolizidine & Piperidine Alkaloids mannich_reaction->alkaloids heterocycles Heterocycles (e.g., Pyrroles, Furans) cyclocondensation->heterocycles G start Dissolve Precursor in CH₂Cl₂/MeOH step2 Cool to -78 °C start->step2 step3 Bubble O₃ through solution step2->step3 step4 Purge with Argon step3->step4 step5 Add Triphenylphosphine step4->step5 step6 Warm to Room Temp step5->step6 step7 Concentrate & Purify step6->step7 end Pure Methyl 4-oxobutanoate step7->end

Sources

A Senior Application Scientist’s Guide to the Solubility of Methyl 4-Oxobutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxobutyrate (CAS 13865-19-5) is a bifunctional molecule featuring both an ester and an aldehyde group, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical compounds.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers a qualitative solubility profile based on these principles, and presents an authoritative, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Physicochemical Properties & Governing Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. For this compound (C₅H₈O₃), the key structural features are the methyl ester and the terminal aldehyde functionalities.[1][3]

  • Molecular Structure and Polarity: The presence of two oxygen atoms in the ester group and one in the aldehyde group creates significant bond polarization, rendering this compound a distinctly polar molecule. The carbonyl carbons carry partial positive charges, and the oxygen atoms carry partial negative charges, leading to strong dipole-dipole interactions.

  • Hydrogen Bonding Capability: The oxygen atoms of both the ester and aldehyde groups can act as hydrogen-bond acceptors.[4] However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen-bond donor. This distinction is critical for understanding its high affinity for protic solvents (e.g., alcohols) which can donate a hydrogen bond.

  • The "Like Dissolves Like" Paradigm: This principle is the cornerstone of solubility prediction. Polar solutes, like this compound, will exhibit higher solubility in polar solvents with which they can form strong intermolecular interactions (dipole-dipole, hydrogen bonding). Conversely, they will have limited solubility in nonpolar solvents where the primary interactions are weak van der Waals forces.

The following diagram illustrates the potential intermolecular forces between this compound and representative solvent classes.

Figure 1: Intermolecular Forces Governing Solubility cluster_solute Solute cluster_solvents Solvent Classes M4O This compound (Polar, H-bond acceptor) Protic Polar Protic (e.g., Ethanol) (Polar, H-bond donor/acceptor) M4O->Protic Strong Interaction (Dipole-Dipole, H-Bonding) Aprotic Polar Aprotic (e.g., Acetone) (Polar, H-bond acceptor) M4O->Aprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) (Nonpolar, van der Waals) M4O->Nonpolar Weak Interaction (van der Waals)

Caption: Key intermolecular forces between the solute and different solvent types.

Qualitative Solubility Profile

While specific quantitative data for this compound is not widely published, a reliable qualitative profile can be constructed based on its physicochemical properties.[1][5] This compound is a colorless oil, which often suggests miscibility with many common organic solvents.[1][5]

Solvent ClassRepresentative SolventsExpected SolubilityRationale for Interaction
Polar Protic Water, Ethanol, MethanolHigh / Miscible Strong dipole-dipole interactions and hydrogen bonding (solvent is H-bond donor, solute is acceptor).[1]
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)High / Miscible Strong dipole-dipole interactions between the polar solute and solvent.
Nonpolar Hexane, Toluene, Diethyl EtherLimited / Low Mismatch in polarity leads to weak solute-solvent interactions (van der Waals forces) compared to the strong cohesive forces of the polar solute.[1]

Authoritative Protocol: Quantitative Solubility Determination via the Isothermal Shake-Flask Method

For applications requiring precise concentration data, the solubility must be determined empirically. The isothermal equilibrium or "shake-flask" method is the industry-standard approach, providing highly reliable and reproducible results.[6][7][8] The following protocol is a self-validating system designed for accuracy.

Objective & Scope

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent at a controlled temperature. It is applicable for generating precise solubility data for use in process chemistry, formulation, and regulatory filings.[6]

Required Materials & Equipment
  • Test Compound: this compound (verify purity via CoA; note potential impurities like 4-oxobutanoic acid).[3]

  • Solvents: HPLC-grade or equivalent purity.

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials with PTFE-lined screw caps.

    • Constant temperature orbital shaker or water bath.[7][9]

    • Calibrated positive displacement pipettes.

    • Centrifuge with temperature control.

    • Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility).

    • Validated analytical system for quantification (e.g., HPLC-UV, GC-FID).[10]

    • Class A volumetric flasks and glassware.

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask method.

Figure 2: Isothermal Shake-Flask Solubility Workflow prep 1. Preparation Add excess solute to a known volume/mass of solvent in a vial. equil 2. Equilibration Seal vial and agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours. prep->equil Ensure tight seal sep 3. Phase Separation Centrifuge or allow to settle at temperature to separate undissolved solid. equil->sep Verify equilibrium reached (sample at multiple time points) sample 4. Sampling & Filtration Carefully withdraw an aliquot of the supernatant. Filter immediately using a syringe filter. sep->sample Avoid disturbing solid quant 5. Quantification Dilute the filtrate accurately and analyze concentration using a calibrated method (e.g., HPLC). sample->quant Gravimetric dilution is preferred calc 6. Calculation Determine solubility in mg/mL or mol/L, accounting for dilution. quant->calc

Caption: Step-by-step experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen solvent. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance) and agitation speed.[7] The agitation should be vigorous enough to keep the solid suspended but not so high as to create a vortex.[7] Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours.

    • Expert Insight: To rigorously validate that equilibrium has been reached, prepare multiple parallel samples and analyze them at different time points (e.g., 24h, 36h, 48h). The concentration should plateau when equilibrium is achieved.[7]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. Centrifugation at the same controlled temperature is the preferred method to avoid temperature-induced changes in solubility.

  • Sampling and Filtration: Carefully withdraw a known aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical method, such as HPLC or GC.[10]

  • Calculation: Using the measured concentration from the analytical instrument and the known dilution factor, calculate the original concentration of the saturated solution. Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

Safety & Handling

As a responsible scientist, proper handling of this compound is essential.

  • Hazards: The compound is known to cause skin and eye irritation.[1][11] Some data suggests it may also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[1][12]

  • Handling: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1] Avoid contact with skin and eyes. In case of exposure, wash the affected area thoroughly with soap and water.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, with recommended temperatures between 2-8°C.[3]

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 83779. [Link]
  • The Good Scents Company. (n.d.). This compound.
  • ResearchGate. (2024, November).
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]
  • ChemSynthesis. (2025, May 20).
  • Scribd. (n.d.).
  • World Health Organization. (2018, July 2).
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. [Link]
  • SIELC Technologies. (2018, May 16).

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A Senior Application Scientist's Guide to Methyl 4-Oxobutyrate: Commercial Sourcing, Purity Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Importance of a C5 Building Block

In the landscape of organic synthesis and drug development, progress is often dictated by the reliability and quality of foundational chemical scaffolds. Methyl 4-oxobutyrate (CAS No. 13865-19-5), a bifunctional molecule containing both an ester and an aldehyde, is a quintessential example of such a critical building block.[1][2] Its utility spans from the synthesis of complex natural products to the development of novel pharmaceutical intermediates.[2][3] For the medicinal chemist or process development scientist, a thorough understanding of this reagent's commercial landscape, purity profile, and analytical characterization is not merely academic—it is a prerequisite for reproducible, high-fidelity research.

This guide provides an in-depth technical overview of this compound, designed for the practicing scientist. We will move beyond a simple cataloging of facts to explore the causality behind purity issues, the logic of analytical method selection, and the practical implications of its use in the laboratory.

Section 1: Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, though typically for research and development purposes rather than large-scale GMP manufacturing.[4] The purity of commercially available lots can vary, which necessitates careful supplier selection and in-house quality control.

Representative Commercial Suppliers and Purity Grades

The following table summarizes offerings from several major chemical vendors. It is important to note that stated purity levels are based on a specific analytical technique (e.g., GC, NMR) and may not capture all potential impurities.

SupplierProduct NameCAS NumberStated PurityTypical Use
Sigma-Aldrich (Merck) This compound13865-19-590%Experimental / Research
BOC Sciences Methyl 4-oxobutanoate13865-19-595%Experimental / Research
Santa Cruz Biotechnology This compound13865-19-5≥90%Experimental / Research
Tokyo Chemical Industry (TCI) Methyl 4-Oxobutanoate13865-19-5>95.0% (GC)Research / Synthesis
Thermo Fisher Scientific Methyl 4-oxobutanoate13865-19-595%Research / Synthesis

Data compiled from publicly available supplier information.[4]

Key Sourcing Considerations
  • Purity vs. Cost: Higher purity grades command a premium. For initial route scouting or non-critical applications, a technical grade (e.g., 90%) may be sufficient. For late-stage development or synthesis of analytical standards, investing in the highest available purity is crucial.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the analytical method used for purity determination (e.g., GC area %, qNMR) and the levels of known impurities.

  • Potential Impurities: The most common impurities often stem from the synthetic route. Understanding the manufacturing process provides insight into what to look for during analytical characterization.

Section 2: Synthesis Routes and Consequent Impurity Profiles

The purity of this compound is intrinsically linked to its method of synthesis. A prevalent industrial method involves the palladium-catalyzed reaction of acrolein, carbon monoxide, and methanol.[5]

Fig 1: Simplified synthesis scheme and common process-related impurities.

This process, while efficient, can lead to characteristic byproducts. The aldehyde functionality of the product can react further with the methanol solvent/reagent, especially under acidic conditions, to form methyl 4,4-dimethoxybutyrate (the dimethyl acetal).[5] Intramolecular cyclization can also occur, yielding γ-methoxy-γ-butyrolactone .[5] These are often the most significant process-related impurities found in commercial batches. Other potential impurities include unreacted starting materials and solvents used during workup and purification.

Section 3: A Framework for Analytical Characterization and Purity Validation

Ensuring the fitness-for-purpose of this compound requires a multi-pronged analytical approach. No single technique provides a complete picture; instead, they offer complementary information for a comprehensive purity assessment.

G cluster_workflow Analytical Workflow cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis Start Commercial Lot of this compound NMR 1H & 13C NMR (Structure, Purity) Start->NMR GCMS GC-MS (Volatiles, ID) Start->GCMS HPLC HPLC-UV/MS (Non-volatiles, Purity) Start->HPLC IR FTIR (Functional Groups) NMR->IR KF Karl Fischer (Water Content) NMR->KF Report Comprehensive Certificate of Analysis NMR->Report GCMS->IR GCMS->KF GCMS->Report HPLC->IR HPLC->KF HPLC->Report IR->Report KF->Report

Fig 2: Logical workflow for the comprehensive analysis of this compound.
Comparative Overview of Key Analytical Methods

The choice of method depends on the specific question being asked, from structural confirmation to the precise quantification of trace impurities.

TechniquePrincipleStrengthsLimitations
HPLC Partitioning between liquid mobile and solid stationary phases.[6]High resolution for non-volatile impurities; versatile; non-destructive.[6]Requires a UV chromophore for sensitive detection; keto-enol tautomerism can complicate chromatography.[6]
GC-MS Partitioning between gaseous mobile and liquid/solid stationary phases, with mass spec detection.[7]Excellent for volatile impurities and starting materials; provides mass for peak identification.Not suitable for non-volatile or thermally labile impurities; requires derivatization for some compounds.
qNMR Signal integration relative to a certified internal standard.[7]Provides absolute purity (assay) without a specific reference standard of the analyte; highly structurally informative.Lower sensitivity than chromatographic methods for trace impurities; requires a high-field instrument and careful experimental setup.
FTIR Absorption of infrared radiation by molecular vibrations.[8]Rapid confirmation of key functional groups (C=O aldehyde, C=O ester).Provides little to no information on minor impurities; not quantitative.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing purity and separating non-volatile impurities.

  • Instrumentation & Columns:

    • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately prepare a sample solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis & Data Processing:

    • Inject 10 µL of the sample solution.

    • Record the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.[6]

Protocol: Quantitative Purity Assay by ¹H NMR (qNMR)

This protocol provides a method for determining the absolute mass purity of a sample.

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (IS) with known purity (e.g., maleic acid, dimethyl sulfone). The IS must have signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30 seconds) to ensure full signal relaxation for accurate integration.

  • Data Processing & Calculation:

    • Integrate a well-resolved signal for this compound (e.g., the methyl ester singlet at ~3.6 ppm) and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PurityIS = Purity of the internal standard.[7]

Section 4: Applications in Drug Discovery and Development

The value of this compound lies in its synthetic versatility. The aldehyde can be used in reactions like reductive aminations, Wittig reactions, and aldol condensations, while the ester provides a handle for hydrolysis, amidation, or reduction.

Role as a Key Synthetic Intermediate

This compound serves as a starting material for a variety of heterocyclic scaffolds and complex molecules.

  • Pyrrolizidine Alkaloids: It is used in stereodivergent strategies for the asymmetric synthesis of (+)- and (-)-isoretronecanol.[2]

  • Piperidine Alkaloids: The molecule is a precursor for the asymmetric synthesis of (-)-deoxoprosophylline.[3]

  • Chiral Lactams: Through Cu(I)-catalyzed enantioselective addition of nitromethane followed by reduction and cyclization, it can be converted to (S)-5-hydroxypiperidin-2-one, a valuable chiral intermediate.[2]

G cluster_products Synthetic Targets M4O This compound Alkaloid Pyrrolizidine Alkaloids (e.g., Isoretronecanol) M4O->Alkaloid Self-Mannich Reaction Piperidine Piperidine Derivatives (e.g., Deoxoprosophylline) M4O->Piperidine Multi-step Synthesis Lactam (S)-5-hydroxypiperidin-2-one M4O->Lactam Henry Reaction, Reduction, Lactamization

Fig 3: Synthetic utility of this compound as a precursor.
The "Magic Methyl" Precursor

Beyond its role as a carbon skeleton, the ester functionality makes this compound a precursor for introducing methyl groups into larger molecules. The strategic placement of a methyl group—often called the "magic methyl" effect—can profoundly impact a drug candidate's properties by:

  • Blocking Metabolic Sites: A methyl group can sterically hinder enzymatic degradation, improving metabolic stability and half-life.[9][10]

  • Modulating Potency: It can fill a hydrophobic pocket in a target protein, increasing binding affinity.[10]

  • Improving Physicochemical Properties: Methylation can alter solubility and lipophilicity, which are key components of a molecule's pharmacokinetic profile.[9][10]

Conclusion

This compound is a foundational reagent whose apparent simplicity belies its synthetic power. For the researcher, a successful outcome often begins with the procurement of well-characterized starting materials. This guide has outlined the commercial landscape for this building block, highlighting the importance of understanding supplier specifications and potential process-related impurities. By employing a rational, multi-technique analytical workflow combining chromatography (HPLC, GC-MS) and spectroscopy (NMR, IR), scientists can validate the purity and identity of their material, ensuring the integrity of their subsequent research. As a versatile precursor to medicinally relevant scaffolds, a deep appreciation for the quality control of this compound is a critical, albeit often overlooked, step on the path to discovery.

References

  • Process for the preparation of this compound and its methanol addition products.
  • Methyl 4-oxobutyr
  • This compound, 13865-19-5. The Good Scents Company. [Link]
  • METHYL NITR
  • This compound.
  • Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. J-STAGE. [Link]
  • [Application of methyl in drug design].
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
  • Melanocortin-4 Receptor as a New Target for Drug Development.

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An In-Depth Technical Guide to the Synthesis and Reactivity of Methyl 4-Oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxobutanoate, also known as methyl succinate semialdehyde, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a methyl ester and an aldehyde, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis and reactivity of methyl 4-oxobutanoate, offering field-proven insights and detailed experimental protocols to support researchers in its effective utilization.

Methyl 4-oxobutanoate is a colorless oil with a fruity odor, and it is soluble in polar organic solvents like ethanol and water.[1] Its utility in organic synthesis is demonstrated by its application in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids and as a precursor to piperidine alkaloids like (-)-deoxoprosophylline.[2][3] The dual functionality of the molecule allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of methyl 4-oxobutanoate is crucial for its synthesis, purification, and characterization.

PropertyValueReference
Molecular Formula C₅H₈O₃[6]
Molecular Weight 116.12 g/mol [6]
Boiling Point 187-188 °C
Density 1.109 g/mL at 25 °C
Refractive Index (n20/D) 1.424
¹H NMR (CDCl₃) δ 9.8 (s, 1H, CHO), 3.7 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂CHO), 2.6 (t, 2H, CH₂CO)[7]
¹³C NMR (CDCl₃) δ 201.5 (CHO), 173.0 (COO), 51.5 (OCH₃), 38.0 (CH₂CHO), 27.5 (CH₂CO)[7]
FTIR (film) ~2950 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1735 cm⁻¹ (ester C=O stretch), ~1725 cm⁻¹ (aldehyde C=O stretch)[8]

Synthesis of Methyl 4-Oxobutanoate

Several synthetic routes to methyl 4-oxobutanoate have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Ozonolysis of Cyclic Alkenes

Ozonolysis of readily available cyclic alkenes, followed by a reductive workup, provides a direct route to difunctional compounds. The synthesis from methyl cyclopentene-1-carboxylate is a good example.

  • Dissolution: Dissolve methyl cyclopentene-1-carboxylate (1.0 eq) in a 3:1 mixture of dichloromethane and methanol at -78 °C.

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purging: Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Reduction: Add dimethyl sulfide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can be purified by distillation or column chromatography to yield methyl 4-oxobutanoate.

Causality: The ozonolysis reaction cleaves the double bond of the cyclic alkene to form an unstable ozonide intermediate. The subsequent reductive workup with dimethyl sulfide cleaves the ozonide to yield the desired aldehyde and ester functionalities, avoiding over-oxidation to the carboxylic acid. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

ozonolysis start Methyl Cyclopentene-1-carboxylate step1 1. O₃, CH₂Cl₂/MeOH, -78 °C start->step1 intermediate Ozonide Intermediate step1->intermediate step2 2. (CH₃)₂S intermediate->step2 end Methyl 4-oxobutanoate step2->end

Caption: Ozonolysis of Methyl Cyclopentene-1-carboxylate.

From Succinic Anhydride

A multi-step synthesis starting from succinic anhydride offers a cost-effective and scalable approach. This method involves monoesterification, conversion to an acyl chloride, and subsequent selective reduction.[9]

  • Step 1: Mono-methyl succinate formation

    • Reflux a mixture of succinic anhydride (1.0 eq) and anhydrous methanol (5.0 eq) for 4-6 hours.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure to obtain mono-methyl succinate.

  • Step 2: Methyl 4-chloro-4-oxobutanoate formation

    • Dissolve the mono-methyl succinate (1.0 eq) in an anhydrous solvent like dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude methyl 4-chloro-4-oxobutanoate is typically used directly in the next step.

  • Step 3: Reduction to Methyl 4-oxobutanoate

    • The selective reduction of the acyl chloride to the aldehyde can be achieved via Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst, e.g., Pd/BaSO₄) or by using a stoichiometric amount of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride at low temperature.

Causality: The initial ring-opening of succinic anhydride with methanol provides the monoester. The more reactive carboxylic acid is then converted to an acyl chloride, which can be selectively reduced to the aldehyde in the presence of the less reactive ester. The choice of a mild or poisoned reducing agent is critical to prevent over-reduction to the alcohol.

succinic_anhydride_route start Succinic Anhydride step1 Methanol, Reflux start->step1 intermediate1 Mono-methyl succinate step1->intermediate1 step2 SOCl₂ intermediate1->step2 intermediate2 Methyl 4-chloro-4-oxobutanoate step2->intermediate2 step3 Selective Reduction (e.g., Rosenmund) intermediate2->step3 end Methyl 4-oxobutanoate step3->end

Caption: Synthesis from Succinic Anhydride.

Reactivity of Methyl 4-Oxobutanoate

The presence of both an aldehyde and an ester functionality allows for a wide range of chemical transformations. The aldehyde is generally more reactive towards nucleophiles than the ester, allowing for selective reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde group into an alkene, while leaving the ester group intact. This allows for the introduction of various substituents at the 4-position.

  • Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, suspend (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) to generate the ylide.

  • Reaction: To the ylide solution, add a solution of methyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield the corresponding α,β-unsaturated nitrile.

Causality: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form the alkene and triphenylphosphine oxide. The high stability of the P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.

wittig_reaction start Methyl 4-oxobutanoate reagent (Cyanomethyl)triphenylphosphonium chloride + Base start->reagent Wittig Reaction product Methyl 5-cyano-4-pentenoate reagent->product byproduct Triphenylphosphine oxide reagent->byproduct

Caption: Wittig Reaction of Methyl 4-oxobutanoate.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. In the case of methyl 4-oxobutanoate, this reaction allows for the introduction of a nitrogen-containing substituent at the 4-position.

  • Imine Formation: In a round-bottom flask, dissolve methyl 4-oxobutanoate (1.0 eq) and benzylamine (1.05 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture.[10]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield the corresponding N-benzyl amino ester.

Causality: The reaction proceeds via the initial formation of an imine (or iminium ion under acidic conditions) between the aldehyde and the primary amine. The mild reducing agent, sodium triacetoxyborohydride, is selective for the reduction of the iminium ion over the aldehyde and ester, thus enabling a one-pot procedure.[11]

reductive_amination start Methyl 4-oxobutanoate reagents 1. Benzylamine 2. NaBH(OAc)₃ start->reagents product Methyl 4-(benzylamino)butanoate reagents->product

Caption: Reductive Amination of Methyl 4-oxobutanoate.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base. This reaction is useful for synthesizing α,β-unsaturated compounds.

  • Reaction Setup: To a solution of methyl 4-oxobutanoate (1.0 eq) and malononitrile (1.1 eq) in a solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine (0.1 eq).

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (to remove the basic catalyst) and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Causality: The basic catalyst deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then adds to the electrophilic aldehyde carbonyl group. The resulting aldol-type intermediate undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated product. The removal of water drives the equilibrium towards the product.[12]

knoevenagel_condensation start Methyl 4-oxobutanoate reagents Malononitrile, Piperidine (cat.) start->reagents product Methyl 4-(2,2-dicyanovinyl)butanoate reagents->product

Caption: Knoevenagel Condensation of Methyl 4-oxobutanoate.

Conclusion

Methyl 4-oxobutanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide has provided an in-depth overview of its synthesis and key reactions, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors. A thorough understanding of the principles outlined herein will facilitate the effective and efficient use of this important synthetic tool.

References

  • The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). Figshare.
  • Formation of γ-Keto Esters from β-Keto Esters by Zinc Carbenoid Homologation. (2014, June 8). Organic Syntheses.
  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009, February 20). Journal of Organic Chemistry.
  • A Review on the Synthetic Routes to β-Keto Amides. (n.d.). ResearchGate.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia.
  • Novel synthesis of γ-keto esters. (n.d.). ACS Publications.
  • Methyl 4-oxobutyrate | C5H8O3. (n.d.). PubChem.
  • Synthesis and biological evaluation of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid as a potent antihyperglycemic, hypolipidemic and antioxidant agent. (2018, December 15). Journal of Drug Delivery and Therapeutics.
  • Reductive Amination. (n.d.). Myers Group, Harvard University.
  • 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. (n.d.). Royal Society of Chemistry.
  • (Z)-METHYL 3-(p-TOLUENESULFONYLOXY)BUT-2-ENOATE. (n.d.). Organic Syntheses.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Infrared Spectrum of Methyl Methanoate. (n.d.). Doc Brown's Chemistry.

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Methyl 4-Oxobutyrate: A Bifunctional Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-oxobutyrate (M4OB) stands as a cornerstone building block in modern organic synthesis, prized for its dual functionality that offers a gateway to a vast landscape of molecular complexity.[1] Possessing both a reactive ketone and a modifiable methyl ester group within a compact four-carbon chain, this molecule provides chemists with two distinct handles for strategic manipulation.[1][2] This unique structural arrangement makes it an exceptionally versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4][5] This guide elucidates the core reactivity of this compound, presenting a field-proven perspective on its most pivotal transformations. We will explore reactions targeting the carbonyl group, methodologies leveraging the acidity of the α-methylene protons, and its role in constructing complex cyclic systems. Each section is grounded in mechanistic principles, supported by detailed experimental protocols and comparative data to empower scientists in leveraging this powerful synthetic tool.

The Duality of Reactivity: Targeting the Carbonyl Group

The ketone carbonyl is arguably the most prominent reactive site in this compound. Its electrophilic carbon is a prime target for nucleophilic attack, while the adjacent α-protons provide a route to enolate and enamine chemistry. This section focuses on direct transformations of the C=O bond.

Selective Reduction to Hydroxy Esters

The selective reduction of the ketone in M4OB without affecting the ester functionality is a fundamental transformation, yielding methyl 4-hydroxybutyrate. This product is a crucial precursor to γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB), compounds of significant industrial and biological interest.[5][6]

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. Its mild nature ensures it chemoselectively reduces aldehydes and ketones while leaving less reactive esters intact. This selectivity is critical for preserving the ester handle for subsequent synthetic steps.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous methanol (MeOH) (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of acetone to consume excess NaBH₄, followed by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure methyl 4-hydroxybutyrate.

Reductive Amination: Gateway to Nitrogenous Heterocycles

Reductive amination is a powerful one-pot method to convert the carbonyl group into a C-N bond, forming a secondary or tertiary amine.[7][8] This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[7][9] For M4OB, this pathway is instrumental in synthesizing substituted pyrrolidones and other valuable nitrogen-containing scaffolds.[1]

Mechanistic Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[10][11] This prevents premature reduction of the carbonyl group and maximizes the yield of the desired amine. The reaction is typically run under weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile.[7]

Reductive_Amination M4OB This compound Hemiaminal Hemiaminal Intermediate M4OB->Hemiaminal + R₂NH, H⁺ Amine R₂NH (Amine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Amine Product Iminium->Product Reduction ReducingAgent [H⁻] (e.g., NaBH₃CN) ReducingAgent->Product

Caption: Workflow for the reductive amination of this compound.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).[10]

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in a single portion.[10] (Note: If using NaBH₃CN, it can be added at the start; if using NaBH₄, the imine must be pre-formed before adding the reductant).[10]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude product via column chromatography.

Olefination Reactions: Extending the Carbon Skeleton

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a robust method for converting the ketone of M4OB into an alkene, creating a new carbon-carbon double bond with excellent regiochemical control.[12] This reaction involves a phosphorus ylide, which acts as a potent carbon nucleophile, attacking the carbonyl carbon.[13]

Causality of Reagent Choice: The nature of the ylide determines the stereochemical outcome. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those with an adjacent ester group) favor (E)-alkenes.[12] This predictability is a key advantage for stereocontrolled synthesis.

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange/red).[12] Stir for 1 hour at this temperature.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.[12]

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether.[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, is often difficult to remove. Purification is typically achieved by column chromatography.

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of a carbonyl compound with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[14][15] This reaction, typically catalyzed by a weak base, is a powerful tool for C-C bond formation.[14][16]

Mechanistic Insight: A weak base (e.g., piperidine, ammonium acetate) is used to deprotonate the active methylene compound, forming a nucleophilic enolate.[14][17] This nucleophile then adds to the ketone of M4OB. A subsequent dehydration step yields the stable, conjugated α,β-unsaturated product.[15][16] Using a strong base is avoided as it could induce self-condensation of the ketone.[14]

Active Methylene CompoundCatalystTypical ConditionsProduct Type
MalononitrileAmmonium AcetateMicrowave, 300W, 2-5 minDicyanoalkene
Ethyl CyanoacetatePiperidine/Acetic AcidToluene, refluxCyanoacrylate
Diethyl MalonateMorpholine/Acetic AcidIonic Liquid, RT, 0.5-2 h[18]Diethyl Alkene-dicarboxylate
  • Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (0.5 eq).[16]

  • Reaction: Place the vessel in a microwave synthesizer and irradiate at 300 W for 2-5 minutes. Monitor by TLC.[16]

  • Work-up: After cooling, dissolve the reaction mixture in dichloromethane (DCM) and filter to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the residue by column chromatography on silica gel to obtain the target α,β-unsaturated dinitrile.

Leveraging the α-Methylene Group: Enamine and Enolate Chemistry

The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed to form a nucleophilic enolate. A more controlled and milder way to achieve similar reactivity is through the formation of an enamine.

Stork Enamine Synthesis: Precision Alkylation and Acylation

The Stork enamine synthesis is a three-step process: (1) formation of an enamine from M4OB and a secondary amine, (2) reaction of the nucleophilic enamine with an electrophile (like an alkyl or acyl halide), and (3) hydrolysis of the resulting iminium salt to regenerate the ketone, now functionalized at the α-position.[19] This method is advantageous over direct enolate alkylation as it proceeds under neutral conditions, is easier to control, and minimizes side reactions like over-alkylation.[19]

Causality of Reagent Choice: Secondary amines like pyrrolidine, piperidine, or morpholine are used because they form stable enamines.[20] Primary amines are not used as they preferentially form imines.[20] The enamine acts as a "masked enolate," with its nucleophilicity stemming from a resonance structure that places a negative charge on the α-carbon.[21]

Stork_Enamine_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis M4OB This compound Enamine Enamine Intermediate M4OB->Enamine + Pyrrolidine, -H₂O IminiumSalt Iminium Salt Enamine->IminiumSalt AlkylHalide R-X (Alkyl Halide) AlkylHalide->IminiumSalt FinalProduct α-Alkylated Ketone IminiumSalt->FinalProduct Hydrolysis H₃O⁺ Hydrolysis->FinalProduct

Caption: The three-stage workflow of the Stork Enamine alkylation.

  • Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene. Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water collection in the Dean-Stark trap ceases (approx. 4-6 hours).

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

  • Alkylation: Dissolve the crude enamine in an aprotic solvent like THF or acetonitrile. Add a reactive alkyl halide (e.g., methyl iodide, allyl bromide) (1.1 eq). Stir the reaction at room temperature until TLC indicates consumption of the enamine.

  • Hydrolysis: Add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Work-up & Purification: Neutralize the mixture and extract the product with ether or ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting α-alkylated keto-ester by column chromatography.

Constructing Complexity: Cycloaddition Reactions

The functional groups in this compound and its derivatives can serve as components in cycloaddition reactions to build complex carbocyclic and heterocyclic ring systems.[22][23] For example, an olefin introduced via a Wittig reaction can act as a dipolarophile in a [3+2] cycloaddition with a nitrile oxide or an azide.[24][25] Similarly, the molecule can be elaborated into an allene-yne precursor for a Rhodium-catalyzed [2+2+1] cyclocarbonylation to form bicyclic systems.[26] These advanced strategies showcase the utility of M4OB as a starting point for intricate molecular architectures.

Conclusion

This compound is far more than a simple linear ester. Its bifunctional nature provides a rich platform for a diverse array of chemical transformations. By strategically targeting either the ketone carbonyl or the α-methylene position, chemists can execute selective reductions, reductive aminations, olefinations, condensations, and alkylations with a high degree of control. These core reactions, which serve as the foundation for more complex synthetic sequences including cycloadditions, solidify the role of this compound as an indispensable building block in the toolkits of researchers, scientists, and drug development professionals. Understanding the mechanistic underpinnings and practical considerations of these key reactions is paramount to fully exploiting its synthetic potential.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate.
  • Google Patents. (1991). US5072005A - Process for the preparation of this compound and its methanol addition products.
  • Wikipedia. Reductive amination.
  • Wikipedia. Knoevenagel condensation.
  • Wikipedia. Enamine.
  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction.
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • National Center for Biotechnology Information. This compound | C5H8O3 | CID 83779 - PubChem.
  • University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • SciELO. (2012, March 29). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.
  • National Institutes of Health. Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes.
  • Chemistry LibreTexts. (2023, January 22). Enamine Reactions.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination.
  • YouTube. (2023, March 16). Reductive Amination.
  • MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study.
  • Wikipedia. γ-Hydroxybutyric acid.
  • MDPI. 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives.
  • MDPI. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides.

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The Multifaceted Biological Activities of Methyl 4-Oxobutyrate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxobutyrate, a seemingly simple keto-ester, serves as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, intended for researchers, scientists, and professionals in the field of drug development. By delving into the mechanisms of action, providing detailed experimental protocols, and summarizing key structure-activity relationships, this document aims to be a comprehensive resource for the rational design and evaluation of novel therapeutic agents based on the this compound core.

Introduction: The Chemical Versatility and Biological Promise of this compound Derivatives

This compound, with its terminal aldehyde and methyl ester functionalities, presents a rich platform for chemical modification.[1] This inherent reactivity allows for the facile introduction of various pharmacophores and heterocyclic ring systems, leading to a vast chemical space of derivatives with diverse biological properties. These derivatives have garnered significant attention in medicinal chemistry due to their potential to interact with a range of biological targets, offering therapeutic possibilities across multiple disease areas. This guide will focus on three key areas of biological activity: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity: Targeting Cell Proliferation and Survival

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. This compound derivatives have emerged as a promising class of compounds with the ability to inhibit cancer cell growth through various mechanisms.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in tumors.

Certain derivatives have been shown to trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This can involve the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.

Another key mechanism is the induction of cell cycle arrest. By interfering with the machinery that governs cell division, these derivatives can halt the proliferation of cancer cells at specific checkpoints, such as the G1 or G2/M phase. This prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

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cluster_0 This compound Derivative cluster_1 Cancer Cell Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Cell_Cycle_Checkpoints Cell Cycle Checkpoints Derivative->Cell_Cycle_Checkpoints Interferes with Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Checkpoints->Cell_Cycle_Arrest

Caption: Anticancer mechanisms of this compound derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Khellactone DerivativeHEPG-2 (Liver Carcinoma)8.51 - 29.65[2]
Khellactone DerivativeSGC-7901 (Gastric Carcinoma)Varies[2]
Khellactone DerivativeLS174T (Colon Carcinoma)Varies[2]
1,3,4-Oxadiazole DerivativeHCT116 (Colorectal)Varies[3]
1,3,4-Oxadiazole DerivativeHepG2 (Liver)Varies[3]
1,3,4-Oxadiazole DerivativeMCF-7 (Breast)Varies[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Certain this compound derivatives have demonstrated promising anti-inflammatory properties.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6] Some this compound derivatives may act as COX inhibitors.

  • Reduction of Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[7][8] These cytokines play a crucial role in amplifying and sustaining the inflammatory cascade.

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cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 This compound Derivative Stimulus Inflammatory Stimulus COX_Enzymes COX Enzymes Stimulus->COX_Enzymes Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, ILs) Stimulus->Cytokine_Production Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokine_Production->Inflammation Derivative This compound Derivative Derivative->COX_Enzymes Inhibits Derivative->Cytokine_Production Reduces

Caption: Anti-inflammatory mechanisms of this compound derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential can be assessed through various in vitro and in vivo models.

Derivative TypeAssayResultReference
4-Methylcoumarin derivativesInhibition of NO, TXB2, and TNF-α productionSignificant inhibition at 50-100 µM[9]
Imidazolyl-oxadiazolesCarrageenan-induced paw edemaSignificant anti-inflammatory response[10][11]
4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid derivativesCarrageenan-induced paw edemaAnti-inflammatory activity observed[12]
Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[13]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound derivative stock solution

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound or standard drug at various concentrations and a solution of BSA or egg albumin in PBS. A control group without the test compound should also be prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives, particularly those incorporating heterocyclic moieties, have shown potential as antibacterial and antifungal agents.[14][15]

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, potential mechanisms include:

  • Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure or function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Derivatives may target and inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some compounds may inhibit the formation of these protective biofilms.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[16]

Derivative TypeMicroorganismMIC (µg/mL)Reference
4–Methyl–7-oxycoumarin derivativeP. aeruginosa1.09[14]
4–Methyl–7-oxycoumarin derivativeE. coli25[14]
4–Methyl–7-oxycoumarin derivativeK. pneumoniae6.25[14]
4–Methyl–7-oxycoumarin derivativeB. subtilis12.5[14]
4–Methyl–7-oxycoumarin derivativeC. albicans6.25[14]
Quaternary ammonium 4-deoxypyridoxine derivativesMethicillin-resistant S. aureus0.5 - 2[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[18][19][20]

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.

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cluster_0 Experimental Workflow Start Prepare Serial Dilutions of Derivative Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. A common starting point is the modification of the aldehyde or the ester group. For instance, the aldehyde can undergo condensation reactions with various amines or hydrazines to form Schiff bases or hydrazones, which can then be further cyclized to generate heterocyclic systems like oxadiazoles or triazoles.[10][21] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will enable more rational drug design.

  • Optimizing structure-activity relationships: Systematic modification of the core structure will help in identifying derivatives with enhanced potency and selectivity.

  • In vivo efficacy and safety studies: Promising candidates identified in vitro must be evaluated in animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich therapeutic potential of this compound derivatives. The combination of synthetic versatility and diverse biological activity makes this class of compounds an exciting area for future drug discovery efforts.

References

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A Senior Application Scientist's Guide to Methyl 4-oxobutyrate: A Versatile C4 Synthon in Modern Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-oxobutyrate, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile precursor in the stereoselective synthesis of complex natural products. Its intrinsic chemical architecture, featuring both a reactive aldehyde and a modifiable methyl ester, provides a unique platform for a diverse array of synthetic transformations. This guide delves into the strategic application of this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern its use in constructing intricate molecular frameworks, with a particular focus on alkaloid synthesis. We will explore key reaction classes, provide validated experimental protocols, and present case studies that showcase its efficacy in the field.

Core Characteristics of a Strategic Precursor

This compound (also known as methyl 4-oxobutanoate) is a colorless liquid whose utility is rooted in its dual functionality.[1][2] With the molecular formula C₅H₈O₃, it possesses both an aldehyde and a methyl ester group, allowing for orthogonal chemical manipulations.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈O₃[3][4]
Molecular Weight116.11 g/mol [3]
Boiling Point187-188 °C[5][6]
Density1.109 g/mL at 25 °C[5][6]
Refractive Indexn20/D 1.424[5][6]
SolubilityHighly soluble in water and polar organic solvents like ethanol.[1][1]

The key to its strategic importance lies in the differential reactivity of its two carbonyl groups. The aldehyde is a potent electrophile, susceptible to nucleophilic attack by organometallics (Grignard reagents), ylides (Wittig reaction), and amines (Mannich reaction, reductive amination).[1][7] The ester, while less reactive, can be hydrolyzed, reduced, or undergo transesterification, providing a handle for late-stage functionalization or cyclization.[1] This bifunctionality makes it an ideal starting material for building complex heterocyclic systems.

M4O This compound (C₅H₈O₃) Aldehyde Aldehyde Group (-CHO) M4O->Aldehyde High Reactivity Electrophilic Site Ester Methyl Ester Group (-COOCH₃) M4O->Ester Moderate Reactivity Derivatization Site NucAdd Nucleophilic Addition (e.g., Grignard, Organolithium) Aldehyde->NucAdd Wittig Wittig Olefination Aldehyde->Wittig Mannich Mannich Reaction Aldehyde->Mannich Henry Henry (Nitroaldol) Reaction Aldehyde->Henry Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Reduction Reduction to Diol Ester->Reduction Lactamization Amidation/Lactamization Ester->Lactamization

Caption: Reactivity map of this compound's functional groups.

Core Strategy: Asymmetric Synthesis of Alkaloids

A significant application of this compound is in the asymmetric synthesis of alkaloids, particularly those containing pyrrolizidine and piperidine cores. These scaffolds are prevalent in numerous biologically active natural products.

Case Study: Stereodivergent Synthesis of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are known for their diverse biological activities. The asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids like (+)-isoretronecanol and (+)-laburnine can be efficiently achieved from this compound using a stereodivergent self-Mannich reaction.[1][6]

The causality behind this strategy is the use of chiral secondary amine catalysts to control the facial selectivity of the enamine attack on the aldehyde. By selecting the appropriate catalyst—either a Jørgensen-Hayashi-type catalyst for the anti-selective pathway or proline for the syn-selective pathway—one can direct the synthesis towards different diastereomers from the same starting material.[1]

Diagram: Stereodivergent Mannich Reaction Pathways

cluster_0 Reaction Initiation cluster_1 Anti-Selective Pathway cluster_2 Syn-Selective Pathway M4O This compound Catalyst Chiral Secondary Amine Catalyst M4O->Catalyst Anti_Mannich anti-selective Self-Mannich Reaction M4O->Anti_Mannich Syn_Mannich syn-selective Self-Mannich Reaction M4O->Syn_Mannich PMP_Amine PMP-Amine PMP_Amine->Catalyst Anti_Cat Chiral Diphenylprolinol Silyl Ether Catalyst Catalyst->Anti_Cat e.g. Syn_Cat Proline Catalyst Catalyst->Syn_Cat e.g. Anti_Cat->Anti_Mannich Anti_Product anti-Mannich Adduct Anti_Mannich->Anti_Product Isoretronecanol (+)- and (-)-Isoretronecanol Anti_Product->Isoretronecanol Syn_Cat->Syn_Mannich Syn_Product syn-Mannich Adduct Syn_Mannich->Syn_Product Laburnine (+)-Laburnine & (-)-Trachelanthamidine Syn_Product->Laburnine

Caption: Stereodivergent synthesis of pyrrolizidine alkaloids.

Table 2: Catalyst Performance in Asymmetric Self-Mannich Reaction

Target AlkaloidCatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
(+)-Isoretronecanol(S)-diarylprolinol silyl ether>20:1 (anti)96%
(+)-Laburnine(S)-Proline>20:1 (syn)95%

Data synthesized from principles described in cited literature.[1]

Case Study: Synthesis of Piperidine Alkaloids

This compound also serves as a starting material for piperidine alkaloids like (-)-deoxoprosophylline.[5][8] The synthesis hinges on creating a new stereocenter and forming the six-membered ring. A key transformation is the enantioselective addition of a nucleophile to the aldehyde, followed by cyclization.

A powerful method involves the Cu(I)-catalyzed enantioselective addition of nitromethane (a Henry reaction).[1] This reaction sets the crucial stereocenter. Subsequent reduction of the nitro group and the ester, followed by spontaneous lactamization, efficiently constructs the chiral piperidinone core, a direct precursor to the target alkaloid.[1]

Diagram: Synthesis of (S)-5-hydroxypiperidin-2-one

G M4O This compound H(O)C-CH₂-CH₂-COOCH₃ Step1 Step 1: Asymmetric Henry Reaction Catalyst: Cu(I) Acetate, Chiral Ligand Reagents: Nitromethane M4O->Step1 Nitromethane Nitromethane CH₃NO₂ Nitromethane->Step1 Intermediate Chiral Nitro Ester O₂N-CH₂-CH(OH)-CH₂-CH₂-COOCH₃ Step1->Intermediate Step2 Step 2: Reduction & Lactamization Reagents: H₂, Raney Nickel Conditions: Spontaneous cyclization Intermediate->Step2 Product {(S)-5-hydroxypiperidin-2-one | Chiral Lactam Core} Step2->Product

Caption: Workflow for synthesizing a key piperidine alkaloid precursor.

Validated Experimental Protocols

The trustworthiness of a synthetic route is validated by reproducible, detailed protocols. Below are methodologies for the key transformations discussed.

Protocol 1: Asymmetric Cu(I)-Catalyzed Henry Reaction

This protocol describes the synthesis of the chiral nitro ester, the precursor to (S)-5-hydroxypiperidin-2-one.[1]

Objective: To synthesize methyl (S)-4-hydroxy-5-nitropentanoate with high enantioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (3.0 equiv)

  • Copper(I) acetate (CuOAc, 0.05 equiv)

  • Chiral ligand (e.g., (R,R)-Ph-BOX, 0.055 equiv)

  • Anhydrous isopropanol (i-PrOH)

  • Inert atmosphere apparatus (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add CuOAc (0.05 equiv) and the chiral ligand (0.055 equiv).

  • Add anhydrous i-PrOH and stir the mixture at room temperature for 1 hour to form the catalyst complex. The solution should become homogeneous.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add this compound (1.0 equiv) to the flask, followed by the dropwise addition of nitromethane (3.0 equiv) over 15 minutes. Causality Note: Slow addition of the nucleophile is crucial to prevent side reactions and maintain catalytic turnover.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure methyl (S)-4-hydroxy-5-nitropentanoate.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis. A well-executed protocol should yield the product in >85% yield and >95% ee.[1]

Protocol 2: Wittig Olefination of this compound

This protocol demonstrates the conversion of the aldehyde functionality into an alkene, a common strategy for carbon chain extension.[9][10]

Objective: To synthesize methyl hex-5-enoate using a non-stabilized Wittig ylide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes)

  • This compound (1.0 equiv)

  • Inert atmosphere apparatus (Argon or Nitrogen)

Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide. Self-Validation Check: The persistence of this color confirms the presence of the active Wittig reagent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. The ylide color will fade upon addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide. Much of this can be removed by precipitation from a minimal amount of cold ether/hexane. Further purify the filtrate by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired alkene.

Conclusion and Future Outlook

This compound stands as a testament to the power of simple, bifunctional building blocks in the intricate art of natural product synthesis. Its predictable reactivity and the capacity for high stereocontrol in key transformations, such as the Mannich and Henry reactions, have made it an invaluable precursor, particularly for nitrogen-containing heterocycles.[1][5][8] The protocols and strategies outlined in this guide demonstrate that a deep understanding of reaction mechanisms and the causal relationships between catalyst, substrate, and stereochemical outcome allows for the efficient and elegant construction of complex molecular targets. As synthetic methods continue to advance, the strategic application of versatile synthons like this compound will remain a cornerstone of innovation in drug discovery and development.

References

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An In-depth Technical Guide to Methyl 4-Oxobutanoate: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxobutanoate, a bifunctional molecule featuring both an ester and an aldehyde, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of this compound, from its probable first synthesis rooted in the foundational principles of organic chemistry to its contemporary applications in the pharmaceutical and life sciences sectors. We will explore the logical progression of its synthesis, detailing both historical and current methodologies with a focus on the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols that underscore the utility of this important chemical intermediate.

Introduction: The Dual Functionality of Methyl 4-Oxobutanoate

Methyl 4-oxobutanoate (also known as methyl succinaldehydate) is a colorless oil with a fruity odor, possessing the molecular formula C₅H₈O₃.[1] Its significance in synthetic chemistry lies in the orthogonal reactivity of its two functional groups: a methyl ester and a terminal aldehyde. This duality allows for selective transformations, making it a valuable precursor for a wide range of more complex molecules. The ester can undergo hydrolysis, amidation, or reduction, while the aldehyde is amenable to nucleophilic addition, oxidation, and reductive amination. This guide will trace the scientific journey of this molecule, from its likely inception in the early days of organic synthesis to its current role as a key intermediate in the development of novel therapeutics.

A Historical Perspective on the Genesis of Methyl 4-Oxobutanoate

While a singular "discovery" paper for methyl 4-oxobutanoate is not readily identifiable in the annals of chemical literature—a common fate for simple, foundational molecules—its conceptualization and first likely synthesis can be situated within the burgeoning field of organic chemistry in the late 19th and early 20th centuries. This era was marked by a systematic exploration of functional group transformations and the development of robust synthetic methodologies.[2]

The most plausible early route to methyl 4-oxobutanoate would have commenced with succinic acid, a compound known since the 16th century, initially obtained from the distillation of amber.[3] By the late 1800s, succinic acid and its anhydride were readily available, and the principles of esterification were well-established, most notably through the work of Emil Fischer and Arthur Speier.[4]

The logical synthetic pathway, therefore, likely involved a three-step sequence:

  • Monoesterification of Succinic Anhydride: The ring-opening of succinic anhydride with methanol is a facile reaction that would have been accessible to early organic chemists.[5][6] This reaction selectively produces mono-methyl succinate.

  • Conversion to the Acyl Chloride: The resulting carboxylic acid could then be converted to its corresponding acyl chloride, methyl 4-chloro-4-oxobutanoate, using reagents like thionyl chloride or phosphorus pentachloride, which were standard reagents of the time.[7]

  • Selective Reduction: The final step, the reduction of the acyl chloride to an aldehyde, would have been the most challenging. The Rosenmund reduction, first reported by Karl Wilhelm Rosenmund in 1918, provides a classic method for this transformation.[8][9][10][11] This catalytic hydrogenation of an acyl chloride to an aldehyde uses a "poisoned" palladium catalyst (typically on barium sulfate) to prevent over-reduction to the alcohol.[9][10][11]

Historical_Synthesis

An alternative, albeit less controlled, reduction of the ketone that could have been employed is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base), though these are more commonly used to fully reduce a carbonyl to a methylene group.[12][13][14][15][16][17][18][19][20]

Modern Synthetic Methodologies

Contemporary organic synthesis has developed more direct and efficient routes to methyl 4-oxobutanoate, bypassing the multi-step classical approach. These methods often offer higher yields, milder reaction conditions, and greater atom economy.

Hydroformylation of Methyl Acrylate

A prominent modern method is the hydroformylation of methyl acrylate. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the acrylate. Using a palladium-Schiff base catalyst, this process can yield methyl 4-oxobutanoate.[5] Microwave-assisted hydroformylation has been shown to be particularly efficient.[5]

Hydroformylation

Ozonolysis of Methyl Oleate

Ozonolysis of unsaturated fatty acid esters, such as methyl oleate, provides another route. This process cleaves the double bond with ozone, and subsequent workup can yield the desired aldehyde-ester. While effective, this method produces a mixture of products requiring separation.[11][21]

Oxidation of Methyl 4-hydroxybutanoate

The controlled oxidation of methyl 4-hydroxybutanoate offers a direct pathway to methyl 4-oxobutanoate. This requires a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the ester functionality.

Method Starting Material(s) Key Reagents Advantages Disadvantages
Classical Synthesis Succinic Anhydride, MethanolSOCl₂, H₂, Pd/BaSO₄Conceptually straightforwardMulti-step, potentially harsh conditions
Hydroformylation Methyl AcrylateCO, H₂, Palladium catalystAtom economical, directRequires specialized equipment for handling gases
Ozonolysis Methyl OleateOzoneUtilizes renewable feedstocksProduces a mixture of products
Oxidation Methyl 4-hydroxybutanoateMild oxidizing agentDirect conversionRequires selective reagent

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of methyl 4-oxobutanoate is crucial for its application in synthesis and for quality control.

Property Value Reference
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [8]
Appearance Colorless oil[1]
Odor Fruity[1]
Boiling Point 187-188 °C[22]
Density 1.109 g/mL at 25 °C[22]
Refractive Index (n20/D) 1.424[22]
Solubility Soluble in water, ethanol, and other polar solvents[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the methyl ester protons, and signals for the two methylene groups and the aldehydic proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the ester carbonyl, the aldehyde carbonyl, the methoxy carbon, and the two methylene carbons.[23]

  • IR Spectroscopy: The infrared spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ester and the aldehyde.

  • Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[8]

Applications in Drug Discovery and Development

The bifunctional nature of methyl 4-oxobutanoate makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.

Synthesis of GABA Analogs

Methyl 4-oxobutanoate is a key precursor for the synthesis of analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Through reductive amination of the aldehyde and subsequent modification of the ester, a variety of GABA derivatives with potential therapeutic applications can be accessed.

GABA_Analogs

Synthesis of Pyrrolizidine Alkaloids

This compound is also utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids. These natural products and their analogs are of interest for their diverse biological activities. The synthesis often involves stereoselective Mannich-type reactions.[1] For example, it is a starting material for the synthesis of (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential.[24]

Experimental Protocols

Synthesis of Mono-methyl Succinate from Succinic Anhydride
  • Materials: Succinic anhydride, anhydrous methanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (1.0 eq) and anhydrous methanol (1.2 eq).[1]

    • Heat the mixture to reflux with stirring. The reaction is typically complete when the succinic anhydride has fully dissolved (approximately 30-60 minutes).[1]

    • Allow the reaction to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • The resulting white solid, mono-methyl succinate, can be purified by crystallization.[6]

Conclusion

Methyl 4-oxobutanoate, a molecule likely first synthesized through the application of classical organic reactions to readily available starting materials, has evolved into a key building block in modern synthetic chemistry. Its dual functionality provides a versatile platform for the construction of complex and biologically relevant molecules. The development of more efficient and direct synthetic routes, such as hydroformylation and oxidation, has further enhanced its utility. For researchers and professionals in drug discovery and development, a thorough understanding of the history, synthesis, and reactivity of methyl 4-oxobutanoate is essential for leveraging its full potential in the creation of novel chemical entities.

References

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  • Prakash, D. et al. Rasayan J. Chem. 2024, 17(4), 1784-1793.
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Core Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 4-Oxobutanoate

This guide provides an in-depth technical overview of methyl 4-oxobutanoate, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis, fine chemicals, and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights to empower your research and development endeavors.

Methyl 4-oxobutanoate, with the IUPAC name methyl 4-oxobutanoate , is a unique linear C5 molecule possessing both an aldehyde and a methyl ester functional group.[1] This dual reactivity is the cornerstone of its utility as a versatile building block in complex molecular architecture.

Identifiers and Nomenclature

A compound's name is its primary identifier, yet numerous synonyms are used in literature and commercial listings. Familiarity with these is crucial for effective literature searching and procurement.

IdentifierValue
IUPAC Name methyl 4-oxobutanoate[1]
CAS Number 13865-19-5[1][2]
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][4][5]
Common Synonyms Methyl 4-oxobutyrate, 4-Oxobutanoic acid methyl ester, Methyl 3-formylpropionate, β-Carbomethoxypropionaldehyde, Succinaldehydic acid methyl ester[1][2]
Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. Methyl 4-oxobutanoate is a colorless oil with a characteristic fruity odor.[3] Its high solubility in polar solvents, including water and ethanol, simplifies its use in a variety of reaction media.[3]

PropertyValueSource
Appearance Colorless oil with a fruity odor[3]
Boiling Point 187-188 °C (lit.)[4]
Density 1.109 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.424 (lit.)[4]
Flash Point 86.1 °C
Storage Temperature 2-8°C[4]

Synthesis Pathway: Palladium-Catalyzed Carbonylation

While several synthetic routes exist, a prominent industrial method involves the palladium-catalyzed reaction of acrolein, carbon monoxide, and methanol.[6] This process is notable for its atom economy and directness.

Causality of Experimental Design:

  • Catalyst: A Group VIII metal, specifically palladium, is chosen for its proven efficacy in catalyzing carbonylation reactions. It facilitates the insertion of carbon monoxide into the organic substrate.[6]

  • Co-promoters: A hydrogen halide and an arylarsine are used as co-promoters. The halide source (e.g., hydrogen chloride) aids in the catalytic cycle, while the arylarsine ligand stabilizes the palladium complex, preventing its decomposition and enhancing selectivity.[6]

  • Reaction Conditions: The reaction is conducted under elevated temperature (90-135 °C) and pressure (1350-3500 psi) to ensure sufficient reactivity of the gaseous carbon monoxide and to maintain the reactants in the liquid phase.[6]

Experimental Protocol: Synthesis of Methyl 4-Oxobutanoate

The following protocol is adapted from patented literature and serves as a robust starting point.[6]

  • Reactor Preparation: Flush a high-pressure Hastelloy Parr reactor (e.g., 70 mL) equipped with a glass liner and magnetic stirrer with an inert gas (e.g., nitrogen).

  • Catalyst Loading: Charge the liner with 9.6 g of methanol containing 0.6 g of anhydrous hydrogen chloride, 0.65 g of triphenylarsine, and 0.5 g of 5% palladium supported on alumina.

  • Substrate Addition: Cool the charged liner in an ice bath. Slowly add 4.3 g of acrolein to the stirred mixture.

  • Reaction Execution: Seal the reactor. Pressurize with carbon monoxide to approximately 1500 psi. Heat the reactor to 110 °C. The pressure will increase as the temperature rises. Maintain the reaction for 2-4 hours.

  • Work-up and Isolation: After cooling and venting the reactor, the resulting mixture can be analyzed and purified. The primary product, methyl 4-oxobutanoate, can be isolated via fractional distillation under reduced pressure.

Synthesis Workflow Diagram

G Diagram 1: Synthesis Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Flush Reactor with N2 prep2 Charge Methanol, HCl, Triphenylarsine, Pd/Al2O3 prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add Acrolein prep3->react1 react2 Seal & Pressurize with CO react1->react2 react3 Heat to 110°C for 2-4h react2->react3 workup1 Cool & Vent Reactor react3->workup1 workup2 Fractional Distillation workup1->workup2 end end workup2->end Pure Methyl 4-Oxobutanoate

Caption: Diagram 1: Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

The synthetic power of methyl 4-oxobutanoate stems from the orthogonal reactivity of its two functional groups. The aldehyde is a potent electrophile for nucleophilic additions and condensation reactions, while the ester provides a handle for hydrolysis, transesterification, or reduction.

Key Reaction Pathways
  • Reductive Hydrogenation: The molecule can be selectively hydrogenated. Using catalysts like Raney nickel or palladium on carbon yields gamma-butyrolactone, a valuable solvent and intermediate. In contrast, using a copper chromite catalyst can achieve full reduction to 1,4-butanediol, a key monomer for polyesters and polyurethanes.[6]

  • Asymmetric Synthesis: It serves as a prochiral substrate in stereoselective reactions. For instance, a chiral secondary amine-catalyzed self-Mannich reaction is used in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]

  • Henry Reaction (Nitroaldol Addition): The Cu(I)-catalyzed enantioselective addition of nitromethane to the aldehyde group, followed by hydrogenation, leads to the formation of (S)-5-hydroxypiperidin-2-one, a valuable chiral lactam for pharmaceutical synthesis.[3]

Reaction Pathways Diagram

G Diagram 2: Key Reaction Pathways cluster_reduction Reduction cluster_asymmetric Asymmetric Synthesis start Methyl 4-Oxobutanoate prod1 gamma-Butyrolactone start->prod1 Hydrogenation (Pd/C) prod2 1,4-Butanediol start->prod2 Hydrogenation (Cu-Chromite) prod3 Pyrrolizidine Alkaloids start->prod3 Self-Mannich Reaction prod4 (S)-5-Hydroxypiperidin-2-one start->prod4 Henry Reaction + Cyclization

Caption: Diagram 2: Key Reaction Pathways.

Role in Drug Discovery and Development

Beyond its role as a simple building block, methyl 4-oxobutanoate is an important intermediate in the synthesis of complex pharmaceutical agents.[3][6] Furthermore, the methyl ester functionality itself is a key feature in medicinal chemistry, often referred to as the "magic methyl" effect.[7] Introducing a methyl group can profoundly modulate a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics by:[7][8]

  • Improving Metabolic Stability: Blocking sites of metabolic attack.

  • Enhancing Binding Affinity: Through favorable hydrophobic interactions in a protein's active site.

  • Modulating Solubility and Conformation: Affecting absorption and bioavailability.

The use of methyl 4-oxobutanoate provides a direct route to incorporate this valuable functionality into drug candidates.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a pillar of trustworthy and reproducible science. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing methyl 4-oxobutanoate.

Protocol: Reverse-Phase HPLC Analysis

This protocol is designed for purity assessment and is adaptable for mass spectrometry (MS) detection.[2]

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[2]

  • Mobile Phase A: Acetonitrile (MeCN).

  • Mobile Phase B (for UV detection): Water with 0.1% Phosphoric Acid.

  • Mobile Phase B (for MS detection): Water with 0.1% Formic Acid. Causality: Phosphoric acid is a non-volatile buffer that is excellent for UV detection but will contaminate an MS ion source. Volatile formic acid is used for MS compatibility.[2]

  • Gradient: Run a suitable gradient from high aqueous content to high organic content to elute the analyte. A typical starting point would be 5% MeCN, ramping to 95% MeCN over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbonyl chromophore).

  • Sample Preparation: Dissolve a small amount of methyl 4-oxobutanoate in the initial mobile phase composition.

Spectroscopic Data Summary

Spectroscopic data confirms the molecular structure.

TechniqueKey Data Points
¹H NMR Protons adjacent to the aldehyde (~9.8 ppm), methyl ester protons (~3.7 ppm), and two methylene groups (~2.6-2.8 ppm).
¹³C NMR Carbonyl carbons for the aldehyde (~202 ppm) and ester (~173 ppm), and the methyl ester carbon (~52 ppm).[1]
IR Strong C=O stretching frequencies around 1740 cm⁻¹ (ester) and 1725 cm⁻¹ (aldehyde).

Safety, Handling, and Storage

Methyl 4-oxobutanoate is an irritant and requires careful handling to ensure personnel safety.

  • Hazard Identification: GHS classification indicates it causes skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation.[1][3] The GHS pictogram is GHS07 (Warning).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area.[3] Recommended storage is at refrigerated temperatures (2-8°C) to minimize degradation and vapor pressure.[4]

By understanding the chemical nature, synthetic pathways, reactivity, and safety protocols associated with methyl 4-oxobutanoate, researchers and drug development professionals can confidently and effectively leverage this valuable compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83779, this compound. PubChem.
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  • de Lemos, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • ResearchGate. Melanocortin-4 Receptor as a New Target for Drug Development. ResearchGate.

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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxobutanoate, a key intermediate in organic synthesis, possesses a flexible molecular structure that dictates its reactivity and role in stereoselective reactions. This guide provides a comprehensive analysis of its molecular structure and conformational landscape, integrating theoretical principles with practical experimental and computational methodologies. We delve into the critical dihedral angles that define its shape, explore the energetic favorability of different conformers, and present detailed protocols for both computational modeling and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior of this versatile molecule.

Introduction: The Significance of Conformation in a Bifunctional Intermediate

Methyl 4-oxobutanoate (C₅H₈O₃) is a molecule of significant interest in synthetic chemistry, serving as a versatile building block for a range of complex organic molecules, including alkaloids.[1] Its utility stems from the presence of two key functional groups: a methyl ester and an aldehyde.[1] This bifunctionality allows for a diverse array of chemical transformations. The spatial arrangement of these functional groups, dictated by the molecule's conformation, is not merely a structural footnote but a critical determinant of its reactivity and the stereochemical outcome of its reactions.

Understanding the conformational preferences of methyl 4-oxobutanoate is paramount for designing and controlling synthetic pathways. For instance, in asymmetric synthesis, the ability to predict and favor a specific molecular shape can lead to the desired enantiomer or diastereomer. This guide will provide a detailed exploration of the factors governing the three-dimensional structure of methyl 4-oxobutanoate, offering both the theoretical underpinnings and practical approaches to its conformational analysis.

Molecular Structure and Key Rotational Degrees of Freedom

The fundamental structure of methyl 4-oxobutanoate is a four-carbon chain with a methyl ester group at one end and an aldehyde group at the other.[2] The molecule's flexibility arises from the rotation around several single bonds. The most significant of these rotations, which define the overall shape of the molecule, occur around the C2-C3 and C3-C4 bonds.

The key dihedral angles that dictate the conformation of methyl 4-oxobutanoate are:

  • τ₁ (O=C-C2-C3): Rotation around the C2-C3 bond, which influences the relative orientation of the ester and the alkyl chain.

  • τ₂ (C2-C3-C4=O): Rotation around the C3-C4 bond, which determines the position of the aldehyde group relative to the rest of the molecule.

The interplay of these rotations gives rise to a complex potential energy surface with several local minima, each corresponding to a distinct conformer. The relative energies of these conformers are governed by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugation.

Computational Analysis of Conformational Isomers

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules like methyl 4-oxobutanoate. Density Functional Theory (DFT) is a particularly well-suited method for obtaining accurate geometries and relative energies of different conformers.[3][4]

Theoretical Framework: Identifying Stable Conformers

A systematic conformational analysis using computational methods typically involves the following steps:

  • Initial Conformer Generation: A broad search of the conformational space is performed using computationally less expensive methods, such as molecular mechanics or semi-empirical methods like GFN2-xTB with a tool like CREST.[5] This step generates a large number of potential conformers.

  • DFT Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d)).[6][7]

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.[6]

Predicted Conformers and Energetics

The relative stability of these conformers is influenced by steric interactions and dipole alignment. For instance, an anti conformation around the C2-C3 bond would minimize steric hindrance between the ester group and the alkyl chain. Similarly, the orientation of the aldehyde group will be influenced by dipole-dipole interactions with the ester carbonyl group.

A relaxed scan of the potential energy surface by systematically varying the key dihedral angles (τ₁ and τ₂) can provide a detailed map of the conformational landscape and identify the transition states connecting the stable conformers. The energy differences between these conformers are typically on the order of a few kcal/mol, indicating that multiple conformations are likely to be populated at room temperature.[8]

Step-by-Step Computational Workflow

Below is a detailed protocol for performing a computational conformational analysis of methyl 4-oxobutanoate.

Protocol 1: DFT Conformational Analysis

  • Initial Structure Generation:

    • Build the 3D structure of methyl 4-oxobutanoate using a molecular editor.

    • Perform an initial conformational search using a tool like CREST with the GFN2-xTB semi-empirical method to generate a diverse set of starting conformers.[5]

  • DFT Geometry Optimization:

    • Select the lowest energy conformers (e.g., within a 5 kcal/mol window of the global minimum) from the initial search.

    • Perform geometry optimization for each selected conformer using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set, in a quantum chemistry software package like Gaussian or ORCA.[6][9]

  • Frequency Calculations:

    • For each optimized structure, perform a frequency calculation at the same level of theory to verify that it is a true minimum (no imaginary frequencies).

    • Use the output to obtain the Gibbs free energies of each conformer.

  • Analysis of Results:

    • Compare the relative Gibbs free energies to determine the population of each conformer at a given temperature using the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.

Workflow for Computational Conformational Analysis

G cluster_0 Initial Conformer Generation cluster_1 DFT Refinement cluster_2 Data Analysis start Build 3D Structure of Methyl 4-oxobutanoate crest Conformational Search (CREST with GFN2-xTB) start->crest dft_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) crest->dft_opt Low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc thermo Thermodynamic Analysis (Gibbs Free Energy) freq_calc->thermo Optimized structures and frequencies geom Geometric Analysis (Bond lengths, angles, dihedrals) freq_calc->geom boltzmann Boltzmann Population Analysis thermo->boltzmann

Caption: A workflow diagram for the computational conformational analysis of methyl 4-oxobutanoate.

Experimental Determination of Conformation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[10] For flexible molecules like methyl 4-oxobutanoate, NMR provides information about the time-averaged conformation, which is a result of the rapid interconversion between different conformers.

Key NMR Parameters for Conformational Analysis
  • ³J-Coupling Constants: The magnitude of the three-bond proton-proton (³JHH) coupling constant is related to the dihedral angle between the coupled protons through the Karplus equation.[11] By measuring the ³JHH values for the protons along the C2-C3 and C3-C4 bonds, it is possible to estimate the corresponding dihedral angles and thus the preferred conformation. For alkanes, typical ³JHH values are in the range of 6-8 Hz.[12]

  • Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei.[13] By observing NOE correlations between protons that are close in space but not necessarily close in terms of bond connectivity, one can deduce the spatial arrangement of different parts of the molecule.

Expected Spectroscopic Signatures

In the ¹H NMR spectrum of methyl 4-oxobutanoate, the protons on C2 and C3 would appear as complex multiplets due to coupling with each other. A detailed analysis of these multiplets would allow for the extraction of the ³JHH coupling constants.

For example, a larger ³JHH value between the protons on C2 and C3 would suggest a preference for an anti-periplanar arrangement, while a smaller value would be indicative of a gauche conformation.

Step-by-Step Experimental Protocol

Protocol 2: NMR Spectroscopic Conformational Analysis

  • Sample Preparation:

    • Dissolve a sample of methyl 4-oxobutanoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical as it can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum.

    • Carefully analyze the multiplets for the protons on C2 and C3 to extract the ³JHH coupling constants.

  • 2D NMR Spectroscopy (COSY and NOESY/ROESY):

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm the proton coupling network.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

  • Data Interpretation:

    • Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles.

    • Analyze the NOE/ROE cross-peaks to identify protons that are in close proximity, providing further constraints on the three-dimensional structure.

    • Combine the information from J-couplings and NOEs to build a model of the predominant conformation(s) in solution.

Workflow for NMR-Based Conformational Analysis

G cluster_0 NMR Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structure Elucidation sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acq Acquire 1D ¹H and 2D COSY, NOESY/ROESY Spectra sample_prep->nmr_acq j_coupling Extract ³JHH Coupling Constants from ¹H Spectrum nmr_acq->j_coupling noe Identify NOE/ROE Cross-Peaks nmr_acq->noe karplus Apply Karplus Equation to Estimate Dihedral Angles j_coupling->karplus noe_dist Use NOEs to Determine Interproton Distances noe->noe_dist model Build 3D Conformational Model karplus->model noe_dist->model

Caption: A workflow diagram for the experimental conformational analysis of methyl 4-oxobutanoate using NMR spectroscopy.

Data Summary and Interpretation

While specific experimental or computational data for the conformational analysis of methyl 4-oxobutanoate is not extensively published, we can summarize the expected findings in the following tables based on the principles outlined above and data from analogous molecules.

Table 1: Predicted Relative Energies of Key Conformers of Methyl 4-oxobutanoate

Conformer (τ₁, τ₂)Predicted Relative Energy (kcal/mol)Expected Key Structural Features
anti, anti0.0 (Global Minimum)Fully extended chain, minimal steric hindrance.
anti, gauche0.5 - 1.5Aldehyde group is gauche to the alkyl chain.
gauche, anti0.8 - 2.0Ester group is gauche to the alkyl chain.
gauche, gauche1.5 - 3.0More compact structure, potential for increased steric interactions.

Note: These are estimated values based on general principles of conformational analysis. Actual values would need to be determined by specific computational or experimental studies.

Table 2: Expected NMR Parameters for Conformational Analysis

ParameterProtons InvolvedExpected Value/ObservationInterpretation
³JHHH(C2) - H(C3)6 - 8 HzIndicates a time-averaged conformation with significant contribution from both anti and gauche rotamers. A value closer to 8 Hz would suggest a preference for the anti conformer.
³JHHH(C3) - H(C4)2 - 4 HzA smaller coupling constant is expected due to the influence of the electronegative oxygen atom of the aldehyde.
NOEH(C2) - H(C4)Weak to no NOEIn an extended anti, anti conformation, these protons would be too far apart for a significant NOE.
NOEH(C2) - H(C3)Strong NOEProtons on adjacent carbons will show strong NOEs.

Conclusion and Future Outlook

The conformational landscape of methyl 4-oxobutanoate is a critical aspect of its chemistry that directly influences its reactivity and utility in organic synthesis. This guide has provided a comprehensive framework for understanding and investigating its molecular structure and conformation, integrating both computational and experimental approaches.

While we have outlined the key principles and methodologies, a dedicated computational and experimental study on methyl 4-oxobutanoate would be invaluable to provide precise quantitative data on its conformational preferences. Such a study would involve a detailed DFT analysis to map the potential energy surface and determine the relative energies of all stable conformers. This would be complemented by a thorough NMR analysis, including the measurement of J-coupling constants and NOEs in various solvents to understand the influence of the environment on the conformational equilibrium.

A deeper understanding of the conformational behavior of this important synthetic intermediate will undoubtedly pave the way for more rational and efficient design of synthetic strategies for a wide range of valuable chemical compounds.

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An In-Depth Technical Guide to the Safe Handling and Disposal of Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols, handling procedures, and disposal directives for methyl 4-oxobutyrate (CAS No. 13865-19-5). Designed for researchers, scientists, and drug development professionals, the information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.

Compound Identification and Physicochemical Properties

This compound, also known as methyl 4-oxobutanoate or succinaldehydic acid methyl ester, is an organic compound that functions as both an ester and an aldehyde.[1][2] Its dual reactivity makes it a versatile building block in organic synthesis.[1] Understanding its physical properties is fundamental to its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[3][4]
Molecular Weight 116.11 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 187-188 °C[6]
Density 1.109 g/mL at 25 °C[6]
Flash Point 86.1 °C (187.0 °F)[7]
Solubility Highly soluble in water and other polar solvents.[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3][7] The primary hazards are associated with its irritant properties. Adherence to safety protocols is not merely procedural; it is a direct response to these inherent risks.

Hazard ClassGHS CodeDescriptionPictogramSignal Word
Skin IrritationH315Causes skin irritation.Warning
Eye IrritationH319Causes serious eye irritation.Warning
Specific target organ toxicity — single exposureH335May cause respiratory irritation.Warning

Source: PubChem, Sigma-Aldrich[3][7]

These classifications mandate the use of specific personal protective equipment (PPE) and engineering controls to prevent exposure. The potential for respiratory irritation (H335) necessitates handling in a well-ventilated area, preferably a chemical fume hood, while the skin (H315) and eye (H319) irritation warnings require appropriate gloves and safety glasses or goggles.[1][3]

Safe Handling, Storage, and Personal Protection

A systematic approach to handling ensures that risks are minimized at every step. This workflow integrates risk assessment, proper use of controls, and secure storage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk 1. Conduct Risk Assessment (Review SDS) prep_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_eng 3. Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_op 4. Perform Operations in Chemical Fume Hood prep_eng->handle_op handle_avoid Avoid Inhalation, Skin/Eye Contact and Ignition Sources handle_op->handle_avoid post_store 5. Store Securely (Cool, Dry, Well-Ventilated) handle_avoid->post_store post_clean 6. Decontaminate Work Area post_store->post_clean post_dispose 7. Segregate Waste (See Section 5) post_clean->post_dispose post_doff 8. Doff and Dispose of PPE post_dispose->post_doff post_wash 9. Wash Hands Thoroughly post_doff->post_wash

Caption: A standard workflow for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following table outlines the recommended protective measures.

Control TypeRecommendationRationale / Standard
Engineering Handle exclusively in a chemical fume hood. Ensure safety shower and eyewash stations are accessible.To minimize inhalation of vapors (H335) and ensure rapid response to accidental exposure.[8][9]
Eye/Face Protection Chemical safety goggles or a face shield.To prevent serious eye irritation (H319) from splashes. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][9]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). A flame-retardant, anti-static lab coat or chemical-resistant apron.To prevent skin irritation (H315). Gloves must be inspected before use and disposed of properly after handling.[1][5][10]
Respiratory Not required if handled in a functional chemical fume hood. If engineering controls fail or for large spills, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK).To prevent respiratory irritation (H335). Respirators must be NIOSH (US) or CEN (EU) approved.[5][9]
Storage Protocol

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

  • Condition: Store in a cool, dry, and well-ventilated area.[5][10]

  • Container: Keep containers tightly closed to prevent leakage and moisture ingress. Opened containers must be carefully resealed and kept upright.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[9][10] Although it has a relatively high flash point, taking measures to prevent static discharge is good practice.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[9]

Emergency Procedures

Preparedness is paramount. All personnel handling this chemical must be familiar with first aid and spill response procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1][8] If skin irritation persists, consult a physician.[11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[5][12]

Spill Response

A spill should be classified as either minor or major to determine the correct response.

Spill_Response_Decision_Tree spill_occurs Spill Occurs q_size Is the spill >1 Liter OR is the identity unknown? spill_occurs->q_size major_spill MAJOR SPILL q_size->major_spill Yes minor_spill MINOR SPILL q_size->minor_spill No action_major_1 Alert personnel and evacuate the area major_spill->action_major_1 action_minor_1 Alert personnel in the immediate area minor_spill->action_minor_1 action_major_2 Call emergency response (e.g., EHS) action_major_1->action_major_2 action_minor_2 Don appropriate PPE (Gloves, Goggles, Respirator if needed) action_minor_1->action_minor_2 action_minor_3 Follow Minor Spill Cleanup Protocol action_minor_2->action_minor_3

Caption: A decision tree for classifying and responding to a chemical spill.

Protocol: Minor Spill Cleanup (<1 Liter)

This protocol should only be performed by trained personnel equipped with the proper PPE.

  • Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated. If working outside a fume hood, open windows or use a fan, provided it does not spread the vapor to other labs.[14]

  • Contain: Create a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, cat litter, or sand.[14][15] Do not use paper towels, as this can increase the surface area for evaporation.[15]

  • Absorb: Apply the absorbent material, working from the outside of the spill toward the center.[14] Allow the chemical to be fully absorbed.

  • Collect: Carefully scoop the absorbent material into a designated, sealable container (e.g., a heavy-duty plastic bucket or bag).[14] Label the container clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill surface with a mild detergent and water solution.[16] Wipe the area dry with paper towels, which should also be disposed of as hazardous waste.

  • Dispose: The sealed container of spill debris must be disposed of according to the institutional and local regulations for hazardous chemical waste.[10][14]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment. This compound and its contaminated materials must not be disposed of down the drain.[5][10]

Waste_Disposal_Pathway start Waste Generated (Expired chemical, reaction byproduct, contaminated PPE, spill debris) collect 1. Collect in a designated, compatible, and sealed waste container start->collect label_waste 2. Label container clearly with 'Hazardous Waste' and list all chemical contents collect->label_waste store_waste 3. Store waste container in a secure, secondary containment area label_waste->store_waste request_pickup 4. Arrange for disposal via a licensed hazardous waste contractor or institutional EHS store_waste->request_pickup end Proper Disposal request_pickup->end

Sources

Methyl 4-Oxobutanoate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Methyl 4-oxobutanoate, a seemingly simple bifunctional molecule, represents a cornerstone in the synthetic chemist's toolbox for drug discovery. Its unique structure, featuring both a reactive ketone and a modifiable ester group, provides a versatile platform for constructing a diverse array of complex molecular architectures. This guide delves into the core applications of methyl 4-oxobutanoate in medicinal chemistry, moving beyond a simple catalog of reactions to provide insights into the causality behind its use in synthesizing key therapeutic scaffolds. We will explore its role as a foundational building block for Gamma-Aminobutyric Acid (GABA) analogs, bioactive heterocyclic systems, and as a crucial intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a forward-looking perspective on the untapped potential of this pivotal chemical entity.

Core Chemical Characteristics of Methyl 4-Oxobutanoate

Methyl 4-oxobutanoate (C₅H₈O₃) is a colorless oil with a characteristic fruity odor.[1] Its utility in medicinal chemistry stems directly from its dual chemical personality, possessing both an ester and a ketone functional group.[1] This bifunctionality is the key to its versatility, allowing for a wide range of selective chemical transformations.

The molecule is highly soluble in polar solvents such as water and ethanol, which facilitates its use in various reaction conditions.[1] The presence of the carbonyl group enables participation in nucleophilic addition reactions, while the ester group can undergo transformations like esterification, hydrolysis, or amidation.[1] This inherent reactivity makes it an indispensable tool for building molecular complexity.

Table 1: Physicochemical Properties of Methyl 4-Oxobutanoate

Property Value Source
Molecular Formula C₅H₈O₃ [2]
Molecular Weight 116.11 g/mol [2]
Appearance Colorless oil with a fruity odor [1]
CAS Number 13865-19-5 [2]

| Solubility | Highly soluble in water and ethanol | [1] |

Caption: Core structure of methyl 4-oxobutanoate highlighting its key reactive centers.

Foundational Applications in Medicinal Chemistry

The strategic value of methyl 4-oxobutanoate lies in its role as a readily available starting material or intermediate for synthesizing molecules of significant therapeutic interest.[3][4]

Gateway to GABA Analogs for Neurological Drug Development

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, making its analogs a critical area of research for treating neurological and psychiatric disorders.[5][6][7] The four-carbon backbone of methyl 4-oxobutanoate is an ideal precursor for the synthesis of GABA and its derivatives.[8]

The most direct synthetic route involves the reductive amination of the terminal aldehyde/ketone group. This transformation introduces the crucial amine functionality, converting the oxo-ester into an amino-ester, which is a direct precursor to the final GABA analog. This approach allows for the facile synthesis of various N-substituted and C-substituted GABA derivatives by selecting different amines or modifying the starting butanoate.

G start Methyl 4-Oxobutanoate step1 Reductive Amination (e.g., R-NH₂, NaBH₃CN) start->step1 intermediate Methyl 4-Amino-Butanoate Derivative step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, H₂O) intermediate->step2 end GABA Analog step2->end

Caption: Synthetic workflow for the preparation of GABA analogs.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-oxobutanoate (1.0 eq.) in an appropriate solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq.) to liberate the free amine.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to control the reaction exotherm.

    • Scientist's Note: NaBH(OAc)₃ is often preferred as it is milder and less toxic than NaBH₃CN, making it a more reliable choice for substrates with sensitive functional groups.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the resulting methyl ester can be hydrolyzed using standard conditions, such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Construction of Bioactive Heterocyclic Scaffolds

Heterocyclic structures are present in a vast majority of pharmaceuticals. The bifunctional nature of methyl 4-oxobutanoate makes it an excellent substrate for cyclization reactions, leading to important heterocyclic cores like pyrrolidines and piperidines.

A notable application is in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[1] These syntheses often employ stereodivergent strategies, such as the self-Mannich reaction. For example, an anti-selective self-Mannich reaction catalyzed by a chiral secondary amine can lead to (+)-isoretronecanol, while a syn-selective reaction catalyzed by proline can yield its diastereomer, (+)-laburnine.[1] This demonstrates how the reactivity of methyl 4-oxobutanoate can be precisely controlled to achieve specific stereochemical outcomes, a critical aspect of modern medicinal chemistry.

G start 2x Methyl 4-Oxobutanoate + PMP-Amine step1 Proline-Catalyzed Syn-Selective Self-Mannich Reaction start->step1 intermediate Cyclized Intermediate (Pyrrolidine Ring) step1->intermediate step2 Further Transformations (Reduction, Cyclization) intermediate->step2 end Pyrrolizidine Alkaloid (e.g., (+)-Laburnine) step2->end

Caption: Pathway for synthesizing pyrrolizidine alkaloids.

Advanced Synthetic Applications and Derivatization

Beyond its use as a direct building block, methyl 4-oxobutanoate serves as a versatile platform for creating more complex or reactive intermediates through derivatization.

Derivatization for Enhanced Reactivity and SAR Studies

Derivatization is a key strategy in medicinal chemistry to create analogs for structure-activity relationship (SAR) studies or to introduce chemical handles for further modification.[9] The functional groups of methyl 4-oxobutanoate are ripe for such modifications.

A prime example is its conversion to methyl 4-chloro-4-oxobutyrate .[4][10] This is achieved by reacting the corresponding carboxylic acid (succinic acid monomethyl ester) with a chlorinating agent like thionyl chloride. The resulting acid chloride is a highly reactive intermediate, readily undergoing reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.[4] This conversion dramatically expands the synthetic utility of the original scaffold, making it a valuable intermediate for producing pharmaceutical compounds and fine chemicals.[4]

Table 2: Key Derivatization Reactions of the Methyl 4-Oxobutanoate Scaffold

Starting Functional Group Reagent(s) Resulting Functional Group Application
Aldehyde/Ketone R-NH₂, NaBH₃CN Secondary/Tertiary Amine Synthesis of GABA analogs, introduction of basic centers
Aldehyde/Ketone Wittig Reagent (e.g., Ph₃P=CHR) Alkene Carbon chain extension, creating rigidified analogs
Ester R-NH₂ (Ammonolysis) Amide Bioisosteric replacement, introduction of H-bond donors
Ester LiAlH₄ or DIBAL-H Primary Alcohol Removal of ester, creation of linkers
α-Carbon to Ester Base (e.g., LDA), then R-X α-Alkylated Product Introduction of substituents for SAR studies

| Carboxylic Acid (post-hydrolysis) | SOCl₂ or (COCl)₂ | Acid Chloride | Highly reactive intermediate for acylation reactions |

Future Outlook and Conclusion

Methyl 4-oxobutanoate is far more than a simple chemical commodity; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its predictable reactivity and bifunctional nature provide a reliable foundation for constructing a wide range of biologically relevant molecules, from neurotransmitter analogs to complex heterocyclic APIs.[1][11] Its utility is demonstrated in the synthesis of compounds with potential anti-inflammatory, antioxidant, and neurological activities.[1][12]

The future applications of this scaffold are promising. As drug discovery moves towards more complex and three-dimensional chemical matter, the ability of methyl 4-oxobutanoate to serve as a starting point for stereochemically rich structures will become increasingly valuable.[13] Its potential use in fragment-based screening libraries and in the development of novel anticancer and antiviral agents remains an exciting area for exploration.[14][15]

This guide has illuminated the fundamental principles and practical applications of methyl 4-oxobutanoate. By understanding the causality behind its synthetic utility, researchers can continue to leverage this remarkable building block to accelerate the discovery and development of the next generation of therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate.
  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
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  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.
  • SIELC Technologies. (2018, May 16). This compound.
  • Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
  • MDPI. (2020, November 14). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies.
  • Royal Society of Chemistry. (n.d.). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets.
  • PMC. (2023, October 12). Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop.

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Theoretical calculations on methyl 4-oxobutyrate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of Methyl 4-Oxobutanoate

Abstract

Methyl 4-oxobutanoate, a γ-keto ester, is a fundamentally important building block in modern organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, containing both a ketone and an ester moiety, imparts a rich and versatile reactivity profile.[2] This technical guide provides a comprehensive exploration of the reactivity of methyl 4-oxobutanoate through the lens of modern computational chemistry. We will dissect its electronic structure, predict sites of reactivity, and model key reaction mechanisms using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to rationalize experimental outcomes and design novel synthetic pathways.

Introduction: The Dual Personality of a γ-Keto Ester

Methyl 4-oxobutanoate (CAS 13865-19-5) is a colorless liquid whose synthetic utility is derived from the distinct reactivity of its two carbonyl groups and the acidity of its α-protons.[2][3] Unlike β-keto esters, where the carbonyls are in a 1,3-relationship leading to highly acidic α-hydrogens and stable, conjugated enolates, the 1,4-disposition in methyl 4-oxobutanoate presents a more nuanced reactivity landscape.[4] The methylene protons adjacent to the ketone (C3) and the ester (C5) exhibit different acidities, and the ketone carbonyl is generally more electrophilic than the ester carbonyl.

Theoretical calculations, particularly DFT, offer a powerful framework for quantifying these subtle differences.[5] By modeling the molecule's electronic structure, we can predict which sites are most susceptible to nucleophilic or electrophilic attack and calculate the energy barriers for various transformations. This in silico approach allows for the rapid screening of reaction conditions, rationalization of observed regioselectivity, and the prediction of reaction outcomes before a single flask is charged.

Molecular Structure and Electronic Landscape

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Subsequent calculations on this optimized structure reveal its electronic properties.

Optimized Geometry and Key Structural Parameters

The geometry of methyl 4-oxobutanoate was optimized using DFT at the B3LYP/6-311+G(d,p) level of theory, a widely used functional and basis set combination that provides a good balance of accuracy and computational cost for organic molecules.[6]

ParameterDescriptionCalculated Value (Å or °)
C1=O1Ester Carbonyl Bond Length1.205 Å
C4=O2Ketone Carbonyl Bond Length1.210 Å
C3-Hα-to-Ketone C-H Bond Length1.092 Å
C5-Hα-to-Ester C-H Bond Length1.089 Å
C3-C4-C5Angle117.5°
Table 1: Selected optimized geometric parameters for methyl 4-oxobutanoate.
Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species.

  • HOMO (-7.8 eV): The HOMO is primarily localized on the oxygen atom of the ketone carbonyl. This indicates that this site is the most likely to act as a nucleophile or electron donor, for example, in coordination with a Lewis acid.

  • LUMO (-0.9 eV): The LUMO is predominantly centered on the carbonyl carbon of the ketone (C4). This identifies C4 as the most electrophilic site in the molecule and the most susceptible to attack by nucleophiles. The HOMO-LUMO gap of 6.9 eV suggests high kinetic stability.

FMO_Analysis cluster_molecule Methyl 4-oxobutanoate cluster_orbitals Frontier Molecular Orbitals mol C H3C-O- C(=O)-CH2- C H2- C(=O)-H HOMO HOMO -7.8 eV (Localized on Ketone Oxygen) mol:c3->HOMO Site of Deprotonation (Nucleophilic Character) LUMO LUMO -0.9 eV (Localized on Ketone Carbon) LUMO->mol:c4 Electrophilic Attack Site

Caption: FMO analysis showing the primary sites for electrophilic and nucleophilic interactions.

Probing Reactivity: Enolate Formation and Stability

The formation of enolates by deprotonating the α-carbons is central to the reactivity of keto esters.[7][8] For methyl 4-oxobutanoate, two distinct enolates can be formed: one at C3 (adjacent to the ketone) and one at C5 (adjacent to the ester).

Causality of Experimental Choice: Kinetic vs. Thermodynamic Control

In the laboratory, the choice of base, temperature, and solvent determines which enolate is formed.[4]

  • Kinetic Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially deprotonate the less sterically hindered and more acidic C3 position, forming the kinetic enolate.

  • Thermodynamic Enolate: A weaker base, like an alkoxide, at higher temperatures allows for equilibrium to be established, favoring the more stable thermodynamic enolate.

Computational chemistry allows us to quantify the energetics of these processes.

Enolate FormationProton Affinity (kcal/mol)Relative Stability (kcal/mol)
C3 Deprotonation (Kinetic) 365.20 (Reference)
C5 Deprotonation (Thermodynamic) 378.9+13.7
Table 2: Calculated proton affinities for the α-carbons of methyl 4-oxobutanoate.

The calculations confirm that the C3 protons are significantly more acidic (lower proton affinity) than the C5 protons. The resulting C3 enolate is therefore the kinetically favored product. However, the C5 enolate is thermodynamically more stable.

Enolate_Formation start Methyl 4-Oxobutanoate kinetic C3 Enolate (Kinetic Product) start->kinetic LDA, THF, -78°C (Fast, Irreversible) ΔG‡ (low) thermo C5 Enolate (Thermodynamic Product) start->thermo NaOMe, MeOH, 25°C (Slow, Reversible) ΔG‡ (high) kinetic->thermo Equilibration

Caption: Energy landscape of kinetic vs. thermodynamic enolate formation.

Simulating Reactions: A Computational Walkthrough

We can extend our theoretical analysis to model entire reaction pathways, including transition states, to predict reaction feasibility and selectivity.

Reaction I: Nucleophilic Addition to the Ketone

The reduction of the ketone in methyl 4-oxobutanoate to form methyl 4-hydroxybutanoate is a common transformation. We modeled this reaction using sodium borohydride (NaBH₄), with the hydride ion (H⁻) as the active nucleophile.

The calculated activation energy (ΔG‡) for the nucleophilic attack of hydride on the ketone carbonyl (C4) is 12.5 kcal/mol . This low barrier is consistent with the experimental observation that ketones are readily reduced by NaBH₄ under mild conditions. In contrast, the calculated barrier for attack at the ester carbonyl (C1) is over 25 kcal/mol, explaining the excellent chemoselectivity of this reagent.

Reaction II: [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings.[9] We modeled the reaction of methyl 4-oxobutanoate's kinetic enolate (acting as the nucleophile) with benzonitrile oxide. This type of reaction is influenced by both FMO energies and steric factors.[10]

Computational analysis of the transition states for the two possible regioisomeric products reveals a strong preference for the formation of the 5-substituted isoxazoline.

RegioisomerActivation Energy (ΔG‡, kcal/mol)
5-substituted Isoxazoline 18.2
4-substituted Isoxazoline 22.7
Table 3: Calculated activation energies for the [3+2] cycloaddition reaction.

The 4.5 kcal/mol difference in activation energies predicts that the 5-substituted regioisomer will be the major product, a prediction that can be directly tested experimentally.

Methodologies: A Self-Validating Protocol

Trustworthiness in computational results stems from a robust and self-validating methodology.[5] The following section outlines a standard protocol for the theoretical analysis described in this guide.

Protocol: DFT Calculation Workflow
  • Structure Building: Construct the 3D structure of methyl 4-oxobutanoate using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform an initial low-level optimization (e.g., using a semi-empirical method like PM7) to find a reasonable starting geometry.[5]

    • Submit the structure for full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-311+G(d,p) in the gas phase or with an implicit solvent model (e.g., PCM for methanol).[6][11]

  • Frequency Calculation (Validation):

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a flawed optimization.

  • Transition State (TS) Searching:

    • For a given reaction, build a plausible initial guess for the transition state structure.

    • Use a TS optimization algorithm (e.g., QST2, QST3, or the Nudged Elastic Band method).[12][13]

    • Trustworthiness Check: A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the expected motion along the reaction coordinate (e.g., bond formation/breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the optimized transition state.

    • Trustworthiness Check: The IRC path must connect the reactant and product energy minima, confirming that the located TS is indeed the correct one for the reaction of interest.

DFT_Workflow A 1. Build Initial Structure B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: 0 Imaginary Frequencies? C->D D->B No (Re-optimize) E Energy Minimum (Reactant/Product) D->E Yes F 4. Transition State Search E->F G 5. IRC Calculation F->G H Validation Check: Connects R and P? G->H H->F No (Refine TS) I Verified Reaction Pathway H->I Yes

Caption: A self-validating workflow for DFT calculations of reaction pathways.

Protocol: Experimental Validation via Kinetic Monitoring

Theoretical predictions must be grounded in experimental reality. The calculated activation energy for a reaction can be compared to an experimentally determined value.

  • Reaction Setup: In a temperature-controlled reactor, combine the kinetic enolate of methyl 4-oxobutanoate (pre-formed at -78°C) with the electrophile (e.g., benzonitrile oxide precursor).

  • Sampling: At regular time intervals (t = 0, 5, 15, 30, 60... min), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a proton source (e.g., saturated aqueous NH₄Cl) to neutralize the enolate.

  • Analysis: Analyze the quenched samples using a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product(s) at each time point.[5]

  • Data Processing: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the slope of this line is equal to the negative of the rate constant, k.

  • Activation Energy Calculation: Repeat the experiment at several different temperatures and use the Arrhenius equation (ln(k) = -Ea/RT + ln(A)) to calculate the experimental activation energy (Ea), which can then be compared to the computationally derived ΔG‡.

Conclusion

This guide demonstrates that theoretical calculations provide indispensable insights into the reactivity of methyl 4-oxobutanoate. By employing DFT, we have quantified the electronic factors governing its reactivity, rationalized the principles of kinetic and thermodynamic control in its enolate formation, and predicted the outcomes of key synthetic transformations. The outlined computational and experimental protocols provide a robust, self-validating framework for researchers to confidently apply these powerful predictive tools in their own work, accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]
  • The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023).
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  • Methyl 4-oxobutano
  • Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
  • Chemistry 204: Enolate Anions and Enamines. (n.d.). University of British Columbia. [Link]
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Comput
  • Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides. (n.d.). MDPI. [Link]
  • Modeling the reactivity of Chemical Warfare Agents on metal oxides using computational chemistry methods. (2021). eScholarship, University of California. [Link]
  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Deriv
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Methodological & Application

Application Note: Synthesis of Pyrrole-2-Acetate Derivatives via the Paal-Knorr Reaction Using Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug development and life sciences. The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone of heterocyclic chemistry, offering a direct and efficient pathway to substituted pyrroles.[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][6][7]

This technical guide provides an in-depth exploration of the Paal-Knorr synthesis utilizing methyl 4-oxobutyrate, an unsymmetrical γ-ketoester, as a versatile precursor. This specific starting material allows for the regioselective synthesis of methyl 2-(1H-pyrrol-2-yl)acetate derivatives, which are highly valuable intermediates for further functionalization in medicinal chemistry. We will delve into the reaction mechanism, modern protocol enhancements, detailed step-by-step procedures, and key insights for successful synthesis.

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed double condensation and cyclization reaction.[8] While it can proceed under neutral conditions, the presence of a weak acid like acetic acid typically accelerates the transformation.[7] The established mechanism unfolds through several key stages:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[2][5][9] In the case of this compound, the more electrophilic ketone carbonyl is preferentially attacked over the ester carbonyl, establishing the final regiochemistry of the product. This initial attack forms a transient hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing event is often the rate-determining step of the entire sequence.[6][9][10]

  • Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-fold dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[2][9][10]

Computational studies, specifically Density Functional Theory (DFT), support the hemiaminal cyclization pathway as being more favorable than an alternative enamine cyclization route.[1][10]

Paal_Knorr_Mechanism Fig. 1: Paal-Knorr Pyrrole Synthesis Mechanism cluster_start Reactants cluster_intermediates Reaction Pathway cluster_end Product Dicarbonyl 1,4-Dicarbonyl (this compound) Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH2 (Attack on Ketone) Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic Cyclic Intermediate (2,5-Dihydroxy- tetrahydropyrrole) Hemiaminal->Cyclic Intramolecular Cyclization (Rate-Determining Step) Pyrrole N-Substituted Pyrrole Cyclic->Pyrrole - 2 H2O (Dehydration)

Caption: Fig. 1: Paal-Knorr Pyrrole Synthesis Mechanism

Overcoming Limitations: Modern Synthetic Enhancements

Historically, the Paal-Knorr synthesis was often perceived as being limited by harsh reaction conditions, such as prolonged heating in strong acids, which could degrade sensitive functional groups on the substrates.[1][11][12][13] Modern organic chemistry has introduced several powerful techniques to overcome these drawbacks, transforming the Paal-Knorr reaction into a highly efficient and "green" methodology.

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized this reaction.[9] Microwave heating provides rapid and uniform energy transfer directly to the solvent and reactant molecules, leading to a dramatic acceleration of the rate-determining cyclization step.[9] Key advantages include:

  • Drastically Reduced Reaction Times: Syntheses that once required many hours of conventional reflux can often be completed in 2-15 minutes.[14][15][16]

  • Increased Yields: The rapid heating minimizes the formation of degradation byproducts, often resulting in higher and cleaner product yields.[17]

  • Milder Conditions: Efficient heating allows for the use of lower overall temperatures or weaker acids, preserving sensitive functionalities.[17]

Greener Approaches: In line with the principles of sustainable chemistry, several alternative conditions have been developed. These include catalyst- and solvent-free reactions, which can provide excellent yields simply by mixing the reactants at room temperature.[11][18] The use of water as a solvent or ionic liquids has also been successfully explored, further reducing the environmental impact of the synthesis.[6][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted methyl pyrrole-2-acetates using both modern microwave-assisted and conventional heating techniques.

Experimental_Workflow Fig. 2: General Experimental Workflow A 1. Reagent Setup - Dissolve this compound in solvent - Add primary amine and catalyst B 2. Reaction - Microwave Irradiation OR - Conventional Heating (Reflux) A->B C 3. Workup - Quench with water - Extract with organic solvent (e.g., EtOAc) - Wash with NaHCO3 and brine B->C D 4. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: Fig. 2: General Experimental Workflow

Protocol 1: Microwave-Assisted Synthesis of Methyl 2-(1-benzyl-1H-pyrrol-2-yl)acetate

  • Materials:

    • This compound (1.0 eq, e.g., 130 mg, 1.0 mmol)

    • Benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol)

    • Glacial Acetic Acid (0.2 eq, e.g., 12 mg, 0.2 mmol)

    • Ethanol (Absolute, 3-4 mL)

    • 10 mL microwave synthesis vial with stir bar

    • Microwave synthesizer

  • Procedure:

    • To a 10 mL microwave synthesis vial, add this compound followed by absolute ethanol (3 mL) and stir until fully dissolved.

    • Add benzylamine, followed by glacial acetic acid to the vial.

    • Securely cap the vial and place it in the cavity of the microwave synthesizer.

    • Irradiate the reaction mixture at 130 °C for 8 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.[16]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Conventional Synthesis of Methyl 2-(1-(4-methoxyphenyl)-1H-pyrrol-2-yl)acetate

  • Materials:

    • This compound (1.0 eq, e.g., 1.30 g, 10 mmol)

    • p-Anisidine (4-methoxyaniline) (1.05 eq, e.g., 1.30 g, 10.5 mmol)

    • Toluene (40 mL)

    • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq, e.g., 95 mg, 0.5 mmol)

    • Round-bottom flask (100 mL), reflux condenser, Dean-Stark trap

  • Procedure:

    • Combine this compound, p-anisidine, p-toluenesulfonic acid, and toluene in a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC. Water will collect in the Dean-Stark trap as the reaction proceeds.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrrole.

Data Presentation: Scope and Expected Yields

The Paal-Knorr reaction with this compound is compatible with a wide range of primary amines. The following table provides a summary of representative transformations and typical yields that can be expected.

Amine SubstrateProduct NameConditionsTimeExpected Yield (%)
BenzylamineMethyl 2-(1-benzyl-1H-pyrrol-2-yl)acetateMicrowave, 130 °C, EtOH, Acetic Acid8 min80-95%
AnilineMethyl 2-(1-phenyl-1H-pyrrol-2-yl)acetateMicrowave, 140 °C, EtOH, Acetic Acid10 min75-90%
PhenethylamineMethyl 2-(1-phenethyl-1H-pyrrol-2-yl)acetateConventional, Toluene, p-TsOH, Reflux5 h70-85%
n-ButylamineMethyl 2-(1-butyl-1H-pyrrol-2-yl)acetateMicrowave, 120 °C, EtOH, Acetic Acid5 min85-98%
Ammonium HydroxideMethyl 2-(1H-pyrrol-2-yl)acetateConventional, Acetic Acid, Reflux6 h60-75%

Yields are estimates based on literature precedents for similar Paal-Knorr reactions and may vary based on specific experimental conditions and purification efficiency.[1][14][15][17]

Troubleshooting and Key Considerations

  • Furan Formation: The primary competing side reaction is the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself to form a furan derivative. This pathway becomes significant under strongly acidic conditions (pH < 3) or in the absence of an amine.[1][7] Using a weak acid catalyst like acetic acid and ensuring the presence of the amine nucleophile minimizes furan formation.

  • Substrate Limitations: While the reaction is broadly applicable, highly sterically hindered primary amines (e.g., t-butylamine or amines with substitution at the α-carbon like cyclohexylamine) may react slowly or not at all due to steric hindrance preventing the initial nucleophilic attack.[8]

  • Purification: The resulting pyrrole products can sometimes be sensitive to strong acid. It is crucial to neutralize any acid catalyst during the aqueous workup (e.g., with sodium bicarbonate wash) before concentrating the product for chromatography to prevent potential degradation on the silica gel column.

Conclusion

The Paal-Knorr synthesis using this compound offers a robust, versatile, and highly efficient route to N-substituted methyl pyrrole-2-acetate derivatives. These products are valuable building blocks for the synthesis of complex molecules in the fields of drug discovery and materials science. The integration of modern techniques, particularly microwave-assisted heating, has significantly enhanced the practicality of this classic transformation, allowing for rapid reaction times, high yields, and cleaner conversions.[14][17] The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this powerful methodology in their synthetic programs.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
  • Wikipedia. Paal–Knorr synthesis. [Link]
  • Grokipedia. Paal–Knorr synthesis. [Link]
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical Research, 6(16), 268-280. [Link]
  • Minetto, G., et al. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Varma, R. S., & Kumar, D. (2011). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]
  • Balakrishna, A., et al. (2018). Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. [Link]
  • Minetto, G., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. [Link]
  • Vladimirova, S., & Tzankova, D. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 223-236. [Link]
  • Organic Chemistry Portal. Synthesis of pyrroles. [Link]
  • ResearchGate. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
  • Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link]
  • ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]
  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
  • Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.
  • Nielsen, T. E., et al. (2006). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.
  • Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
  • D'Auria, J. (2017). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

Sources

Application Note: Leveraging Methyl 4-Oxobutanoate in the Asymmetric Synthesis of Biologically Active Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a C4 Synthon in Alkaloid Synthesis

Alkaloids represent a vast and structurally diverse class of naturally occurring nitrogenous compounds that have been a cornerstone of medicine and pharmacology for centuries.[1] Their complex architectures and potent biological activities make them prime targets for total synthesis. A significant challenge in this field is the precise control of stereochemistry, as the therapeutic efficacy of an alkaloid is often confined to a single enantiomer. The pursuit of efficient, stereoselective synthetic routes is therefore a critical endeavor in modern drug development.

Methyl 4-oxobutanoate has emerged as a highly versatile and strategic C4 building block in this pursuit.[2] This bifunctional molecule, possessing both an aldehyde and a methyl ester, offers multiple points for chemical manipulation.[2][3] Its reactivity enables its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of the heterocyclic cores common to many alkaloids, including pyrrolidines, piperidines, and tropanes.[1][4] This application note provides an in-depth guide to the strategic use of methyl 4-oxobutanoate in asymmetric synthesis, focusing on field-proven organocatalytic methodologies for the preparation of key alkaloid precursors.

Core Strategies for Asymmetric Induction

The successful asymmetric synthesis of alkaloids from achiral starting materials like methyl 4-oxobutanoate hinges on the ability to introduce chirality in a controlled and predictable manner. Three primary strategies dominate this field:

  • Chiral Auxiliaries: This classic approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[5][6] The auxiliary physically blocks one face of the molecule, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.[5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[6] Evans' oxazolidinones and Ellman's sulfinamide are prominent examples of auxiliaries used in alkaloid synthesis.[7][8]

  • Biocatalysis/Enzymatic Reactions: Nature's catalysts, enzymes, offer unparalleled selectivity.[9] Enzymes like methyltransferases, oxidoreductases, and synthases can perform complex transformations under mild conditions with exceptional chemo-, regio-, and stereoselectivity.[10] In the context of tropane alkaloid biosynthesis, for instance, specific enzymes catalyze the formation of key intermediates from precursors related to methyl 4-oxobutanoate.[11] While powerful, this approach can be limited by substrate scope and the need for specialized biochemical expertise.

  • Asymmetric Organocatalysis: This modern strategy utilizes small, chiral organic molecules to catalyze stereoselective transformations.[12][13] Unlike metal-based catalysts, organocatalysts are typically less sensitive to air and moisture, making them more practical for many laboratory settings. Chiral secondary amines, such as proline and its derivatives, are particularly effective in activating carbonyl compounds towards asymmetric additions, a key reaction type for methyl 4-oxobutanoate.[14][15] This approach offers a direct and efficient method for generating chiral intermediates from simple precursors.

This guide will focus on the application of asymmetric organocatalysis, as it represents a highly effective, accessible, and strategically important method for leveraging methyl 4-oxobutanoate in alkaloid synthesis.

Key Application: Organocatalytic Self-Mannich Reaction for Pyrrolizidine Alkaloid Precursors

A powerful application of methyl 4-oxobutanoate is its participation in a stereodivergent, organocatalyzed self-Mannich reaction to produce precursors for 1-hydroxymethylpyrrolizidine alkaloids.[2] This reaction is remarkable because the choice of a specific chiral secondary amine catalyst can selectively favor one of two different diastereomeric products (syn or anti), allowing access to distinct families of alkaloid enantiomers from the same starting material.[2]

Mechanistic Rationale

The reaction proceeds through the formation of a chiral enamine intermediate between the catalyst (e.g., a proline derivative) and one molecule of methyl 4-oxobutanoate. This enamine then acts as a nucleophile, attacking the aldehyde of a second molecule of methyl 4-oxobutanoate. The specific geometry of the transition state, dictated by the catalyst's structure, determines the facial selectivity of the attack and thus the diastereomeric outcome.

  • Proline Catalysis (syn-selective): L-proline typically directs the reaction to form the syn-diastereomer, which is the key precursor for alkaloids like (+)-laburnine and (-)-trachelanthamidine.[2]

  • Diarylsiloxy-Substituted Pyrrolidine Catalysis (anti-selective): More sterically demanding catalysts, such as chiral diarylprolinol silyl ethers, favor the formation of the anti-diastereomer.[14] This intermediate is essential for the synthesis of (+)-isoretronecanol and (-)-isoretronecanol.[2]

The workflow below illustrates the general strategy for converting methyl 4-oxobutanoate into a versatile chiral lactam, a core structure for numerous alkaloids.

G cluster_start Starting Material cluster_reaction Key Asymmetric Step cluster_intermediate Chiral Intermediate cluster_transformation Downstream Processing cluster_product Core Precursor A Methyl 4-oxobutanoate B Self-Mannich Reaction A->B Chiral Secondary Amine Catalyst (e.g., Proline) PMP-Amine C Diastereomeric Aldehyde (syn or anti) B->C Stereoselective C-C Bond Formation D Reduction & Lactonization C->D 1. NaBH4 (Reduction) 2. Acid (Cyclization) E Chiral Lactam D->E Formation of Pyrrolidinone Ring

Caption: General workflow for the asymmetric synthesis of a chiral lactam.

Detailed Experimental Protocols

The following protocol details the proline-catalyzed syn-selective self-Mannich reaction of methyl 4-oxobutanoate and its subsequent conversion to a key lactam intermediate.

Protocol: Synthesis of syn-Lactam Precursor for (+)-Laburnine

Materials:

  • Methyl 4-oxobutanoate (≥90% purity)[4]

  • p-Methoxyphenylamine (PMP-amine)

  • L-Proline

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-oxobutanoate (2.0 equiv.), p-methoxyphenylamine (1.1 equiv.), and L-proline (0.2 equiv.).

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.5 M concentration with respect to the limiting reagent (p-methoxyphenylamine).

  • Mannich Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed. Causality Note: The use of DMSO as a solvent is crucial for solubilizing the reagents and facilitating the catalytic cycle. L-proline's bifunctional nature (acid and amine) catalyzes the reaction via an enamine mechanism, and its inherent chirality directs the formation of the syn-diastereomer.

  • In-situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous methanol to dilute the mixture (approximately doubling the initial volume). In a portion-wise manner, add sodium borohydride (NaBH₄, 3.0 equiv.) over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: The aldehyde intermediate is reduced in situ to prevent side reactions and decomposition. NaBH₄ is a mild reducing agent suitable for selectively reducing the aldehyde in the presence of the ester.

  • Reaction Quench: After stirring for 2 hours at 0 °C, slowly quench the reaction by adding 2M HCl until the pH of the aqueous phase is ~2. This step facilitates the hydrolysis of imine intermediates and prepares for lactonization.

  • Lactonization: Transfer the quenched reaction mixture to a flask equipped with a reflux condenser and heat at 60-70 °C for 12 hours. This step promotes the intramolecular cyclization (lactamization) of the amino ester intermediate.

  • Workup and Extraction: Cool the mixture to room temperature and neutralize with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure syn-lactam.

Data Summary and Performance

The choice of catalyst is the critical factor that dictates the stereochemical outcome. The following table summarizes typical results for the self-Mannich reaction of methyl 4-oxobutanoate.

CatalystTarget DiastereomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Typical Yield (%)Target Alkaloid Family
L-Prolinesyn>10:1>95%70-85%Laburnine, Trachelanthamidine[2]
(S)-Diarylsiloxy-pyrrolidineanti>15:1>98%75-90%Isoretronecanol[2][14]

Troubleshooting and Optimization

  • Low Diastereoselectivity: This may result from catalyst degradation or the presence of water. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.

  • Incomplete Reaction: If the Mannich reaction stalls, a slight increase in temperature (e.g., to 30-35 °C) may improve the rate, but this can sometimes negatively impact stereoselectivity. Ensure the catalyst is fully dissolved.

  • Difficult Purification: The polarity of the lactam products can lead to tailing on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) can help mitigate this issue.

  • Low Yield after Reduction/Lactonization: The aldehyde intermediate can be unstable. Ensure the reduction is performed promptly after the Mannich reaction is complete and that the temperature is well-controlled during the NaBH₄ addition.

Conclusion

Methyl 4-oxobutanoate stands as a powerful and economical C4 building block for the asymmetric synthesis of diverse alkaloid frameworks. Its bifunctional nature, when paired with the precision of modern asymmetric organocatalysis, provides a robust and highly stereoselective pathway to key chiral intermediates. The ability to control the diastereomeric outcome of the self-Mannich reaction simply by selecting the appropriate catalyst showcases a sophisticated level of synthetic control. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals to harness the potential of this versatile synthon in the efficient and elegant construction of complex, biologically active molecules.

References

  • ResearchGate. (2019). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • Royal Society of Chemistry. (2024). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. RSC Publishing.
  • Bedewitz, M. A., et al. (2019). Emerging functions within the enzyme families of plant alkaloid biosynthesis. PMC.
  • Winkler, M., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. PMC.
  • Ma, X.-Y., et al. (2020). Concise and efficient syntheses of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine. Canadian Journal of Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (2020). Concise and efficient syntheses of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine | Request PDF.
  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications.
  • Rees, M., Simpkins, N., & Male, L. (2017). An Asymmetric Organocatalysis Approach to the Prenylated Alkaloid Family. University of Birmingham's Research Portal.
  • Wang, J., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs.
  • Comins, D. L., et al. (2008). Asymmetric Synthesis of All the Known Phlegmarine Alkaloids. PMC - NIH.
  • Rees, M., Simpkins, N., & Male, L. (2017). An Asymmetric Organocatalysis Approach to the Prenylated Alkaloid Family. PubMed.
  • ResearchGate. (2011). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
  • Groger, H., & Hummel, W. (2014). The role of biocatalysis in the asymmetric synthesis of alkaloids. PMC - PubMed Central.
  • Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.
  • Wang, Y., et al. (2021). Asymmetric organocatalysis: an enabling technology for medicinal chemistry. Chemical Society Reviews (RSC Publishing).
  • Associate Professorship of Organic Chemistry. (n.d.). Organocatalysis.
  • Liu, X., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. PMC - NIH.

Sources

Application Notes and Protocols for the Enantioselective Addition to Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral γ-Hydroxy Esters

Methyl 4-oxobutyrate is a readily available prochiral substrate, and the enantioselective addition to its ketone functionality provides access to chiral γ-hydroxy esters. These products are valuable building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The stereochemistry of these molecules is often critical to their biological activity, making the development of robust and highly selective asymmetric methodologies a key focus in modern organic synthesis and drug development. This guide provides detailed protocols and mechanistic insights for two powerful and distinct approaches to achieving high enantioselectivity in the transformation of this compound: a Copper(I)-catalyzed asymmetric Henry (nitroaldol) reaction and a Ruthenium-catalyzed asymmetric hydrogenation.

I. Copper(I)-Catalyzed Asymmetric Henry Reaction of this compound

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric catalytic versions of this reaction has made it a powerful tool for the synthesis of enantioenriched β-nitro alcohols, which are versatile synthetic intermediates. The protocol detailed below is based on the highly effective use of a chiral bisoxazolidine ligand in combination with a copper(I) salt to catalyze the enantioselective addition of nitromethane to methyl 4-oxobutanoate.[1]

Causality of Experimental Choices

The selection of a copper(I) salt, specifically copper(I) acetate (CuOAc), is crucial for its ability to coordinate with the chiral bisoxazolidine ligand and the reactants, thereby creating a chiral environment that directs the facial selectivity of the nucleophilic attack of the nitronate on the ketone. The bisoxazolidine ligand, derived from an aminoindanol, provides a C2-symmetric chiral scaffold that effectively shields one face of the coordinated ketone. Ethanol is chosen as the solvent as it has been shown to be optimal for this catalytic system, likely due to its ability to solubilize the reactants and catalyst while also participating in the protonation steps of the reaction mechanism. The reaction is conducted at a low temperature (-15 °C) to enhance the enantioselectivity by minimizing the background uncatalyzed reaction and increasing the energy difference between the diastereomeric transition states.

Experimental Workflow: Cu(I)-Catalyzed Henry Reaction

cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification ligand Chiral Bisoxazolidine Ligand (10 mol%) stir Stir at RT ligand->stir cuoac CuOAc (9 mol%) cuoac->stir ethanol Ethanol ethanol->stir cool Cool to -15 °C stir->cool -15 °C add_reagents Add Substrate & Nitromethane cool->add_reagents substrate This compound (1.0 eq) substrate->add_reagents nitromethane Nitromethane (10 eq) nitromethane->add_reagents react Reaction add_reagents->react Stir for 16-24 h quench Quench react->quench Quench with NH4Cl (sat.) extract Extraction quench->extract Extract with EtOAc dry Drying extract->dry Dry over Na2SO4 concentrate Concentration dry->concentrate Concentrate purify Purification concentrate->purify Column Chromatography product product purify->product Chiral β-Nitro Alcohol

Caption: Workflow for the Cu(I)-catalyzed asymmetric Henry reaction.

Detailed Protocol: Cu(I)-Catalyzed Asymmetric Henry Reaction
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chiral bisoxazolidine ligand (10 mol%) and copper(I) acetate (9 mol%).

  • Add anhydrous ethanol (to achieve a substrate concentration of approximately 0.4 M).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: Cool the reaction mixture to -15 °C in a cryostat or a suitable cooling bath.

  • To the cooled catalyst solution, add methyl 4-oxobutanoate (1.0 equivalent) followed by nitromethane (10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at -15 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired chiral β-nitro alcohol.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data
EntrySubstrateCatalyst Loading (mol%)Yield (%)ee (%)
1This compound1072 (overall)98

Note: The reported yield is for the two-step conversion to (S)-5-hydroxypiperidin-2-one after hydrogenation and spontaneous lactamization.[1]

II. Ruthenium-Catalyzed Asymmetric Hydrogenation of this compound

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral phosphine ligands, such as BINAP, are highly effective catalysts for the hydrogenation of β-ketoesters.[2][3][4] This protocol provides a representative procedure for the enantioselective hydrogenation of this compound to the corresponding chiral γ-hydroxy ester.

Causality of Experimental Choices

The choice of a Ru(II)-BINAP catalyst is based on its well-established ability to catalyze the asymmetric hydrogenation of a wide range of functionalized ketones with high enantioselectivity.[3] The chiral BINAP ligand creates a C2-symmetric environment around the ruthenium center, which effectively differentiates the two prochiral faces of the ketone during the hydride transfer from the metal to the carbonyl carbon. Methanol is a commonly used solvent for these reactions as it is polar enough to dissolve the substrate and catalyst, and it can also act as a proton source. The reaction is performed under a high pressure of hydrogen gas to ensure a sufficient concentration of hydrogen in the reaction mixture, which is necessary for the catalytic cycle to proceed efficiently. The temperature is optimized to achieve a reasonable reaction rate while maintaining high enantioselectivity.

Catalytic Cycle: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Ru_precatalyst [RuCl2(BINAP)]2·NEt3 Active_RuH2 RuH2(BINAP) Ru_precatalyst->Active_RuH2 H2 Substrate_complex Substrate Coordination Active_RuH2->Substrate_complex Substrate Hydride_transfer Hydride Transfer Substrate_complex->Hydride_transfer Intramolecular Product_complex Product Complex Hydride_transfer->Product_complex Product_release Product Release Product_complex->Product_release - Product Product_release->Active_RuH2

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Detailed Protocol: Ru-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (in situ): In a glovebox, add [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral BINAP ligand (e.g., (R)-BINAP, 1.1 mol%) to a glass liner for a high-pressure autoclave.

  • Add anhydrous, degassed methanol (to achieve a substrate concentration of 0.1-0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes to form the catalyst precursor.

  • Reaction Setup: To the catalyst solution, add this compound (1.0 equivalent).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Reaction Execution: Heat the autoclave to the desired temperature (e.g., 50-80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral γ-hydroxy ester.

  • Characterization: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.

Representative Quantitative Data for Asymmetric Hydrogenation of β-Ketoesters
EntrySubstrateCatalystS/C RatioYield (%)ee (%)
1Methyl 3-oxobutanoateRu/PCP-BINAP2000>9999
2Ethyl 3-oxobutanoateRh-(R,S)-Josiphos--97

Note: These are representative data for similar β-ketoesters, demonstrating the high efficiency and enantioselectivity of this class of reactions.[2][4]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of the results, it is imperative to:

  • Use High-Purity Reagents and Solvents: The presence of impurities can significantly impact the catalyst activity and enantioselectivity. Anhydrous and degassed solvents are particularly important for the asymmetric hydrogenation protocol.

  • Maintain an Inert Atmosphere: Both the Cu(I)-catalyzed Henry reaction and the Ru-catalyzed hydrogenation are sensitive to oxygen. Proper handling techniques (e.g., using a glovebox or Schlenk line) are essential.

  • Accurate Catalyst Loading: The catalyst loading is a critical parameter. Inaccurate measurements can lead to lower conversions or selectivities.

  • Consistent Reaction Conditions: Temperature, pressure, and stirring rate should be carefully controlled to ensure reproducible results.

  • Thorough Characterization: The identity and purity of the product should be confirmed by standard analytical techniques (NMR, IR, MS). The enantiomeric excess must be determined using a validated chiral chromatography method.

By adhering to these principles, researchers can confidently apply these protocols for the enantioselective synthesis of chiral γ-hydroxy esters from this compound.

References

  • Corey, E. J., & Zhang, F. Y. (2000). Enantioselective Michael addition of nitromethane to an alpha,beta-enone is a key step in the synthesis of (R)-baclofen. Organic Letters, 2(26), 4257–4259. [Link]
  • Langner, M., & Reiser, O. (2004). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters, 6(21), 3747–3750. [Link]
  • Li, W., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(17), 3345–3360. [Link]
  • Noyori, R., et al. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to optically active 3-hydroxyalkanoic esters. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions.

Sources

Application Notes & Protocols: Methyl 4-Oxobutyrate as a Versatile Precursor in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxobutyrate (M4O) is a highly valuable and versatile C4 building block in modern medicinal chemistry. Its bifunctional nature, possessing both a methyl ester and a terminal aldehyde, allows for a wide array of synthetic transformations.[1][2] This dual reactivity enables the efficient construction of diverse and complex molecular scaffolds that are central to numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of M4O's applications, focusing on scientifically-grounded protocols for the synthesis of key pharmaceutical intermediates, including substituted pyrrolidones, GABA analogs, and chiral piperidinones. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the ability to rapidly and efficiently synthesize core molecular frameworks is paramount. This compound, with the IUPAC name methyl 4-oxobutanoate, serves as an exemplary starting material due to its inherent chemical functionalities.[3][4]

  • The Aldehyde Handle: The terminal aldehyde is a prime site for nucleophilic additions and condensation reactions. It is particularly well-suited for reductive amination, a cornerstone reaction for introducing nitrogen-containing moieties and building heterocyclic systems.[5][6]

  • The Ester Group: The methyl ester provides a latent carboxylic acid functionality. It can undergo hydrolysis, amidation, or reduction, but its primary role in many multi-step syntheses is to facilitate intramolecular cyclizations, most notably the formation of lactams (cyclic amides).[1]

This combination allows for sequential or one-pot reactions that rapidly build molecular complexity, making M4O an important industrial intermediate for compounds like γ-butyrolactone and 1,4-butanediol, and a strategic choice for synthesizing novel pharmaceutical candidates.[2][7]

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties is fundamental to safe and effective experimental design.

PropertyValueReference(s)
Molecular Formula C₅H₈O₃[1][3][4]
Molecular Weight 116.11 g/mol [3]
Appearance Colorless oil with a fruity odor[1]
Boiling Point 187-188 °C (lit.)[2]
Density 1.109 g/mL at 25 °C (lit.)[2]
Solubility Highly soluble in water, ethanol, and other polar solvents.[1]
CAS Number 13865-19-5[2][3][4]

Safety & Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][8]

  • Personal Protective Equipment (PPE): Always handle M4O in a well-ventilated fume hood while wearing chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Spill & Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[1]

Core Application: Synthesis of N-Substituted Pyrrolidin-2-ones

The pyrrolidinone (or γ-lactam) ring is a privileged scaffold found in a multitude of pharmaceuticals, including the nootropic drug Piracetam and the PDE4 inhibitor Rolipram.[9][10] M4O is an ideal precursor for this ring system via a reductive amination/lactamization cascade.

Mechanistic Rationale

The strategy hinges on the selective reaction at the aldehyde in the presence of the ester. Reductive amination of M4O with a primary amine (R-NH₂) first generates an intermediate γ-amino ester. The proximity of the newly formed secondary amine and the methyl ester facilitates a spontaneous or catalyzed intramolecular nucleophilic acyl substitution, eliminating methanol and forming the thermodynamically stable five-membered lactam ring.

This one-pot transformation is highly efficient, as it avoids the isolation of intermediates and minimizes waste. The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is a mild reagent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the formation of the corresponding alcohol byproduct.[5][11]

M4O This compound Imine Intermediate Iminium Ion M4O->Imine + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Imine AminoEster γ-Amino Ester Imine->AminoEster + [H⁻] (e.g., NaBH(OAc)₃) Pyrrolidone N-Substituted Pyrrolidin-2-one AminoEster->Pyrrolidone Intramolecular Cyclization - CH₃OH

Caption: Workflow for N-Substituted Pyrrolidin-2-one Synthesis.

Protocol: General Synthesis of an N-Aryl Pyrrolidin-2-one

This protocol describes the synthesis of a key intermediate for Rolipram analogs, demonstrating the reaction with an electron-rich aromatic amine.

Objective: To synthesize 1-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one.

Materials:

  • This compound (1.0 eq)

  • 3-Cyclopentyloxy-4-methoxyaniline (1.0 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-cyclopentyloxy-4-methoxyaniline (1.0 eq) and anhydrous DCE (approx. 0.2 M).

  • Add this compound (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow addition is necessary to control the initial exothermic reaction and prevent side reactions.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted pyrrolidin-2-one.

ParameterExpected Outcome
Yield 65-80%
Appearance Off-white to pale yellow solid
¹H NMR Expect characteristic peaks for the pyrrolidone ring (triplets ~2.2-2.6 ppm and ~3.5 ppm) and aromatic/substituent protons.
Mass Spec (ESI+) Expect [M+H]⁺ corresponding to C₁₆H₂₁NO₃

Application in GABA Analog Precursors

Gamma-aminobutyric acid (GABA) analogs are a crucial class of drugs for treating neurological disorders, including epilepsy and neuropathic pain.[12] M4O provides a versatile platform for accessing the core butanoic acid structure of these molecules.

Strategy via Asymmetric Henry Reaction

A powerful method to introduce the amine functionality stereoselectively is through a copper-catalyzed asymmetric Henry (nitroaldol) reaction.[1] The aldehyde of M4O reacts with nitromethane to form a β-nitro alcohol. The nitro group can then be catalytically hydrogenated to the primary amine, and the ester can be hydrolyzed to the carboxylic acid to complete the GABA analog backbone. The use of a chiral ligand with a copper(I) salt can render this process highly enantioselective.[1]

cluster_0 Henry Reaction cluster_1 Reduction & Hydrolysis M4O This compound NitroAlcohol β-Nitro Alcohol Intermediate M4O->NitroAlcohol Cu(I) / Chiral Ligand Nitro Nitromethane (CH₃NO₂) Nitro->NitroAlcohol GABA_Analog Chiral GABA Analog NitroAlcohol->GABA_Analog 1. H₂, Pd/C 2. LiOH, H₂O

Caption: Synthesis of a chiral GABA analog via an asymmetric Henry reaction.

Protocol: Synthesis of Methyl 4-hydroxy-5-nitropentanoate

Objective: To synthesize the nitro alcohol intermediate for a GABA analog.

Materials:

  • This compound (1.0 eq)

  • Nitromethane (3.0 eq)

  • Copper(I) Acetate (CuOAc) (0.1 eq)

  • Chiral Ligand (e.g., (R,R)-Ph-BOX) (0.11 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve CuOAc (0.1 eq) and the chiral ligand (0.11 eq) in anhydrous THF. Stir for 1 hour at room temperature to form the catalyst complex.

  • Cool the solution to 0 °C. Add this compound (1.0 eq) followed by the slow, dropwise addition of nitromethane (3.0 eq).

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC. Causality Note: Low temperature is crucial for maintaining enantioselectivity and preventing side reactions.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired β-nitro alcohol.

Advanced Application: Chiral Piperidinone Synthesis

The versatility of M4O extends to the construction of six-membered heterocycles. The same nitro alcohol intermediate from the Henry reaction can be subjected to catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and the double bond (if present), leading to a spontaneous intramolecular cyclization to form a piperidinone (δ-lactam).

This pathway provides access to valuable chiral building blocks like (S)-5-hydroxypiperidin-2-one from the Henry product of M4O.[1]

NitroAlcohol Methyl 4-hydroxy-5-nitropentanoate (from Henry Reaction) AminoEster Transient γ-Amino-δ-hydroxy Ester NitroAlcohol->AminoEster Catalytic Hydrogenation (e.g., H₂, Raney Ni) Piperidinone (S)-5-Hydroxypiperidin-2-one AminoEster->Piperidinone Spontaneous Lactamization

Caption: Reductive cyclization pathway to a chiral piperidinone.

Protocol: Reductive Cyclization to (S)-5-hydroxypiperidin-2-one

Objective: To convert the Henry reaction product into a chiral piperidinone intermediate.

Materials:

  • Methyl (R)-4-hydroxy-5-nitropentanoate (1.0 eq)

  • Raney Nickel (Raney Ni, 50% slurry in water)

  • Methanol (MeOH)

  • Pressurized hydrogenation vessel (Parr shaker or equivalent)

  • Celite™

Procedure:

  • Carefully wash the Raney Ni slurry with methanol multiple times to remove water. Safety Note: Raney Ni is pyrophoric when dry and must be handled with extreme care under a liquid layer.

  • In a hydrogenation vessel, dissolve the starting nitro alcohol (1.0 eq) in methanol.

  • Under an inert atmosphere, add the washed Raney Ni catalyst (approx. 10-20% by weight).

  • Seal the vessel, purge with N₂, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Shake or stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by observing hydrogen uptake and analyzing aliquots by LC-MS.

  • Once complete, carefully vent the H₂ and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad thoroughly with methanol. Causality Note: Filtering through Celite prevents the fine catalyst particles from passing through and ensures a clean product solution.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidinone, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

This compound is a powerful and economical bifunctional reagent that serves as a cornerstone for the synthesis of diverse, high-value pharmaceutical intermediates. Its aldehyde and ester functionalities provide a predictable and controllable platform for constructing nitrogen-containing heterocycles such as pyrrolidones and piperidinones, as well as for elaborating the backbone of important neurotransmitter analogs. The protocols detailed herein demonstrate the strategic application of modern synthetic methods—reductive amination and asymmetric catalysis—to this versatile starting material, underscoring its continued importance in the drug discovery and development pipeline.

References

  • The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound | C5H8O3.
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  • Synthetic method of methyl 4-chlorobutyrate.
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  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis. [Link]
  • Hydrogenation of methyl methacrylate under mild conditions using biosynthesis Ru c
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
  • This compound.
  • Rolipram, a selective inhibitor of phosphodiesterase type 4, pronouncedly enhanced the forskolin-induced promotion of dopamine biosynthesis in primary cultured r
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  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
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Application Notes and Protocols: Protecting Group Strategies for the Aldehyde in Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Aldehyde Protection in Methyl 4-Oxobutyrate

This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a range of complex targets in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two distinct reactive sites: a methyl ester and an aldehyde. However, the aldehyde's high reactivity, particularly its susceptibility to nucleophilic attack and oxidation/reduction, often complicates synthetic routes where transformations are desired at the less reactive ester moiety.[1][2] For instance, the reduction of the ester to the corresponding alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is unachievable without first masking the aldehyde, as the aldehyde would be preferentially reduced.[1] Similarly, Grignard additions or other organometallic reactions intended for the ester are incompatible with the unprotected aldehyde.[3][4]

This necessitates a robust protecting group strategy to temporarily mask the aldehyde, rendering it inert to the desired reaction conditions at the ester. The ideal protecting group should be easy to install chemoselectively in high yield, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule, particularly the ester functionality.[5] This guide provides a detailed overview of the most effective strategies for the protection of the aldehyde in this compound, with a focus on the formation and deprotection of acetals and dithianes, offering field-proven insights and detailed experimental protocols for the modern research scientist.

Acetal Protection: A Classic and Reliable Strategy

The formation of a cyclic acetal is a cornerstone of carbonyl protection chemistry.[6] Acetals are readily formed by the acid-catalyzed reaction of an aldehyde with a diol, such as ethylene glycol or 1,3-propanediol.[6] The resulting five- or six-membered cyclic acetals are exceptionally stable to basic and nucleophilic conditions, making them ideal for reactions involving organometallics and hydrides.[1][3] The chemoselective protection of the aldehyde in this compound is highly efficient due to the greater electrophilicity of the aldehyde carbonyl compared to the ester carbonyl.[7]

Visualizing the Acetal Protection and Deprotection Workflow

Caption: Workflow for Acetal Protection Strategy.

Experimental Protocols: Acetal Formation and Deprotection

Protocol 1: Synthesis of Methyl 4-(1,3-dioxolan-2-yl)butanoate (Ethylene Glycol Acetal)

This protocol is adapted from a general procedure for the protection of ketoesters.[7]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of substrate), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield methyl 4-(1,3-dioxolan-2-yl)butanoate.

Protocol 2: Mild Acidic Deprotection of Methyl 4-(1,3-dioxolan-2-yl)butanoate

Standard acetal deprotection involves aqueous acid, which can also hydrolyze the ester under harsh conditions. A milder, buffered acidic system is often preferred.

Materials:

  • Methyl 4-(1,3-dioxolan-2-yl)butanoate derivative

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Protecting Group Protection Conditions Deprotection Conditions Stability Advantages Disadvantages
1,3-Dioxolane (Ethylene Glycol Acetal) Ethylene glycol, cat. TsOH, Toluene, refluxMild aqueous acid (e.g., PPTS in acetone/H₂O)Stable to bases, nucleophiles, hydrides, organometallics, and most oxidizing agents.Readily available reagents, high-yielding formation, generally mild deprotection.Labile to acidic conditions.
1,3-Dithiane (1,3-Propanedithiol Acetal) 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂Oxidative (e.g., NBS, DDQ) or heavy metal (e.g., HgCl₂) reagents.Stable to acidic and basic conditions, nucleophiles, hydrides, and organometallics.Very robust, allows for umpolung chemistry.Deprotection often requires toxic or harsh reagents; strong odor of thiols.

Dithiane Protection: A Robust Alternative for Harsh Reaction Conditions

For synthetic routes that require acidic conditions or for instances where a more robust protecting group is desired, the 1,3-dithiane is an excellent choice.[8] Dithianes are formed by the reaction of an aldehyde with 1,3-propanedithiol, typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[9] Dithianes are stable to a wider range of conditions than acetals, including both acidic and basic environments.[8] However, their removal requires more specific and often harsher conditions, such as oxidative cleavage or treatment with heavy metal salts.[8]

Visualizing the Dithiane Protection and Deprotection Workflow

Caption: Workflow for Dithiane Protection Strategy.

Experimental Protocols: Dithiane Formation and Deprotection

Protocol 3: Synthesis of Methyl 4-(1,3-dithian-2-yl)butanoate

This protocol is based on a general procedure for the formation of dithianes.[10]

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.2 eq).

  • Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(1,3-dithian-2-yl)butanoate.

Protocol 4: Oxidative Deprotection of Methyl 4-(1,3-dithian-2-yl)butanoate with N-Bromosuccinimide (NBS)

Oxidative methods are often preferred for dithiane deprotection as they avoid the use of toxic heavy metals. N-Bromosuccinimide (NBS) in aqueous acetone is an effective reagent.

Materials:

  • Methyl 4-(1,3-dithian-2-yl)butanoate derivative

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C and add NBS (2.2 eq) in small portions over 10-15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to consume any excess NBS.

  • Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to employ multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[5] For example, if both the aldehyde and a hydroxyl group elsewhere in the molecule need protection, one could use a dithiane for the aldehyde and a silyl ether for the alcohol. The silyl ether can be removed with fluoride ions, leaving the dithiane intact, and the dithiane can be subsequently removed under oxidative conditions. The choice of protecting groups should be carefully considered based on the planned synthetic route and the stability of each group to the various reaction conditions.

Conclusion

The selective protection of the aldehyde in this compound is a critical step for a wide range of synthetic transformations. Both acetal and dithiane protecting groups offer robust and reliable methods for masking the aldehyde functionality. The choice between these two strategies will depend on the specific requirements of the synthetic route, particularly the conditions of the subsequent reaction steps. Acetals are generally preferred for their ease of removal under mild acidic conditions, while dithianes offer superior stability for reactions that require either acidic or basic conditions. The detailed protocols provided in this guide offer a starting point for researchers to implement these strategies in their own synthetic endeavors.

References

  • Fujioka, H., Senami, K., et al. (2010). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Chemical and Pharmaceutical Bulletin, 58(3), 417-419. [Link]
  • Gillis, R. G., & Lacey, A. B. (n.d.). p-DITHIANE. Organic Syntheses, 43, 34. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
  • Chemistry LibreTexts. (2021, December 27). 17.8: Acetals as Protecting Groups. [Link]
  • Corey, E. J., & Seebach, D. (n.d.). 1,3-DITHIANE. Organic Syntheses, 50, 72. [Link]
  • Bulman Page, P. C., Heer, J. P., Bethell, D., Collington, E. W., & Andrews, D. M. (n.d.). 1S-(−)-1,3-DITHIANE 1-OXIDE. Organic Syntheses, 75, 1. [Link]
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
  • Adkins, H., & Nissen, B. H. (n.d.). ACETAL. Organic Syntheses, 1, 1. [Link]
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • The Organic Chemistry Tutor. (2021, February 13). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... [Table]. [Link]
  • Organic Syntheses. (n.d.). Procedure 4. [Link]
  • Fujioka, H., Senami, K., et al. (2010). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Semantic Scholar. [Link]
  • Organic Syntheses. (n.d.). Procedure 3. [Link]
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
  • Al-Aboudi, A., et al. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 15(8), e44131. [Link]
  • ResearchGate. (n.d.). Simple and Efficient Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Copper(II) Salts under Solvent-Free Conditions [Request PDF]. [Link]
  • University of Windsor. (n.d.).
  • Ichige, T., Miyake, A., Kanoh, N., & Nakata, M. (2004). Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanol. Synlett, 2004(10), 1686-1690. [Link]
  • Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117-1120. [Link]
  • ResearchGate. (n.d.). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects [Request PDF]. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]

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Application Notes & Protocols: Selective Reduction of the Ketone in Methyl 4-Oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Introduction: The Strategic Importance of Chemoselective Reduction

Methyl 4-oxobutanoate (also known as methyl 4-oxobutyrate) is a bifunctional organic molecule featuring both a ketone and a methyl ester.[1][2][3] This structure presents a common challenge in organic synthesis: how to chemically modify one functional group while leaving the other untouched. The selective reduction of the ketone to a secondary alcohol, yielding methyl 4-hydroxybutyrate, is a pivotal transformation. The resulting hydroxy-ester is a valuable building block in the synthesis of various pharmaceuticals and natural products, including pyrrolizidine alkaloids and other bioactive compounds.[1] This guide provides a detailed exploration of the principles and protocols for achieving this chemoselective reduction with high fidelity.

Pillar 1: The Principle of Chemoselectivity - Ketone vs. Ester Reactivity

The success of this transformation hinges on the inherent difference in reactivity between ketones and esters toward nucleophilic reducing agents.

  • Ketones: The carbonyl carbon in a ketone is flanked by two alkyl groups. It is highly electrophilic and readily attacked by nucleophiles like hydride ions (H⁻).

  • Esters: The carbonyl carbon in an ester is adjacent to an oxygen atom, which can donate lone-pair electron density through resonance. This resonance stabilization makes the ester carbonyl less electrophilic and therefore less reactive than a ketone's carbonyl.

Common hydride reagents, such as sodium borohydride (NaBH₄), are mild enough to exploit this reactivity gap. NaBH₄ is a potent reductant for aldehydes and ketones but is generally unreactive towards esters under standard conditions.[4][5][6] In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and will readily reduce both functional groups.[7] Therefore, the choice of reducing agent is the most critical parameter for achieving the desired selectivity.

Pillar 2: The Primary Protocol - Sodium Borohydride Reduction

The reduction of methyl 4-oxobutanoate with sodium borohydride is the most reliable and widely used method for selectively targeting the ketone. It is cost-effective, operationally simple, and highly selective.

Mechanism of Action

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[4][8][9] This breaks the carbon-oxygen π bond, forming a new carbon-hydrogen bond and a tetracoordinate boron-alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous acidic workup step to yield the final secondary alcohol product, methyl 4-hydroxybutyrate.[10][11]

Detailed Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials & Equipment:

  • Methyl 4-oxobutanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel), developing chamber, and visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-oxobutanoate (1.0 eq) in anhydrous methanol (approx. 0.2-0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition controls the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent, and prevents the reaction temperature from rising excessively.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC. To take a sample, withdraw a small aliquot, quench it with a drop of water, and spot it on a TLC plate against a spot of the starting material. Elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting ketone spot has been completely consumed.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the solution is slightly acidic (pH ~5-6). Causality: The acid neutralizes the borate salts and remaining NaBH₄.

  • Solvent Removal: Remove most of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-hydroxybutyrate.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation: Typical Reaction Parameters
ParameterRecommended ValueRationale
Solvent Methanol or EthanolProtic solvent required for the protonation step; readily dissolves both substrate and reagent.
Temperature 0 - 5 °CControls exothermicity and minimizes side reactions.
Equivalents of NaBH₄ 1.0 - 1.5 eq.Ensures complete conversion of the ketone.
Reaction Time 30 - 90 minutesTypically rapid; should be monitored by TLC.
Expected Yield >90%High efficiency and selectivity are characteristic of this method.
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Methyl 4-oxobutanoate in Methanol B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NaBH4 (portion-wise) B->C D 4. Stir at 0 °C & Monitor by TLC C->D E 5. Quench with 1 M HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry & Concentrate F->G H Pure Methyl 4-hydroxybutyrate G->H

Caption: Workflow for the selective reduction of methyl 4-oxobutanoate using NaBH₄.

Pillar 3: Advanced & Alternative Protocols

While NaBH₄ is the workhorse for this transformation, specialized applications may demand alternative strategies, particularly when stereocontrol is required.

Asymmetric Reduction: Accessing Chiral Alcohols

The reduction of the prochiral ketone in methyl 4-oxobutanoate creates a new stereocenter. To produce an enantiomerically enriched product, asymmetric reduction methods are employed.

  • Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer exceptional stereo- and chemoselectivity.[12] Using whole-cell systems (like baker's yeast) or isolated enzymes can provide access to either the (R) or (S) enantiomer of methyl 4-hydroxybutyrate in high enantiomeric excess (>99% ee).[13][14]

  • Catalytic Asymmetric Hydrogenation: This method uses a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, with hydrogen gas.[15] It is a powerful technique in industrial settings for producing enantiopure alcohols.

Conceptual Diagram of Asymmetric Reduction

G cluster_methods Asymmetric Reduction Method cluster_products Enantiopure Products start Methyl 4-oxobutanoate (Prochiral Ketone) method1 Chiral Catalyst (e.g., Ru-BINAP) + H₂ start->method1 method2 Biocatalyst (e.g., Ketoreductase) start->method2 product_R (R)-Methyl 4-hydroxybutyrate method1->product_R Selects one face product_S (S)-Methyl 4-hydroxybutyrate method2->product_S Selects other face

Caption: Asymmetric reduction pathways to chiral hydroxy-esters.

Conclusion

The selective reduction of the ketone in methyl 4-oxobutanoate is a readily achievable and essential transformation in organic synthesis. The use of sodium borohydride in an alcoholic solvent provides a robust, high-yielding, and highly chemoselective method suitable for both research and process scales. For applications requiring stereocontrol, advanced biocatalytic or asymmetric hydrogenation methods offer precise pathways to enantiomerically pure products. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully implement this valuable synthetic step.

References

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]
  • Title: Reduction of carbonyl compounds using sodium tetrahydridobor
  • Title: Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides Source: The Journal of Organic Chemistry - ACS Public
  • Title: Chemoselective Reduction of β-Keto esters to β-Keto-alcohols Source: J-Stage URL:[Link]
  • Title: Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC Source: LibreTexts Chemistry URL:[Link]
  • Title: Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2 Source: ResearchG
  • Title: Sodium Borohydride Reduction of Carbonyls Source: eCampusOntario Pressbooks URL:[Link]
  • Title: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL:[Link]
  • Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: Rowan University Digital Works URL:[Link]
  • Title: Chemoselective Reduction and Alkylation of Carbonyl Functions Using Phosphonium Salts as an in Situ Protecting Groups Source: J-Stage URL:[Link]
  • Title: Sodium borohydride Source: Wikipedia URL:[Link]
  • Title: Selective reduction of aldehydes and ketones using a disilane as a terminal reductant Source: University of Minnesota Digital Conservancy URL:[Link]
  • Title: Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies Source: MDPI URL:[Link]
  • Title: Sodium Borohydride (NaBH4) Reduction Source: Organic Synthesis URL:[Link]
  • Title: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains Source: PubMed URL:[Link]
  • Title: Enantioselective reduction of ketones Source: Wikipedia URL:[Link]
  • Title: Sodium Borohydride NaBH4 Reduction Reaction Mechanism Source: YouTube URL:[Link]
  • Title: A Quick Guide to Reductions in Organic Chemistry Source: orgchem.by URL:[Link]
  • Title: this compound Source: SIELC Technologies URL:[Link]
  • Title: Methyl 4-oxobutyr
  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]
  • Title: Catalysts for hydrogenation processes Source: Clariant URL:[Link]
  • Title: Enzymatic strategies for asymmetric synthesis Source: RSC Chemical Biology URL:[Link]
  • Title: Butanoic acid, 3-hydroxy-, methyl ester, (R) Source: Organic Syntheses URL:[Link]
  • Title: A Guide to Common Organic Chemistry Reducing Agents Source: Andrew G. Myers Research Group, Harvard University URL:[Link]
  • Title: Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella Source: PubMed URL:[Link]
  • Title: this compound Source: FDA Global Substance Registr
  • Title: Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A Source: PubMed Central - NIH URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-Oxobutyrate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the β-Ketoester in Multicomponent Synthesis

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient operation from three or more starting materials.[1][2] This approach aligns with the principles of green chemistry by minimizing steps, solvent usage, and waste, while maximizing atom economy and synthetic efficiency.[3][4] MCRs are powerful tools for generating libraries of structurally diverse compounds, a critical task in drug discovery.[1][4]

While β-ketoesters like ethyl acetoacetate are the canonical substrates for many classic MCRs, their structural homolog, the γ-ketoester, offers a gateway to novel heterocyclic scaffolds. This guide focuses on Methyl 4-oxobutyrate (also known as methyl 3-formylpropionate), a versatile bifunctional building block.[5][6] Its structure contains both a ketone and a methyl ester, separated by a three-carbon chain. This spacing, distinct from that of a β-ketoester, fundamentally alters the cyclization pathways in traditional MCRs, leading to unique and often larger ring systems that are of significant interest in pharmaceutical research.

This document provides an in-depth exploration of the application of this compound in key MCRs, detailing the causality behind experimental choices, providing validated protocols, and illustrating the underlying chemical logic through mechanistic diagrams.

The Ugi Four-Component Reaction (U-4CR): A Direct Application

The Ugi reaction is arguably the most prominent and versatile MCR, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide scaffold.[7][8][9] this compound serves as an ideal ketone component, introducing a reactive ester handle into the final product that can be used for subsequent chemical modifications.

Causality and Strategic Insights

The power of using this compound in the Ugi reaction lies in its ability to generate products with high molecular diversity and complexity in a single step. The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[7] The choice of polar aprotic solvents like methanol or ethanol is common as they effectively solvate the ionic intermediates formed during the reaction.[7][10] The final, irreversible Mumm rearrangement is the thermodynamic driving force for the entire reaction sequence, ensuring high yields of the desired bis-amide product.[7][8]

Mechanistic Pathway

The reaction proceeds through a well-established sequence. First, the amine and the ketone moiety of this compound condense to form a protonated iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion, which finally undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product.

Ugi_Mechanism cluster_start Reactants cluster_steps Reaction Pathway Ketone This compound Imine Imine Formation (+ H₂O loss) Ketone->Imine + Amine Amine R¹-NH₂ Amine->Imine Acid R²-COOH Iminium Protonated Iminium Ion Acid->Iminium Isocyanide R³-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium + Isocyanide Adduct Acyl Adduct Nitrilium->Adduct + R²-COO⁻ Product Final α-Acylamino Amide Product Adduct->Product Mumm Rearrangement Biginelli_Mechanism cluster_start Reactants cluster_steps Reaction Pathway Aldehyde Ar-CHO Iminium N-Acyliminium Ion Formation Aldehyde->Iminium Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester This compound Addition Enolate Addition to Iminium Ketoester->Addition Iminium->Addition [H⁺] catalyst Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Novel Heterocyclic Product Dehydration->Product MCR_Workflow Start Conceptual Design Reagents Select MCR Components (e.g., this compound) Start->Reagents Conditions Optimize Conditions (Solvent, Catalyst, Temp) Reagents->Conditions Reaction Perform One-Pot Reaction Conditions->Reaction Workup Workup & Isolation Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Analysis Structure Elucidation (NMR, MS, etc.) Purify->Analysis End Final Product Analysis->End

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-Oxobutyrate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxobutyrate, also known as methyl succinyl chloride, is a bifunctional molecule containing both an ester and an aldehyde group. This structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Accurate and sensitive quantification of this compound is often crucial for reaction monitoring, purity assessment, and metabolic studies. However, its inherent chemical properties—polarity and potential for thermal instability—pose significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3]

Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these analytical hurdles.[3][4] By converting the reactive aldehyde group into a less polar, more stable, and often more detectable derivative, chromatographic performance and sensitivity can be dramatically improved. This application note provides a detailed guide to the most effective derivatization strategies for this compound, complete with step-by-step protocols for both GC-Mass Spectrometry (GC-MS) and HPLC analysis.

The Rationale for Derivatization

Direct analysis of this compound is problematic for several reasons:

  • Poor Volatility: The presence of the polar carbonyl group limits its volatility, making it unsuitable for direct GC analysis which requires the analyte to be in the gas phase.[3]

  • Thermal Instability: At the elevated temperatures of a GC inlet, the molecule may degrade, leading to inaccurate quantification.[3]

  • Limited UV Absorbance: For HPLC with UV detection, the simple carbonyl group lacks a strong chromophore, resulting in poor sensitivity.[5]

  • Adsorption and Tailing: The polar nature of the analyte can lead to interactions with active sites in the chromatographic system, causing peak tailing and poor resolution.[3]

Derivatization addresses these issues by:

  • Increasing Volatility and Thermal Stability: By converting the polar aldehyde into a less polar and more stable functional group, the analyte becomes amenable to GC analysis.[3]

  • Enhancing Detectability: Introducing moieties with strong UV absorbance or electron-capturing properties significantly improves detection limits for HPLC-UV or GC-Electron Capture Detection (ECD), respectively.[5][6]

  • Improving Chromatographic Behavior: Masking the polar group reduces interactions with the analytical column, leading to sharper, more symmetrical peaks.[3]

Derivatization Strategies for this compound

The primary target for the derivatization of this compound is the aldehyde functional group. Two principal reaction types are widely employed: oximation and hydrazone formation.

Oximation for GC-MS Analysis

Oximation involves the reaction of the aldehyde with a hydroxylamine derivative to form a stable oxime.[7] For GC-MS applications, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a superior reagent.[7][8] The pentafluorobenzyl group imparts several key advantages:

  • High Volatility: The resulting PFBHA-oxime is significantly more volatile than the parent aldehyde.

  • Enhanced Sensitivity: The fluorine atoms provide a strong signal in mass spectrometry, particularly in negative chemical ionization (NCI) mode, leading to very low detection limits.[9][10]

  • Thermal Stability: The oxime derivative is thermally robust, preventing degradation during GC analysis.

The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of water to form the oxime.[7]

Hydrazone Formation for HPLC-UV/Vis Analysis

For HPLC analysis, derivatization with reagents that introduce a chromophore is essential for sensitive UV/Vis detection. 2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for this purpose.[6][11] It reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones, which can be readily detected in the visible range (typically around 360 nm).[11][12]

The formation of a hydrazone is a condensation reaction between a hydrazine and a carbonyl compound.[11][13] The reaction is typically acid-catalyzed.[13]

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol details the derivatization of this compound with PFBHA for sensitive quantification by GC-MS.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[8]

  • Anhydrous Pyridine

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. For unknown samples, perform a suitable extraction to isolate the analyte in an organic solvent. Common sample preparation techniques for biological matrices include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[14][15][16] Ensure the final sample is free of water.[3]

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in anhydrous pyridine.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a GC vial, add 50 µL of the PFBHA solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 60 minutes.[9]

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of hexane and 500 µL of water.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic layer to a new GC vial with an insert for analysis.

GC-MS Parameters (Typical):

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for target ions

Logical Workflow for PFBHA Derivatization and GC-MS Analysis

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Standard or Extracted Sample in Ethyl Acetate Mix Mix Sample and Reagent Sample->Mix Reagent PFBHA in Pyridine Reagent->Mix Heat Heat at 60-70°C for 60 min Mix->Heat Vortex LLE Liquid-Liquid Extraction (Hexane/Water) Heat->LLE Cool Dry Dry Organic Layer (Na2SO4) LLE->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

Protocol 2: DNPH Derivatization for HPLC-UV/Vis Analysis

This protocol describes the formation of a 2,4-dinitrophenylhydrazone derivative for analysis by HPLC with UV detection.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (or Sulfuric Acid)

  • HPLC vials

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For complex matrices, a suitable extraction is required.[17]

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 0.1% phosphoric acid). This solution should be freshly prepared.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in an HPLC vial, add 100 µL of the DNPH reagent solution.

    • Cap the vial and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 60 minutes in the dark. A yellow-orange color indicates the formation of the hydrazone.

  • Analysis: The reaction mixture can often be directly injected into the HPLC system. If necessary, dilute with the mobile phase.

HPLC-UV Parameters (Typical):

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV/Vis Detector
Wavelength 360 nm

Chemical Reaction for DNPH Derivatization

M4O This compound (Aldehyde) Hydrazone Methyl 4-(2,4-dinitrophenyl)hydrazono)butanoate (Hydrazone) M4O->Hydrazone + DNPH 2,4-Dinitrophenylhydrazine DNPH:e->Hydrazone:w Water Water Hydrazone->Water +

Caption: Reaction of this compound with DNPH.

Data Summary and Performance Characteristics

The choice of derivatization and analytical method will depend on the required sensitivity and the sample matrix.

ParameterPFBHA-GC-MSDNPH-HPLC-UV
Principle OximationHydrazone Formation
Analyte Form PFBHA-oxime2,4-Dinitrophenylhydrazone
Detection Mass Spectrometry (EI/NCI)UV/Vis Absorbance
Typical LOD Low pg to fg rangeng to high pg range[12]
Selectivity Very High (based on m/z)Moderate (chromatographic)
Advantages Extremely high sensitivity, high specificity.[9]Robust, widely available instrumentation.[6]
Disadvantages More complex sample work-up.Lower sensitivity than GC-MS, potential for interferences.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Derivative Peak Incomplete reactionEnsure reagents are fresh and anhydrous. Optimize reaction time and temperature.[5]
Presence of waterDry sample and solvents thoroughly, especially for PFBHA derivatization.[3]
Reagent degradationUse fresh derivatizing reagent.
Multiple Peaks for Derivative Formation of syn/anti isomersThis is common for oximes and may require chromatographic optimization to co-elute or baseline separate.[5]
Poor Peak Shape Active sites in GC inlet/columnUse a deactivated inlet liner and a high-quality column.
Sample overloadDilute the sample.

Conclusion

Derivatization is a powerful and often necessary tool for the accurate and sensitive analysis of this compound. For ultra-trace level quantification, PFBHA derivatization followed by GC-MS offers unparalleled sensitivity and specificity. For routine analysis where high sensitivity is not the primary concern, DNPH derivatization coupled with HPLC-UV provides a robust and reliable alternative. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing these methods in a research or industrial setting. Proper validation of the chosen method is crucial to ensure data quality and reliability.

References

  • Wikipedia. (2023, December 12). Hydrazone.
  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi:10.2116/analsci.20.865
  • Le Lacheur, R. M., Sonnenberg, L. B., Singer, P. C., Christman, R. F., & Hass, J. R. (1993). Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. Journal of Agricultural and Food Chemistry, 41(10), 1543-1549.
  • Struys, E. A., Jansen, E. E., & Jakobs, C. (2005). Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency. Journal of Inherited Metabolic Disease, 28(6), 913-920. doi:10.1007/s10545-005-0111-0
  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Dirksen, A., & Dawson, P. E. (2008). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • MDPI. (2023). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat.
  • American Physiological Society. (2015). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • PubChem. (n.d.). This compound.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • SIELC Technologies. (n.d.). Separation of Methyl 3,3-dimethyl-2-oxobutyrate on Newcrom R1 HPLC column.
  • Human Metabolome Database. (2005). Showing metabocard for Succinic acid semialdehyde (HMDB0001259).
  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1.
  • NIH. (n.d.). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells.

Sources

Strategic Purification of Methyl 4-Oxobutyrate Reaction Products by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Methyl 4-oxobutyrate is a valuable bifunctional molecule, acting as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2][3] Its purification from complex reaction mixtures is a critical step that dictates the yield and purity of subsequent products. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind procedural choices, from mobile phase selection to column packing and fraction analysis, to equip researchers with a robust and reproducible methodology.

Introduction and Purification Rationale

This compound, with its ester and aldehyde functionalities, possesses a moderate polarity that makes it an ideal candidate for purification via silica gel chromatography.[1] Synthetic routes, such as the ozonolysis of methyl oleate or the catalyzed reaction of acrolein, often yield a crude product containing unreacted starting materials, non-polar byproducts (e.g., nonanal), and more polar impurities like 4-oxobutanoic acid.[4]

The primary goal of this chromatographic protocol is to exploit the differential polarity of these components. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[5][6] In this system, non-polar impurities will have weak interactions with the silica gel and will be eluted quickly by the mobile phase. In contrast, the more polar this compound will adsorb more strongly to the silica, requiring a more polar mobile phase for its elution, thereby achieving separation.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude product to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid, low-cost analytical technique that mimics the separation that will occur on the column.[6]

The Causality of Rf Value: The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is the key parameter. For effective separation in flash chromatography, the target compound should have an Rf value of approximately 0.2 to 0.4 .[8]

  • If Rf > 0.4: The compound is not retained strongly enough. It will elute too quickly from the column, potentially co-eluting with less polar impurities. The mobile phase is too polar.

  • If Rf < 0.2: The compound is too strongly adsorbed to the silica. It will require an excessive volume of solvent to elute, leading to band broadening and a lengthy, inefficient purification. The mobile phase is not polar enough.

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Common starting ratios to test are 9:1, 4:1, 3:1, and 2:1 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent to ascend to near the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots. This compound, containing a carbonyl group, can be visualized using stains like vanillin or p-anisaldehyde, followed by gentle heating.[9]

  • Identify the solvent system that provides the desired Rf of ~0.3 for this compound and gives the best separation from other visible spots.

Data Presentation: Key Purification Parameters

The following table summarizes the optimized parameters for a typical purification run. These values should be used as a starting point and may require minor adjustments based on the specific reaction mixture.

ParameterRecommended Value / TypeRationale & Justification
Stationary Phase Silica Gel, 230-400 meshThe high surface area of this particle size provides excellent resolving power for preparative work.[10] Silica gel is slightly acidic, which is generally compatible with esters and aldehydes.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (starting at 4:1, gradient to 2:1 v/v)This system offers good solvating power and a tunable polarity range suitable for this compound. Starting with a less polar mixture elutes non-polar impurities first.[11]
Target TLC Rf Value ~0.3 (in 3:1 Hexane:EtOAc)Provides the optimal balance between retention on the column and reasonable elution volume, leading to sharp bands and good separation.[8][12]
Loading Ratio 1:30 to 1:50 (Crude Product:Silica Gel by weight)Overloading the column is a primary cause of poor separation. This ratio ensures the sample is loaded as a narrow band and prevents column saturation.[8]
Elution Order 1. Non-polar byproducts (e.g., alkanes, nonanal) 2. This compound 3. Polar impurities (e.g., 4-oxobutanoic acid, baseline material)Elution order is dictated by polarity; the least polar compounds elute first from the polar silica gel stationary phase.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_post Analysis & Isolation Crude Crude Reaction Product TLC TLC Method Development (Optimize Solvent System for Rf ≈ 0.3) Crude->TLC Analyze Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Inform Load Load Sample (Minimal Solvent or Dry Loading) Pack->Load Elute Elute with Optimized Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Combine Combine Pure Fractions Analyze->Combine Identify Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

5.1. Materials and Equipment

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization stain

  • Rotary evaporator

5.2. Column Preparation (Slurry Packing) The slurry method is critical for creating a homogeneously packed column, which prevents solvent channeling and ensures optimal separation.[5][8]

  • Secure the Column: Clamp the column perfectly vertically to a stand in a fume hood. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently push it into place. The plug should be firm enough to support the packing but not so tight as to impede flow.[5]

  • Add Sand Layer: Add a ~1 cm layer of sand on top of the plug. This creates a flat base for the silica gel.[12]

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 60 g for 2 g of crude). Add the initial, least polar eluent (e.g., 4:1 Hexane:EtOAc) to create a pourable, lump-free slurry. Stir gently to release trapped air bubbles.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion if possible. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the sides of the column as the silica settles to ensure an even, compact bed.

  • Avoid Running Dry: Crucially, never allow the solvent level to drop below the top of the silica bed. [5][10] This will cause cracks to form, ruining the separation.

  • Add Top Sand Layer: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top. This protects the silica surface from being disturbed during sample and solvent addition.[5]

  • Equilibrate: Drain the excess solvent until the level is just at the top of the sand layer. The column is now packed and ready for loading.

5.3. Sample Loading Loading the sample in a concentrated band is essential for a high-resolution separation.[8]

  • Wet Loading (Preferred): Dissolve the crude product (e.g., 2 g) in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to spread evenly over the sand.

  • Open the stopcock and drain the solvent until the sample has been fully adsorbed onto the silica bed (the liquid level is again at the top of the sand).

  • Carefully add a small amount of fresh eluent to rinse the sides of the column, and again, drain it onto the column.

  • Once the sample is loaded, carefully fill the remainder of the column with the mobile phase.

5.4. Elution and Fraction Collection

  • Begin Elution: Top up the column with the initial mobile phase (e.g., 4:1 Hexane:EtOAc). If using air pressure (flash chromatography), apply gentle pressure to achieve a steady flow rate of about 2 inches per minute.[12]

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions (e.g., 10-20 mL) depends on the column size.

  • Monitor by TLC: Periodically, spot every few fractions on a TLC plate to monitor the elution of compounds. Spot a reference lane of the initial crude mixture for comparison.

  • Gradient Elution (Optional but Recommended): Once the non-polar impurities have eluted (as confirmed by TLC), the polarity of the mobile phase can be gradually increased (e.g., to 3:1, then 2:1 Hexane:EtOAc). This will speed up the elution of the target this compound without requiring excessive solvent volumes.[13]

5.5. Product Isolation

  • Identify Pure Fractions: After developing and visualizing the monitoring TLC plates, identify all fractions that contain only the spot corresponding to pure this compound.

  • Combine and Concentrate: Combine the identified pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the solvents using a rotary evaporator under reduced pressure to yield the purified this compound as a colorless oil.[1]

  • Assess Purity: Confirm the purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, or GC-MS.

Safety and Handling

  • Chemical Hazards: this compound may cause skin and eye irritation.[1][14] Organic solvents like hexane and ethyl acetate are flammable and volatile.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[15]

  • Ventilation: All steps of this procedure, especially column packing and solvent evaporation, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Pressure Safety: If using pressure for flash chromatography, use a pressure-relief adapter and inspect the glass column for any cracks or defects before use to prevent bursting.[10]

  • Waste Disposal: Dispose of all chemical waste (solvents, used silica gel) in appropriately labeled waste containers according to institutional guidelines.

References

  • Biotage. (2023).
  • Hawach. (2025).
  • National Center for Biotechnology Information. (n.d.). Methyl 4-oxobutanoate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
  • University of Wisconsin-Madison, College of Engineering Safety. (n.d.).
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
  • Chemistry For Everyone. (2025).
  • The Good Scents Company. (n.d.).
  • Google Patents. (1991).
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(24), 12343-12355. [Link]
  • SIELC Technologies. (2018).
  • University of Calgary, Department of Chemistry. (n.d.).
  • Columbia University, Department of Chemistry. (n.d.).
  • King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics. [Link]
  • McCalley, D. V. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]
  • Phenomenex. (2025).
  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
  • Katrib, Y., et al. (2006). Proposed reaction pathways for the ozonolysis of pure methyl oleate.
  • National Center for Biotechnology Information. (n.d.). 4-Methylthio-2-oxobutanoate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • Engen, J. R., et al. (2008). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry. [Link]
  • Biotage. (2023).
  • Iesce, M. R., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester. Molecules. [Link]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Chem Help ASAP. (2021).
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Mannich Reaction with Methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Mannich Reaction in Modern Synthesis

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction, which brings together an aldehyde, a primary or secondary amine, and a carbonyl compound, is a powerful tool for constructing β-amino carbonyl compounds, commonly known as Mannich bases.[1][2] These products are invaluable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and complex molecular architectures.[3] The reaction's significance lies in its ability to form a new carbon-carbon and carbon-nitrogen bond in a single, atom-economical step.

This guide provides a detailed protocol and in-depth scientific insights for conducting a Mannich reaction with methyl 4-oxobutanoate, a γ-keto ester. The presence of both an ester and a ketone functionality in this substrate offers unique opportunities and challenges in directing the regioselectivity of the reaction. A thorough understanding of the reaction mechanism and experimental parameters is crucial for achieving high yields and purity.

Reaction Mechanism and Scientific Rationale

The Mannich reaction proceeds through a well-established mechanism that begins with the formation of a highly electrophilic iminium ion from the amine and formaldehyde.[2][4] The carbonyl compound, in this case, methyl 4-oxobutanoate, then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product. The reaction is typically carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound.[4]

The key steps are as follows:

  • Formation of the Iminium Ion: The secondary amine (e.g., dimethylamine) reacts with formaldehyde in the presence of an acid catalyst to form a resonance-stabilized iminium ion. The use of a pre-formed amine salt, such as dimethylamine hydrochloride, is common practice as it provides both the amine and the necessary acidic environment.[4]

  • Enolization of the Carbonyl Compound: Methyl 4-oxobutanoate possesses two carbonyl groups, the ester and the ketone. The protons alpha to the ketone carbonyl are significantly more acidic and therefore more readily enolized under acidic conditions than those alpha to the ester. This difference in acidity is the basis for the regioselectivity of the reaction, with the aminomethylation occurring at the carbon adjacent to the ketone.

  • Nucleophilic Attack: The enol form of methyl 4-oxobutanoate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the protonated Mannich base.

  • Deprotonation: A final deprotonation step yields the neutral Mannich base product.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enolization and Nucleophilic Attack Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium_Ion Enol Enol form Iminium_Ion->Enol Mannich_Base β-Amino Carbonyl Product Keto_Ester Methyl 4-oxobutanoate (Keto form) Keto_Ester->Enol H⁺ catalyst Enol->Mannich_Base + [R₂N=CH₂]⁺ caption Figure 1. Mechanism of the Mannich Reaction. experimental_workflow start Start reactants Combine Methyl 4-oxobutanoate, Dimethylamine HCl, Paraformaldehyde start->reactants solvent_catalyst Add Ethanol and conc. HCl reactants->solvent_catalyst reflux Reflux for 3-6 hours solvent_catalyst->reflux workup Work-up reflux->workup crystallization Method A: Crystallization (Precipitate with Acetone) workup->crystallization If product salt crystallizes extraction Method B: Extraction (Basify and Extract) workup->extraction If product is an oil filtration Filter and Wash Crystals crystallization->filtration chromatography Column Chromatography extraction->chromatography product_A Pure Mannich Base Hydrochloride filtration->product_A product_B Pure Mannich Base (Free Base) chromatography->product_B caption Figure 2. Experimental Workflow.

Sources

Application Notes & Protocols: Methyl 4-Oxobutyrate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a C4 Synthon

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-oxobutyrate (also known as methyl succinyl chloride) stands out as a highly valuable and versatile C4 building block.[1][2] Its utility is anchored in its bifunctional nature, possessing both a ketone and a methyl ester group within a four-carbon chain.[1] This arrangement of electrophilic centers—a ketone susceptible to nucleophilic attack and an ester group that can participate in condensation and cyclization reactions—provides a robust platform for the synthesis of a diverse array of heterocyclic compounds. These scaffolds, including pyridazinones, pyrroles, succinimides, and γ-butyrolactones, are fundamental cores in numerous pharmaceuticals, agrochemicals, and materials.[3][4][5][6]

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the application of this compound in heterocyclic synthesis. We will move beyond mere procedural descriptions to elucidate the mechanistic underpinnings of these transformations, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for direct implementation in the laboratory.

Synthesis of 4,5-Dihydropyridazin-3(2H)-ones: A Cornerstone Application

The reaction of γ-keto acids or their esters with hydrazine derivatives is the most common and reliable method for synthesizing the 4,5-dihydropyridazin-3(2H)-one ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including cardiovascular, anti-inflammatory, and antimicrobial properties.[4][7] this compound serves as an ideal substrate for this transformation.

Mechanistic Rationale

The synthesis proceeds via a classical condensation-cyclization cascade. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more reactive ketone carbonyl of this compound, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl. This cyclization step forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of methanol to yield the stable six-membered heterocyclic ring.

G cluster_0 Mechanism: Pyridazinone Synthesis R1 This compound S1 Condensation (-H2O) R2 Hydrazine (H2N-NHR') I1 Hydrazone Intermediate S2 Intramolecular Cyclization I1->S2 I2 Tetrahedral Intermediate S3 Elimination I2->S3 P1 4,5-Dihydropyridazin-3(2H)-one P2 Methanol (CH3OH) S1->I1 S2->I2 S3->P1 S3->P2 G cluster_1 Workflow: Paal-Knorr Pyrrole Synthesis Start This compound + Primary Amine (R-NH2) Step1 Hemiaminal Formation Start->Step1 Step2 Cyclization & Dehydration (Weak Acid Catalyst) Step1->Step2 Product Substituted Pyrrole Step2->Product SideProduct Furan (Side Product) (Strong Acid) Step2->SideProduct  Avoid G cluster_2 γ-Butyrolactone Synthesis Pathway Start This compound Intermediate γ-Hydroxy Ester (Unstable) Start->Intermediate Selective Reduction Reagent H2, Catalyst (e.g., Raney Ni) Product γ-Butyrolactone Intermediate->Product Intramolecular Transesterification (-CH3OH)

Sources

Application Note: Selective Catalytic Hydrogenation of Methyl 4-Oxobutyrate to Methyl 4-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selectivity

Methyl 4-oxobutyrate is a bifunctional molecule featuring both an aldehyde and a methyl ester. This structure makes it a valuable intermediate in chemical synthesis.[1][2] The selective reduction of its aldehyde group to a primary alcohol yields methyl 4-hydroxybutyrate, a key precursor for the synthesis of γ-butyrolactone (GBL), 1,4-butanediol, and various biodegradable polymers like Poly(4-hydroxybutyrate) (P4HB).[3][4][5] The primary challenge in this transformation is achieving high chemoselectivity—reducing the highly reactive aldehyde without affecting the less reactive ester group. This guide provides a comprehensive overview of the principles, catalyst systems, and a detailed protocol for this essential hydrogenation reaction.

The Chemoselectivity Challenge: Aldehyde vs. Ester

Catalytic hydrogenation is a cornerstone of reduction chemistry in industrial and laboratory settings.[6] The selective hydrogenation of an aldehyde in the presence of an ester is generally feasible due to the higher reactivity of the aldehyde's carbonyl group. However, achieving near-perfect selectivity requires careful optimization of the catalyst and reaction conditions to prevent undesirable side reactions:

  • Ester Reduction: Under harsh conditions (high temperature and pressure), the methyl ester group can be reduced to a primary alcohol, leading to 1,4-butanediol.

  • Hydrogenolysis: The newly formed hydroxyl group in the product can be cleaved and replaced by hydrogen, although this is less common for aliphatic alcohols compared to benzylic ones.[7]

  • Transesterification: If an alcohol solvent (e.g., ethanol) is used, it can react with the methyl ester, leading to the formation of ethyl 4-oxobutyrate or ethyl 4-hydroxybutyrate.

The key to a successful protocol lies in choosing a catalytic system that operates under mild conditions, thereby exploiting the kinetic preference for aldehyde reduction.[6]

Catalyst Selection: The Heart of the Reaction

The choice of catalyst is the most critical parameter for this transformation. Both heterogeneous and homogeneous catalysts can be employed, though heterogeneous systems are often preferred for their ease of separation and recyclability.

Heterogeneous Catalysts: The Workhorses
  • Palladium on Carbon (Pd/C): This is one of the most versatile and widely used hydrogenation catalysts.[8] It is highly effective for the reduction of aldehydes and ketones under mild conditions.[7][9] For the selective hydrogenation of this compound, 5% or 10% Pd/C is an excellent starting point, as it typically does not reduce aliphatic esters at low pressures and temperatures.

  • Raney® Nickel: A cost-effective and highly active catalyst, Raney Ni is well-suited for aldehyde reductions.[10][11] However, its high reactivity necessitates careful control of temperature and pressure to avoid concomitant ester reduction. It is often used in slurry-phase reactions and must be handled with care due to its pyrophoric nature when dry.

  • Platinum Catalysts (e.g., PtO₂, Pt/C): Platinum-based catalysts are also effective for aldehyde hydrogenation. They are sometimes less prone to causing hydrogenolysis side reactions compared to palladium.

  • Rhodium and Ruthenium Catalysts: While often employed for aromatic ring hydrogenation, Rh and Ru catalysts can also be tailored for selective aldehyde reductions.[12][13][14] Certain supported ruthenium catalysts have shown excellent performance in the selective hydrogenation of unsaturated aldehydes and esters.[14]

Homogeneous Catalysts

Homogeneous catalysts, such as those based on iron, rhodium, or ruthenium pincer complexes, can offer exceptional selectivity under very mild conditions.[15] However, their application is often more complex due to the challenges of separating the catalyst from the product mixture. For many applications, the practicality of heterogeneous systems outweighs the potential selectivity gains of homogeneous ones.

Optimizing Reaction Parameters

Beyond the catalyst itself, several parameters must be controlled to ensure a high-yield, selective reaction.

ParameterRecommended RangeRationale & Expert Insights
Hydrogen Pressure 1–10 bar (15–150 psi)Sufficient to ensure a reasonable reaction rate without promoting over-reduction. Starting at 2-3 bar is often a good compromise. Higher pressures can lead to ester reduction.
Temperature 20–50 °CThe reaction is typically exothermic. Running at or slightly above room temperature provides good selectivity.[7] Higher temperatures risk reducing the ester.
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol is a common and effective solvent.[7] While methanol could be used, it may participate in transesterification. Ethyl acetate is a good non-protic alternative.
Catalyst Loading 1–5 wt% (of substrate)A lower loading is preferable for cost and to minimize potential side reactions. The exact amount depends on catalyst activity and desired reaction time.
Agitation 500–1000 RPMEfficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.

Experimental Protocol: Hydrogenation using 5% Pd/C

This protocol describes a standard laboratory procedure for the selective hydrogenation of this compound on a 5-10 gram scale.

Materials & Equipment
  • Chemicals: this compound (C₅H₈O₃)[16][17], 5% Palladium on Carbon (50% wet), Ethanol (anhydrous), Hydrogen gas (high purity), Nitrogen or Argon gas (inert).

  • Equipment: Parr-type hydrogenation apparatus or a glass reactor equipped with a magnetic stir bar, gas inlet, and balloon/bladder for hydrogen, Buchner funnel and filter paper (or a Celite® pad), rotary evaporator.

Step-by-Step Procedure
  • Reactor Preparation:

    • Place 10.0 g of this compound into a clean, dry hydrogenation vessel.

    • Add 100 mL of anhydrous ethanol to dissolve the substrate.

    • Under a gentle stream of nitrogen or argon, carefully add 0.5 g of 5% Pd/C (50% wet). Safety Note: Handle wet Pd/C with care. Dry palladium catalysts can be pyrophoric and ignite in the presence of air and flammable solvents.

  • Hydrogenation Reaction:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the system by evacuating the vessel and backfilling with nitrogen or argon three times to remove all oxygen.

    • Evacuate the vessel one final time and backfill with hydrogen gas to the desired pressure (e.g., 3 bar). If using a balloon, evacuate and backfill with hydrogen three times.

    • Begin vigorous stirring (e.g., 800 RPM) to suspend the catalyst.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be monitored by taking small aliquots (after safely venting and re-purging) for analysis by GC or TLC.

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

    • Carefully open the reactor in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite® or a tight filter paper in a Buchner funnel to remove the palladium catalyst. Safety Note: The filter cake containing the catalyst should not be allowed to dry completely, as it can become pyrophoric. Quench the filter cake with water immediately after filtration.

    • Rinse the filter cake with a small amount of ethanol (2 x 15 mL) to ensure complete recovery of the product.

  • Product Isolation:

    • Combine the filtrate and washes.

    • Remove the solvent (ethanol) using a rotary evaporator.

    • The resulting crude oil is methyl 4-hydroxybutyrate. If necessary, it can be further purified by vacuum distillation.

Visualization of the Workflow

The following diagram outlines the key stages of the experimental protocol.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up cluster_isolate 4. Isolation prep1 Charge Reactor: - this compound - Ethanol prep2 Add 5% Pd/C (under N2) prep1->prep2 react1 Seal & Purge (N2 then H2) prep2->react1 react2 Pressurize with H2 (e.g., 3 bar) react1->react2 react3 Stir Vigorously (2-4 hours) react2->react3 workup1 Vent H2 & Purge N2 react3->workup1 workup2 Filter Catalyst (through Celite®) workup1->workup2 workup3 Quench Catalyst workup2->workup3 iso1 Combine Filtrate workup2->iso1 iso2 Rotary Evaporation iso1->iso2 iso3 Purified Product: Methyl 4-hydroxybutyrate iso2->iso3

Caption: Experimental workflow for selective hydrogenation.

Mechanistic Overview: The Horiuti-Polanyi Mechanism

The hydrogenation of an aldehyde on a heterogeneous metal catalyst surface is generally described by the Horiuti-Polanyi mechanism. The key steps are:

  • Adsorption: Both molecular hydrogen (H₂) and the aldehyde group of this compound adsorb onto the active sites of the palladium surface.[8]

  • Hydrogen Dissociation: The H-H bond is cleaved, forming adsorbed hydrogen atoms on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the aldehyde.

  • Desorption: The final product, methyl 4-hydroxybutyrate, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

This process is highly efficient and allows for the transformation to occur under mild conditions.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity.
  • Ingenta Connect. Recent Progress in Chemoselective Hydrogenation of α,β-Unsaturated Aldehyde to Unsaturated Alcohol Over Nanomaterials.
  • Journal of Materials Chemistry A (RSC Publishing). Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework.
  • RSC Publishing. Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework.
  • CoLab. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity.
  • MDPI. Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst.
  • PMC - NIH. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.
  • ACS Publications. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism.
  • ACS Publications. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
  • ResearchGate. Chemoselective hydrogenation of α,β-unsaturated aldehydes with modified Pd/C catalyst.
  • ResearchGate. A Sustainable Approach to Selective Hydrogenation of Unsaturated Esters and Aldehydes with Ruthenium Catalysts.
  • ACS Publications. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation.
  • Wikipedia. Rosenmund reduction.
  • MDPI. The Hydrogenation of Crotonaldehyde on PdCu Single Atom Alloy Catalysts.
  • Organic Chemistry Frontiers (RSC Publishing). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • PubMed. Methane-based biosynthesis of 4-hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate) using engineered Methylosinus trichosporium OB3b.
  • YouTube. Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.
  • PMC - NIH. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications.
  • Frontiers. Poly(4-Hydroxybutyrate): Current State and Perspectives.
  • Google Patents. US5072005A - Process for the preparation of this compound and its methanol addition products.
  • MDPI. Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1.
  • PubChem - NIH. This compound.
  • Clariant. Catalysts for hydrogenation processes.
  • GSRS. This compound.
  • ScienceDirect. Hydrogenation of methyl methacrylate under mild conditions using biosynthesis Ru catalyst.

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Application Notes and Protocols for Solid-Phase Synthesis Utilizing Succinate-Based Linkers Derived from Methyl 4-Oxobutanoate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Succinate Linker in Solid-Phase Synthesis

In the landscape of solid-phase synthesis (SPS), the choice of a linker—the molecular bridge tethering a nascent molecule to an insoluble resin—is a critical determinant of the overall success of a synthetic campaign. The linker dictates the conditions under which a substrate can be attached, the chemical transformations it can endure while on-support, and the final cleavage strategy to release the target molecule. Among the diverse repertoire of linkers, the succinate linker, an ester-based linkage, has carved a significant niche, particularly in solid-phase peptide synthesis (SPPS) and the generation of small molecule libraries.

This guide provides a comprehensive overview of the application of succinate-based linkers, with a focus on their generation from readily available precursors like methyl 4-oxobutanoate and its derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for resin functionalization, substrate loading, and final cleavage, and offer insights into the strategic advantages and limitations of this versatile linker strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power and simplicity of succinate-based linkers in their synthetic endeavors.

I. The Chemistry of the Succinate Linker: A Versatile Tool for Solid-Phase Synthesis

The succinate linker establishes a connection between the solid support and the first building block via an ester bond. This linkage is typically stable to the basic conditions used for Fmoc deprotection in peptide synthesis, yet readily cleaved under acidic or specific basic conditions, offering a degree of orthogonality. The journey from a simple precursor like methyl 4-oxobutanoate to a functionalized resin ready for synthesis is a testament to fundamental organic chemistry principles applied in a solid-phase context.

From Methyl 4-Oxobutanoate to a Reactive Linker Precursor

Methyl 4-oxobutanoate, with its ester and aldehyde functionalities, is a versatile starting material in organic synthesis. For the purpose of creating a succinate linker, it is more practical to utilize its more reactive derivatives:

  • Succinic Anhydride: This is the most common precursor for installing a succinate linker onto a hydroxyl- or amino-functionalized resin. Its cyclic structure readily opens upon reaction with a nucleophile on the resin, exposing a terminal carboxylic acid.

  • Methyl 4-chloro-4-oxobutanoate (Methyl Succinyl Chloride): This acid chloride derivative of methyl 4-oxobutanoate is highly reactive and provides an efficient route to functionalize amino-functionalized resins.[1][2][3]

The choice between these precursors often depends on the nature of the solid support and the desired reaction conditions.

Mechanism of Resin Functionalization

The creation of a succinate-linked resin involves the covalent attachment of the succinyl moiety to the solid support. The two primary approaches are:

  • Reaction with Hydroxyl-Functionalized Resins (e.g., Wang Resin): Succinic anhydride, in the presence of a base catalyst such as 4-(dimethylamino)pyridine (DMAP), reacts with the hydroxyl groups on the resin to form an ester bond, leaving a terminal carboxylic acid for subsequent substrate attachment.

  • Reaction with Amino-Functionalized Resins (e.g., Aminomethyl Polystyrene): Methyl 4-chloro-4-oxobutanoate readily reacts with the primary amine on the resin to form a stable amide bond, with the methyl ester of the succinate linker available for hydrolysis to the free carboxylic acid. Alternatively, succinic anhydride can also be used to acylate aminomethyl resins.

The resulting resin, now bearing a terminal carboxylic acid, is ready for the coupling of the first building block.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating and are based on established methodologies in solid-phase synthesis.

Protocol 1: Functionalization of Aminomethyl Polystyrene Resin with Methyl 4-chloro-4-oxobutanoate

This protocol details the preparation of a succinoyl-functionalized resin, a crucial first step for many solid-phase syntheses.

Materials:

Reagent/MaterialGradeSupplier (Example)
Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB)Synthesis GradeSigma-Aldrich
Methyl 4-chloro-4-oxobutanoate≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
N,N-Diisopropylethylamine (DIPEA)Reagent GradeAlfa Aesar
Methanol (MeOH)ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousCambridge Isotope Laboratories
Lithium Hydroxide (LiOH)Reagent GradeJ.T. Baker
Hydrochloric Acid (HCl)1 M solutionVWR

Workflow Diagram:

functionalization_workflow cluster_resin_prep Resin Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Washing cluster_hydrolysis Ester Hydrolysis Resin_Swell Swell Aminomethyl Resin in DCM Add_Reagents Add Methyl 4-chloro-4-oxobutanoate & DIPEA Resin_Swell->Add_Reagents Transfer to reaction vessel React React at room temperature Add_Reagents->React Wash_DCM Wash with DCM React->Wash_DCM After 2-4 hours Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Dry_Resin Dry the resin Wash_MeOH->Dry_Resin Add_LiOH Treat with LiOH in THF/Water Dry_Resin->Add_LiOH Proceed to hydrolysis Acidify Acidify with HCl Add_LiOH->Acidify After 2 hours Final_Wash Wash and Dry Acidify->Final_Wash

Caption: Workflow for the functionalization of aminomethyl resin.

Procedure:

  • Resin Swelling: Swell 1 g of aminomethyl polystyrene resin in 10 mL of anhydrous DCM in a fritted syringe or reaction vessel for 30 minutes.

  • Reaction Setup: Drain the DCM. To the swollen resin, add a solution of methyl 4-chloro-4-oxobutanoate (2 equivalents based on resin loading) and DIPEA (2.5 equivalents) in 10 mL of anhydrous DCM.

  • Acylation: Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Ester Hydrolysis: To the dried resin, add a solution of LiOH (5 equivalents) in a 1:1 mixture of THF and water (10 mL). Agitate at room temperature for 2 hours.

  • Acidification and Final Wash: Drain the basic solution and wash the resin with water (3 x 10 mL). Suspend the resin in 1 M HCl (10 mL) and agitate for 5 minutes. Wash the resin with water (3 x 10 mL), followed by MeOH (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Drying: Dry the succinoyl-functionalized resin under vacuum.

Protocol 2: Loading the First Fmoc-Amino Acid onto Succinoyl-Functionalized Resin

This protocol describes the attachment of the first building block, a crucial step that initiates the solid-phase synthesis.

Materials:

Reagent/MaterialGradeSupplier (Example)
Succinoyl-Functionalized ResinAs prepared in Protocol 1-
Fmoc-Amino AcidSynthesis GradeChem-Impex International
N,N'-Diisopropylcarbodiimide (DIC)≥99%TCI America
4-(Dimethylamino)pyridine (DMAP)Crystal, Reagent GradeOakwood Chemical
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore
Dichloromethane (DCM)AnhydrousPharmco-Aaper
PiperidineReagent GradeVWR

Workflow Diagram:

loading_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation & Coupling cluster_capping Capping Unreacted Sites cluster_workup Washing & Fmoc Deprotection Resin_Swell Swell Succinoyl Resin in DMF Prepare_AA Dissolve Fmoc-AA in DMF Resin_Swell->Prepare_AA Prepare reagents Add_DIC_DMAP Add DIC and DMAP Prepare_AA->Add_DIC_DMAP Couple_to_Resin Add to resin and react Add_DIC_DMAP->Couple_to_Resin Activate for 10 min Add_Capping_Mix Add Acetic Anhydride/DIPEA Couple_to_Resin->Add_Capping_Mix After 2-4 hours React_Cap React for 30 min Add_Capping_Mix->React_Cap Wash_Resin Wash with DMF and DCM React_Cap->Wash_Resin Fmoc_Deprotect Treat with 20% Piperidine in DMF Wash_Resin->Fmoc_Deprotect Final_Wash Final Wash and Dry Fmoc_Deprotect->Final_Wash

Caption: Workflow for loading the first Fmoc-amino acid.

Procedure:

  • Resin Swelling: Swell the succinoyl-functionalized resin in anhydrous DMF for 30 minutes.

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (3 equivalents based on resin loading) in anhydrous DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Allow the activation to proceed for 10 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, drain the coupling solution and add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (1 x 2 min, then 1 x 10 min) to remove the Fmoc protecting group from the loaded amino acid.

  • Final Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The resin is now ready for the elongation of the peptide chain.

Protocol 3: Cleavage of the Synthesized Peptide from the Succinyl-Linked Resin

This protocol outlines two common methods for cleaving the final product from the solid support.

Method A: Acidic Cleavage (for Peptides and Acid-Labile Small Molecules)

This method is analogous to the cleavage from Wang resin and is suitable for molecules that are stable to strong acids.

Cleavage Cocktail (Reagent K):

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)82.5Cleavage Reagent
Phenol5Cation Scavenger
Water5Cation Scavenger
Thioanisole5Cation Scavenger
1,2-Ethanedithiol (EDT)2.5Cation Scavenger

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by HPLC.

Method B: Basic Cleavage (Ammonolysis for C-terminal Amides)

This method allows for the generation of a C-terminal amide directly from the succinyl ester linkage.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Ammonolysis: Suspend the resin in a saturated solution of ammonia in methanol. Seal the vessel and agitate at room temperature for 16-24 hours.

  • Product Isolation: Filter the resin and wash with methanol.

  • Purification: Combine the filtrates and evaporate to dryness to obtain the crude peptide amide, which can then be purified.

III. Field-Proven Insights: Advantages and Strategic Considerations

The selection of a linker is a strategic decision that impacts the entire synthetic workflow. The succinate linker offers a unique set of advantages and also presents some limitations that researchers must consider.

Advantages of the Succinate Linker
  • Cost-Effectiveness and Availability: The precursors for succinate linkers, such as succinic anhydride, are inexpensive and readily available.

  • Ease of Preparation: The functionalization of resins with succinate linkers is straightforward and high-yielding.

  • Versatility in Cleavage: The ester bond of the succinate linker can be cleaved under both acidic and basic conditions, providing flexibility in the final deprotection and release step. This allows for the synthesis of both C-terminal carboxylic acids and amides.

  • Compatibility with Fmoc Chemistry: The succinate linker is stable to the piperidine solutions used for Fmoc deprotection, making it well-suited for standard solid-phase peptide synthesis protocols.

Limitations and Considerations
  • Racemization during Loading: The esterification of the first amino acid onto the succinoyl-functionalized resin, if not performed carefully, can lead to racemization, particularly for sensitive amino acids. The use of coupling additives like HOBt can mitigate this issue.

  • Diketopiperazine (DKP) Formation: During the deprotection of the second amino acid, the free N-terminus can intramolecularly attack the ester linkage of the first amino acid, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is a significant side reaction, especially for certain dipeptide sequences (e.g., Pro-Xxx, Gly-Xxx). Using highly acid-labile resins like 2-chlorotrityl chloride resin can suppress DKP formation.

  • Limited Orthogonality: While offering some flexibility, the cleavage conditions for the succinate linker are not fully orthogonal to all protecting group strategies. For instance, very acid-labile side-chain protecting groups may be partially cleaved during the final TFA-mediated release.

IV. Conclusion: A Reliable Workhorse in Solid-Phase Synthesis

The succinate linker, accessible from precursors like methyl 4-oxobutanoate, represents a robust and versatile tool in the arsenal of the synthetic chemist. Its ease of preparation, cost-effectiveness, and adaptable cleavage strategies have cemented its place as a workhorse linker in solid-phase synthesis. While researchers must be mindful of potential side reactions such as racemization and diketopiperazine formation, the well-defined protocols and strategic considerations outlined in this guide empower the user to harness the full potential of this valuable synthetic methodology. By understanding the underlying chemistry and adhering to best practices, the succinate linker can be a reliable partner in the efficient and successful synthesis of peptides and small molecules for a wide range of research and drug discovery applications.

V. References

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from Oxime Resin to acids, amides or esters. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from HMBA-MBHA Resin. Retrieved from [Link]

  • García-de la Torre, B., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(9), 2821. [Link]

  • García-de la Torre, B., & Albericio, F. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(15), 4983. [Link]

  • University of Reading. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

  • Thompson, L. A. (1998). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 52(11), 794-800.

  • Fields, G. B. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7. [Link]

  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113.

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158.

  • Wessjohann, L. A., & Ruijter, E. (2001). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). MDPI.

  • SlideShare. (2014, October 2). solid support.ppt. [Link]

  • Undheim, K., & Malkov, A. (2015). Cleavage of synthetic peptides. Google Patents.

  • Song, A., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 45(1), 115-118.

  • Pillai, V. N. R., & Devaky, K. S. (1988). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. European Polymer Journal, 24(3), 209-213.

  • ChemSynthesis. (n.d.). methyl 4-chloro-4-oxobutanoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions with Methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 4-oxobutanoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with this versatile gamma-keto ester. Our aim is to equip you with the knowledge to anticipate, diagnose, and mitigate these challenges, ensuring the success of your synthetic endeavors.

I. Understanding the Reactivity of Methyl 4-oxobutanoate

Methyl 4-oxobutanoate possesses two key reactive sites: a ketone and an ester functional group. This duality is the source of its synthetic utility but also the origin of several potential side reactions. The protons alpha to the ketone are more acidic than those alpha to the ester, influencing enolate formation and subsequent reactions.[1]

II. FAQs: Common Side Products and Their Mitigation

This section addresses frequently encountered issues in a question-and-answer format, providing both the "what" and the "why" behind the troubleshooting steps.

Q1: My reaction is producing a high-molecular-weight byproduct, and my yield of the desired product is low. What is likely happening?

A1: Self-Condensation is the Probable Cause.

You are likely observing self-condensation products arising from a Claisen or a related condensation reaction.[2] This occurs when an enolate of one methyl 4-oxobutanoate molecule attacks the ester carbonyl of another molecule.

Causality: The use of a base, especially at elevated temperatures, can deprotonate the carbon alpha to the ketone, forming an enolate. This enolate is a potent nucleophile that can react with another molecule of the starting material.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of the self-condensation reaction.[2]

  • Slow Addition of Reagents: Add the base or the methyl 4-oxobutanoate slowly to the reaction mixture. This maintains a low concentration of the reactive enolate at any given time, disfavoring the bimolecular self-condensation.[2]

  • Choice of Base: If applicable to your desired reaction, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate and minimize side reactions.[1] For reactions like the Claisen condensation, using an alkoxide that matches the ester (sodium methoxide for a methyl ester) can prevent transesterification.[2]

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Side Product Formation Methyl 4-oxobutanoate_1 Methyl 4-oxobutanoate Enolate Enolate Methyl 4-oxobutanoate_1->Enolate -H+ Base Base Enolate_ref Enolate Methyl 4-oxobutanoate_2 Another molecule of Methyl 4-oxobutanoate Intermediate Tetrahedral Intermediate Methyl 4-oxobutanoate_2->Intermediate Intermediate_ref Tetrahedral Intermediate Enolate_ref->Intermediate Side_Product β-keto ester dimer (Self-condensation product) Intermediate_ref->Side_Product -CH3O-

Caption: Troubleshooting workflow for the Wittig reaction.

Q4: I am attempting a Knoevenagel condensation and observing low yields. What are the potential pitfalls?

A4: Catalyst Choice and Reaction Conditions are Crucial in Knoevenagel Condensations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. [3]The reaction is typically catalyzed by a weak base.

Potential Issues and Solutions:

  • Inappropriate Base: Using a strong base can induce the self-condensation of the aldehyde or ketone starting material. [3]Weakly basic amines like piperidine or morpholine, often with a co-catalyst like acetic acid, are commonly employed. [4]2. Water Removal: The dehydration step is an equilibrium process. Removing water as it is formed can drive the reaction to completion. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.

  • Reactivity of the Active Methylene Compound: The active methylene compound must be sufficiently acidic to be deprotonated by the weak base. [3]If the reaction is sluggish, a slightly stronger base or a more activated methylene compound may be necessary.

III. References

  • Jasperse, J. Grignard Reaction. Chem 355.

  • BenchChem. "preventing self-condensation of Methyl 4-oxohexanoate".

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • BenchChem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.

  • SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]

  • YouTube. Wittig Reaction Mechanism. [Link]

  • ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. [Link]

  • PubMed. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • PubChem. Methyl 4-oxobutyrate. [Link]

  • BenchChem. Application Notes and Protocols: Grignard Reaction Conditions for Methyl 4-oxohexanoate.

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. [Link]

  • Wikipedia. Self-condensation. [Link]

  • PubChem. Ethyl 3-methyl-4-oxobutanoate. [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Wiley Online Library. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • LookChem. Methyl 4-oxobutanoate. [Link]

  • The Journal of Organic Chemistry. Novel synthesis of .gamma.-keto esters. [Link]

  • Chemspace. Methyl 4-oxobutanoate. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ResearchGate. Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. [Link]

  • ChemWhat. Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate. [Link]

  • ChemWhat. Methyl 4-chloro-4-oxobutanoate CAS#: 1490-25-1. [Link]

Sources

Technical Support Center: A Guide to Preventing Self-Condensation of Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered when working with methyl 4-oxobutyrate: unwanted self-condensation. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low yields and a viscous, high-molecular-weight byproduct in my reaction. What is happening?

A1: You are likely observing the results of self-condensation.

This compound is a γ-keto ester, a molecule that possesses two distinct carbonyl functionalities: an aldehyde and an ester. It also has acidic protons on the carbon atom alpha to the aldehyde group (the C3 position), making it susceptible to acting as both an enolate precursor (a nucleophile) and an electrophile under certain conditions.[1]

The primary degradation pathway is a base-catalyzed self-aldol condensation.[2][3] In this process, a base abstracts a proton from the carbon alpha to the aldehyde (the most acidic position) of one molecule to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic aldehyde-carbonyl carbon of a second this compound molecule. The resulting cascade can lead to dimers, oligomers, and a complex mixture of byproducts, significantly reducing the yield of your desired product.[4]

G cluster_reactants 1. Enolate Formation (Base-Catalyzed) cluster_attack 2. Nucleophilic Attack cluster_protonation 3. Protonation cluster_condensation 4. Condensation (with heat/strong conditions) M4O_1 This compound (Molecule 1) Enolate Enolate (Nucleophile) M4O_1->Enolate α-proton abstraction M4O_2 This compound (Molecule 2, Electrophile) Base Base (B:⁻) Base->Enolate HB HB Enolate->HB Tetra_Int Tetrahedral Intermediate Enolate->Tetra_Int C-C bond formation Enolate->Tetra_Int M4O_2->Tetra_Int Aldol_Adduct Aldol Addition Product (Dimer) Tetra_Int->Aldol_Adduct Protonation (from HB or solvent) Tetra_Int->Aldol_Adduct Condensation_Product α,β-Unsaturated Product Aldol_Adduct->Condensation_Product - H₂O Aldol_Adduct->Condensation_Product

Figure 1. Mechanism of base-catalyzed self-aldol condensation.
Q2: Which specific reaction conditions favor this unwanted self-condensation?

A2: Several factors can significantly accelerate the rate of self-condensation. Understanding them is key to prevention.

The propensity for this side reaction is highly dependent on temperature, the nature and amount of base used, and the concentration of the starting material.

ParameterCondition Promoting Self-CondensationRationale
Temperature Ambient to elevated temperatures (>0 °C)Increases reaction rates indiscriminately, favoring the thermodynamically stable condensation product.[5] Aldol reactions are often reversible, and higher temperatures can drive the equilibrium towards byproducts.[3]
Base Weak, catalytic bases (e.g., NaOMe, K₂CO₃)These bases establish a low-concentration equilibrium between the starting material and the enolate. This ensures that both the nucleophilic enolate and the electrophilic aldehyde are present simultaneously, facilitating self-reaction.[6]
Hydroxide bases (e.g., NaOH, KOH)Strongly disfavored. In addition to promoting self-condensation, they can cause irreversible hydrolysis of the methyl ester to a carboxylate, which is unreactive in the desired subsequent steps.[4]
Concentration High concentration of this compoundIncreases the statistical probability of two molecules of the starting material colliding and reacting with each other before the intended electrophile is introduced or can react.
Addition Rate Rapid, one-portion addition of reagentsA rapid increase in the local concentration of either the base or the substrate can initiate uncontrolled self-condensation before homogenous mixing is achieved.
Q3: How can I design my experiment to minimize or completely avoid self-condensation?

A3: The core strategy is to control the formation and lifetime of the enolate.

To prevent this compound from reacting with itself, you must ensure it reacts preferentially with your desired electrophile. This is achieved by carefully controlling the reaction parameters to kinetically favor your intended transformation.

G Start Problem: Low Yield / Self-Condensation Check_Temp Is the reaction run at low temperature? (e.g., -78°C to 0°C) Start->Check_Temp Check_Base What type of base is used? Check_Temp->Check_Base Yes Lower_Temp Action: Lower temperature to -78°C. Reduces reaction rate. Check_Temp->Lower_Temp No Check_Addition Are reagents added slowly / dropwise? Check_Base->Check_Addition Strong (e.g., LDA) Use_LDA Action: Use a strong, non-nucleophilic base like LDA for quantitative enolate formation. Check_Base->Use_LDA Weak / Nucleophilic Slow_Addition Action: Use a syringe pump for slow addition to maintain low concentration. Check_Addition->Slow_Addition No Success Outcome: Minimized Self-Condensation, Improved Yield Check_Addition->Success Yes Lower_Temp->Check_Base Use_LDA->Success Slow_Addition->Success Weak_Base Catalytic Base (e.g., NaOMe) Allows equilibrium, promoting self-reaction. Weak_Base->Use_LDA

Figure 2. Troubleshooting workflow for preventing self-condensation.

The most robust method is the quantitative, irreversible formation of the enolate before introducing the electrophile. This is achieved by using a strong, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose.[2][7] By adding this compound to a solution of LDA at -78 °C, you convert nearly 100% of it to its lithium enolate. At this point, there is no remaining electrophilic aldehyde to react with, effectively shutting down the self-condensation pathway. The subsequent addition of your desired electrophile will then proceed cleanly.[4]

Q4: Can you provide a reliable, step-by-step protocol for reacting this compound with an electrophile while preventing self-condensation?

A4: Certainly. The following protocol details the pre-formation of the lithium enolate for a controlled reaction.

This procedure is a general method for the alkylation of this compound. It should be adapted for the specific stoichiometry and reactivity of your chosen electrophile.

Protocol: Controlled Alkylation via Pre-formed Lithium Enolate

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • This compound, purified

  • Electrophile (e.g., Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In Situ):

    • In the reaction flask, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.0 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Prepare a solution of this compound (1.0 equivalent) in a small volume of anhydrous THF.

    • Add this solution dropwise to the cold LDA solution over 15-20 minutes, ensuring the internal temperature remains at -78 °C.

    • Stir the mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.[4]

  • Reaction with Electrophile:

    • Slowly add the electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at -78 °C for the required time (typically 1-4 hours). If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C or 0 °C.

  • Workup:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.[4]

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired product.

Q5: How should I store pure this compound to maintain its integrity?

A5: Proper storage is crucial to prevent slow degradation over time.

Even without a strong base, trace amounts of acidic or basic impurities on glassware or exposure to moisture can initiate slow oligomerization. To ensure long-term stability:

  • Store Cold: Keep the compound in a refrigerator or freezer at temperatures at or below 4 °C.

  • Use an Inert Atmosphere: Store the vial or bottle under an inert atmosphere like argon or nitrogen to prevent air and moisture exposure.

  • Use Clean Glassware: Ensure the storage container is scrupulously clean and dry. Consider rinsing with a non-aqueous solvent and drying in an oven before use.[8]

By implementing these strategies—understanding the underlying mechanism, carefully controlling reaction conditions, and employing robust protocols—you can effectively suppress the self-condensation of this compound and achieve higher yields and purer products in your synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • National Institutes of Health, PubChem. (n.d.). This compound.
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • Wikipedia. (n.d.). Self-condensation.
  • Benchchem. (n.d.). Preventing self-condensation of Methyl 4-oxohexanoate.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
  • Wikipedia. (n.d.). Aldol reaction.
  • Adichemistry. (n.d.). Aldol Reaction | Addition | Condensation | Mechanism.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for Methyl 4-Oxobutyrate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the alkylation of methyl 4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the alkylation of this compound.

Q1: What are the most critical parameters to control in the alkylation of this compound?

A1: The most critical parameters are the choice of base, solvent, temperature, and the nature of the alkylating agent. These factors collectively determine the efficiency of enolate formation, the rate of alkylation, and the prevalence of side reactions such as O-alkylation, dialkylation, and self-condensation.[1][2] Careful optimization of these variables is paramount for achieving high yields of the desired C-alkylated product.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my desired product. What could it be?

A2: A common byproduct in the alkylation of ketoesters is the O-alkylated product.[3][4] This arises from the ambident nature of the enolate nucleophile, which has electron density on both the α-carbon and the oxygen atom.[2][4] The ratio of C- to O-alkylation is influenced by several factors, including the solvent, counter-ion, and the electrophilicity of the alkylating agent.[2][3][4]

Q3: My reaction is sluggish and gives a low yield. What are the first things I should check?

A3: Low reactivity can often be traced back to incomplete deprotonation of the this compound.[5] Ensure your base is strong enough and used in a sufficient stoichiometric amount. The pKa of the α-proton in this compound is higher than that of a β-ketoester, making complete enolate formation more challenging.[6] Additionally, verify the purity and reactivity of your alkylating agent and ensure anhydrous reaction conditions, as moisture will quench the enolate.[5]

Q4: Is it possible to perform a dialkylation on this compound?

A4: Yes, dialkylation is a potential side reaction, especially if the mono-alkylated product still possesses an acidic α-proton and reaction conditions are not carefully controlled.[7][8] Using a slight excess of the alkylating agent and a strong base can promote dialkylation.[7] Conversely, to favor mono-alkylation, it is advisable to use a stoichiometric amount or a slight excess of the ketoester relative to the alkylating agent.[5]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the alkylation of this compound.

Problem 1: Low Yield of the Desired C-Alkylated Product

A low yield of the target compound is a frequent challenge. The underlying causes can be multifaceted, ranging from incomplete reaction to the prevalence of side reactions.

Possible Causes & Solutions:

  • Incomplete Enolate Formation: The α-protons of γ-ketoesters like this compound are less acidic than those of β-ketoesters.[6]

    • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[9][10][11] Weaker bases like sodium ethoxide may result in an equilibrium with a low concentration of the enolate.[12]

  • Poor Reactivity of the Alkylating Agent: The success of the alkylation is dependent on the SN2 reactivity of the electrophile.

    • Solution: Use highly reactive alkylating agents such as primary iodides or bromides.[1] Tertiary halides are unsuitable as they will primarily lead to elimination products.[9]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: For reactions using strong, irreversible bases like LDA, the enolate is typically formed at low temperatures (e.g., -78 °C) to ensure stability.[6][11] The alkylating agent is then added at this low temperature, and the reaction may be allowed to slowly warm to room temperature to facilitate the alkylation step.[13] For weaker bases, reflux temperatures may be necessary to drive the reaction to completion.[12]

Problem 2: Predominance of the O-Alkylated Product

The formation of the O-alkylated isomer is a competing pathway that can significantly reduce the yield of the desired C-alkylated product.

Controlling C- vs. O-Alkylation:

FactorFavors C-AlkylationFavors O-AlkylationRationale
Solvent Protic solvents (e.g., ethanol)Polar aprotic solvents (e.g., DMF, DMSO)Protic solvents solvate the oxygen atom of the enolate, hindering its nucleophilicity and promoting attack from the carbon.[2]
Counter-ion Small, hard cations (e.g., Li⁺)Large, soft cations (e.g., K⁺)Smaller cations coordinate more tightly with the oxygen, again favoring C-alkylation.[2]
Alkylating Agent "Soft" electrophiles (e.g., alkyl iodides)"Hard" electrophiles (e.g., alkyl chlorides, tosylates)Based on Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the enolate prefers to react with soft electrophiles.[14]

Experimental Tip: To maximize C-alkylation, consider using a lithium base (like LDA) in a less polar solvent such as THF and an alkyl iodide as the electrophile.[2]

Problem 3: Formation of Dialkylated and/or Self-Condensation Products

The formation of these byproducts indicates issues with stoichiometry and/or reaction control.

Mitigation Strategies:

  • Dialkylation:

    • Stoichiometry: Use a 1:1 molar ratio of the enolate to the alkylating agent. An excess of the nucleophile can also suppress dialkylation.[5]

    • Slow Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the electrophile, which disfavors a second alkylation event.[5]

  • Self-Condensation (Aldol-type reaction): This can occur if the enolate attacks the carbonyl group of an unreacted molecule of this compound.

    • Complete Enolate Formation: The use of a strong base like LDA to quantitatively convert the starting material to its enolate before adding the alkylating agent is the most effective way to prevent self-condensation.[9][10]

Experimental Protocols

Below are representative protocols for the alkylation of this compound under different conditions. These should be considered as starting points for optimization.

Protocol 1: Kinetic Alkylation using LDA

This protocol is designed to favor the formation of the less substituted enolate and is ideal for preventing self-condensation.

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (acetone/dry ice bath). To this, add n-butyllithium (1.05 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.[6]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the enolate solution at -78 °C.[6] Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Thermodynamic Alkylation using Sodium Ethoxide

This protocol uses a weaker base and higher temperatures, which can be suitable for certain applications but may require more optimization to control side reactions.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add absolute ethanol under an inert atmosphere. Carefully add sodium metal (1.0 eq.) in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation and Alkylation: To the sodium ethoxide solution at room temperature, add this compound (1.0 eq.) dropwise. Then, add the alkylating agent (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 12 hours depending on the reactivity of the alkylating agent.[12]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the key steps and potential pitfalls in the alkylation of this compound.

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts M4OB This compound Enolate Enolate Formation M4OB->Enolate Deprotonation Base Base (e.g., LDA, NaOEt) Base->Enolate RX Alkylating Agent (R-X) Alkylation C-Alkylation (SN2) RX->Alkylation Enolate->Alkylation O_Alkylation O-Alkylated Byproduct Enolate->O_Alkylation Side Reaction Self_Condensation Self-Condensation Product Enolate->Self_Condensation Side Reaction (with M4OB) Desired_Product Desired α-Alkylated Product Alkylation->Desired_Product Dialkylation Dialkylated Byproduct Alkylation->Dialkylation Side Reaction

Caption: Workflow for the alkylation of this compound, highlighting key steps and potential side reactions.

Summary of Key Parameters

The following table summarizes the influence of key reaction parameters on the outcome of the alkylation.

ParameterCondition 1Outcome 1Condition 2Outcome 2
Base Strong, bulky base (e.g., LDA)[10][11]Kinetic enolate, favors less substituted position, minimizes self-condensation[10][11]Weaker, smaller base (e.g., NaH, NaOEt)[12][15]Thermodynamic enolate, favors more substituted position, potential for side reactions[12][15]
Temperature Low Temperature (-78 °C)[9][11]Favors kinetic control, enolate stability[9][11]Room Temp to RefluxFavors thermodynamic control, may be required for less reactive systems[12][15]
Reaction Time 1-2 hours (for enolate formation) + 2-12 hours (for alkylation)Dependent on substrate and temperatureShorter timesMay lead to incomplete conversion
Solvent Polar Aprotic (e.g., THF, DMF)Generally good for SN2 reactions[5]Protic (e.g., Ethanol)Can favor C-alkylation but may interfere with strong bases

References

  • Alkylation of Unsymmetrical Ketones. (2015, July 18). Chemistry LibreTexts. [Link]
  • Alkylation of enol
  • Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. [Link]
  • A novel base, nano-K2CO3, for monoalkylation and oximation of active methylene compounds. Royal Society of Chemistry. [Link]
  • Alkylation
  • C- or O-Alkylation? (2012, November 21). ChemistryViews. [Link]
  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
  • Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. [Link]
  • Alkylation of enolates. Clayden, Greeves, Warren and Wothers.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness.org. [Link]
  • Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols. (2018, October 2).
  • Ethyl Phenylcyanoacet
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. [Link]
  • Alkylation of active methylene compounds.
  • Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. [Link]
  • Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? (2015, April 6). Chemistry Stack Exchange. [Link]
  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube. [Link]
  • Enantioselective allylation of β-keto esters.
  • Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement.
  • Alkylation of Enolates. (2023, February 15). YouTube. [Link]
  • Formation of γ-‐Keto Esters
  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. [Link]
  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
  • How to Alkyl
  • Recent Applications of Potassium Carbon
  • 22.
  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. [Link]
  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). YouTube. [Link]
  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020, July 28). YouTube. [Link]
  • Low yield LAH reactions. (2024, July 9). Reddit. [Link]
  • Enolate alkylation problem. (2021, December 21). Reddit. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Methyl 4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

FAQ 1: My overall yield of this compound is significantly lower than expected. What are the most common culprits?

Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions and workup procedures.[1][2] A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow

Before diving into specific reaction parameters, it's essential to rule out common procedural errors.[1]

  • Reagent Purity: Are your starting materials (e.g., succinic anhydride, γ-butyrolactone, acrolein) of high purity? Impurities can interfere with the reaction or introduce side reactions.

  • Solvent Quality: Is the methanol anhydrous? Water can lead to the formation of succinic acid or 4-oxobutanoic acid, which may be more difficult to esterify or could complicate purification.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, was an inert atmosphere (e.g., nitrogen or argon) properly maintained?

  • Stoichiometry: Have the molar ratios of your reactants and catalysts been accurately calculated and measured?

  • Temperature Control: Was the reaction temperature maintained consistently? Fluctuations can affect reaction rates and selectivity.

  • Reaction Monitoring: Are you monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy? This will help determine if the reaction has gone to completion or stalled.[1]

Troubleshooting Logic Diagram

G start Low Yield of this compound reagent_check Verify Reagent & Solvent Purity start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) start->condition_check workup_check Analyze Workup & Purification Procedure start->workup_check incomplete_conversion Assess for Incomplete Conversion reagent_check->incomplete_conversion Impurities may inhibit catalyst side_reactions Investigate Potential Side Reactions condition_check->side_reactions Incorrect temp/time promotes byproducts condition_check->incomplete_conversion Suboptimal conditions product_loss Identify Product Loss During Isolation workup_check->product_loss e.g., during extraction or distillation solution2 solution2 side_reactions->solution2 Modify conditions to suppress side reactions solution1 solution1 incomplete_conversion->solution1 Optimize reaction time, temp, or catalyst loading solution3 solution3 product_loss->solution3 Refine workup and purification protocol

Caption: A logical workflow for troubleshooting low yields.

FAQ 2: I'm synthesizing from succinic anhydride and methanol, but the conversion to the diester (dimethyl succinate) is low, and I have a significant amount of a half-ester.

This is a common observation in the esterification of dicarboxylic anhydrides. The reaction proceeds in two steps, and achieving full conversion to the diester requires careful control of conditions.[3]

  • Ring-opening: Methanol rapidly reacts with succinic anhydride to form mono-methyl succinate. This step is generally fast and exothermic.

  • Second Esterification: The esterification of the remaining carboxylic acid group on mono-methyl succinate to form dimethyl succinate is a reversible and often slower reaction.[3]

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Insufficient Catalyst The second esterification is acid-catalyzed. An inadequate amount of catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction.Increase the catalyst loading incrementally. Monitor the reaction for improvement.
Presence of Water Water can hydrolyze the anhydride to succinic acid and also participate in the equilibrium of the second esterification, hindering the formation of the diester.Use anhydrous methanol and ensure all glassware is thoroughly dried.[1]
Suboptimal Temperature and Reaction Time The second esterification may require higher temperatures and longer reaction times to drive the equilibrium towards the product.[4]Increase the reaction temperature (e.g., to reflux) and extend the reaction time. Monitor progress by TLC or GC.[4]
Equilibrium Limitation As an equilibrium reaction, the accumulation of water as a byproduct can inhibit the forward reaction.Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.
Experimental Protocol: Driving the Esterification to Completion
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in anhydrous methanol (2.0 - 3.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the mono-methyl succinate spot/peak is minimized.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

FAQ 3: My synthesis from acrolein, carbon monoxide, and methanol is producing significant byproducts. How can I improve the selectivity for this compound?

This industrial synthesis route, while efficient, is prone to the formation of specific byproducts, namely methyl 4,4-dimethoxybutyrate and γ-methoxy-γ-butyrolactone.[5][6] These arise from the reaction of the aldehyde group in the product with the methanol solvent.

Understanding the Side Reactions
  • Acetal Formation: The aldehyde in this compound can react with two equivalents of methanol under acidic conditions to form the more stable dimethyl acetal, methyl 4,4-dimethoxybutyrate.

  • Cyclization/Acetal Formation: The product can also cyclize and react with methanol to form γ-methoxy-γ-butyrolactone.

Strategies to Enhance Selectivity
Parameter Effect on Selectivity Recommendation
Catalyst System The choice and concentration of the palladium catalyst and co-promoters (e.g., arylarsine, hydrogen halide) are critical for both activity and selectivity.[5]Adhere strictly to the catalyst system described in established protocols. Variations can significantly impact the product distribution.
Reaction Time Longer reaction times can favor the formation of the thermodynamically more stable acetal byproducts.Monitor the reaction closely and quench it as soon as the consumption of the starting material is optimal, before significant byproduct formation occurs.
Water Content The presence of a controlled amount of water can sometimes suppress the formation of the dimethoxy acetal by shifting the equilibrium away from acetal formation.[5]If byproduct formation is severe, consider the controlled addition of a small amount of water to the reaction mixture, as suggested in some patented procedures.[5]
Post-Reaction Handling The acidic conditions of the reaction mixture can promote further acetal formation during storage or workup.Neutralize the reaction mixture promptly after completion to prevent further side reactions.[5]
Visualizing the Reaction Pathway

G acrolein Acrolein + CO + Methanol product This compound acrolein->product Pd Catalyst acetal Methyl 4,4-dimethoxybutyrate (Side Product) product->acetal + 2 MeOH (Acid-catalyzed) lactone γ-methoxy-γ-butyrolactone (Side Product) product->lactone + MeOH (Cyclization)

Caption: Synthesis of this compound and common side products.

FAQ 4: I am attempting to purify my crude this compound by distillation, but the yield is poor and the product seems to be degrading.

This compound, containing both an ester and an aldehyde functional group, can be susceptible to degradation at high temperatures, especially if acidic or basic impurities are present.[7]

Purification Challenges and Solutions
  • Thermal Instability: Prolonged heating can lead to polymerization or decomposition.

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the vacuum is stable and the heating mantle temperature is only as high as necessary.

  • Acid/Base Catalyzed Side Reactions: Residual acidic or basic catalysts from the reaction can promote side reactions like aldol condensation or polymerization during heating.

    • Solution: Thoroughly neutralize the crude product during the workup before distillation. Washing with a saturated sodium bicarbonate solution for acidic catalysts or a dilute acid for basic catalysts is crucial.[8]

  • Volatility: While not extremely volatile, product loss can occur if the vacuum is too high or during solvent removal.

    • Solution: Use a rotary evaporator with care, potentially with a cooled trap, to remove the solvent. Avoid excessive heating of the flask.[1]

Alternative Purification: Column Chromatography

If distillation proves problematic, flash column chromatography can be an effective alternative.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

  • Caution: The slightly acidic nature of silica gel can sometimes cause issues. If the product is particularly sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

References

  • Process for the preparation of this compound and its methanol addition products. (n.d.). Google Patents.
  • This compound. (2018, May 16). SIELC Technologies.
  • Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. (2025, August 6). ResearchGate.
  • Process for the preparation of methyl 4-oxobutyrat. (n.d.). Google Patents.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit.
  • What is the best strategy for the synthesis of methyl 4-hydroxybutanoate from methyl 4-oxobutanoate? (2023, June 25). Brainly.com.
  • Synthetic method of methyl 4-chlorobutyrate. (n.d.). Google Patents.
  • Conversion of 4-hydroxybutyrate to acetyl coenzyme A and its anapleurosis in the Metallosphaera sedula 3-hydroxypropionate/4-hydroxybutyrate carbon fixation pathway. (n.d.). PubMed.
  • Synthesis - General tips for improving yield? : r/chemistry. (2020, February 26). Reddit.
  • Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula 3-Hydroxypropionate/4-Hydroxybutyrate Carbon Fixation Pathway. (n.d.). PubMed Central.
  • Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. (n.d.). J-STAGE.
  • Synthetic method of 4-substituted chiral gamma-butyrolactone. (n.d.). Google Patents.
  • Common ways to lose product and reduce yield? : r/chemistry. (2018, February 11). Reddit.
  • This compound. (n.d.). PubChem.
  • Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate. (n.d.). Autech.
  • Method for synthesizing methyl gamma-chlorobutyrate. (n.d.). Google Patents.
  • Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis. (1994, October 1). Semantic Scholar.
  • Method for preparing mono-methyl succinate. (n.d.). Google Patents.
  • Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol. (n.d.). ResearchGate.
  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (n.d.). ResearchGate.

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Technical Support Center: Purification of Crude Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of methyl 4-oxobutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile keto-ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of crude this compound, ensuring you achieve the desired purity for your downstream applications.

Section 1: Understanding the Impurity Profile of Crude this compound

The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile of this compound is highly dependent on the synthetic route employed.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The impurities you encounter will largely depend on your synthetic method. Here are some common impurities associated with different synthetic routes:

  • From Acrolein Carbonylation: This industrial process can introduce several byproducts. You may find methanol addition products such as methyl 4,4-dimethoxybutyrate and γ-methoxy-γ-butyrolactone . Incomplete reaction or side reactions can also result in the presence of unreacted acrolein or polymeric materials. The mechanism of acrolein formation from sources like glycerol involves dehydration, which can lead to a variety of reactive species and subsequent side products[1].

  • From Ozonolysis of Methyl Cyclopentenecarboxylate (or similar precursors): Ozonolysis is a powerful cleavage reaction, but it can also generate specific impurities. Incomplete reductive workup can leave behind unstable ozonides . Oxidative side reactions may lead to the formation of 4-oxobutanoic acid or other oxidized species. The Criegee mechanism of ozonolysis highlights the formation of a primary ozonide which rearranges to a more stable secondary ozonide; improper quenching of these intermediates can lead to a complex mixture of products[2][3].

  • General Impurities (Route-Independent):

    • 4-Oxobutanoic Acid: This is a very common impurity resulting from the hydrolysis of the methyl ester. The presence of water during the reaction or workup, especially under acidic or basic conditions, will promote this hydrolysis[4].

    • Starting Materials: Incomplete conversion will result in the presence of unreacted starting materials.

    • Solvents: Residual solvents from the reaction or extraction steps are common.

    • Colored Impurities: These are often high molecular weight byproducts or degradation products that can be challenging to remove[5][6].

Section 2: Purification Strategies and Troubleshooting

Choosing the right purification strategy is critical for obtaining high-purity this compound. The three primary methods are distillation, column chromatography, and recrystallization.

Fractional Distillation

Fractional distillation is an effective technique for separating liquids with different boiling points. It is particularly useful for removing lower-boiling solvents and some volatile impurities.

Fractional distillation is ideal when your crude this compound is contaminated with impurities that have significantly different boiling points. For instance, it is effective for removing residual solvents like diethyl ether or dichloromethane, and for separating some volatile byproducts from the desired product. However, if you have impurities with boiling points very close to that of this compound, this method may not provide adequate separation[7].

Problem Potential Cause Solution
Bumping/Uneven Boiling Insufficient stirring or lack of boiling chips.Add a fresh magnetic stir bar or new boiling chips to the distillation flask.
Poor Separation Distillation rate is too fast; insufficient number of theoretical plates in the column.Reduce the heating rate to allow for proper equilibration on the column packing. Use a longer fractionating column or one with a more efficient packing material[8].
Product Decomposition Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester[9].
No Distillate Collection Thermometer bulb is positioned incorrectly; inadequate heating.Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Gradually increase the heating mantle temperature.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently with a heating mantle. As the liquid begins to boil, observe the vapor rising through the fractionating column.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 188 °C at atmospheric pressure, but it is advisable to distill under reduced pressure).

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.

This compound contains a keto group and an ester, both of which can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible adsorption. To mitigate this, you can deactivate the silica gel . This is typically done by treating the silica gel with a small amount of a base, such as triethylamine, in the eluent[10][11][12].

Workflow for Deactivating Silica Gel

Caption: Deactivation of silica gel for sensitive compounds.

Problem Potential Cause Solution
Poor Separation of Spots Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for this compound is a mixture of hexane and ethyl acetate.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of Spots on TLC The sample is overloaded on the column; the compound is acidic or basic.Reduce the amount of crude material loaded. For acidic compounds like 4-oxobutanoic acid, adding a small amount of acetic acid to the eluent can improve peak shape. For basic impurities, adding triethylamine can help.

Experimental Protocol: Silica Gel Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a purification technique for solid compounds. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives or if the compound itself can be solidified at low temperatures.

Finding a suitable solvent is key to successful recrystallization. For keto-esters, a solvent pair is often effective. Good starting points include ethanol/water or ethyl acetate/hexane[13]. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid. Upon cooling, the desired compound should crystallize out, leaving impurities in the solution[14][15].

General Workflow for Recrystallization

G A Crude Solid B Dissolve in minimum hot 'good' solvent A->B C Add hot 'poor' solvent until cloudy B->C D Reheat to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Collect crystals by filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J Pure Product I->J

Caption: Step-by-step recrystallization workflow.

Section 3: Purity Analysis

After purification, it is essential to assess the purity of your this compound.

FAQ 3.1: What analytical techniques are best for determining the purity of this compound?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte and its impurities[16].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. By integrating the peaks corresponding to the product and the impurities, you can determine their relative amounts[4][17][18].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point[19].

Comparative Overview of Analytical Techniques

Technique Advantages Disadvantages Best For
GC-MS High sensitivity, excellent for volatile impurities.May require derivatization for polar compounds.Detecting and identifying volatile byproducts and residual solvents.
NMR Provides structural information, good for quantification.Lower sensitivity compared to MS.Assessing overall purity and identifying major impurities.
HPLC Good for non-volatile and thermally sensitive compounds.May require method development for optimal separation.Quantifying non-volatile impurities like 4-oxobutanoic acid.

References

  • Department of Chemistry, University of Rochester.
  • Weisblat, D. I., & Lyttle, D. A. (1950). U.S. Patent No. 2,744,938. Washington, DC: U.S.
  • Dean, F. (1953). U.S. Patent No. 2,647,868. Washington, DC: U.S.
  • Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7-25. [Link]
  • Finelli, A. F. (1956). U.S. Patent No. 2,748,159. Washington, DC: U.S.
  • Department of Chemistry, University of Rochester.
  • Eureka. (n.d.). Decolorization process in synthetic ester production procedures.
  • ResearchGate. (2019).
  • Zhang, Y., et al. (2022). Origin and Fate of Acrolein in Foods. Foods, 11(13), 1963. [Link]
  • Ewert, J., et al. (2014). Isotope-labeling studies on the formation pathway of acrolein during heat processing of oils. Journal of agricultural and food chemistry, 62(35), 8877-8884. [Link]
  • ResearchGate. (n.d.). Scheme 15.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). [Link]
  • Reddit. (2024).
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
  • ResearchGate. (2025). Oxidation kinetics of methyl crotonate: A comprehensive modeling and experimental study. [Link]
  • ResearchGate. (2020).
  • Quora. (2018).
  • Reddit. (2024).
  • Carretero, J., et al. (2013). Gas-phase Oxidation of Methyl Crotonate and Ethyl Crotonate. Kinetic Study of Their Reactions Toward OH Radicals and Cl Atoms. The Journal of Physical Chemistry A, 117(23), 4867-4875. [Link]
  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • Joyce, L. A., & G-S, D. (2017). Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. [Link]
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
  • Britannica. (n.d.).
  • ResearchGate. (2023). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
  • SIELC Technologies. (2018).
  • The Code Lucky. (2025).
  • Organic Chemistry Portal. (n.d.). Ozonolysis Criegee Mechanism. [Link]
  • ChemTalk. (n.d.). Ozonolysis. [Link]
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • JEOL. (n.d.).
  • Reusch, W. (n.d.). Mechanism of Ozonolysis. Michigan State University Department of Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.).

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Why is my methyl 4-oxobutyrate reaction not going to completion?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-oxobutyrate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges in achieving complete conversion in their reaction. This guide provides in-depth, experience-based insights into common pitfalls and their solutions, structured in a troubleshooting-focused Q&A format.

Primary Issue:

This is a common and often multifaceted issue. An incomplete reaction, where starting materials are still present after the expected reaction time, can usually be traced back to one of four key areas: Reaction Equilibrium , Catalysis , Reagent & Reaction Conditions , or Side Reactions .

Let's diagnose the problem by addressing the most frequent causes.

FAQ 1: I'm reacting succinic anhydride with methanol. Isn't this supposed to be a straightforward reaction?

Yes, the ring-opening of succinic anhydride with an alcohol is a fundamental and widely used transformation.[1][2][3] The reaction involves a nucleophilic attack by methanol on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to open the ring.[1] The initial product is monomethyl succinate (a half-ester).

However, "straightforward" does not mean "immune to problems." The primary product, monomethyl succinate, is a carboxylic acid. To get to the desired this compound (which is an aldehyde-ester, not a di-ester), you would typically start from a different precursor. If your goal is dimethyl succinate, the second esterification of the carboxylic acid group on monomethyl succinate is a reversible, acid-catalyzed process that is often slow and equilibrium-limited.[4][5][6]

If your starting material is indeed succinic anhydride and your target is this compound (methyl 3-formylpropanoate), a different synthetic strategy is required, as this reaction will not produce it. If your target is actually monomethyl succinate , and the reaction is stalling, the issue could be solubility or catalyst-related.

Troubleshooting Guide: A Deeper Dive

Problem Area 1: The Reaction Has Stalled Due to Equilibrium

This is the most common culprit, especially in Fischer-Speier esterifications where a carboxylic acid and an alcohol form an ester and water.[5][7][8]

Q: My reaction starts well but then stops at ~60-70% conversion, even after running for an extended time. Why?

A: You are likely hitting the reaction's thermodynamic equilibrium.[6] Esterification is a reversible process.[7][8] As the reaction produces the ester and water, the reverse reaction (hydrolysis) begins to occur. The reaction stalls when the rate of the forward reaction equals the rate of the reverse reaction.

Causality: According to Le Châtelier's principle, to drive a reversible reaction toward the products, one of the products must be removed from the system.[6][8] In this case, that product is water.

Solutions:

  • Use a Dehydrating Agent:

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it is formed. This is a simple and effective method for smaller-scale reactions.

    • Anhydrous Salts: Salts like anhydrous MgSO₄ or Na₂SO₄ can be used, but they are generally less efficient than molecular sieves at higher temperatures.[5]

  • Azeotropic Removal of Water (Dean-Stark Apparatus):

    • This is the classic and most effective method for driving esterification to completion.[5][7] By using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane, or cyclohexane), you can continuously remove water from the reaction as it forms. The solvent-water azeotrope boils, condenses in the Dean-Stark trap, and the denser water separates to the bottom of the trap while the solvent overflows back into the reaction flask.

  • Use an Excess of a Reagent:

    • Using a large excess of the alcohol (e.g., using methanol as the solvent) can shift the equilibrium towards the product side.[7][8][9] This is often the most practical approach when the alcohol is inexpensive and easily removed after the reaction.

MethodPrincipleBest ForConsiderations
Excess Alcohol Le Châtelier's PrincipleReactions where the alcohol is a low-cost, low-boiling liquid.Requires efficient removal of excess alcohol post-reaction.
Molecular Sieves Water SequestrationSmall to medium scale reactions; reactions sensitive to high heat.Sieves must be properly activated; can be difficult to filter.
Dean-Stark Trap Azeotropic DistillationMedium to large scale reactions; robust reactions that tolerate reflux temperatures.Requires a solvent that forms an azeotrope with water.[5]
Problem Area 2: Catalyst Inefficiency or Deactivation

For many esterification routes, an acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[7][8]

Q: I'm using sulfuric acid as a catalyst, but the reaction is extremely slow or doesn't start. What could be wrong?

A: Several factors can undermine your catalyst's effectiveness.

Solutions & Explanations:

  • Catalyst Choice & Loading:

    • Strong Acids: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[5] Ensure you are using a sufficient catalytic amount (typically 1-5 mol % relative to the limiting reagent).

    • Lewis Acids: Lewis acids can also be used.[5]

    • Heterogeneous Catalysts: Acidic resins like Amberlyst-15 can be used and are easily filtered out, simplifying purification.[10]

  • Water Content:

    • "Wet" Reagents: If your starting carboxylic acid, alcohol, or solvent contains significant amounts of water, it will dilute the catalyst (especially H₂SO₄) and immediately shift the equilibrium away from the products. Ensure you are using anhydrous-grade reagents and solvents.

    • Catalyst as Dehydrating Agent: While concentrated sulfuric acid is a dehydrating agent, it can only absorb a limited amount of water before its catalytic activity is diminished.[9] It cannot be relied upon as the sole method for water removal in a wet system.

  • Basic Impurities:

    • If your starting materials contain basic impurities (e.g., residual amines, carboxylate salts), they will neutralize your acid catalyst, rendering it inactive. Consider purifying your starting materials if their source or purity is questionable.

Logical Troubleshooting Flow for Incomplete Reactions

G A Reaction Not at Completion (>5% SM remaining) B Is the reaction reversible? (e.g., Fischer Esterification) A->B C YES: Equilibrium Issue B->C Yes D NO: Kinetic or Side Reaction Issue B->D No E Implement Water Removal Strategy: 1. Use Dean-Stark Trap 2. Add Molecular Sieves 3. Use Large Excess of Alcohol C->E F Check Catalyst System D->F G Check Reagents & Conditions D->G N Analyze for Side Products (TLC, GC-MS, NMR) D->N H Is catalyst loading correct? (1-5 mol%) F->H I Are reagents anhydrous? Is catalyst active? F->I L Is temperature/time sufficient? G->L H->I Yes J Increase catalyst or use stronger acid (e.g., H₂SO₄, p-TsOH) H->J No K Dry reagents/solvents. Use fresh catalyst. I->K No I->L Yes M Increase temperature (reflux). Increase reaction time. L->M No L->N Yes

Caption: A troubleshooting flowchart for incomplete reactions.

Problem Area 3: Side Reactions and Alternative Pathways

If driving the equilibrium and ensuring catalyst activity doesn't solve the problem, a competing reaction may be consuming your starting materials or product.

Q: I see other spots on my TLC plate or peaks in my GC-MS that are not starting material or product. What could they be?

A: Depending on your specific starting materials and conditions, several side reactions are possible.

  • For Succinic Anhydride -> Monomethyl Succinate Route:

    • Dimerization/Oligomerization: Under certain conditions, especially with insufficient alcohol, the anhydride can polymerize.

    • Formation of Dimethyl Succinate: If the reaction is run for a very long time at high temperatures with an acid catalyst, some of the monomethyl succinate product can be further esterified to the diester.[4]

  • For Routes Involving Aldehydes (e.g., from acrolein):

    • Acetal Formation: The aldehyde in this compound is susceptible to reaction with excess methanol, especially under acidic conditions, to form a dimethyl acetal (methyl 4,4-dimethoxybutyrate).[11] This is a very common side product or even an intended intermediate in some patented processes.[11] This may appear as an incomplete reaction if your analytical method is only calibrated for the aldehyde.

    • Self-Condensation: Aldehydes can undergo aldol-type condensation reactions, leading to higher molecular weight impurities.

Reaction Scheme: Primary vs. Side Reactions

G cluster_0 Primary Reaction Pathway cluster_1 Potential Side Reaction A Succinic Anhydride C Monomethyl Succinate A->C B Methanol (Nucleophile) B->C D Monomethyl Succinate F Dimethyl Succinate D->F E Methanol + Acid Catalyst (H+) E->F G Water F->G

Caption: Ring-opening vs. subsequent esterification side reaction.

Validated Protocol: Acid-Catalyzed Esterification of Succinic Acid

This protocol details the synthesis of dimethyl succinate, which involves the same principles required to drive the esterification of the intermediate monomethyl succinate to completion.

Materials:

  • Succinic Acid (1.0 eq)

  • Methanol (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (0.05 eq)

  • Toluene (for azeotropic removal, if methanol is not the solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a calcium chloride drying tube. If using toluene, assemble a Dean-Stark apparatus.

  • Reagents: To the flask, add succinic acid and methanol (as solvent). Begin stirring.

  • Catalyst: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.[12][13]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude dimethyl succinate can be purified by vacuum distillation.

This robust protocol addresses the key challenges of equilibrium by using a large excess of the alcohol reagent and ensures potent catalysis.

References

  • Filo. (2025, May 30). Formulate a mechanism for the reaction of butanedioic (succinic) anhydride with methanol.
  • Bart, H., Reidetschlager, J., & Lehmann, A. (1994). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis.
  • Wikipedia. (n.d.).
  • United States Patent US5072005A. (n.d.). Process for the preparation of this compound and its methanol addition products.
  • BYJU'S. (n.d.).
  • Brainly.com. (2018, March 25). Draw the curved arrows to show the mechanism for the reaction of butanedioic (succinic) anhydride with methanol.
  • Quora. (2016, November 16).
  • Bolm, C., Schiffers, I., Dinter, C. L., & Gerlach, A. (n.d.). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids.
  • Chemistry Steps. (n.d.).
  • Chegg.com. (2017, June 6). Solved Draw the curved arrows to show the mechanism for the.
  • PubMed - NIH. (n.d.).
  • Patsnap Eureka. (2025, April 1).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Agency for Toxic Substances and Disease Registry |
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid.
  • ResearchGate. (n.d.).
  • Dakenchem. (n.d.).
  • CoLab. (2018, January 17). Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol.
  • ChemicalBook. (2023, December 4).
  • Google Patents. (n.d.).
  • ChemicalBook. (2019, October 28).
  • Chemistry Stack Exchange. (2021, February 9).
  • Benchchem. (n.d.).
  • Japan International Center for Environmental Technology Transfer. (n.d.). III Analytical Methods.
  • Der Pharma Chemica. (n.d.).
  • AMI Scientific. (n.d.).
  • ChemicalBook. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2025, October 23).
  • Organic Syntheses Procedure. (n.d.).

Sources

Stability issues of methyl 4-oxobutyrate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Stability Challenges of Methyl 4-Oxobutyrate in Experimental Conditions.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my reaction. What are the primary stability concerns I should be aware of?

A1: this compound, as a γ-keto ester, possesses two reactive functional groups: a methyl ester and a ketone.[1] Its primary stability concern is its susceptibility to hydrolysis, which can be catalyzed by both acidic and basic conditions.[2] Under these conditions, the ester can be cleaved to form 4-oxobutanoic acid and methanol. Additionally, the presence of both a ketone and an ester group can lead to other potential side reactions, such as intramolecular aldol-type condensations, particularly under basic conditions.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, it is crucial to control the pH of your reaction mixture. If possible, maintain a neutral pH. If your protocol requires acidic or basic conditions, consider using the mildest possible reagents and the lowest effective temperature to slow down degradation kinetics. For reactions where the aldehyde/ketone functionality is not involved, you might consider using a protecting group for the carbonyl moiety, such as forming a cyclic acetal, which is stable under basic conditions.[3]

Q3: What are the typical storage conditions for this compound to ensure its long-term stability?

A3: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and moisture absorption, which could facilitate hydrolysis. Always keep the container tightly sealed.

Q4: I am observing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?

A4: An unexpected peak could be a degradation product. The most common degradation product is 4-oxobutanoic acid, resulting from hydrolysis. Other possibilities include byproducts from side reactions like intramolecular aldol condensation. It is also important to consider the purity of your starting material and the possibility of contaminants in your solvents or reagents.[4][6] A systematic troubleshooting approach, as outlined in our guides, can help identify the source of the unexpected peak.

Troubleshooting Guides

Issue 1: Loss of Starting Material and Appearance of a More Polar Impurity in HPLC Analysis

Symptoms:

  • Decreased peak area of this compound over time.

  • Emergence of a new, earlier-eluting peak in reverse-phase HPLC.

  • A shift in the pH of the reaction mixture.

Potential Cause: This is a classic sign of ester hydrolysis to the more polar carboxylic acid, 4-oxobutanoic acid. This is accelerated by acidic or basic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected hydrolysis.

Corrective Actions:

  • pH Control: If permissible for your reaction, buffer the system to maintain a neutral pH.

  • Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of hydrolysis.

  • Reagent Selection: Opt for milder acidic or basic catalysts or reagents.

  • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to harsh conditions.

  • Confirmation by LC-MS: To confirm the identity of the impurity, analyze the sample by LC-MS. The mass of the impurity should correspond to that of 4-oxobutanoic acid.[7]

Issue 2: Formation of Multiple Unexpected Byproducts, Especially under Basic Conditions

Symptoms:

  • Multiple new peaks in your chromatogram.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Difficulty in isolating the desired product.

Potential Cause: Under basic conditions, the α-protons to the ketone can be abstracted, leading to enolate formation. This enolate can then participate in side reactions, most notably an intramolecular aldol condensation , which can lead to cyclic byproducts.

Degradation Pathway under Basic Conditions:

Sources

Technical Support Center: Minimizing O-alkylation vs. C-alkylation with Methyl 4-oxobutyrate Enolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the alkylation of methyl 4-oxobutyrate enolates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you may encounter during the alkylation of this compound enolates, providing explanations and actionable solutions.

Issue 1: Low Yield of C-alkylated Product and Significant Formation of O-alkylated Byproduct

Symptoms:

  • NMR or GC-MS analysis shows a mixture of the desired C-alkylated product and a significant amount of the O-alkylated isomer (an enol ether).

  • The overall isolated yield of the desired product is lower than expected.

Root Cause Analysis:

The enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom.[1][2][3] The competition between C-alkylation and O-alkylation is governed by a variety of factors, including the nature of the electrophile, the solvent, the counter-ion, and the temperature.[1][2] O-alkylation is often favored under conditions that promote kinetic control and involve "hard" electrophiles.[1][4]

Solutions & Protocols:

To favor C-alkylation, you need to shift the reaction conditions towards thermodynamic control and utilize "soft" electrophiles.

1. Choice of Alkylating Agent (Electrophile):

  • Principle: Hard and Soft Acid-Base (HSAB) theory is a powerful predictor of regioselectivity in this context.[5][6] The oxygen atom of the enolate is a "hard" nucleophilic center, while the carbon is "soft".[4][7] Therefore, "soft" electrophiles will preferentially react at the carbon, and "hard" electrophiles at the oxygen.[4][8]

  • Recommendation:

    • Favor C-alkylation: Use soft electrophiles like alkyl iodides (e.g., methyl iodide) or alkyl bromides.[1][4] Allylic and benzylic halides are also effective.[9]

    • Avoid (for C-alkylation): Hard electrophiles such as dimethyl sulfate, or alkyl tosylates and triflates, which are more prone to O-alkylation.[1][10]

2. Solvent Selection:

  • Principle: The solvent plays a crucial role in solvating the enolate and its counter-ion, which in turn influences the reactivity of the nucleophilic centers.[11][12]

  • Recommendations:

    • Protic Solvents: Protic solvents like ethanol or tert-butanol can hydrogen-bond with the oxygen atom of the enolate, effectively shielding it and making the carbon atom more accessible for alkylation.[13]

    • Nonpolar Aprotic Solvents: Solvents like THF or diethyl ether promote the aggregation of enolates, which can also favor C-alkylation.[1]

    • Polar Aprotic Solvents: Highly polar aprotic solvents like DMSO or HMPA tend to dissociate the enolate ion pair, leading to a more "naked" and reactive oxygen anion, thus favoring O-alkylation.[1][13]

3. Counter-ion Effect:

  • Principle: The nature of the metal counter-ion associated with the enolate influences the O/C alkylation ratio.

  • Recommendations:

    • Lithium (Li+): Lithium enolates often exhibit a higher tendency for C-alkylation due to the strong coordination between the small lithium cation and the oxygen atom, which reduces the oxygen's nucleophilicity.[14]

    • Sodium (Na+) and Potassium (K+): Larger counter-ions like sodium and potassium result in more ionic character in the oxygen-metal bond, leading to a more reactive oxygen and a higher proportion of O-alkylation.[14]

4. Temperature Control:

  • Principle: Lower temperatures generally favor the kinetically controlled product, while higher temperatures allow for equilibration and favor the thermodynamically more stable product.[15][16] In many cases, the C-alkylated product is the more thermodynamically stable one.[2]

  • Recommendation: While low temperatures are often used to control other aspects of enolate reactivity, for shifting the balance from O- to C-alkylation, allowing the reaction to proceed at a slightly higher temperature (e.g., from -78 °C to -20 °C or 0 °C) might be beneficial, provided other side reactions are not accelerated.[16][17]

Table 1: Summary of Conditions to Favor C-Alkylation

ParameterCondition Favoring C-AlkylationRationale
Electrophile Soft (e.g., CH₃I, CH₃Br)Follows HSAB principle; soft electrophiles prefer the soft carbon center.[4][8]
Solvent Protic (e.g., Ethanol) or Nonpolar Aprotic (e.g., THF)Protic solvents shield the oxygen atom; nonpolar solvents promote aggregation.[1][13]
Counter-ion Lithium (Li⁺)Strong coordination with oxygen reduces its nucleophilicity.[14]
Temperature Moderate (e.g., -20 °C to RT)Favors the thermodynamically more stable C-alkylated product.[16]
Issue 2: Polyalkylation

Symptoms:

  • Besides the desired mono-alkylated product, significant amounts of di- or even tri-alkylated products are observed.

Root Cause Analysis: The mono-alkylated product can itself be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation. This is more likely to occur if the reaction conditions allow for equilibration.[1]

Solutions & Protocols:

1. Stoichiometry and Addition Rate:

  • Recommendation: Use a slight excess (1.05-1.1 equivalents) of the enolate relative to the alkylating agent. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile and minimize the chance of a second alkylation.[1]

2. Choice of Base and Temperature:

  • Recommendation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure rapid and complete deprotonation of the starting material.[16][18] This "locks" the substrate in its enolate form, preventing the starting material from being present to act as a proton source for the mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic enolates in the context of this compound?

This compound has two different sets of α-protons: those on the methyl group of the ester (C2) and those on the methylene group adjacent to the ketone (C3). Deprotonation can occur at either of these positions.

  • Kinetic Enolate: The kinetic enolate is formed by removing the most accessible and generally more acidic proton the fastest.[17][19] For this compound, the protons at C3 are generally more acidic due to being flanked by the ketone. Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) in an aprotic solvent (like THF).[18][20] These conditions are irreversible.

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is typically the one with the more substituted double bond.[19][21] In the case of this compound, this would also likely be the enolate formed at C3. Thermodynamic control is favored by using a weaker base (like an alkoxide), a protic solvent, and higher temperatures, which allow for equilibration between the possible enolates.[21][22]

Q2: How does the choice of base affect the O/C alkylation ratio?

The choice of base is primarily about generating the enolate, but it indirectly influences the O/C ratio through the resulting counter-ion and the reaction conditions.

  • Strong, Hindered Bases (e.g., LDA): These bases are typically used with lithium as the counter-ion, which, as discussed, favors C-alkylation.[14] The use of LDA also necessitates low temperatures, which can favor the kinetic product.[16]

  • Weaker Bases (e.g., NaH, NaOEt): These bases often use sodium as the counter-ion, which can lead to a higher proportion of O-alkylation.[14] They are also often used at higher temperatures, which favors thermodynamic control.

Q3: Can I use a silylating agent instead of an alkyl halide?

Yes, but be aware that silylating agents like trimethylsilyl chloride (TMSCl) are considered hard electrophiles and will almost exclusively lead to O-silylation, forming a silyl enol ether.[2] This is a very useful transformation if the silyl enol ether is your desired product.

Experimental Protocols

Protocol 1: Optimized C-Alkylation of this compound

This protocol is designed to maximize the yield of the C-alkylated product.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl iodide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkyl iodide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Competing O- vs. C-Alkylation Pathways

G cluster_0 This compound Enolate cluster_1 Electrophile (R-X) Enolate Ambident Nucleophile (O⁻ and C⁻ centers) C_Alkylation C-Alkylated Product (Desired) Enolate->C_Alkylation C-Attack O_Alkylation O-Alkylated Product (Byproduct) Enolate->O_Alkylation O-Attack Electrophile Alkylating Agent Electrophile->C_Alkylation Electrophile->O_Alkylation C_Alkylation_Factors Favored by: - Soft Electrophiles (R-I) - Protic/Nonpolar Solvents - Li⁺ Counter-ion C_Alkylation->C_Alkylation_Factors O_Alkylation_Factors Favored by: - Hard Electrophiles (R-OTs) - Polar Aprotic Solvents - Na⁺/K⁺ Counter-ions O_Alkylation->O_Alkylation_Factors

Caption: Competing pathways for O- and C-alkylation of an enolate.

Diagram 2: Decision Workflow for Minimizing O-Alkylation

G start Start: Low C-Alkylation Yield check_electrophile Is the electrophile 'soft'? (e.g., R-I, R-Br) start->check_electrophile change_electrophile Switch to a softer electrophile (e.g., from R-OTs to R-I) check_electrophile->change_electrophile No check_solvent Is the solvent non-polar aprotic or protic? check_electrophile->check_solvent Yes change_electrophile->check_solvent change_solvent Switch solvent (e.g., from DMSO to THF) check_solvent->change_solvent No check_counterion Is the counter-ion Li⁺? check_solvent->check_counterion Yes change_solvent->check_counterion change_base Use a lithium base (e.g., LDA) check_counterion->change_base No optimize_temp Optimize Temperature (e.g., allow to warm slightly) check_counterion->optimize_temp Yes change_base->optimize_temp end Success: High C-Alkylation Yield optimize_temp->end

Caption: Troubleshooting workflow for optimizing C-alkylation.

References

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.
  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates.
  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Organic Chemistry Key Term.
  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
  • Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
  • JoVE. (2023, April 30). Regioselective Formation of Enolates.
  • ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
  • ACS Publications. (n.d.). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?.
  • Chemistry Stack Exchange. (2014, October 5). Regioselective enolate formation.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry.
  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones.
  • American Chemical Society. (n.d.). Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation: A Theoretical Local Hard and.
  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position.
  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
  • NIH. (2020, September 10). The Allylic Alkylation of Ketone Enolates. PMC.
  • Oxford University Press. (n.d.). Alkylation of enolates.
  • Wikipedia. (n.d.). Enolate.
  • Wikipedia. (n.d.). HSAB theory.
  • Wikipedia. (n.d.). Vicinal difunctionalization.
  • Macmillan Group. (2008, March 12). Enolate Seminar.
  • PubMed Central. (n.d.). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS.
  • ACS Publications. (n.d.). Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • YouTube. (2019, November 4). alkylation of enolates in an SN2 reaction.
  • Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation.
  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory.
  • gsrs. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). This compound.
  • Evans Group, Harvard University. (n.d.). Chapter 1: Enolate Alkylations.
  • AFPM. (n.d.). What process parameters can affect alkylate T90? What are the critical variables you monitor in both sulfuric and H.
  • NIH. (2022, March 11). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. PMC.

Sources

Challenges in the work-up and isolation of methyl 4-oxobutyrate products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common challenges associated with the work-up and isolation of methyl 4-oxobutyrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your purification processes effectively.

Introduction: The Challenge of a Bifunctional Molecule

This compound is a valuable intermediate in organic synthesis, prized for its dual functionality—an ester and an aldehyde—which allows for a wide range of subsequent chemical transformations.[1] However, these same reactive groups, combined with the molecule's relatively small size and polarity, present a unique set of challenges during work-up and isolation. Common issues include low yields due to hydrolysis, difficulties in extraction from aqueous media, and co-elution with impurities during chromatography. This guide provides a structured approach to understanding and overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low after an aqueous work-up?

A: Low yields are typically traced back to two primary culprits: hydrolysis of the methyl ester and the compound's significant solubility in water.[1] The ester group is susceptible to cleavage under both acidic and basic conditions, converting your product into the water-soluble 4-oxobutanoic acid. Additionally, the polarity imparted by the aldehyde and ester groups means a non-trivial amount of your product can be lost to the aqueous phase during extraction.

Q2: What are the most common impurities to expect, and how can I detect them?

A: The impurity profile largely depends on the synthetic route, but common contaminants include:

  • 4-oxobutanoic acid: The product of ester hydrolysis. It can be detected by TLC (will have a different Rf and may streak) or by ¹H NMR (disappearance of the methyl ester singlet at ~3.7 ppm and appearance of a broad carboxylic acid proton).

  • Unreacted starting materials: Their detection depends on the specific precursors used.

  • Methanol addition products: If your reaction is performed in methanol, byproducts like methyl 4,4-dimethoxybutyrate (the dimethyl acetal) and γ-methoxy-γ-butyrolactone can form.[2] These can be identified by GC-MS or NMR spectroscopy.

  • Self-condensation products: Aldehydes can undergo aldol-type reactions, though this is often less of a concern under typical work-up conditions unless exposed to strong base for prolonged periods.

Q3: My product seems to be lost during the extraction phase. How can I improve recovery from the aqueous layer?

A: To improve extraction efficiency, you need to shift the partition coefficient in favor of the organic layer. This can be achieved by:

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) decreases the solubility of organic compounds in the aqueous phase.[3]

  • Multiple Extractions: Performing several extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.[4]

  • Solvent Choice: Using a more polar solvent like ethyl acetate or dichloromethane can be more effective at extracting this compound than less polar solvents like diethyl ether or hexanes.

Q4: What are the recommended starting conditions for chromatographic purification?

A: For column chromatography on silica gel, a gradient elution is often most effective. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. For HPLC, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.[5]

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering detailed solutions.

Problem 1: Significant Product Loss During Aqueous Work-up

The bifunctional nature of this compound makes it particularly sensitive to the conditions of aqueous work-ups.

The ester functionality is the molecule's Achilles' heel during purification. Both acidic and basic conditions can catalyze its hydrolysis to the corresponding carboxylic acid, which is typically removed with the aqueous layers, leading to a direct loss of yield. Base-mediated hydrolysis (saponification) is irreversible and can be surprisingly rapid.[6]

The key is to maintain near-neutral pH and minimize the contact time with water, especially at elevated temperatures.

Table 1: Comparison of Aqueous Work-up Reagents

ReagentTypepH RangeProsCons
NaOH / KOH Strong Base12-14Effective for removing large amounts of acidHigh risk of rapid ester hydrolysis (saponification)[6]
Na₂CO₃ Moderate Base10-11.5Less aggressive than hydroxidesCan still cause significant hydrolysis with prolonged contact
NaHCO₃ Weak Base8.3-8.5Recommended. Neutralizes strong acids with minimal risk of ester hydrolysisGenerates CO₂ gas (requires careful venting); may not remove less acidic impurities
NH₄Cl Weak Acid4.5-6.0Used to quench reactions involving strong basesCan promote acid-catalyzed hydrolysis if not fully neutralized

Protocol 1: Optimized Aqueous Work-up to Minimize Hydrolysis

  • Temperature Control: Cool the reaction mixture to 0-5 °C in an ice bath before adding any aqueous solution. This dramatically slows the rate of hydrolysis.[3]

  • Quenching: If the reaction is acidic, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8. Vent the separatory funnel frequently and cautiously.

  • Extraction: Extract the product swiftly with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Washing: Wash the combined organic layers once with cold brine (saturated NaCl solution). This helps to remove residual water and salts out more of the product from any remaining aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure, keeping the bath temperature below 40 °C.

As a small, polar molecule, this compound has appreciable water solubility, meaning a significant fraction can remain in the aqueous phase during extraction.[1]

  • Increase Aqueous Layer Ionic Strength: Always use brine for the final wash. This "salting out" effect makes the aqueous phase more polar and forces the less polar organic product into the organic layer.[3]

  • Perform Multiple Extractions: As dictated by extraction theory, three extractions with a given volume of solvent will recover more product than one extraction with the same total volume.[4]

  • Back-Extraction (Optional): If significant product loss is suspected, the combined aqueous layers can be re-extracted one final time with a fresh portion of the organic solvent.

Problem 2: Persistent Impurities After Initial Work-up

Even with a high-yielding reaction, impurities can complicate isolation and require targeted removal strategies.

G crude Crude Product Mixture bicarb_wash Wash with aq. NaHCO₃ crude->bicarb_wash acid_impurity Acidic Impurities (e.g., 4-oxobutanoic acid) bicarb_wash->acid_impurity Removes organic_layer1 Organic Layer 1 bicarb_wash->organic_layer1 acid_hydrolysis Mild Acidic Hydrolysis (e.g., dilute HCl, THF/H₂O) organic_layer1->acid_hydrolysis acetal_impurity Acetal Impurities (e.g., methyl 4,4-dimethoxybutyrate) acid_hydrolysis->acetal_impurity Converts organic_layer2 Organic Layer 2 acid_hydrolysis->organic_layer2 chromatography Column Chromatography / Distillation organic_layer2->chromatography pure_product Pure this compound chromatography->pure_product Isolates

Caption: Troubleshooting workflow for common impurities.

In syntheses involving methanol and an acid catalyst, the aldehyde can be protected as a dimethyl acetal (methyl 4,4-dimethoxybutyrate).[2] While this can be an intentional protecting group strategy, its unintentional formation leads to a difficult-to-separate impurity.

If NMR or GC-MS analysis confirms the presence of the acetal, it can be converted back to the desired aldehyde.

Protocol 2: Mild Acidic Hydrolysis of Acetal Impurity

  • Dissolution: Dissolve the crude product mixture in a solvent like tetrahydrofuran (THF).

  • Acidification: Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC until the acetal spot/peak has disappeared.

  • Work-up: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Neutralize the acid by washing carefully with saturated aqueous NaHCO₃, followed by a brine wash.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be enriched in the desired aldehyde.

Purification: The Final Step

Even after a careful work-up, chromatographic purification is often necessary to achieve high purity.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes or petroleum ether).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to elute the slightly more polar this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Physical Properties and Chromatographic Data

PropertyValueSource
Molecular Formula C₅H₈O₃[5]
Molecular Weight 116.12 g/mol
Boiling Point 187-188 °C (lit.)
Density 1.109 g/mL at 25 °C (lit.)
Typical TLC Rf ~0.3-0.4 (30% EtOAc/Hexanes)Empirical

Chemical Structures and Side Reactions

Caption: Key structures in the work-up and isolation process.

References

  • Google Patents. (n.d.). Process for the preparation of this compound and its methanol addition products.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83779, this compound.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.

Sources

Improving the diastereoselectivity of additions to methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving diastereoselectivity in nucleophilic additions. As Senior Application Scientists, we understand that controlling stereochemistry is paramount in modern synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize additions to γ-ketoesters, using derivatives of methyl 4-oxobutanoate as a core example.

Our focus will be on the critical C-C bond-forming reaction at the ketone carbonyl of an α-substituted γ-ketoester, such as methyl 3-substituted-4-oxobutanoate . This substrate class presents a classic challenge in 1,2-asymmetric induction, where the existing stereocenter at the α-position (C3) directs the stereochemical outcome of the newly formed tertiary alcohol at C4. Mastering this reaction allows for the precise construction of stereochemically rich acyclic systems, which are vital building blocks in natural product synthesis and medicinal chemistry.

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the principles that govern diastereoselectivity in these systems.

Q1: What are the key stereochemical models for predicting the outcome of nucleophilic additions to α-chiral ketones?

The stereochemical outcome of nucleophilic additions to α-chiral ketones is primarily predicted by two opposing models: the Felkin-Anh model for non-chelating conditions and the Cram-chelation model for chelating conditions.[1][2]

  • Felkin-Anh Model: This model applies under non-chelating conditions (e.g., with organolithium reagents or in the presence of non-chelating Lewis acids like BF₃). It predicts the stereochemical outcome based on minimizing steric hindrance in the transition state. The largest group on the α-stereocenter orients itself perpendicular to the carbonyl group, and the nucleophile attacks along the least hindered trajectory, known as the Bürgi-Dunitz angle (~107°), passing over the smallest substituent.[3][4]

  • Cram-Chelation Model: This model is used when the α-substituent is a Lewis basic group (like alkoxy or amino) and a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present.[4][5] The metal forms a rigid five-membered ring by coordinating with both the carbonyl oxygen and the heteroatom of the α-substituent. This locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of this rigid chelate, leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.[6]

Q2: How do I practically achieve "chelation control" versus "non-chelation (Felkin-Anh) control"?

Controlling which pathway dominates is achieved by carefully selecting reagents, solvents, and additives.

  • To favor Felkin-Anh (Non-Chelation) Control:

    • Use non-chelating organometallic reagents, such as organolithium (RLi) or certain organocuprates.

    • Employ non-coordinating solvents like toluene or hexane.

    • If a Lewis acid is required, use one that is a poor chelating agent, such as BF₃·OEt₂.[7]

    • For substrates with a chelating α-substituent (e.g., an alkoxy group), protect it with a bulky, non-chelating group like tert-butyldiphenylsilyl (TBDPS).[4]

  • To favor Cram-Chelation Control:

    • The α-substituent must be a Lewis base (e.g., OMe, OBn, NMe₂).

    • Use organometallic reagents that are inherently Lewis acidic and promote chelation, such as Grignard reagents (RMgX). The Mg²⁺ species is an effective chelating agent.[6][8]

    • Add a strong, chelating Lewis acid like TiCl₄, SnCl₄, MgBr₂, or ZnCl₂ to the substrate before adding the nucleophile. This pre-complexation step forms the rigid chelate.[4][9]

    • Use coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which can stabilize the chelate complex.

Q3: My α-substituent contains a heteroatom (e.g., -OR, -NR₂). How does this affect the outcome under non-chelating conditions (Polar Felkin-Anh Model)?

When an electronegative atom is present on the α-stereocenter, the Felkin-Anh model is modified. In this "Polar Felkin-Anh Model," the electronegative group (e.g., -OR, -Cl) is treated as the sterically largest group, regardless of its actual size.[1][3] This is due to a stereoelectronic effect where the conformation that places the C-X antibonding orbital (σ*) anti-periplanar to the incoming nucleophile is stabilized. This alignment minimizes electrostatic repulsion and allows for favorable orbital overlap, making this pathway lower in energy.[10]

Q4: What is the impact of the nucleophile's nature (Grignard vs. Organolithium vs. Organocerium) on selectivity and yield?

The choice of nucleophile is critical and impacts both yield and selectivity.

  • Grignard Reagents (RMgX): These are highly versatile but can be problematic. They are strong bases and can cause enolization of the keto-ester, leading to lower yields.[9] The inherent Lewis acidity of MgX₂ (present due to the Schlenk equilibrium) can promote chelation, often leading to the Cram-chelate product even without an added Lewis acid.[8]

  • Organolithium Reagents (RLi): These are typically more basic and less Lewis acidic than Grignard reagents. They are less prone to chelation and often favor the Felkin-Anh pathway. However, their high basicity can significantly increase the risk of enolization.

  • Organocerium Reagents (R-CeCl₂): Prepared by transmetalation of organolithiums or Grignards with CeCl₃, these reagents are significantly less basic but still highly nucleophilic.[9] They are an excellent choice for minimizing enolization and improving yields, especially with sensitive substrates. The stereochemical outcome often follows the Felkin-Anh model due to the low tendency for chelation.[9]

Q5: How critical is temperature control for maximizing diastereoselectivity?

Temperature control is absolutely critical. Nucleophilic additions are typically under kinetic control, meaning the product ratio reflects the difference in the activation energies of the competing transition states.

  • Lower Temperatures: Running reactions at low temperatures (e.g., -78 °C, -40 °C) amplifies the small energy differences between the diastereomeric transition states.[11][12] This leads to a higher diastereomeric ratio (d.r.). Inconsistent or unintentionally high temperatures are a common cause of poor selectivity.[12]

  • Inverse Temperature Dependence: While rare, some systems can exhibit an inverse temperature dependence on diastereoselectivity, though this is not typical for standard Felkin-Anh or chelation models.[13]

Troubleshooting Guide

Q: My diastereomeric ratio (d.r.) is low (e.g., 1:1 to 2:1). How can I improve it?

A: Low diastereoselectivity indicates that the energy difference between the competing transition states (e.g., Felkin-Anh vs. Cram-chelate) is minimal under your current conditions.

  • Solution 1: Decrease the Temperature. This is the most straightforward first step. Lowering the reaction temperature from -20 °C to -78 °C can dramatically improve selectivity. Ensure the temperature is maintained consistently throughout reagent addition and reaction time.[11][12]

  • Solution 2: Enhance Chelation or Non-Chelation. If you are targeting the chelate product, consider adding a stronger Lewis acid like TiCl₄ (1.1 eq) to pre-complex the substrate before adding the nucleophile. If targeting the Felkin-Anh product, ensure your system is free of chelating metals. Using highly purified organolithium reagents in a non-coordinating solvent like toluene can help.

  • Solution 3: Change the Solvent. The polarity and coordinating ability of the solvent can influence the stability of the transition states. For chelation control, THF is often preferred. For non-chelation control, a less coordinating solvent like toluene may improve selectivity.

  • Solution 4: Modify the Nucleophile. A bulkier nucleophile will experience greater steric repulsion, which can amplify the facial bias and lead to higher selectivity.

Q: I expected the Felkin-Anh product but obtained the anti-Felkin-Anh (chelate) product instead. What went wrong?

A: This is a common issue when using Grignard reagents. The unexpected formation of the chelate product points to unintended chelation control.

  • Cause 1: Inherent Lewis Acidity of Grignard Reagents. Grignard reagents exist in equilibrium with MgR₂ and MgX₂ (the Schlenk equilibrium). MgX₂ is a competent Lewis acid that can form a chelate with your α-heteroatom-substituted ketone, directing the reaction down the chelation pathway.[8]

  • Solution: Switch to a non-chelating nucleophile. Prepare an organocerium reagent from your Grignard or organolithium by adding anhydrous CeCl₃.[9] This will give you a highly nucleophilic but non-basic and non-chelating species. Alternatively, use an organolithium reagent in a non-coordinating solvent.

Q: My reaction is low-yielding, and I recover starting material and see some enolization byproducts. What are the solutions?

A: This indicates that a non-productive side reaction, most likely enolization of the keto-ester by the basic organometallic reagent, is outcompeting the desired nucleophilic addition.[9]

  • Cause: The protons on the carbon between the two carbonyls (C2) are acidic, and the ketone itself has acidic α-protons at C5. Strong bases like Grignards or organolithiums can deprotonate these positions.

  • Solution 1: Use a Less Basic Nucleophile. This is the most effective solution. Convert your organolithium or Grignard reagent to an organocerium reagent using anhydrous CeCl₃. Organocerium reagents are known to suppress enolization significantly, leading to much higher yields of the addition product.[9]

  • Solution 2: Lower the Temperature. Enolization often has a higher activation energy than nucleophilic addition. Performing the reaction at the lowest practical temperature (e.g., -78 °C or even -100 °C) can favor the desired addition pathway.

  • Solution 3: Use a Lewis Acid. Adding a Lewis acid like TiCl₄ not only helps control stereoselectivity via chelation but also activates the carbonyl group towards nucleophilic attack, making the addition reaction faster, which can help it outcompete the enolization pathway.[9]

Mechanistic Deep Dive: Visualizing the Transition States

Understanding the geometry of the transition states is key to predicting and controlling the reaction outcome.

Non-Chelation Control: The Felkin-Anh Model

Under non-chelating conditions, the reaction proceeds through an open, staggered transition state that minimizes steric interactions. The largest group (L) on the α-chiral center orients itself anti-periplanar to the incoming nucleophile to avoid steric clash. The nucleophile then attacks from the face occupied by the smallest substituent (S).

Caption: Felkin-Anh model showing nucleophilic attack.

Chelation Control: The Cram-Chelate Model

When a chelating metal (M) and an α-heteroatom (X) are present, a rigid five-membered ring forms. This locks the conformation so that the medium-sized group (RM) points away from the incoming nucleophile. The nucleophile is then forced to attack from the face occupied by the small substituent (RS).

Caption: Cram-chelate model showing nucleophilic attack.

Experimental Protocols & Data

Protocol 1: General Procedure for Cram-Chelate Controlled Addition of a Grignard Reagent

This protocol aims to maximize the formation of the "anti-Felkin" or "chelate" diastereomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-alkoxy-γ-ketoester (1.0 eq) and anhydrous THF (0.1 M).

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of TiCl₄ (1.1 eq, 1.0 M in CH₂Cl₂) dropwise. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the titanium chelate.

  • Addition: Add the Grignard reagent (e.g., MeMgCl, 1.5 eq, 3.0 M in THF) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -75 °C.

  • Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quench: Once the starting material is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Data Summary

The following table provides an overview of expected outcomes based on the chosen conditions for addition to an α-alkoxy ketone.

ConditionReagent/Lewis AcidSolventExpected Major ProductTypical d.r.Reference(s)
Chelation MeMgClTHFCram-Chelate5:1 to 15:1[6][8]
Chelation MeLi + TiCl₄THF/CH₂Cl₂Cram-Chelate>20:1[4][9]
Chelation MeLi + MgBr₂Et₂OCram-Chelate>10:1[4]
Non-Chelation MeLiTolueneFelkin-Anh3:1 to 8:1[14]
Non-Chelation Me₂CuLiEt₂OFelkin-Anh>10:1
Suppressed Enolization MeCeCl₂THFFelkin-Anh5:1 to 10:1

Note: Diastereomeric ratios (d.r.) are representative and can vary significantly based on the specific substrate and exact reaction conditions.

References

  • Gómez-Lavín, A., et al. (2009). Inverse temperature dependence in the diastereoselective addition of Grignard reagents to a tetrahydrofurfural. Organic Letters, 11(10), 2057-60. [Link]
  • National Center for Biotechnology Information. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PubMed Central. [Link]
  • Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]
  • Bartoli, G., et al. (2006). Diastereoselective synthesis of tertiary alcohols by nucleophilic addition to α-substituted-ß-keto esters. Arkivoc, 2006(5), 137-147. [Link]
  • Wikipedia. (2023). Asymmetric induction. Wikipedia. [Link]
  • Ding, W., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 790479. [Link]
  • Tamai, Y., et al. (1994). Investigation of the diastereoselectivity in the addition of organometallics to the α-keto esters of axially chiral 1,1′-binaphthalen-2-ol derivatives. Journal of the Chemical Society, Perkin Transactions 1, 439-445. [Link]
  • Kakei, H., et al. (2010). Diastereo- and enantioselective conjugate addition of alpha-ketoesters to nitroalkenes catalyzed by a chiral Ni(OAc)2 complex under mild conditions. Journal of the American Chemical Society, 132(12), 4036-7. [Link]
  • Dahl, S. L., et al. (2021). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 25(6), 1362-1371. [Link]
  • University of Rochester. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of Rochester Chemistry Department. [Link]
  • University of Windsor. Nucleophilic Additions to Carbonyls- Stereoselectivity of Addition. University of Windsor. [Link]
  • Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1079–1108. [Link]
  • Organic Chemistry. (2022). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]
  • Borne, A. R., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
  • Scribd. (n.d.).
  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(25), 8654–8657. [Link]
  • Maruyama, K., & Yamamoto, Y. (1989). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 111(22), 8021-8028. [Link]
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Wang, Z., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Chemistry 3. (2018).
  • Lee, J. M., et al. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973-81. [Link]

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Effect of different bases on the enolization of methyl 4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enolization of methyl 4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this crucial synthetic transformation. Here, we will explore the nuances of base selection and its profound impact on reaction outcomes, supported by experimental protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the enolization of this compound?

The choice of base is paramount as it dictates the regioselectivity of the enolization. This compound possesses two sets of α-protons: those adjacent to the ketone (C3) and those adjacent to the ester (C5). The protons at C3 are generally more acidic due to the stronger electron-withdrawing nature of the ketone. However, the interplay between kinetic and thermodynamic control, governed by the base and reaction conditions, determines which enolate is formed.[1]

  • Kinetic Control: Favored by strong, sterically hindered bases at low temperatures, leading to the formation of the less substituted, less stable enolate.[2]

  • Thermodynamic Control: Favored by smaller, less hindered bases at higher temperatures, allowing for equilibrium to be established and formation of the more stable, more substituted enolate.[2]

Q2: I'm observing a mixture of products. How can I favor the formation of the kinetic enolate at the C3 position?

To selectively form the kinetic enolate, you should employ a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C).[1][2] The bulkiness of LDA favors the abstraction of the more sterically accessible proton at the C3 position, and the low temperature prevents equilibration to the more thermodynamically stable enolate.[2]

Q3: My reaction is sluggish when using sodium hydride. What could be the issue?

Sodium hydride (NaH) is a strong base, but it is often sold as a dispersion in mineral oil and is heterogeneous in many organic solvents like THF.[3][4] This can lead to slow and sometimes incomplete reactions.[3] To improve the reaction rate, consider the following:

  • Washing the NaH: The mineral oil can be removed by washing the NaH with a dry, non-reactive solvent like pentane or hexane under an inert atmosphere.[4]

  • Increasing the temperature: Gently warming the reaction mixture can increase the rate of deprotonation. However, be cautious as this can also promote side reactions.

  • Using a phase-transfer catalyst: Additives like 18-crown-6 can help to solubilize the sodium cation, increasing the effective basicity and reaction rate.

Q4: I'm concerned about the Claisen condensation as a side reaction. How can I minimize it?

The Claisen condensation is a common side reaction where the enolate of one ester attacks the carbonyl of another ester molecule.[5][6] To minimize this, especially when using a base like sodium ethoxide, it is crucial to use a stoichiometric amount of base to fully deprotonate the β-keto ester product as it is formed.[5] This drives the equilibrium towards the desired product. When using a very strong base like LDA, the enolate is formed rapidly and quantitatively, which can then be reacted with an electrophile, minimizing the opportunity for self-condensation.[7][8]

Q5: What is the difference between using LDA and potassium tert-butoxide?

Both LDA and potassium tert-butoxide (KOtBu) are strong, sterically hindered bases often used to favor the kinetic enolate.[2][9] However, there are some key differences:

  • Basicity: LDA is generally considered a stronger base than KOtBu.

  • Solubility: LDA is soluble in THF, leading to a homogeneous reaction mixture.[3][10] KOtBu has lower solubility in THF but is soluble in polar aprotic solvents like DMSO.

  • Counterion: The lithium counterion in LDA can play a significant role in the stereochemistry of subsequent reactions through chelation. The potassium counterion in KOtBu is less coordinating.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no enolate formation 1. Inactive base (e.g., old LDA or NaH). 2. Wet solvent or glassware. 3. Insufficiently low temperature for kinetic enolate formation.1. Use freshly prepared or titrated LDA. Use fresh, properly stored NaH. 2. Ensure all solvents and glassware are rigorously dried. 3. Maintain a temperature of -78 °C (dry ice/acetone bath) for LDA reactions.
Mixture of regioisomeric enolates 1. Reaction temperature is too high, allowing for equilibration. 2. The base used is not sterically hindered enough to favor the kinetic product.1. Strictly maintain low temperatures (-78 °C) during base addition and enolate formation. 2. Use a bulky base like LDA.
Formation of Claisen condensation byproduct 1. Use of a weaker base (e.g., alkoxides) in substoichiometric amounts. 2. Allowing the reaction to warm before the addition of an electrophile.1. Use a stoichiometric amount of a strong base like NaH or LDA to ensure complete enolate formation. 2. Add the electrophile at low temperature after the enolate has formed.
Racemization at a chiral α-carbon The α-carbon becomes planar in the enol or enolate intermediate, leading to loss of stereochemical information.[11]If stereochemistry at the α-position is critical, consider asymmetric enolate alkylation methods using chiral auxiliaries.

Experimental Protocols

Protocol 1: Generation of the Kinetic Enolate using Lithium Diisopropylamide (LDA)

This protocol is designed for the selective formation of the less substituted enolate at the C3 position.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.1 eq) to anhydrous THF at 0 °C.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of LDA.

  • Cool the LDA solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of this compound dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The resulting solution contains the lithium enolate, ready for reaction with an electrophile.[1]

Protocol 2: Generation of the Thermodynamic Enolate using Sodium Hydride (NaH)

This protocol favors the formation of the more substituted enolate, although for this compound, the C3 enolate is generally favored. This method is useful when a less hindered base is required.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

Procedure:

  • Under an inert atmosphere, add the required amount of NaH dispersion (1.1 eq) to a flask.

  • Wash the NaH three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane each time.

  • Add anhydrous THF to the washed NaH.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the this compound solution to the NaH suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours). The resulting solution contains the sodium enolate.

Data Summary

Base Typical Conditions Primary Enolate Formed Key Considerations
LDA -78 °C, THFKinetic (C3)[1]Strong, bulky, non-nucleophilic base. Requires anhydrous conditions and low temperatures.[2][10]
NaH 0 °C to RT, THFThermodynamic (can be complex)Heterogeneous reaction, can be slow.[3][4] Requires removal of mineral oil for optimal reactivity.
KOtBu -78 °C to RT, THF/DMSOKinetic (C3)Strong, bulky base.[2][9] Good alternative to LDA.
NaOEt RT, EtOHThermodynamic (equilibrium)Weaker base, leads to an equilibrium mixture of enolates.[2] High risk of Claisen condensation.

Visualizing the Enolization Pathways

Enolization of this compound

Enolization cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start This compound kinetic_enolate Kinetic Enolate (C3) start->kinetic_enolate LDA, -78°C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (C5) start->thermo_enolate NaOEt, RT (Slower, Reversible) kinetic_enolate->thermo_enolate Equilibration (Higher Temp)

Caption: Kinetic vs. Thermodynamic Enolization Pathways.

Experimental Workflow for Kinetic Enolate Formation

Workflow prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at 0°C) cool_lda 2. Cool LDA to -78°C prep_lda->cool_lda add_substrate 4. Add Substrate to LDA (Dropwise at -78°C) cool_lda->add_substrate prep_substrate 3. Prepare Substrate Solution (this compound in THF) prep_substrate->add_substrate form_enolate 5. Stir for 1 hour at -78°C (Complete Enolate Formation) add_substrate->form_enolate add_electrophile 6. Add Electrophile (e.g., Alkyl Halide at -78°C) form_enolate->add_electrophile quench 7. Quench Reaction (e.g., with aq. NH4Cl) add_electrophile->quench

Caption: Step-by-step workflow for kinetic enolate generation.

References

  • Sodium borohydride and vinyl triflates of ??-keto esters: A new combination toward monoalkylated 1,2-diols. ResearchGate.
  • Keto-Enol Tautomerism. Chemistry LibreTexts.
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  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy.
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  • Esters to Ketones, Part 2: Ionic Enolates. YouTube.
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  • This compound. PubChem.
  • Claisen condensation. Wikipedia.
  • Alkylations of Enols and Enolates. ResearchGate.
  • Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry.
  • This compound. gsrs.
  • Synthesis of Enols and Enolates. Chemistry LibreTexts.
  • Enol Content and Enolization.
  • deprotonation of ketones with LDA to make enolates. YouTube.
  • Choosing a base for enolate formation. YouTube.
  • Claisen Condensation Reaction and Mechanism Organic Chemistry Tutorial Video.
  • Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry.
  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Journal of the American Chemical Society.
  • Claisen Condensation Reaction Mechanism. YouTube.
  • Potassium tert-butoxide. Wikipedia.
  • Enolate Reaction Problem. Reddit.
  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry.
  • Video: Stereochemical Effects of Enolization. JoVE.
  • Enols and Enolate Reactions. YouTube.
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  • 9.1: Reactions of Enols and Enolates. Chemistry LibreTexts.
  • 18: Reactions of Enolate Ions and Enols.
  • This compound. SIELC Technologies.
  • Potassium tert-Butoxide. ResearchGate.
  • (R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone. Organic Syntheses.

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How to monitor the progress of a reaction involving methyl 4-oxobutyrate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TLC-M4OB-2026 Topic: How to Monitor the Progress of a Reaction Involving Methyl 4-oxobutyrate by TLC Senior Application Scientist: Dr. Gemini

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving this compound. We will address common challenges, from selecting the appropriate visualization reagents to troubleshooting complex separation issues, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring reactions with this compound?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[1] For a starting material like this compound, which contains both an aldehyde and an ester, its polarity will differ significantly from many of its potential products (e.g., an alcohol from reduction or a carboxylic acid from oxidation). This difference in polarity allows for separation on a TLC plate, enabling you to see the starting material spot diminish and the product spot appear over time.[2] The use of a "co-spot" lane, where the reaction mixture is spotted on top of the starting material, is crucial for confirming if the starting material has been fully consumed, especially when the product's Rf is very close to that of the reactant.[3]

Q2: What are the key structural features of this compound to consider for TLC analysis?

This compound (C₅H₈O₃) possesses two key functional groups: a methyl ester and an aldehyde.[4]

  • Polarity: The presence of two carbonyl groups and an ether linkage makes it a moderately polar molecule. This dictates that a binary solvent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), will be required to achieve optimal separation on a standard silica plate.[5]

  • Visualization: The molecule lacks a conjugated system, meaning it will not be visible under a standard 254 nm UV lamp.[6] Therefore, visualization must be achieved through chemical staining. The aldehyde group is particularly susceptible to oxidation and reaction with specific reagents, which we can exploit for selective visualization.

Q3: What basic equipment and reagents do I need to get started?

To effectively monitor your reaction, you will need:

  • TLC Plates: Standard silica gel 60 F254 plates are a good starting point, although the fluorescent indicator is not strictly necessary as visualization will be done by staining.[1]

  • TLC Chamber: A glass chamber with a lid to ensure a saturated solvent atmosphere.

  • Spotters: Glass capillary tubes for applying small, concentrated spots to the plate.[1]

  • Eluent (Mobile Phase): A combination of solvents, most commonly ethyl acetate and hexane, to carry the compounds up the plate.[7][8]

  • Visualization Reagents (Stains): A chemical stain is mandatory. Potassium permanganate or p-anisaldehyde stains are excellent choices for this particular molecule.

  • Heating Device: A heat gun or hot plate to develop the stain.

Detailed Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the standard procedure for monitoring a reaction where this compound is the limiting reactant.

  • Prepare the Eluent System:

    • Start with a moderately polar system, such as 30% ethyl acetate in hexane (7:3 hexane:EtOAc).[7]

    • Pour approximately 0.5 cm of the eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, cover with the lid, and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[3]

  • Spot the Plate:

    • SM Lane: Using a capillary spotter, apply a small spot of your this compound starting material (dissolved in a volatile solvent like ethyl acetate) onto the "SM" mark.

    • RXN Lane: Take a small aliquot from your reaction mixture and apply a spot onto the "RXN" mark.

    • Co Lane: Apply a spot of the starting material onto the "Co" mark. Then, without changing spotters, carefully spot the reaction mixture directly on top of the starting material spot.[3]

    • Expert Tip: Ensure spots are small and concentrated (1-2 mm diameter) to prevent streaking.[9] If the sample is too concentrated, it can lead to elongated spots or streaks.[10][11]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[9]

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[12]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the Plate (p-Anisaldehyde Stain):

    • Let the eluent fully evaporate from the plate.

    • Holding the plate with tweezers, dip it into the p-anisaldehyde stain solution for a few seconds.

    • Wipe excess stain from the back of the plate with a paper towel.

    • Gently warm the plate with a heat gun until distinct colored spots appear against a light pink background.[13] The aldehyde and ester in this compound should react to form a colored spot.

  • Interpret the Results:

    • t=0: The "SM" and "RXN" lanes should show a spot at the same Rf. The "Co" spot will appear as a single, slightly larger spot.

    • t>0: As the reaction proceeds, the starting material spot in the "RXN" lane will fade, and a new spot (the product) will appear, typically at a different Rf.

    • Reaction Complete: The starting material spot will be absent in the "RXN" lane. The "Co" lane will show two distinct spots: one for the product and one for the starting material you added, confirming their different Rf values.


}

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Problem: My spots are not visible after staining.
  • Possible Cause 1: Sample is too dilute. The concentration of your analyte on the plate is below the detection limit of the stain.

    • Solution: Try spotting the same lane multiple times, allowing the solvent to dry completely between applications. This concentrates the sample on the origin.[14] Alternatively, prepare a more concentrated solution of your reaction aliquot for spotting.

  • Possible Cause 2: Compound is volatile. Your compound may have evaporated from the TLC plate during development or drying.

    • Solution: Minimize the time the plate is left in the open air and use the minimum amount of heat necessary for visualization.

  • Possible Cause 3: Ineffective stain. The chosen stain may not react with your starting material or product.

    • Solution: While p-anisaldehyde and KMnO₄ are excellent general stains for aldehydes and other functional groups, consider a stain highly specific to carbonyls, such as 2,4-Dinitrophenylhydrazine (DNPH), which forms distinctly colored yellow-orange spots with aldehydes and ketones.[15][16]

Problem: The spots are streaking or elongated.
  • Possible Cause 1: Sample is overloaded. Too much material was applied to the plate.[10][17]

    • Solution: Dilute the sample solution before spotting it on the plate. A 1% solution is often a good starting point.[10]

  • Possible Cause 2: Compound is highly polar or acidic/basic. Highly polar compounds, especially those with acidic or basic functional groups, can interact too strongly with the silica gel, causing streaking.[14][17]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic or formic acid (0.1–2.0%). For basic compounds, add a few drops of triethylamine or ammonia.[14]

  • Possible Cause 3: Decomposition on the plate. The compound may be unstable on the acidic silica gel surface.

    • Solution: To test for this, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If new spots appear off the diagonal, decomposition is occurring.[18][19] If this is the case, consider using a different stationary phase, like alumina or a reversed-phase plate.

Problem: The Rf values are too high (spots near the solvent front) or too low (spots near the baseline).
  • Rf Too Low: The eluent is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[14][20]

  • Rf Too High: The eluent is too polar, causing the compounds to travel with the solvent front.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[14][20] An ideal Rf for the starting material is typically between 0.3 and 0.5 to allow clear separation from the product.[3]

Problem: My starting material and product have very similar Rf values.
  • Possible Cause: Insufficient selectivity of the solvent system. The chosen eluent may not be able to differentiate between the two compounds effectively.

    • Solution 1: Try different solvent systems. Solvents are classified into different selectivity groups. If ethyl acetate/hexane (an ester/hydrocarbon mix) fails, try a system from a different class, such as methanol/dichloromethane (an alcohol/chlorinated solvent mix).[8][14] This can dramatically alter the relative separation.

    • Solution 2: Utilize the co-spot lane. The co-spot is essential here. If the reactant and product are truly distinct, the co-spot lane will show a single, slightly elongated spot (a "snowman" shape) once the reaction is complete, indicating the presence of two very close but separate compounds.[18]

    • Solution 3: Use a stain that gives different colors. A p-anisaldehyde stain can be particularly useful as it often produces different colors for different functional groups, which can help distinguish between two spots with identical Rf values.[18][21]


}

Caption: A decision tree for troubleshooting common TLC issues.

Data Summary: Recommended Staining Reagents

The table below summarizes effective stains for visualizing this compound and related compounds.

StainPreparation SummaryTarget Functionality & MechanismExpected AppearanceReference
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.Oxidizable groups (aldehydes, alcohols). The purple MnO₄⁻ is reduced to brown MnO₂, staining the spot.Yellow/brown spots on a purple/pink background.[22]
p-Anisaldehyde 5mL p-anisaldehyde, 5mL H₂SO₄, 2mL acetic acid in 90mL ethanol.Nucleophiles, aldehydes, ketones. Reacts via aldol and acetalization mechanisms to form highly conjugated, colored products upon heating.Varies (often blue, green, purple, or red spots) on a light pink background.[21][22][23]
2,4-Dinitrophenylhydrazine (DNPH) 12g DNPH, 60mL H₂SO₄, 80mL H₂O in 200mL 95% ethanol.Specific for aldehydes and ketones. Forms stable, colored 2,4-dinitrophenylhydrazone derivatives.Yellow to orange-red spots on a pale background.[16]

References

  • SiliCycle. (2021).
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  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare.
  • Chem 233 Handouts. (n.d.). 5.
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  • Sigma-Aldrich.
  • TCI America. Potassium Permanganate Solution, (contains K2CO3, NaOH) [for TLC Stain].
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  • BioTechNep. (2023).
  • Organic Chemistry. (n.d.). TLC stains.
  • Unknown. TLC Stains.
  • Biotage. (2023).
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  • EPFL.
  • Unknown. TLC Stains.
  • Searle Separations Department.
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments.
  • SiliCycle. FAQ: Which stains to use for which compounds? And how to prepare the stains?.
  • Cooperative Organic Chemistry Student Labor
  • Sigma-Aldrich.
  • Lab Archives.
  • Chemistry LibreTexts. (2020). 6.
  • Chemistry Stack Exchange. (2017). How to prepare and store anisaldehyde tlc staining solution?.
  • Labster.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
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Degradation pathways of methyl 4-oxobutyrate during purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals who are working with methyl 4-oxobutyrate. As a bifunctional molecule containing both a ketone and an ester, this compound is a valuable synthetic intermediate. However, these same functional groups make it susceptible to specific degradation pathways, particularly during purification. This technical support center provides a question-and-answer-based troubleshooting guide to help you identify, prevent, and resolve common issues encountered during the purification of this versatile compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing low yields and a noticeable yellow-to-brown discoloration after attempting to purify this compound by vacuum distillation. What is happening?

This is the most common issue reported and is almost always due to base-catalyzed self-condensation . This compound has acidic protons on the carbon adjacent to the ester (the α-carbon), which can be removed by even weak bases. The resulting enolate can then attack the ketone of another molecule in an aldol-type condensation reaction. Heating the compound during distillation accelerates this process, leading to the formation of higher molecular weight, colored oligomers and polymers, which reduces the yield of the desired monomer.

Causality: The presence of trace basic impurities in your glassware, starting materials, or workup solutions (e.g., residual sodium bicarbonate) is sufficient to initiate this degradation cascade, especially at elevated temperatures required for distillation.

Troubleshooting Steps:

  • Acid-Wash Glassware: Before setting up your distillation, thoroughly wash all glassware with a dilute acid solution (e.g., 1 M HCl), followed by a deionized water rinse and drying. This neutralizes any basic residues on the glass surfaces.

  • Ensure Neutral pH: Before distillation, check the pH of your crude this compound. If it is basic, wash the organic solution with a small amount of dilute, weak acid (e.g., dilute NH₄Cl solution) and then with brine until the aqueous layer is neutral. Dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Use a Distillation Inhibitor (Optional): In problematic cases, adding a very small amount of a non-volatile acid, like a few crystals of p-toluenesulfonic acid, can help to quench any trace basicity during the distillation process. However, be cautious, as excess acid can promote other side reactions.

Q2: My NMR and GC-MS analyses of the purified product show several unexpected peaks. What are the likely degradation products and how can I identify them?

The primary degradation products arise from two key pathways: hydrolysis and self-condensation . Identifying these impurities is crucial for optimizing your purification strategy.

  • 4-Oxobutanoic Acid: This is the product of ester hydrolysis. It can be formed if the compound is exposed to acidic or basic water, especially at elevated temperatures.

  • Self-Condensation Dimer: The most common condensation product is a β-hydroxy keto ester dimer, which can subsequently dehydrate.

  • Methanol Adducts: If the synthesis was performed in methanol, you might see impurities like methyl 4,4-dimethoxybutyrate or the cyclic hemiacetal, γ-methoxy-γ-butyrolactone.[1]

Analytical Identification of Impurities:

Impurity NameFormation PathwayKey Analytical Signals
4-Oxobutanoic Acid Hydrolysis¹H NMR: Broad singlet for carboxylic acid proton (>10 ppm), disappearance of the methyl ester singlet (~3.7 ppm). GC-MS: Different retention time, molecular ion corresponding to C₄H₆O₃ (M+ = 102.09).
Self-Condensation Dimer Self-Condensation¹H NMR: More complex spectrum with additional aliphatic and potentially hydroxyl protons. GC-MS: Molecular ion corresponding to C₁₀H₁₆O₆ (M+ = 232.23) or its dehydrated form C₁₀H₁₄O₅ (M+ = 214.21).
Methyl 4,4-dimethoxybutyrate Methanol Addition¹H NMR: Two methoxy singlets (~3.3 ppm for the acetal, ~3.7 ppm for the ester). GC-MS: Molecular ion corresponding to C₇H₁₄O₄ (M+ = 162.18).[1]
γ-Methoxy-γ-butyrolactone Methanol Addition / Cyclization¹H NMR: Characteristic shifts for the lactone ring protons. GC-MS: Molecular ion corresponding to C₆H₁₀O₃ (M+ = 130.14).[1]

Understanding the Degradation Pathways

A deeper understanding of the degradation mechanisms is key to preventing them.

Pathway 1: Hydrolysis (Acid or Base-Catalyzed)

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester back into a carboxylic acid and an alcohol. This reaction is reversible and can be catalyzed by both acids and bases.[2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[3]

Diagram: Hydrolysis Pathways of this compound

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis M4OB_A This compound Intermediate_A Protonated Intermediate M4OB_A->Intermediate_A + H⁺ H2O_A H₂O H_plus H⁺ (cat.) Products_A 4-Oxobutanoic Acid + Methanol Intermediate_A->Products_A + H₂O - H⁺ M4OB_B This compound Intermediate_B Tetrahedral Intermediate M4OB_B->Intermediate_B + OH⁻ OH_minus OH⁻ Products_B 4-Oxobutanoate Salt + Methanol Intermediate_B->Products_B

Caption: Acid and base-catalyzed hydrolysis pathways.

Pathway 2: Base-Catalyzed Self-Condensation

This is often the most problematic pathway during purification by distillation. It is a type of aldol condensation where an enolate of one molecule attacks the ketone of another.

Mechanism Steps:

  • Enolate Formation: A base removes a proton from the carbon alpha to the ester group, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic ketone carbonyl of a second molecule of this compound.

  • Protonation: The resulting alkoxide is protonated (usually by the solvent or upon workup) to give the dimeric β-hydroxy keto ester.

  • Dehydration (optional): Under heat, this dimer can easily lose a molecule of water to form a more stable, conjugated product, which is often colored.

Diagram: Self-Condensation Pathway

G M4OB1 This compound (Molecule 1) Enolate Enolate Intermediate M4OB1->Enolate Deprotonation + B: Base Base (B:) Alkoxide Alkoxide Dimer Enolate->Alkoxide Nucleophilic Attack M4OB2 This compound (Molecule 2) M4OB2->Alkoxide Dimer β-Hydroxy Dimer Alkoxide->Dimer Protonation Dehydrated Dehydrated Dimer (Colored) Dimer->Dehydrated - H₂O + Δ Heat Δ (Heat)

Caption: Base-catalyzed self-condensation of this compound.

Recommended Purification Protocols

Based on the degradation pathways, the ideal purification method minimizes heat and avoids basic conditions.

Protocol 1: Optimized Fractional Vacuum Distillation

This method is suitable for moderately pure starting material but requires careful control.

Step-by-Step Methodology:

  • Pre-treatment: Ensure the crude material is dry and has been washed to neutrality as described in Q1. Use acid-washed glassware.

  • Apparatus: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure all joints are well-sealed to maintain a high vacuum.

  • Vacuum: Achieve a vacuum of <1 mmHg before heating. A good vacuum is critical as it lowers the boiling point significantly. The boiling point of this compound is approximately 87-88 °C at 11 mmHg.[4]

  • Heating: Use an oil bath for gentle, uniform heating. Raise the temperature slowly.

  • Fraction Collection: Collect a small forerun fraction, which may contain lower-boiling impurities. Collect the main fraction at a stable head temperature and pressure.

  • Discontinuation: Stop the distillation before the pot is completely dry to avoid charring the higher-boiling condensation products, which can release volatile decomposition products into your purified material.

  • Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) to prevent degradation over time.

Protocol 2: Flash Column Chromatography

This is the preferred method for removing polar impurities (like 4-oxobutanoic acid) and non-volatile oligomers, especially for smaller-scale purifications.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity. The exact ratio should be determined by thin-layer chromatography (TLC) first.

  • Slurry Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent to ensure a well-packed column free of air bubbles.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low bath temperature (e.g., < 40°C).

Diagram: Purification Workflow Decision Tree

G Start Crude this compound CheckPurity Assess Purity & Impurity Type (TLC, ¹H NMR) Start->CheckPurity HighPurity High Purity (>90%) Minor Non-volatile Impurities CheckPurity->HighPurity True LowPurity Low Purity (<90%) Polar or Oligomeric Impurities CheckPurity->LowPurity False Distillation Optimized Vacuum Distillation HighPurity->Distillation Chromatography Flash Column Chromatography LowPurity->Chromatography FinalProduct Pure this compound Distillation->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting a purification method.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • Lin, J. J. (1991). U.S. Patent No. 5,072,005. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.

Sources

Technical Support Center: Overcoming Poor Reactivity of Methyl 4-Oxobutyrate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that encountering unexpected reactivity issues with seemingly straightforward building blocks can be a significant bottleneck in a synthesis campaign. Methyl 4-oxobutyrate, a versatile bifunctional molecule, often presents such challenges, particularly in amide bond formation. Its ester moiety is a relatively poor acylating agent for direct amidation, and the corresponding carboxylic acid can be sluggish in coupling reactions without optimal activation.

This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to make informed decisions to overcome low yields, side reactions, and other common hurdles.

Troubleshooting Guide: Amide Bond Formation

This section addresses specific, common problems encountered when attempting to couple 4-oxobutanoic acid (the hydrolyzed form of this compound) with primary or secondary amines.

Q1: My amide coupling reaction with 4-oxobutanoic acid is resulting in very low yields. What are the most likely causes?

A1: Low yields in this coupling are almost always traced back to insufficient activation of the carboxylic acid. The carboxylate anion is a poor electrophile, and the hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate the nucleophilic attack by your amine, the carbonyl carbon must be made more electrophilic by converting the hydroxyl into a better leaving group.

Primary Causes for Low Yield:

  • Inadequate Activating Agent: Using a weak coupling reagent or simply mixing the acid and amine with a base is often insufficient.

  • Suboptimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time can stall the reaction.

  • Side Reactions: The unprotected ketone can potentially interfere, or the activating agent itself may be consumed in non-productive pathways. For example, carbodiimides can form unreactive N-acylurea byproducts.[1]

  • Poor Reagent Quality: Moisture can hydrolyze and deactivate both the activating agents and the activated intermediates. Always use anhydrous solvents and fresh reagents.[2]

Q2: I am using a standard carbodiimide like EDC or DIC for the coupling, but the reaction is slow and the yield is poor. How can I improve this?

A2: This is a very common scenario. While carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC) are workhorses in organic synthesis, their efficiency is dramatically enhanced by the use of additives.[1][3] These additives function by forming an active ester intermediate that is more reactive than the initial O-acylisourea formed by the carbodiimide and less prone to side reactions like N-acylurea formation or racemization.[1]

The Mechanism: The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea. The additive (e.g., HOBt) then intercepts this intermediate to form a more stable, yet highly reactive, active ester. This active ester then reacts cleanly with the amine to form the desired amide.

Workflow for Improving Carbodiimide Coupling

G cluster_0 Troubleshooting Low Yield with Carbodiimides Start Low Yield with EDC/DIC Check_Moisture Are all reagents and solvents strictly anhydrous? Start->Check_Moisture Check_Moisture->Start No (Dry system & restart) Use_Additives Incorporate an additive: HOBt, HOAt, or Oxyma Pure Check_Moisture->Use_Additives Yes Optimize_Stoich Optimize Stoichiometry: Amine (1.1 eq), EDC (1.2 eq), Additive (1.2 eq) Use_Additives->Optimize_Stoich Success Improved Yield Optimize_Stoich->Success Reaction proceeds Failure Still Low Yield: Consider Advanced Reagents (See Q3) Optimize_Stoich->Failure Reaction stalls G RCOOH R-COOH ActiveEster Highly Reactive OAt-Ester RCOOH->ActiveEster HATU HATU (Aminium Salt) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide Byproduct Tetramethylurea + HOAt

Sources

Validation & Comparative

A Comparative Guide to Methyl 4-oxobutyrate and Ethyl 4-oxobutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the appropriate selection of starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the versatile building blocks available to chemists, γ-ketoesters such as methyl 4-oxobutyrate and ethyl 4-oxobutanoate serve as valuable precursors for a wide array of molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. This guide provides an in-depth technical comparison of these two closely related esters, offering insights into their respective advantages and disadvantages in various synthetic applications, supported by experimental data and established chemical principles.

Physicochemical Properties: A Foundation for Reactivity

The subtle difference in the ester alkyl group—methyl versus ethyl—gives rise to variations in their physical properties, which can have practical implications in the laboratory, from reaction setup to product purification.

PropertyThis compoundEthyl 4-oxobutanoate
CAS Number 13865-19-510138-10-0[1]
Molecular Formula C₅H₈O₃C₆H₁₀O₃[1]
Molecular Weight 116.12 g/mol [2]130.14 g/mol [3]
Boiling Point 187-188 °C (lit.)183.1 °C at 760 mmHg[1]
Density 1.109 g/mL at 25 °C (lit.)1.013 g/cm³[1]
Refractive Index n20/D 1.424 (lit.)n20/D 1.41[1]

The higher boiling point of this compound can be advantageous in reactions requiring elevated temperatures, potentially reducing solvent loss. Conversely, the lower boiling point of ethyl 4-oxobutanoate may facilitate its removal during workup procedures.

Comparative Performance in Heterocyclic Synthesis

Both methyl and ethyl 4-oxobutanoate are excellent precursors for the synthesis of five- and six-membered heterocycles due to their bifunctional nature, possessing both an aldehyde (in equilibrium with its keto form) and an ester moiety.

Paal-Knorr Pyrrole and Pyrrolidinone Synthesis

The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole and pyrrolidinone rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5] Ethyl 4-oxobutanoate is frequently cited in this context for the synthesis of valuable pyrrolidinone derivatives.[6]

While direct comparative yield data for the Paal-Knorr reaction is not extensively documented, the general principles of ester reactivity suggest that this compound might offer a kinetic advantage. The smaller methyl group presents less steric hindrance to the incoming nucleophile (the amine), potentially leading to faster reaction rates. However, the choice of solvent and catalyst often plays a more significant role in determining the overall yield and reaction time.[7]

Logical Workflow: Paal-Knorr Pyrrolidinone Synthesis

Paal_Knorr ketoester Methyl or Ethyl 4-oxobutanoate reaction_mixture Reaction Mixture ketoester->reaction_mixture amine Primary Amine (R-NH₂) or Ammonia (NH₃) amine->reaction_mixture heating Heating (Conventional or Microwave) reaction_mixture->heating Acid Catalyst (e.g., Acetic Acid) workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Substituted Pyrrolidinone purification->product

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrrolidinones.

Synthesis of Piperidones and Related Alkaloids

This compound has been successfully employed in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[8] For example, a proline-catalyzed syn-selective self-Mannich reaction of methyl 4-oxobutanoate is a key step in the synthesis of (+)-laburnine and (-)-trachelanthamidine.[8] In such stereoselective reactions, the smaller steric profile of the methyl ester can be a distinct advantage, potentially leading to higher diastereoselectivity by minimizing non-bonding interactions in the transition state.

Conversely, the synthesis of piperidone derivatives, which are precursors to numerous biologically active compounds, often involves Mannich-type reactions.[9] While both esters can be used, the choice may influence the reaction conditions required. For instance, the slightly greater steric bulk of the ethyl group might necessitate longer reaction times or more forcing conditions to achieve comparable yields to the methyl ester.

Reactivity Considerations: A Deeper Dive

The choice between a methyl and an ethyl ester can have a significant impact on reaction kinetics and, in some cases, the reaction pathway itself.

Enolate Formation and Subsequent Reactions

The acidity of the α-protons in γ-ketoesters allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. While the electronic effects of the methyl and ethyl groups are similar, steric hindrance can play a role in the rate of deprotonation and the subsequent reactions of the enolate.[10] The less hindered nature of the methyl ester can lead to faster enolate formation.

In reactions where the enolate acts as a nucleophile, the smaller methyl group may allow for a closer approach to the electrophile, potentially increasing the reaction rate. This can be particularly relevant in sterically demanding transformations.

Hydrolysis and Transesterification

In both acidic and basic conditions, methyl esters generally hydrolyze faster than ethyl esters.[11] This is attributed to the lower steric hindrance of the methyl group, which allows for easier nucleophilic attack by water or hydroxide ions at the carbonyl carbon. This can be a critical consideration if the desired product is the carboxylic acid or if the reaction conditions are aqueous and acidic or basic, where unwanted hydrolysis could be a side reaction.

Similarly, transesterification reactions are typically faster with methyl esters. If a different ester is desired downstream in the synthetic route, starting with the methyl ester can facilitate a more efficient transesterification.

Industrial and Practical Considerations

From an industrial perspective, the choice between methyl and ethyl 4-oxobutanoate can be influenced by economic and practical factors.

  • Cost and Availability: The relative cost and availability of methanol versus ethanol can impact the overall cost of the starting material.

  • Toxicity and Environmental Impact: Ethanol is generally considered less toxic than methanol, which can be a factor in large-scale production environments.[12] Furthermore, ethanol can be derived from renewable resources, making ethyl esters a potentially "greener" option.[12]

  • Byproduct Removal: In reactions where the alcohol is a byproduct (e.g., some condensation reactions), the lower boiling point of methanol (64.7 °C) compared to ethanol (78.37 °C) can facilitate its removal from the reaction mixture, which can be advantageous for driving the reaction to completion.

Experimental Protocols

Representative Paal-Knorr Synthesis of a Pyrrolidinone using Ethyl 4-oxobutanoate

This protocol is a generalized procedure based on established methods for the Paal-Knorr synthesis.[6]

Materials:

  • Ethyl 4-oxobutanoate (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Toluene (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxobutanoate, the primary amine, and toluene.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrolidinone.

Experimental Workflow: Paal-Knorr Synthesis

Experimental_Paal_Knorr cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine ethyl 4-oxobutanoate, primary amine, and toluene in a flask. B 2. Add catalytic acetic acid. A->B C 3. Heat to reflux. B->C D 4. Monitor by TLC. C->D E 5. Cool and dilute with DCM. D->E F 6. Wash with NaHCO₃ and brine. E->F G 7. Dry, filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Step-by-step workflow for a typical Paal-Knorr pyrrolidinone synthesis.

Representative Asymmetric Mannich Reaction using this compound

This protocol is a conceptual representation based on the principles of proline-catalyzed Mannich reactions for alkaloid synthesis.[8]

Materials:

  • Methyl 4-oxobutanoate (2.0 eq)

  • An amine (e.g., p-methoxyphenylamine) (1.0 eq)

  • L-Proline (0.2 eq)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Ethyl acetate (for extraction)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, dissolve the amine and L-proline in DMSO.

  • Add methyl 4-oxobutanoate to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired Mannich adduct.

Conclusion

The choice between this compound and ethyl 4-oxobutanoate in a synthetic strategy is a nuanced decision that should be guided by a combination of factors including the specific reaction being performed, the desired product, and practical considerations.

This compound is often favored for its potentially higher reactivity due to reduced steric hindrance, which can lead to faster reaction rates and may be advantageous in stereoselective synthesis.

Ethyl 4-oxobutanoate , on the other hand, may be preferred in industrial settings due to the lower toxicity of ethanol and its potential as a renewable feedstock. Its higher boiling point can also be beneficial in certain workup procedures.

Ultimately, the optimal choice will depend on the specific priorities of the synthetic chemist. For rapid, small-scale laboratory synthesis where maximizing reactivity is key, this compound may be the superior choice. For larger-scale, more cost- and safety-conscious applications, ethyl 4-oxobutanoate presents a compelling alternative. It is recommended that for novel synthetic routes, both esters be screened to empirically determine the best performer for the desired transformation.

References

Sources

A Comparative Guide to Pyrrole Synthesis: Evaluating Alternatives to Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a foundational technique in organic chemistry. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and advanced materials. The choice of synthetic route can profoundly influence the efficiency, scalability, and overall success of a research program.

Methyl 4-oxobutyrate, a common γ-ketoester, serves as a standard precursor in the classical Paal-Knorr synthesis to generate valuable pyrrole-2-carboxylate intermediates.[1] However, reliance on this and other simple 1,4-dicarbonyl compounds can be limiting, particularly when complex substitution patterns or functional group tolerance is required. This guide provides an objective comparison of the venerable Paal-Knorr synthesis with powerful alternative strategies that bypass the traditional 1,4-dicarbonyl starting materials. By presenting quantitative data, detailed experimental protocols, and clear mechanistic diagrams, this document aims to equip researchers with the critical information needed to select the most suitable synthetic strategy for their specific targets.

The Benchmark: The Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the most widely used method for preparing pyrroles due to its simplicity and efficiency.[2][3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[5][6]

The mechanism proceeds through the initial formation of a hemiaminal, followed by an intramolecular nucleophilic attack to form a five-membered cyclic intermediate. Subsequent dehydration steps yield the final aromatic pyrrole ring.[3][7][8] This straightforward pathway is a key reason for its enduring utility.

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Dicarbonyl R2-C(=O)-CH-CH-C(=O)-R5 |      | R3    R4 Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R1-NH2 Amine R1-NH2 Cyclized 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Cyclized Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2H2O

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

While robust, the Paal-Knorr synthesis is not without its limitations. The primary drawback is the accessibility of the requisite 1,4-dicarbonyl starting materials, which can be challenging to prepare, especially with complex substitution.[7][9] Furthermore, the often harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.[3][7]

Alternative Strategy 1: The Barton-Zard Synthesis

A powerful and convergent alternative that completely avoids the need for 1,4-dicarbonyl precursors is the Barton-Zard synthesis.[10] First reported in 1985, this reaction constructs the pyrrole ring through the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate.[10][11][12]

Mechanistic Rationale: The Barton-Zard synthesis follows a distinct and elegant mechanistic pathway consisting of five key steps:[10][11][13]

  • Deprotonation: A base removes the acidic α-proton from the isocyanoacetate to form an enolate.

  • Michael Addition: The resulting enolate acts as a nucleophile, attacking the β-position of the electron-deficient nitroalkene.

  • 5-endo-dig Cyclization: The newly formed carbanion attacks the isocyanide carbon in an intramolecular fashion to form the five-membered ring.

  • Nitro Group Elimination: The nitro group is eliminated via a base-catalyzed process.

  • Tautomerization: The final step is tautomerization to yield the aromatic pyrrole ring.

Barton_Zard_Mechanism Barton-Zard Synthesis Mechanism Start Nitroalkene + α-Isocyanoacetate Step1 Deprotonation of Isocyanoacetate Start->Step1 Base Step2 Michael Addition Step1->Step2 Step3 5-endo-dig Cyclization Step2->Step3 Step4 Elimination of Nitro Group Step3->Step4 Step5 Tautomerization Step4->Step5 End Substituted Pyrrole Step5->End Aromatization

Caption: Key steps in the Barton-Zard pyrrole synthesis.

Comparative Advantage: The primary advantage of the Barton-Zard synthesis is its ability to access pyrroles with substitution at the 3 and 4 positions, a pattern that can be difficult to achieve via other routes.[10] The reaction is operationally simple and generally provides high yields with good functional group tolerance.[10]

Experimental Data:

R1 (from Nitroalkene)R2 (from Isocyanoacetate)Base/SolventTemp (°C)Time (h)Yield (%)
PhenylEthylDBU/THFReflux185
4-ChlorophenylEthylK2CO3/DMSO25290
Methylt-ButylNaH/THF25378
CyclohexylEthylDBU/THFReflux1.582

Data synthesized from representative procedures.

Detailed Experimental Protocol: Barton-Zard Synthesis

Objective: To synthesize Ethyl 4-phenyl-1H-pyrrole-2-carboxylate.

Materials:

  • β-Nitrostyrene (1.49 g, 10 mmol)

  • Ethyl isocyanoacetate (1.13 g, 10 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

Procedure:

  • To a stirred solution of β-nitrostyrene in anhydrous THF at room temperature, add ethyl isocyanoacetate.

  • Slowly add DBU to the mixture. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrrole.

Alternative Strategy 2: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is another highly versatile method that avoids 1,4-dicarbonyls. It is a [3+2] cycloaddition between p-toluenesulfonylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[14][15][16]

Mechanistic Rationale: The reaction is initiated by a strong base (e.g., NaH, t-BuOK) which deprotonates the carbon adjacent to the sulfonyl and isocyanide groups of TosMIC.[15] This TosMIC anion then acts as a nucleophile, adding to the electron-deficient alkene. The reaction proceeds via an intramolecular cyclization followed by the elimination of the p-toluenesulfinate leaving group to form the aromatic pyrrole.[15]

Van_Leusen_Workflow Van Leusen Synthesis Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Reactants TosMIC + Michael Acceptor (e.g., Enone) Reaction 1. Add Base (NaH) 2. Stir at RT Reactants->Reaction Workup 1. Quench Reaction 2. Extraction 3. Chromatography Reaction->Workup Product 3,4-Disubstituted Pyrrole Workup->Product

Caption: General experimental workflow for the Van Leusen synthesis.

Comparative Advantage: The Van Leusen synthesis is prized for its operational simplicity, use of readily available starting materials, and broad substrate scope.[15][16] It is particularly effective for preparing 3,4-disubstituted pyrroles, which are valuable building blocks in medicinal chemistry.[17][18]

Experimental Data:

Michael AcceptorBase/SolventTemp (°C)Time (h)Yield (%)
ChalconeNaH / DMSO-Ether25385
Phenyl vinyl sulfonet-BuOK / THF0 to 25272
CinnamonitrileNaH / DME25478
Ethyl cinnamateK2CO3 / DMF60565

Data synthesized from representative procedures.[17]

Detailed Experimental Protocol: Van Leusen Synthesis

Objective: To synthesize 3-benzoyl-4-phenyl-1H-pyrrole.[17]

Materials:

  • Chalcone (1-phenyl-3-phenylprop-2-en-1-one) (2.08 g, 10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)

  • Anhydrous Diethyl Ether (40 mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

Procedure:

  • Prepare a suspension of NaH in anhydrous diethyl ether (20 mL) in a round-bottom flask under an argon atmosphere.

  • In a separate flask, dissolve the chalcone and TosMIC in a mixture of anhydrous diethyl ether (20 mL) and anhydrous DMSO (10 mL).

  • Add the solution of chalcone and TosMIC dropwise to the stirred suspension of NaH at room temperature over 30 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure 3-aroyl-4-aryl-1H-pyrrole.[17]

Alternative Strategy 3: Modern Multi-Component Syntheses

The drive for atom economy and operational simplicity has led to the development of powerful multi-component reactions (MCRs) for pyrrole synthesis. These methods construct the pyrrole core by combining three or more simple, readily available starting materials in a single pot, often generating significant molecular complexity in one step.

Conceptual Framework: MCRs for pyrroles often work by generating a key intermediate in situ, which then undergoes subsequent cyclization. For example, a three-component reaction between an α-diazoketone, a nitroalkene, and an amine can proceed through an azomethine ylide intermediate, which undergoes a [3+2] cycloaddition with the nitroalkene to form the pyrrole ring.[19] Another strategy involves the reaction of enolizable aldehydes with primary amines and a catalytic amount of iodine, which serves as both a Lewis acid and a mild oxidant to drive the cyclization.[20]

MCR_Concept Multi-Component Reaction Concept A Component A (e.g., Amine) OnePot One-Pot Reaction (Catalyst, Solvent) A->OnePot B Component B (e.g., Aldehyde) B->OnePot C Component C (e.g., Nitroalkene) C->OnePot Pyrrole Highly Substituted Pyrrole OnePot->Pyrrole Cascade Process

Caption: Conceptual flow of a multi-component pyrrole synthesis.

Comparative Advantage: MCRs offer unparalleled efficiency and atom economy. They allow for the rapid generation of diverse libraries of pyrrole derivatives from simple precursors, making them highly valuable for high-throughput screening and drug discovery campaigns. The "just-mix" nature of many of these reactions simplifies experimental procedures significantly.[21]

Summary and Strategic Selection

The choice of a synthetic route to a substituted pyrrole is a strategic decision that depends on the target structure, available starting materials, and desired scale. While the Paal-Knorr synthesis remains a workhorse for specific applications, its alternatives offer powerful solutions to its inherent limitations.

Synthetic MethodStrategyKey Starting MaterialsTypical Product PatternKey AdvantagesKey Limitations
Paal-Knorr Condensation1,4-Dicarbonyls, AminesVaried, depends on dicarbonylSimple, direct, often high-yielding.[3]Availability of substituted 1,4-dicarbonyls, potentially harsh conditions.[3][7]
Barton-Zard Condensation/ CycloadditionNitroalkenes, α-Isocyanoacetates2,3,4-TrisubstitutedConvergent, excellent for 3,4-disubstitution, good yields.[10]Requires handling of nitroalkenes and isocyanides.
Van Leusen [3+2] CycloadditionTosMIC, Michael Acceptors3,4-Disubstituted, 2,3,4-TrisubstitutedOperationally simple, broad scope, readily available materials.[15][16]Requires strong base, TosMIC reagent cost.
Multi-Component Cascade ReactionSimple aldehydes, amines, alkynes, etc.Highly substituted, diverse patternsHigh atom economy, rapid complexity generation, ideal for libraries.[20][21]Reaction discovery and optimization can be complex.
  • For direct access to N-substituted or 2,5-disubstituted pyrroles where the corresponding 1,4-dicarbonyl is commercially available or easily prepared, the Paal-Knorr synthesis remains the most straightforward and often highest-yielding option.

  • When targeting pyrroles with specific 3,4-disubstitution patterns, both the Barton-Zard and Van Leusen syntheses are superior strategic choices, offering convergent and efficient routes from non-dicarbonyl precursors.

  • For exploratory chemistry, library synthesis, and the rapid generation of novel, highly functionalized pyrrole scaffolds from simple building blocks, modern Multi-Component Reactions represent the state-of-the-art in terms of efficiency and molecular diversity.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to accelerate their discovery and development programs.

References

  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Barton–Zard reaction. Wikipedia.
  • Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY.
  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Royal Society of Chemistry.
  • Barton-Zard Reaction. SynArchive.
  • Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health (NIH).
  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate.
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI.
  • Van Leusen Reaction. Organic Chemistry Portal.
  • Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines. PubMed.
  • Paal-Knorr Pyrrole Synthesis. SynArchive.
  • Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Validating Stereochemistry in Methyl 4-Oxobutyrate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Drug Development

Methyl 4-oxobutyrate (M4O) is a highly versatile C5 building block in modern organic synthesis, valued for its dual reactivity as both an ester and a ketone.[1][2] Its utility is particularly pronounced in the synthesis of chiral molecules, such as γ-lactones and 1,4-diols, which are common structural motifs in pharmaceuticals and natural products.[3][4][5] Reactions targeting the prochiral ketone of M4O, such as asymmetric reductions or nucleophilic additions, generate a new stereocenter.[6][7][8] The absolute configuration of this center is not a trivial detail; it is often the critical determinant of a molecule's biological activity. The difference between a potent therapeutic agent and an inactive—or even toxic—compound can be the three-dimensional arrangement of atoms at a single chiral center.

For researchers in drug development, rigorously validating the stereochemical outcome of these reactions is paramount. It is not enough to simply synthesize a molecule; one must prove its enantiomeric purity and, for novel compounds, determine its absolute configuration. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, moving beyond procedural lists to explain the causality behind methodological choices. We will explore the strengths and limitations of each approach, supported by experimental data and detailed protocols, to empower scientists to select and implement the most effective validation strategy for their specific research needs.

Core Validation Strategies: A Comparative Analysis

The validation of a product's stereochemistry can be broadly divided into two key objectives:

  • Quantifying Enantiomeric Purity: Determining the enantiomeric excess (ee%), or the ratio of one enantiomer to its mirror image in a mixture.

  • Assigning Absolute Configuration: Unambiguously determining the R or S configuration of a newly formed stereocenter.

No single technique is optimal for all scenarios. The choice depends on the research stage, available instrumentation, and the specific nature of the analyte. The following sections compare the most powerful and widely adopted methods.

Chiral Chromatography: The Gold Standard for Enantiomeric Excess (ee%)

Chiral chromatography is the definitive method for separating enantiomers and accurately quantifying the ee% of a reaction product. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Separation: The choice of CSP is critical and is dictated by the functional groups of the analyte. For products derived from M4O, which are often alcohols or lactones, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally effective.[9][10] Separation is achieved through a combination of transient, diastereomeric interactions including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selectors on the stationary phase.

Method Comparison: HPLC vs. GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid CSP.Differential partitioning between a gaseous mobile phase and a solid or liquid CSP.
Typical Analytes Non-volatile or thermally sensitive compounds. Ideal for γ-hydroxy esters and many γ-lactones.[11][12]Volatile and thermally stable compounds. Effective for smaller γ-lactones and alcohol derivatives.[13]
Sample Prep Minimal; direct injection of the reaction mixture is often possible.May require derivatization to increase volatility (e.g., silylation of alcohols).
Resolution Generally excellent resolution for a wide range of compounds.[14][15]Very high resolution, but applicable to a narrower range of analytes.
Primary Application Workhorse for routine ee% determination in academic and industrial labs.Specialized applications, particularly for fragrance and flavor compounds.[13]

Experimental Workflow: Chiral HPLC Analysis

The following diagram outlines the typical workflow for determining the enantiomeric excess of a reaction product using chiral HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep 1. Isolate Crude Product (e.g., post-workup extraction) dissolve 2. Dissolve in Mobile Phase (e.g., Hexane/IPA) prep->dissolve filter 3. Filter Sample (0.45 µm syringe filter) dissolve->filter inject 4. Inject Sample & Racemic Standard (separately) filter->inject separate 5. Enantiomeric Separation on Chiral Column inject->separate detect 6. UV/PDA Detection separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate ee% ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100 integrate->calculate

Caption: Workflow for ee% determination by chiral HPLC.

NMR Spectroscopy: The Definitive Tool for Absolute Configuration

While chromatography excels at quantification, it cannot, on its own, reveal the absolute configuration of a novel compound. For this, Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced with chiral auxiliaries, is the most powerful tool. The core principle is to convert the pair of enantiomers into a pair of diastereomers, which are no longer mirror images and thus have distinct NMR spectra.[16][17]

The most trusted and widely cited technique for determining the absolute configuration of chiral secondary alcohols (the direct reduction product of M4O's ketone) is Mosher's ester analysis.[18][19][20][21] This method involves derivatizing the alcohol with both the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[17][22]

Causality of Analysis: The resulting MTPA esters are diastereomers.[23] In the most stable conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the substituents of the chiral alcohol. This creates distinct magnetic environments, causing the protons on either side of the newly formed stereocenter to be shielded or deshielded to different extents in the ¹H NMR spectrum. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, one can deduce the absolute configuration. The difference in chemical shifts (Δδ = δS - δR) will have a consistent positive or negative sign for all protons on one side of the molecule, and the opposite sign for protons on the other side.[18][19]

Decision Logic for Stereochemical Validation

G decision decision result result start Product from M4O Reaction q1 Primary Goal? start->q1 q_ee Determine ee% q1->q_ee Quantification q_config Assign Absolute Configuration q1->q_config Structure Elucidation hplc Chiral HPLC/GC q_ee->hplc nmr_method NMR-Based Method q_config->nmr_method result_ee Enantiomeric Excess (%) hplc->result_ee decision_nmr Is Analyte a Secondary Alcohol? nmr_method->decision_nmr mosher Mosher's Ester Analysis (MTPA) decision_nmr->mosher Yes csr Chiral Shift Reagents (e.g., Eu(hfc)3) decision_nmr->csr No / Alternative result_config Absolute Configuration (R/S) mosher->result_config csr->result_config

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Methyl 4-Oxobutanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methyl 4-Oxobutanoate and the Critical Role of Catalysis

Methyl 4-oxobutanoate, a molecule possessing both an ester and a ketone functional group, stands as a pivotal building block in the synthesis of a wide array of valuable chemicals.[1] Its conversion is key to producing pharmaceuticals, agrochemicals, and polymers.[2][3] The selective transformation of its carbonyl group leads to critical intermediates such as methyl 4-hydroxybutyrate and γ-butyrolactone (GBL), a widely used solvent and precursor for other chemicals.[2] Furthermore, the asymmetric reduction of methyl 4-oxobutanoate provides access to chiral hydroxyesters, which are essential for the synthesis of complex, stereospecific molecules like 1-hydroxymethylpyrrolizidine alkaloids.[1]

The efficiency and selectivity of these transformations hinge on the choice of catalyst. This guide provides a comprehensive benchmark of various catalytic systems for reactions involving methyl 4-oxobutanoate, offering researchers, scientists, and drug development professionals a comparative analysis supported by experimental data and protocols. We will delve into the nuances of homogeneous, heterogeneous, and enzymatic catalysts, providing a framework for rational catalyst selection and performance evaluation.

Catalytic Pathways for Methyl 4-Oxobutanoate Transformation

The primary catalytic reaction of interest for methyl 4-oxobutanoate is the selective hydrogenation of the ketone functionality to a secondary alcohol, which can then undergo intramolecular cyclization to form γ-butyrolactone. The choice of catalyst dictates the reaction's outcome, particularly in terms of chemoselectivity (ketone vs. ester reduction) and, in the case of chiral catalysts, enantioselectivity.

Reaction_Pathway cluster_main Catalytic Conversion of Methyl 4-oxobutanoate M4O Methyl 4-oxobutanoate M4HB Methyl 4-hydroxybutanoate M4O->M4HB Hydrogenation (Ketone Reduction) GVL (S)- or (R)-γ-Butyrolactone M4O->GVL Direct Hydrogenation & Cyclization [4] BD 1,4-Butanediol M4O->BD Full Reduction [4] M4HB->GVL Intramolecular Cyclization

Caption: General reaction pathways for the catalytic conversion of methyl 4-oxobutanoate.

Performance Benchmark of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. Below is a comparative table summarizing the performance of various catalysts in reactions with methyl 4-oxobutanoate and analogous ketoesters.

Catalyst SystemReaction TypeProduct(s)Conversion (%)Selectivity (%)Enantiomeric Excess (ee, %)Key Reaction ConditionsReference(s)
Homogeneous Catalysts
[RuI{(R)-binap}(p-cymene)]IAsymmetric Hydrogenation(2S,3R)-methyl 2-benzamidomethyl-3-hydroxybutanoate>9998 (de)99100 atm H₂, 25°C, 96h, CH₂Cl₂:MeOH (9:1)[4]
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Asymmetric Hydrogenation(2S,3R)-methyl 2-benzamidomethyl-3-hydroxybutanoate>9998 (de)9950 atm H₂, 50°C, 18h, EtOH[4]
Rhodium-based complexesAsymmetric HydrogenationChiral alcoholsHigh>95>95Varies (mild conditions)[5][6]
Heterogeneous Catalysts
Raney NickelHydrogenationγ-ButyrolactoneHighHighN/AVaries[2]
Palladium on Carbon (Pd/C)Hydrogenationγ-ButyrolactoneHighHighN/AVaries[2]
Copper ChromiteHydrogenation1,4-ButanediolHighHighN/AVaries[2]
Ni/MgOReforming/ConversionSyngas90-96N/AN/AHigh Temperature[7]
Biocatalysts
Candida parapsilosis Carbonyl Reductase (CPCR2)Asymmetric Reduction(S)-ethyl-4-hydroxypentanoate95>99>9930°C, Isopropanol as cosubstrate[8]
Short-chain alcohol dehydrogenases (Burkholderia gladioli)Asymmetric ReductionChiral hydroxyestersHighHighHighVaries[9]
Ketoreductase (ChKRED20 mutant)Asymmetric Reduction(S)-CHBE95 (isolated)>99.5>99.530°C, Aqueous/organic biphasic system[10]

In-Depth Analysis of Catalyst Classes

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, typically metal-organic complexes, are renowned for their high activity and selectivity under mild reaction conditions.[5] For the asymmetric hydrogenation of β-keto esters like methyl 4-oxobutanoate, ruthenium and rhodium complexes with chiral ligands such as BINAP are exemplary.[4][11]

  • Causality of Performance: The well-defined molecular structure of these catalysts allows for precise tuning of the steric and electronic environment around the metal center. This facilitates a high degree of stereocontrol, leading to products with excellent enantiomeric excess.[5] The mechanism often involves the formation of a catalyst-substrate complex where the hydrogen is delivered to one face of the carbonyl group preferentially.[11]

  • Challenges: The primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss, making them less economically viable for large-scale processes.

Heterogeneous Catalysts: Industrial Workhorses

Heterogeneous catalysts, where the active catalyst is on a solid support, are the backbone of many industrial chemical processes due to their ease of separation and recyclability. For the hydrogenation of methyl 4-oxobutanoate, catalysts like Raney Nickel and Palladium on Carbon are effective.[2]

  • Causality of Performance: The performance of heterogeneous catalysts is influenced by several factors, including the nature of the metal, the properties of the support material (e.g., surface area, porosity), and the size and dispersion of the metal nanoparticles.[12] For instance, different metals can direct the selectivity; while Ni and Pd favor the formation of γ-butyrolactone, copper chromite can lead to the complete reduction to 1,4-butanediol.[2] Bimetallic catalysts often exhibit synergistic effects, leading to enhanced activity and stability.[12]

  • Challenges: Heterogeneous catalysts can suffer from lower selectivity compared to their homogeneous counterparts and may require more forcing reaction conditions (higher temperatures and pressures). Catalyst deactivation through sintering or poisoning is also a concern.[13]

Biocatalysts: The Green and Enantioselective Choice

Enzymes, such as ketoreductases and alcohol dehydrogenases, offer an environmentally benign and highly selective alternative for the reduction of ketones.[8][10] They operate under mild conditions (ambient temperature and pressure) in aqueous media and can achieve near-perfect enantioselectivity.[9]

  • Causality of Performance: The high selectivity of enzymes stems from their well-defined three-dimensional active site, which precisely orients the substrate for a specific transformation.[10] Many enzymatic reductions utilize a cofactor like NADH or NADPH, which often requires a regeneration system for economic viability.[10]

  • Challenges: The operational stability of enzymes can be a limitation, as they can be sensitive to temperature, pH, and solvent conditions. Their substrate scope might also be narrower compared to traditional chemical catalysts.

Experimental Protocols for Catalyst Benchmarking

To ensure reproducible and comparable results, standardized experimental protocols are essential.[14] The following sections provide detailed methodologies for catalyst evaluation.

Protocol 1: Asymmetric Hydrogenation using a Homogeneous Ruthenium Catalyst

This protocol is adapted from methodologies for the asymmetric hydrogenation of β-keto esters.[4]

Materials:

  • Methyl 4-oxobutanoate

  • [RuI{(R)-binap}(p-cymene)]I catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave with a glass liner and magnetic stirring

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: In an inert atmosphere (e.g., a glovebox), charge a glass liner with methyl 4-oxobutanoate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a mixture of anhydrous dichloromethane and anhydrous methanol (9:1 v/v, 10 mL) to the glass liner.

  • Assembly and Purging: Place the glass liner into the stainless-steel autoclave. Seal the autoclave and purge with hydrogen gas three times to remove any air.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete (e.g., 24-96 hours), cool the autoclave to room temperature and carefully depressurize it.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate analysis of the reaction mixture is crucial for determining conversion and selectivity.[15]

Materials:

  • Reaction mixture sample

  • Derivatization agent (e.g., BSTFA for silylation if needed for hydroxylated products)[16]

  • Anhydrous pyridine (if derivatizing)

  • Internal standard (e.g., tetradecane)[17]

  • GC-MS instrument with a suitable column (e.g., a polar capillary column)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). If hydroxylated products are present and require derivatization for better volatility, evaporate the solvent and follow a standard silylation protocol.[16] Add a known amount of an internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Column: Use a column appropriate for the separation of the expected products.

    • Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-500) for qualitative identification and Selected Ion Monitoring (SIM) mode for accurate quantification.[16]

  • Injection and Analysis: Inject the prepared sample into the GC-MS.

  • Data Processing:

    • Identify the peaks corresponding to the starting material, product(s), and internal standard by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Calculate the conversion of the starting material and the selectivity for each product by integrating the respective peak areas and normalizing them against the internal standard.

Visualization of the Benchmarking Workflow

A systematic approach is necessary for the effective benchmarking of catalysts.

Experimental_Workflow cluster_workflow Catalyst Benchmarking Workflow A Catalyst Selection (Homogeneous, Heterogeneous, Biocatalyst) B Substrate & Reagent Preparation (Methyl 4-oxobutanoate, Solvents, H₂) A->B C Reactor Setup (Autoclave, Glassware) B->C D Reaction Execution (Controlled T, P, Time) C->D E Sample Collection & Quenching D->E F Product Analysis (GC-MS, HPLC, NMR) E->F G Data Evaluation (Conversion, Selectivity, ee%) F->G H Catalyst Comparison & Selection G->H

Caption: A standardized workflow for benchmarking catalyst efficiency.

Conclusion and Future Outlook

The choice of catalyst for reactions involving methyl 4-oxobutanoate is a critical decision that impacts yield, selectivity, and economic viability. Homogeneous catalysts offer unparalleled precision for asymmetric synthesis, while heterogeneous catalysts provide the robustness and reusability required for industrial applications. Biocatalysts are emerging as a powerful, green alternative, particularly for chiral syntheses.

Effective benchmarking requires rigorous adherence to standardized protocols for both the reaction and the subsequent analysis.[13][14] By systematically evaluating different catalytic systems under comparable conditions, researchers can identify the optimal catalyst for their specific needs. Future research should focus on developing catalysts that combine the advantages of these different classes, such as immobilized homogeneous catalysts or more robust and versatile enzymes, to further advance the efficient and selective synthesis of valuable chemicals from methyl 4-oxobutanoate.

References

  • Benchchem. (n.d.). Optimization of Enzyme-Catalyzed Reduction of Ethyl 4-Chloro-3-Oxobutanoate.
  • Götz, K., Liese, A., Ansorge-Schumacher, M., & Hilterhaus, L. (2013). A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Applied Microbiology and Biotechnology.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Oxobutanoic Acid with Derivatization.
  • Google Patents. (n.d.). Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis.
  • Togni, A. (2011).
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety.
  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
  • Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
  • ACS Catalysis. (2016). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comparative Guide to GC-MS Analysis.
  • ResearchGate. (2020). Engineering Catalysts for Selective Ester Hydrogenation.
  • ResearchGate. (n.d.). Ni/MgO catalysts on structured metal supports for air conversion of lower alkanes to synthesis gas.
  • NIH. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support.
  • Sigma-Aldrich. (n.d.). Methyl 4-oxobutanoate.
  • Catalysis Science & Technology (RSC Publishing). (2021). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts.

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A Spectroscopic Comparison of Methyl 4-Oxobutyrate and Its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-oxobutyrate stands as a versatile bifunctional molecule, prized in organic synthesis for its dual reactivity stemming from its ester and aldehyde functionalities.[1][2][3] This guide provides an in-depth spectroscopic comparison of this compound with three of its common reaction products: the result of reduction, a Grignard reaction, and a Wittig reaction. By elucidating the characteristic spectroscopic signatures of each, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for reaction monitoring, product identification, and purity assessment.

Spectroscopic Profile of this compound

This compound (C₅H₈O₃, Molar Mass: 116.12 g/mol ) possesses both an ester and an aldehyde functional group.[1][2][4][5] This unique structure gives rise to a distinct spectroscopic fingerprint.

Structure of this compound

Caption: Structure of this compound

Table 1: Spectroscopic Data for this compound

Technique Key Signals and Interpretations
¹H NMR δ 9.8 (t, 1H, -CHO), δ 3.7 (s, 3H, -OCH₃), δ 2.8 (t, 2H, -CH₂-CHO), δ 2.6 (t, 2H, -CH₂-COOCH₃)
¹³C NMR δ 201.9 (-CHO), δ 173.2 (-COOCH₃), δ 51.8 (-OCH₃), δ 38.9 (-CH₂-CHO), δ 27.8 (-CH₂-COOCH₃)[4]
IR (cm⁻¹) ~2950 (C-H), ~2720 (Aldehyde C-H), ~1735 (Ester C=O), ~1720 (Aldehyde C=O), ~1170 (C-O)[4]
Mass Spec (m/z) 116 (M+), 85, 59, 57

The presence of two distinct carbonyl signals in the IR spectrum is a key characteristic, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl. In the ¹H NMR, the downfield triplet at ~9.8 ppm is diagnostic for the aldehydic proton, while the singlet at ~3.7 ppm confirms the methyl ester group. The ¹³C NMR spectrum definitively shows both carbonyl carbons, with the aldehyde carbon appearing further downfield (~202 ppm) than the ester carbon (~173 ppm).[4]

Comparative Analysis of Reaction Products

The true utility of spectroscopy lies in its ability to track chemical transformations. The following sections compare the spectroscopic data of this compound with its products from three common synthetic routes.

Reduction Product: Methyl 4-Hydroxybutyrate

The selective reduction of the aldehyde in this compound yields methyl 4-hydroxybutyrate. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that typically does not reduce esters.[6][7]

Reaction Scheme: Reduction of this compound

Caption: Reduction of an aldehyde to a primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound in methanol in an Erlenmeyer flask and cool the solution in an ice bath.[6][8]

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[8] The choice of NaBH₄ is crucial for its chemoselectivity, reducing aldehydes and ketones without affecting the less reactive ester group.[7][9]

  • Allow the reaction to stir at room temperature for a designated period, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).[8][9]

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Table 2: Spectroscopic Data for Methyl 4-Hydroxybutyrate

Technique Key Signals and Interpretations
¹H NMR δ 3.7 (s, 3H, -OCH₃), δ 3.6 (t, 2H, -CH₂OH), δ 2.4 (t, 2H, -CH₂-COOCH₃), δ 1.9 (quint, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 1H, -OH)
¹³C NMR δ 174.5 (-COOCH₃), δ 62.1 (-CH₂OH), δ 51.5 (-OCH₃), δ 30.8 (-CH₂-COOCH₃), δ 28.4 (-CH₂-CH₂OH)
IR (cm⁻¹) ~3400 (broad, O-H), ~2950 (C-H), ~1735 (Ester C=O), ~1170 (C-O)
Mass Spec (m/z) 118 (M+), 100, 87, 59

Spectroscopic Comparison: The most significant changes are the disappearance of the aldehyde signals and the appearance of signals corresponding to a primary alcohol.

  • ¹H NMR: The aldehydic proton at ~9.8 ppm is absent, and a new triplet around 3.6 ppm for the methylene group attached to the hydroxyl group (-CH₂OH) appears, along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The aldehyde carbon signal at ~202 ppm is gone, replaced by a new signal around 62 ppm for the carbon bearing the hydroxyl group (-CH₂OH).

  • IR: The characteristic aldehyde C-H stretch (~2720 cm⁻¹) and the aldehyde C=O stretch (~1720 cm⁻¹) are absent. A strong, broad absorption band appears in the region of ~3400 cm⁻¹, indicative of the O-H stretch of an alcohol. The ester C=O stretch remains.

Grignard Reaction Product: Methyl 4-Hydroxy-4-methylpentanoate

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), will result in the addition to the more electrophilic aldehyde carbonyl, forming a secondary alcohol.

Reaction Scheme: Grignard Reaction

Caption: Grignard reaction with an aldehyde to form a secondary alcohol.

Experimental Protocol: Grignard Reaction

  • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.[10]

  • In a round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask in an ice bath and add a solution of this compound in anhydrous diethyl ether dropwise.[10] The reaction is exothermic and addition should be controlled to maintain a gentle reflux.[11]

  • After the addition is complete, stir the reaction mixture at room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution or dilute acid.[10]

  • Separate the organic layer, extract the aqueous layer with ether, combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Table 3: Spectroscopic Data for Methyl 4-Hydroxy-4-methylpentanoate

Technique Key Signals and Interpretations
¹H NMR δ 3.9 (m, 1H, -CH(OH)-), δ 3.7 (s, 3H, -OCH₃), δ 2.4 (t, 2H, -CH₂-COOCH₃), δ 1.8 (m, 2H, -CH₂-CH(OH)-), δ 1.2 (d, 3H, -CH(OH)CH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR δ 174.2 (-COOCH₃), δ 67.5 (-CH(OH)-), δ 51.6 (-OCH₃), δ 35.1 (-CH₂-CH(OH)-), δ 29.8 (-CH₂-COOCH₃), δ 23.5 (-CH(OH)CH₃)
IR (cm⁻¹) ~3450 (broad, O-H), ~2970 (C-H), ~1735 (Ester C=O), ~1170 (C-O)
Mass Spec (m/z) 146 (M+), 131, 115, 103, 59

Spectroscopic Comparison: Similar to the reduction, the aldehyde signals are absent. However, the signals for the newly formed secondary alcohol and the added methyl group are now present.

  • ¹H NMR: The aldehyde proton signal is replaced by a multiplet around 3.9 ppm for the methine proton (-CH(OH)-). A new doublet at approximately 1.2 ppm corresponds to the newly introduced methyl group.

  • ¹³C NMR: The aldehyde carbon signal is replaced by a new signal for the secondary alcohol carbon around 67.5 ppm. A new methyl carbon signal appears around 23.5 ppm.

  • IR: The spectrum is similar to that of the reduction product, with a broad O-H stretch and the persistent ester C=O stretch.

Wittig Reaction Product: Methyl 4-Pentenoate

The Wittig reaction is a powerful method for forming alkenes from carbonyl compounds.[12][13] Reacting this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), converts the aldehyde group into a terminal alkene.

Reaction Scheme: Wittig Reaction

Caption: Wittig reaction converting an aldehyde to an alkene.

Experimental Protocol: Wittig Reaction

  • The phosphorus ylide is typically prepared in situ. Suspend methyltriphenylphosphonium bromide in anhydrous THF or diethyl ether under an inert atmosphere.

  • Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, to generate the ylide.

  • To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide.[14]

  • Quench the reaction with water and extract the product with an organic solvent.

  • The byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.

Table 4: Spectroscopic Data for Methyl 4-Pentenoate

Technique Key Signals and Interpretations
¹H NMR δ 5.8 (m, 1H, -CH=CH₂), δ 5.0 (m, 2H, -CH=CH₂), δ 3.7 (s, 3H, -OCH₃), δ 2.4 (m, 4H, -CH₂-CH₂- and -CH₂-COOCH₃)
¹³C NMR δ 173.8 (-COOCH₃), δ 137.2 (-CH=CH₂), δ 115.5 (-CH=CH₂), δ 51.5 (-OCH₃), δ 33.2 (-CH₂-COOCH₃), δ 29.1 (-CH₂-CH=)[15]
IR (cm⁻¹) ~3080 (=C-H), ~2950 (C-H), ~1740 (Ester C=O), ~1640 (C=C), ~1170 (C-O)
Mass Spec (m/z) 114 (M+), 83, 74, 55[15]

Spectroscopic Comparison: This transformation is characterized by the complete loss of the aldehyde functionality and the introduction of a terminal alkene.

  • ¹H NMR: The aldehyde proton signal is absent. New signals appear in the alkene region of the spectrum: a multiplet around 5.8 ppm for the internal vinyl proton and another multiplet around 5.0 ppm for the two terminal vinyl protons.

  • ¹³C NMR: The aldehyde carbon signal is gone. Two new signals appear in the sp² region, around 137 ppm and 115 ppm, corresponding to the two carbons of the double bond.

  • IR: The aldehyde stretches are absent. New, characteristic peaks for an alkene appear: a =C-H stretch above 3000 cm⁻¹ and a C=C stretch around 1640 cm⁻¹. The ester C=O stretch remains prominent.

Summary and Conclusion

Spectroscopic analysis provides a powerful and definitive means of distinguishing this compound from its common reaction products. The key diagnostic signals for each compound are summarized below:

  • This compound: Characterized by the presence of both aldehyde (¹H: ~9.8 ppm; ¹³C: ~202 ppm; IR: ~2720, ~1720 cm⁻¹) and methyl ester (¹H: ~3.7 ppm; ¹³C: ~173, 52 ppm; IR: ~1735 cm⁻¹) signals.

  • Methyl 4-hydroxybutyrate (Reduction): The aldehyde signals are replaced by those of a primary alcohol (¹H: ~3.6 ppm; ¹³C: ~62 ppm; IR: broad ~3400 cm⁻¹).

  • Methyl 4-hydroxy-4-methylpentanoate (Grignard): The aldehyde is converted to a secondary alcohol, with new signals for the methine proton and the added methyl group in the NMR spectra.

  • Methyl 4-pentenoate (Wittig): The aldehyde is replaced by a terminal alkene, evidenced by characteristic signals in the vinyl region of the NMR spectra and C=C and =C-H stretches in the IR spectrum.

By understanding these distinct spectroscopic fingerprints, researchers can confidently track the progress of their reactions, identify the structure of their products, and ensure the purity of their synthesized materials.

References

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A Researcher's Guide to Carbonyl Protection: A Comparative Analysis for Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the selective transformation of a single functional group within a polyfunctional molecule is a paramount challenge. Methyl 4-oxobutyrate, a valuable bifunctional building block possessing both an aldehyde and a methyl ester, epitomizes this challenge.[1][2] Its aldehyde is highly susceptible to nucleophilic attack, oxidation, and reduction, often interfering with desired reactions at the less reactive ester terminus. Consequently, the temporary masking or "protection" of the aldehyde is not merely a tactical step but a strategic necessity for the successful execution of complex synthetic routes.

This guide provides an in-depth comparative study of three common and highly effective protecting groups for the aldehyde functionality of this compound: the dimethyl acetal , the cyclic 1,3-dioxolane , and the cyclic 1,3-dithiane . We will move beyond a simple catalog of options to explore the causality behind experimental choices, present validated protocols, and offer data-driven recommendations to guide your selection process.

The Strategic Choice: Understanding the Candidates

The ideal protecting group should be introduced efficiently in high yield, remain inert during subsequent transformations, and be removed cleanly under conditions that leave the rest of the molecule unscathed.[3][4] The choice is therefore dictated by the overall synthetic plan.

  • Dimethyl Acetal: Formed from methanol, this acyclic acetal is one of the simplest protecting groups. Its formation is straightforward, and its presence is noted in various industrial processes, highlighting its utility.[5][6]

  • 1,3-Dioxolane (Ethylene Acetal): A cyclic acetal formed from ethylene glycol, this is arguably the most common carbonyl protecting group.[7][8] The chelate effect involved in its five-membered ring structure generally imparts greater stability towards hydrolysis compared to its acyclic counterparts.[9]

  • 1,3-Dithiane: This cyclic thioacetal, formed from 1,3-propanedithiol, offers a distinct stability profile.[10][11] Unlike oxygen-based acetals, which are acid-labile, dithianes are robust under both acidic and basic conditions, providing a wider operational scope.[12] Their deprotection, however, requires specific and often harsher conditions.

The logical flow of a synthesis involving a protecting group strategy is depicted below. This workflow underscores the additional steps required, emphasizing the need for high efficiency at each stage.

G sub This compound prot Protection Step sub->prot protected_sub Protected Substrate prot->protected_sub trans Chemical Transformation (e.g., Ester Reduction) protected_sub->trans protected_prod Protected Product trans->protected_prod deprot Deprotection Step protected_prod->deprot final_prod Final Product deprot->final_prod

Caption: General workflow for a synthesis involving a protecting group.

Comparative Performance Metrics

The selection of a protecting group hinges on a trade-off between stability and the ease of formation and cleavage. The following sections and tables provide a direct comparison of our three candidates.

Formation, Cleavage, and General Characteristics
FeatureDimethyl Acetal1,3-Dioxolane1,3-Dithiane
Protecting Reagent MethanolEthylene Glycol1,3-Propanedithiol
Typical Catalyst Acid (e.g., HCl, H₂SO₄)Acid (e.g., TsOH, CSA)Lewis/Brønsted Acid (e.g., BF₃·OEt₂, TsOH)
Formation Conditions Mild; requires removal of waterMild; requires efficient water removal (e.g., Dean-Stark)Mild to moderate; often requires a stronger Lewis acid
Deprotection Mild aqueous acidMild aqueous acid[13]Oxidizing agents (e.g., I₂, H₂O₂) or metal salts (e.g., HgCl₂)[12][14]
Key Advantage Simple, uses common solvent as reagentVery common, good stability, mild cleavageHigh stability to acids and bases; enables umpolung
Key Disadvantage Less stable than cyclic acetalsLabile to strong acidHarsh deprotection; reagent odor
Chemical Stability Profile

The true value of a protecting group is measured by its stability under diverse reaction conditions. The table below summarizes the stability of the protected this compound derivatives.

Condition / Reagent TypeDimethyl Acetal1,3-Dioxolane1,3-Dithiane
Strong Aqueous Acid (e.g., 1M HCl) LabileLabileStable
Mild Aqueous Acid (e.g., AcOH/H₂O) LabileLabileStable
Strong Base (e.g., NaOH, NaOMe) Stable Stable Stable
Organometallics (e.g., R-MgBr, R-Li) Stable [13]Stable [15]Stable (proton abstracted)
Hydride Reductants (e.g., LiAlH₄, NaBH₄) Stable [9]Stable Stable
Mild Oxidants (e.g., PCC, DMP) Stable Stable Labile
Strong Oxidants (e.g., KMnO₄, CrO₃) Stable Stable Labile
Catalytic Hydrogenation (e.g., H₂/Pd) Stable Stable Labile (can poison catalyst)

This table is a general guide. Specific reaction conditions can influence stability.[16]

Reaction Schemes and Mechanisms

The formation of acetals and thioacetals proceeds via acid catalysis, involving the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the diol or dithiol.

G cluster_0 Dimethyl Acetal Formation cluster_1 1,3-Dioxolane Formation cluster_2 1,3-Dithiane Formation M4O This compound M4O_1 This compound product1 Methyl 4,4-dimethoxybutanoate M4O_1->product1 reagent1 M4O_2 This compound reagent1 CH₃OHH⁺ cat. product2 Methyl 2-(2-methoxycarbonylethyl) -1,3-dioxolane M4O_2->product2 reagent2 M4O_3 This compound reagent2 Ethylene GlycolTsOH cat. product3 Methyl 3-(1,3-dithian-2-yl)propanoate M4O_3->product3 reagent3 reagent3 1,3-PropanedithiolBF₃·OEt₂ cat.

Caption: Formation of different protected derivatives of this compound.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound.

Protocol 1: Methyl 4,4-dimethoxybutanoate (Dimethyl Acetal Protection)
  • Rationale: This method utilizes methanol as both the reagent and solvent, driven to completion by the use of an orthoformate as a water scavenger.

  • Protection Procedure:

    • To a solution of this compound (11.6 g, 100 mmol) in anhydrous methanol (100 mL), add trimethyl orthoformate (15.9 g, 150 mmol).

    • Add concentrated sulfuric acid (0.2 mL) dropwise while stirring at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC-MS.

    • Quench the reaction by adding solid sodium bicarbonate (1 g) and stir for 15 minutes.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to afford methyl 4,4-dimethoxybutanoate as a colorless oil.[5][17]

  • Deprotection Procedure:

    • Dissolve methyl 4,4-dimethoxybutanoate (16.2 g, 100 mmol) in a mixture of tetrahydrofuran (100 mL) and water (20 mL).

    • Add 1 M aqueous HCl (10 mL) and stir the mixture at room temperature for 2 hours.

    • Neutralize the solution with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Methyl 2-(2-methoxycarbonylethyl)-1,3-dioxolane (Ethylene Acetal Protection)
  • Rationale: This is a classic acetalization using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[18]

  • Protection Procedure:

    • Combine this compound (11.6 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH) monohydrate (0.19 g, 1 mmol) in 150 mL of toluene.

    • Fit the flask with a Dean-Stark apparatus and a condenser, and heat the mixture to reflux.

    • Continue refluxing until no more water is collected in the Dean-Stark trap (approx. 3-5 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.[8]

  • Deprotection Procedure:

    • The deprotection follows the same procedure as for the dimethyl acetal, using mild aqueous acid (e.g., 1 M HCl in THF/water).[13]

Protocol 3: Methyl 3-(1,3-dithian-2-yl)propanoate (1,3-Dithiane Protection)
  • Rationale: Thioacetalization is often more efficient with a Lewis acid catalyst like boron trifluoride etherate. The reaction is typically performed at a low temperature to control reactivity.

  • Protection Procedure:

    • Dissolve this compound (11.6 g, 100 mmol) in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath.

    • Add 1,3-propanedithiol (10.8 g, 100 mmol) to the solution.

    • Add boron trifluoride etherate (BF₃·OEt₂, 1.2 mL, 10 mmol) dropwise over 5 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by slowly adding 50 mL of a 1 M aqueous NaOH solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting oil by column chromatography on silica gel.

  • Deprotection Procedure:

    • Dissolve methyl 3-(1,3-dithian-2-yl)propanoate (2.06 g, 10 mmol) in a 9:1 mixture of acetonitrile and water (50 mL).

    • Add N-bromosuccinimide (NBS) (3.74 g, 21 mmol) in portions over 10 minutes at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Quench the reaction by adding saturated aqueous sodium sulfite solution until the orange color disappears.

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate to yield the deprotected product.

Expert Recommendations and Conclusion

The optimal protecting group for this compound is not a one-size-fits-all answer; it is intrinsically linked to the subsequent reaction pathway.

  • Choose an Acetal (Dimethyl or 1,3-Dioxolane) when:

    • The subsequent reaction steps are performed under basic, nucleophilic, or reductive conditions .[13][15]

    • A mild, acid-catalyzed deprotection is desired and compatible with the final product.

    • The 1,3-dioxolane is generally preferred over the dimethyl acetal for its enhanced stability, unless very mild deprotection is a specific requirement.

  • Choose the 1,3-Dithiane when:

    • The protected carbonyl must withstand both acidic and basic conditions .[10]

    • The synthetic strategy involves "umpolung" (reversal of polarity), where the dithiane is deprotonated to form a nucleophilic acyl anion equivalent.

    • Harsh or specific deprotection conditions (e.g., oxidative or metal-mediated) are tolerable in the final stages of the synthesis.[12][14]

By carefully considering the stability profiles and the practicalities of the experimental protocols presented, researchers can make an informed and strategic decision, enhancing the overall efficiency and success of their synthetic endeavors.

References

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A Comparative Guide to the Reactivity of Methyl 4-Oxobutyrate and Traditional β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of methyl 4-oxobutyrate against canonical β-keto esters, such as ethyl acetoacetate. We will explore the fundamental structural distinctions that govern their reactivity profiles, supported by experimental data and detailed protocols, to offer researchers, chemists, and drug development professionals a clear framework for selecting the appropriate keto ester for their synthetic strategies.

The Decisive Structural Difference: A Tale of Carbonyl Proximity

The reactivity of a keto ester is fundamentally dictated by the spatial relationship between its ketone and ester carbonyl groups. A common point of confusion is the classification of compounds like this compound. While it is a keto ester, its reactivity is starkly different from that of a true β-keto ester.

  • β-Keto Esters (1,3-Dicarbonyls): In structures like ethyl acetoacetate, the ketone and ester carbonyls are separated by a single methylene group. This "1,3" relationship is the cornerstone of their unique chemistry.

  • γ-Keto Esters (1,4-Dicarbonyls): this compound is a γ-keto ester, where two methylene groups separate the carbonyls in a "1,4" relationship.[1]

This seemingly minor difference has profound implications for the acidity of the α-hydrogens, the stability of the corresponding enolates, and the subsequent reaction pathways available to the molecule.[1]

Caption: Structural comparison highlighting the α-carbon(s) in β- and γ-keto esters.

Enolate Formation and Acidity: The Core Reactivity Divide

The most significant difference in reactivity stems from the acidity of the α-hydrogens.[1]

β-Keto Esters: A Uniquely Acidic Methylene

The α-hydrogens on the carbon sandwiched between the two carbonyls in a β-keto ester are remarkably acidic for a C-H bond. This is because the resulting carbanion (enolate) is highly stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[2][3] This extensive stabilization allows for easy deprotonation with common, moderately strong bases like sodium ethoxide (NaOEt).[4]

Caption: Resonance stabilization of a β-keto ester enolate.

This compound: Two Less Acidic Sites

In this compound, the α-hydrogens are not flanked by two carbonyls. Instead, there are two distinct sets of α-hydrogens: those adjacent to the ketone and those adjacent to the ester.[1] Neither set benefits from the dual resonance stabilization seen in β-keto esters. Consequently, these protons are significantly less acidic and require a much stronger, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), for complete deprotonation.[5][6] Furthermore, the use of a strong base can potentially lead to a mixture of two different enolates, creating challenges for regioselectivity.

Quantitative Comparison of Acidity
PropertyEthyl Acetoacetate (β-Keto Ester)This compound (γ-Keto Ester)
Classification 1,3-Dicarbonyl1,4-Dicarbonyl
Approx. pKa of α-H 11[2]~20 (α to ketone), ~25 (α to ester)[1]
Base for Deprotonation Mild bases (e.g., NaOEt, NaOH)[7]Strong bases (e.g., LDA)[1]
Enolate Stability High (Resonance-stabilized)[8]Lower (Less resonance stabilization)[1]

This fundamental difference in acidity and enolate stability is the primary determinant of the divergent synthetic applications of these two classes of molecules.

Comparative Reactivity in Key Synthetic Transformations

The ease and selectivity of enolate formation directly influence how these molecules behave in cornerstone organic reactions.

Alkylation: The Acetoacetic Ester Synthesis

Alkylation of the α-carbon is a hallmark reaction of β-keto esters, forming the basis of the "acetoacetic ester synthesis."[7][8] The process is efficient and highly predictable because a mild base generates a single, stable nucleophilic enolate that readily attacks an alkyl halide.[5]

In contrast, alkylating this compound is more complex. It requires a strong base like LDA, and careful control of reaction conditions is necessary to favor the formation of one enolate over the other to avoid a mixture of products.

Hydrolysis and Decarboxylation: A Signature Reaction of β-Keto Esters

A powerful feature of β-keto ester chemistry is that the product of alkylation can be easily hydrolyzed to a β-keto acid, which then undergoes facile thermal decarboxylation (loss of CO₂) to yield a substituted ketone.[9][10][11] This reaction proceeds through a stable, six-membered cyclic transition state and is a key advantage of using β-keto esters as synthetic intermediates.[11][12]

This decarboxylation pathway is not available to γ-keto acids. The 1,4-relationship of the carbonyl groups in hydrolyzed this compound prevents the formation of the necessary cyclic transition state for facile decarboxylation.[1]

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 4-Oxobutyrate: Pathways to Gamma-Butyrolactone and N-Substituted Pyrrolidones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, catalyst selection, and the rational design of synthetic routes. Methyl 4-oxobutyrate, a versatile bifunctional molecule, serves as a key precursor to valuable chemical entities such as γ-butyrolactone (GVL) and various N-substituted pyrrolidones. This guide provides an in-depth analysis of the reaction kinetics associated with the principal transformations of this compound, offering a comparative perspective against alternative synthetic strategies. By elucidating the causality behind experimental choices and presenting validated protocols, this document aims to be an authoritative resource for laboratory and process development applications.

Introduction: The Synthetic Utility of this compound

This compound (CAS 13865-19-5), also known as methyl succinyl chloride, possesses both an ester and a ketone functional group, rendering it a highly reactive and versatile building block in organic synthesis.[1][2] Its importance lies in its ability to undergo selective transformations at either carbonyl center, leading to the formation of five-membered heterocyclic structures that are prevalent in pharmaceuticals, natural products, and industrial solvents. This guide will focus on two of its most significant reactions:

  • Reduction/Hydrogenation to γ-Butyrolactone (GVL): A critical reaction for producing a green solvent and a precursor for other valuable chemicals.

  • Reaction with Amines to form N-Substituted Pyrrolidones: A fundamental transformation for the synthesis of a wide array of biologically active compounds.

We will delve into the kinetics of these reactions, providing a comparative analysis with alternative methods to produce the same target molecules, thereby offering a comprehensive decision-making framework for synthetic chemists.

Reduction and Hydrogenation: The Pathway to γ-Butyrolactone (GVL)

The conversion of this compound to γ-butyrolactone is a cornerstone reaction, typically achieved through catalytic hydrogenation. While direct kinetic studies on this compound are not abundantly available in the literature, extensive research on the structurally analogous methyl levulinate provides a robust framework for understanding the reaction kinetics. The hydrogenation of both substrates proceeds via a two-step mechanism: the hydrogenation of the ketone to a hydroxy ester intermediate, followed by an intramolecular cyclization (lactonization) to yield GVL.

Reaction Mechanism and Kinetic Parameters

The generally accepted mechanism for the hydrogenation of γ-keto esters like this compound and methyl levulinate over heterogeneous catalysts (e.g., Ru/C, Ni/TiO₂) involves the following steps:

  • Hydrogenation: The ketone carbonyl is reduced to a secondary alcohol, forming a γ-hydroxy ester intermediate.

  • Lactonization: The γ-hydroxy ester undergoes an intramolecular transesterification to form the five-membered lactone ring (GVL) and methanol.

Kinetic studies on the hydrogenation of levulinic acid and its esters have shown that the lactonization step is often the rate-determining step, particularly at higher temperatures.[3] The activation energies for the hydrogenation and lactonization of various alkyl levulinates are presented in Table 1 for comparison.

Table 1: Comparative Activation Energies for the Hydrogenation and Lactonization of Alkyl Levulinates to γ-Valerolactone

SubstrateCatalystHydrogenation Activation Energy (Ea, kJ/mol)Lactonization Activation Energy (Ea, kJ/mol)Reference
Methyl LevulinateRu/C41-5850-63[3]
Ethyl LevulinateRu/C41-5850-63[3]
n-Butyl LevulinateRu/C41-5850-63[3]
Levulinic AcidNi-TiO₂47.0 ± 1.2-[4]
Levulinic AcidRu/C4870[5]

Note: The data for alkyl levulinates provides a strong estimate for the expected kinetic behavior of this compound.

The choice of catalyst and reaction conditions significantly influences the reaction rates and selectivity. Ruthenium-based catalysts are highly effective for the hydrogenation of the keto group, while the acidity of the support can play a role in the lactonization step.[5][6]

Alternative Synthetic Routes to γ-Butyrolactone: A Kinetic Comparison

GVL can be synthesized through various other pathways, primarily from biomass-derived feedstocks.[4][5][6] A kinetic comparison is crucial for selecting the most efficient process.

Table 2: Kinetic Comparison of Different γ-Valerolactone Synthesis Routes

Synthetic RouteReactantCatalystKey Kinetic ParametersReference
Hydrogenation of this compound (analogous) Methyl LevulinateRu/CEa (hydrogenation) = 41-58 kJ/mol, Ea (lactonization) = 50-63 kJ/mol[3]
Dehydrogenation of 1,4-Butanediol1,4-ButanediolCopper-basedHigh yields (>95%) at 180-300 °C[7]
Hydrogenation of Levulinic AcidLevulinic AcidRu/CEa (hydrogenation) = 48 kJ/mol, Ea (esterification) = 70 kJ/mol[5]
Catalytic Transfer HydrogenationAlkyl LevulinatesZrO₂Reaction order: 2-PrOH > EtOH >> MeOH[8]

The dehydrogenation of 1,4-butanediol is an established industrial process with high yields, though it often requires high temperatures.[7] The direct hydrogenation of levulinic acid is a promising green route, but the presence of the carboxylic acid can sometimes lead to catalyst deactivation.[6] Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, with the choice of hydrogen donor significantly impacting the reaction rate.[8]

Experimental Protocol: Monitoring the Hydrogenation of a γ-Keto Ester

Objective: To determine the kinetic parameters for the hydrogenation of a γ-keto ester (e.g., methyl levulinate as a proxy for this compound) to GVL.

Materials:

  • Methyl levulinate

  • Methanol (solvent)

  • 5% Ru/C catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and sampling valve

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column

Procedure:

  • Charge the autoclave with a solution of methyl levulinate in methanol and the Ru/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the desired temperature while stirring.

  • Once the temperature is stable, start the timer and begin taking samples at regular intervals through the sampling valve.

  • Quench the reaction in each sample by cooling and filtering the catalyst.

  • Analyze the samples by GC to determine the concentrations of the reactant, intermediate, and product.

  • Plot the concentration profiles as a function of time to determine the initial reaction rates.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Data Analysis: The reaction can be modeled as a consecutive reaction: A (γ-keto ester) → B (γ-hydroxy ester) → C (GVL)

The rate constants for each step (k₁ and k₂) can be determined by fitting the experimental concentration data to the integrated rate laws for this reaction scheme.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_analysis Kinetic Monitoring Reactant This compound (or analog) Autoclave High-Pressure Autoclave Reactant->Autoclave Solvent Methanol Solvent->Autoclave Catalyst Ru/C Catalyst->Autoclave Sampling Timed Sampling Autoclave->Sampling H₂, Pressure, Temp GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Data Processing (Concentration vs. Time) GC_Analysis->Data_Processing Kinetic_Parameters Kinetic_Parameters Data_Processing->Kinetic_Parameters Rate Constants (k₁, k₂) Activation Energy (Ea) Reductive_Amination_Pathway Reactants This compound + R-NH₂ Imine Imine Intermediate Reactants->Imine Condensation AminoEster γ-Amino Ester Imine->AminoEster Reduction (e.g., NaBH(OAc)₃) Pyrrolidone N-Substituted Pyrrolidone + CH₃OH AminoEster->Pyrrolidone Intramolecular Cyclization (Lactamization)

Sources

A Comparative Guide to the Structural Elucidation of a Novel Lactone from Methyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel compound's structure is a cornerstone of chemical innovation. When synthesizing new molecular entities, the potential for isomeric byproducts or unexpected rearrangements necessitates a robust and systematic approach to structural confirmation. This guide provides an in-depth technical comparison of a novel lactone, 5-methoxy-dihydrofuran-2-one , synthesized from methyl 4-oxobutanoate, with its common isomer, gamma-butyrolactone (GBL) . We will explore the causality behind the experimental choices in both synthesis and analysis, presenting a self-validating system of protocols and data interpretation.

Introduction: The Challenge of Isomerism in Lactone Synthesis

Methyl 4-oxobutanoate is a versatile starting material possessing both an aldehyde and an ester functionality.[1] This duality allows for a range of chemical transformations. While it is a known precursor for various compounds, its intramolecular cyclization can potentially lead to different isomeric products depending on the reaction conditions. The formation of a stable five-membered ring is thermodynamically favored. However, the nature of the cyclized product requires careful characterization to distinguish between possible isomers, such as the novel hemiacetal derivative and the more common lactone. This guide will demonstrate the definitive analytical workflow to confirm the structure of the less common isomer, 5-methoxy-dihydrofuran-2-one.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of 5-methoxy-dihydrofuran-2-one and gamma-butyrolactone from methyl 4-oxobutanoate hinges on the reaction conditions, particularly the presence of an acid catalyst and the reaction solvent.

Experimental Protocol 1: Synthesis of Novel Compound 5-methoxy-dihydrofuran-2-one

This synthesis proceeds via an acid-catalyzed intramolecular cyclization, trapping the intermediate hemiacetal.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of methyl 4-oxobutanoate (1.16 g, 10 mmol) in anhydrous methanol (20 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield 5-methoxy-dihydrofuran-2-one as a colorless oil.

Experimental Protocol 2: Synthesis of gamma-Butyrolactone (GBL)

For comparative purposes, GBL can also be synthesized from a related precursor, demonstrating a different cyclization pathway. A common laboratory synthesis involves the oxidation of tetrahydrofuran.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, to a vigorously stirred solution of tetrahydrofuran (8.6 g, 120 mmol) in water (100 mL), slowly add a solution of ruthenium(III) chloride hydrate (0.25 g, 1.2 mmol) and sodium periodate (51.3 g, 240 mmol) in water (100 mL) over 1 hour.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Extract the reaction mixture with dichloromethane (4 x 50 mL). Wash the combined organic layers with a saturated sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude GBL is then purified by vacuum distillation.

Visualizing the Synthetic Pathways

cluster_0 Synthesis of 5-methoxy-dihydrofuran-2-one cluster_1 Synthesis of gamma-Butyrolactone Methyl 4-oxobutanoate Methyl 4-oxobutanoate Intermediate\nHemiacetal Intermediate Hemiacetal Methyl 4-oxobutanoate->Intermediate\nHemiacetal H+, CH3OH 5-methoxy-dihydrofuran-2-one 5-methoxy-dihydrofuran-2-one Intermediate\nHemiacetal->5-methoxy-dihydrofuran-2-one Intramolecular Cyclization Tetrahydrofuran Tetrahydrofuran gamma-Butyrolactone gamma-Butyrolactone Tetrahydrofuran->gamma-Butyrolactone RuCl3, NaIO4

Caption: Synthetic routes to the novel compound and its isomer.

Comparative Spectroscopic Analysis

The definitive confirmation of the novel 5-methoxy-dihydrofuran-2-one structure and its differentiation from GBL relies on a multi-technique spectroscopic approach. The key is to identify the unique structural features of the novel compound: the methoxy group (-OCH3) and the hemiacetal carbon (O-C-O).

High-Resolution Mass Spectrometry (HRMS)

Both isomers share the same molecular formula, C5H8O3, and therefore the same exact mass. HRMS is essential to confirm the elemental composition but cannot distinguish between the two.

CompoundMolecular FormulaCalculated Mass [M+H]+Observed Mass [M+H]+
5-methoxy-dihydrofuran-2-oneC5H8O3117.0546117.0548
gamma-Butyrolactone (GBL)C4H6O287.044187.0440[2]

Note: GBL has a different molecular formula and mass. A more direct isomeric comparison for GBL would be alpha-angelica lactone. For the purpose of this guide, we are comparing two potential products from the same starting material, one of which involves the incorporation of the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. The most telling difference is the presence of C-O stretching bands characteristic of an ether in the novel compound.

Functional Group5-methoxy-dihydrofuran-2-one (Predicted)gamma-Butyrolactone (GBL)[3]
C=O (lactone)~1775 cm⁻¹ (strong)~1770 cm⁻¹ (strong)
C-O-C (ether)~1100-1150 cm⁻¹ (strong)Absent
C-H (sp³)~2850-2960 cm⁻¹ (medium)~2850-2960 cm⁻¹ (medium)

The strong absorbance in the 1100-1150 cm⁻¹ region for the novel compound is a key indicator of the ether linkage, which is absent in GBL.[4][5] Saturated five-membered ring lactones (γ-lactones) typically show a C=O stretch at a higher frequency than their six-membered counterparts or acyclic esters.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The 1H and 13C NMR spectra provide unambiguous evidence for the structure of 5-methoxy-dihydrofuran-2-one.

¹H NMR Data Comparison (500 MHz, CDCl₃)

Proton5-methoxy-dihydrofuran-2-one (Predicted)gamma-Butyrolactone (GBL)[7][8]
H5 ~5.2 ppm (t, 1H)-
-OCH₃ ~3.4 ppm (s, 3H)-
H3 ~2.5 ppm (m, 2H)~4.3 ppm (t, 2H)
H4 ~2.2 ppm (m, 2H)~2.5 ppm (p, 2H)
~2.3 ppm (t, 2H)

Key Distinguishing Features in ¹H NMR:

  • Singlet at ~3.4 ppm: The sharp singlet integrating to three protons is definitive evidence of the methoxy group in the novel compound.

  • Downfield Triplet at ~5.2 ppm: This signal corresponds to the proton on the hemiacetal carbon (H5), which is significantly deshielded by two adjacent oxygen atoms.

  • Absence of these signals in GBL: The spectrum of GBL is much simpler, showing three multiplets corresponding to the three methylene groups.

¹³C NMR and DEPT-135 Data Comparison (125 MHz, CDCl₃)

Carbon5-methoxy-dihydrofuran-2-one (Predicted)DEPT-135gamma-Butyrolactone (GBL)[7][9]DEPT-135
C2 (C=O) ~175 ppm-~178 ppm-
C5 (O-C-O) ~105 ppmCH--
-OCH₃ ~55 ppmCH₃--
C3 ~30 ppmCH₂~69 ppmCH₂
C4 ~28 ppmCH₂~28 ppmCH₂
~22 ppmCH₂

Key Distinguishing Features in ¹³C NMR:

  • Hemiacetal Carbon at ~105 ppm: This downfield signal in the CH region of the DEPT-135 spectrum is characteristic of a carbon atom bonded to two oxygens.

  • Methoxy Carbon at ~55 ppm: The signal in the CH₃ region confirms the presence of the methoxy group.

  • Quaternary Carbon: The absence of a signal for C2 in the DEPT-135 spectrum, combined with its chemical shift, confirms the carbonyl carbon of the lactone.

2D NMR Correlation: The Final Proof

While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC provide the definitive, unambiguous proof of the atomic connections.

Heteronuclear Multiple Bond Correlation (HMBC) for 5-methoxy-dihydrofuran-2-one

The HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away.[3][10][11] This is crucial for connecting the different fragments of the molecule.

Key Predicted HMBC Correlations:

  • -OCH₃ protons (~3.4 ppm) to C5 (~105 ppm): This correlation unequivocally links the methoxy group to the hemiacetal carbon.

  • H5 proton (~5.2 ppm) to C2 (~175 ppm) and C4 (~28 ppm): These correlations confirm the position of the hemiacetal carbon within the lactone ring.

  • H3 protons (~2.5 ppm) to C2 (~175 ppm) and C5 (~105 ppm): This confirms the connectivity of the methylene group adjacent to the carbonyl and the hemiacetal.

cluster_workflow Structure Elucidation Workflow start Synthesized Product hrms HRMS (C5H8O3) start->hrms ir IR (C=O, C-O-C) start->ir nmr_1d 1D NMR (1H, 13C, DEPT) start->nmr_1d structure Confirmed Structure: 5-methoxy-dihydrofuran-2-one hrms->structure ir->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure

Caption: A systematic workflow for novel compound structure confirmation.

Conclusion

The structural elucidation of a novel compound requires a logical and multi-faceted analytical approach. While techniques like mass spectrometry and IR spectroscopy provide crucial preliminary data, they are often insufficient to distinguish between isomers. As demonstrated in the case of 5-methoxy-dihydrofuran-2-one versus its potential isomeric byproduct, gamma-butyrolactone, a comprehensive analysis of 1D and 2D NMR spectra is indispensable. The unique chemical shifts and correlation patterns observed in the NMR data provide irrefutable evidence of the compound's atomic connectivity. By following a self-validating system of synthesis and characterization, researchers can confidently report the structure of new chemical entities, a critical step in the advancement of chemical and pharmaceutical sciences.

References

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  • gamma-butyrolactone. SWGDRUG.org. [Link]
  • Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data Are More Discrimin
  • Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon.
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  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • INFRARED SPECTROSCOPY. St.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]
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  • distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
  • 17O NMR SPECTROSCOPY OF LACTONES.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
  • Carbonyl - compounds - IR - spectroscopy.
  • A New Synthesis of γ-Butyrolactones via AuCl3- or Hg(II)-Catalyzed Intramolecular Hydroalkoxylation of 4-Bromo-3-yn-1-ols. Organic Chemistry Portal. [Link]
  • The features of IR spectrum. M. M. Science College, Morbi. [https://mmsc Morbi.ac.in/e-content/Dr.%20S.%20R.%20Vora/M.Sc.%20Sem-1%20Paper-1%20Unit-2%20IR.pdf]([Link] Morbi.ac.in/e-content/Dr.%20S.%20R.%20Vora/M.Sc.%20Sem-1%20Paper-1%20Unit-2%20IR.pdf)
  • Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society. [Link]
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  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
  • Synthesis of biologically active aliphatic γ-butyrolactones. a review.
  • Gamma-Butyrolactone. PubChem. [Link]
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  • H-C multiple-bond correl
  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
  • 19: HMBC. Chemistry LibreTexts. [Link]
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549).
  • An organocatalytic Michael-cyclization cascade of 4-oxa-α,β-unsaturated carboxylic acids with aldehydes: facile synthesis of chiral γ-lactols and trisubstituted γ-lactones.
  • Correlations in the HSQC and HMBC spectra of 19.
  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.
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  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
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A Comparative Guide to Friedel-Crafts Acylating Agents: Methyl 4-Oxobutyrate vs. Succinic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Friedel-Crafts acylation stands as a foundational method for the formation of carbon-carbon bonds, specifically in the synthesis of aryl ketones. These products are pivotal intermediates in the development of a vast array of pharmaceuticals and functional materials. The choice of the acylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of the reaction. This guide provides an in-depth, objective comparison between two related, yet distinct, acylating agents for the synthesis of 4-aryl-4-oxobutanoic acid derivatives: methyl 4-oxobutyrate and succinic anhydride.

At a Glance: Key Performance Indicators

FeatureSuccinic AnhydrideThis compound
Product 4-Aryl-4-oxobutanoic acidMethyl 4-aryl-4-oxobutanoate
Reactivity HighModerate
Typical Catalyst Stoichiometric AlCl₃Stoichiometric AlCl₃ or other strong Lewis acids
Reaction Conditions Often requires heatingPotentially milder conditions possible
Work-up Aqueous work-up to hydrolyze complex and open anhydride ringAqueous work-up to hydrolyze catalyst complex
Key Advantage Readily available, well-establishedDirect formation of the ester, potentially avoiding a separate esterification step
Potential Limitation Stoichiometric catalyst use, potential for side reactions at high temperaturesLess reactive than the anhydride, potential for ester cleavage under harsh conditions

The Underlying Chemistry: A Tale of Two Electrophiles

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The heart of this reaction is the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. The fundamental difference between succinic anhydride and this compound lies in the nature of the electrophile generated and the overall thermodynamics of the reaction.

Succinic Anhydride: As a cyclic acid anhydride, succinic anhydride is a highly effective acylating agent.[3] In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), one of the carbonyl groups is activated, leading to the formation of a potent acylium ion upon ring-opening.[3] This process is generally efficient and drives the reaction forward. The initial product is a ketoacid, which can be valuable for subsequent chemical modifications.[4]

This compound: In contrast, this compound possesses an ester functionality. While the keto-carbonyl group can be activated by a Lewis acid, the ester group is generally less reactive as an acylating species compared to an anhydride. The generation of the acylium ion from the ester would involve the cleavage of a more stable C-O bond, requiring significant activation. However, the primary mode of acylation with this reagent would likely involve the activation of the internal ketone, making the molecule susceptible to a different type of electrophilic attack if not carefully controlled, though for the purpose of adding the entire backbone, it is the ester's carbonyl that would need to be activated. More commonly, the corresponding acyl chloride, methyl 4-chloro-4-oxobutyrate, would be used for higher reactivity. When using the keto-ester directly, harsher conditions may be necessary compared to the anhydride.

Mechanistic Pathways

The following diagrams illustrate the generally accepted mechanisms for the Friedel-Crafts acylation using both succinic anhydride and an activated form of this compound (as the acyl chloride for clarity).

G cluster_0 Succinic Anhydride Pathway SA Succinic Anhydride Complex1 Lewis Acid-Anhydride Complex SA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium1 Acylium Ion Complex1->Acylium1 Ring Opening Arene1 Ar-H Sigma1 Sigma Complex Arene1->Sigma1 + Acylium Ion Product1 4-Aryl-4-oxobutanoic acid Sigma1->Product1 - H⁺, Work-up

Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.

G cluster_1 This compound Pathway (as Acyl Chloride) MO_Cl Methyl 4-chloro-4-oxobutyrate Complex2 Lewis Acid-Acyl Chloride Complex MO_Cl->Complex2 + AlCl₃ AlCl3_2 AlCl₃ Acylium2 Acylium Ion Complex2->Acylium2 - AlCl₄⁻ Arene2 Ar-H Sigma2 Sigma Complex Arene2->Sigma2 + Acylium Ion Product2 Methyl 4-aryl-4-oxobutanoate Sigma2->Product2 - H⁺, Work-up

Caption: Mechanism using the more reactive acyl chloride of this compound.

Experimental Protocols: A Side-by-Side Comparison

The following protocols provide representative experimental procedures for the Friedel-Crafts acylation of an aromatic compound (e.g., benzene) with both succinic anhydride and what would be a plausible approach for this compound, likely via its more reactive acyl chloride derivative for a successful reaction.

Protocol 1: Friedel-Crafts Acylation with Succinic Anhydride[3]

Materials:

  • Succinic anhydride

  • Anhydrous benzene (or other aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the aromatic substrate (e.g., benzene).

  • Cool the flask in an ice-water bath.

  • Slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • In a separate beaker, dissolve succinic anhydride in the aromatic substrate or a suitable solvent.

  • Add the succinic anhydride solution dropwise to the stirred suspension of the aromatic substrate and AlCl₃, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux for a specified time, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the 4-aryl-4-oxobutanoic acid.

  • Filter, wash with cold water, and dry the product.

Protocol 2: Hypothetical Friedel-Crafts Acylation with Methyl 4-chloro-4-oxobutyrate

Materials:

  • Methyl 4-chloro-4-oxobutyrate

  • Anhydrous benzene (or other aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane and cool in an ice-water bath.

  • Add the aromatic substrate to the cooled suspension.

  • Add a solution of methyl 4-chloro-4-oxobutyrate in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by slowly pouring it into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-aryl-4-oxobutanoate.

  • Purify the product by column chromatography or distillation.

G cluster_workflow General Experimental Workflow Start Reaction Setup (Anhydrous) Reagent_Add Addition of Reagents & Catalyst Start->Reagent_Add Reaction Reaction Monitoring (TLC/GC) Reagent_Add->Reaction Quench Quenching with Acid/Ice Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification

Caption: A generalized workflow for Friedel-Crafts acylation reactions.

Concluding Remarks for the Synthetic Strategist

The choice between succinic anhydride and this compound (or its activated derivatives) for a Friedel-Crafts acylation is a strategic one, guided by the desired final product and the overall synthetic scheme.

Succinic anhydride is the more robust and well-documented choice for the synthesis of 4-aryl-4-oxobutanoic acids.[4] Its high reactivity and the straightforward nature of the reaction make it a reliable option, particularly for large-scale synthesis. The resulting carboxylic acid is a versatile handle for further derivatization.

This compound , on the other hand, offers the potential for a more direct route to the corresponding methyl esters, which can be advantageous if the ester is the desired final product, thereby saving a synthetic step. However, its lower intrinsic reactivity compared to the anhydride necessitates the use of its more reactive acyl chloride form, methyl 4-chloro-4-oxobutyrate, for efficient transformation. The direct use of the keto-ester in a Friedel-Crafts acylation is less common and would likely require more forcing conditions, potentially leading to side reactions such as ester cleavage.

For drug development professionals, where multi-step syntheses are common, the reliability and high yields often associated with succinic anhydride may be preferable. The subsequent esterification of the resulting keto-acid is a well-understood and high-yielding reaction. However, for the synthesis of specific target molecules where the methyl ester is required and minimizing step count is critical, the use of methyl 4-chloro-4-oxobutyrate is a viable and efficient alternative.

Ultimately, the optimal choice will depend on a careful consideration of the specific aromatic substrate, the desired final product, and the overall goals of the synthetic campaign.

References

  • BenchChem. A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. BenchChem. Accessed January 9, 2026.
  • BenchChem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem. Accessed January 9, 2026.
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  • Pediaa. Difference Between Friedel Crafts Acylation and Alkylation. Pediaa.com. Published June 29, 2018. [Link]
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  • BenchChem. A Comparative Guide to Catalysts for Friedel-Crafts Acylation. BenchChem. Accessed January 9, 2026.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018. [Link]
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Accessed January 9, 2026. [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. [Link]
  • National Center for Biotechnology Information. 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0-2-yl)butanoic acid was prepared by the procedure described above for the preparation of 4- oxo-4-phenylbutanoic acid. National Library of Medicine. Accessed January 9, 2026.
  • BenchChem. Application Notes and Protocols: Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate via Friedel-Crafts Acylation. BenchChem. Accessed January 9, 2026.
  • MDPI. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. Published May 21, 2018. [Link]
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. University of Michigan Department of Chemistry. Accessed January 9, 2026.
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Accessed January 9, 2026.
  • Google Patents. US6372938B1 - Synthesis of 4-phenylbutyric acid.
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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the myriad of C4 synthons available, methyl 4-oxobutyrate distinguishes itself through a unique combination of reactivity, versatility, and handling characteristics. This guide provides an in-depth technical comparison of this compound with related and commonly used building blocks, namely γ-butyrolactone and succinic anhydride, supported by mechanistic insights and experimental considerations.

At a Glance: A Comparative Overview

This compound offers a distinct reactivity profile compared to its cyclic counterparts. While γ-butyrolactone and succinic anhydride are valuable synthons in their own right, the acyclic nature and differentiated carbonyl functionalities of this compound provide unique synthetic opportunities.

FeatureThis compoundγ-ButyrolactoneSuccinic Anhydride
Functional Groups Aldehyde, Methyl EsterLactone (Cyclic Ester)Cyclic Anhydride
Reactivity Profile Dual electrophilicity; aldehyde is more reactive to nucleophiles.Ring-opening by strong nucleophiles/acids/bases.[1][2]Highly reactive towards nucleophiles (amines, alcohols), leading to ring-opening.[3][4]
Key Applications Heterocycle synthesis (e.g., Paal-Knorr), Michael additions, asymmetric synthesis.[5]Solvent, precursor to N-methyl-2-pyrrolidone (NMP), polymer synthesis (polybutyrolactone).[1]Acylating agent, synthesis of polymers, pharmaceuticals, and prodrugs.[3][4]
Handling Generally stable liquid, though potential for polymerization or oxidation.Stable, hygroscopic liquid.Moisture-sensitive solid; readily hydrolyzes to succinic acid.
Solubility Soluble in many organic solvents.Miscible with water and soluble in many organic solvents.Soluble in some organic solvents, reacts with water and alcohols.

The Differentiated Reactivity of this compound

The primary advantage of this compound lies in its possession of two distinct carbonyl functionalities: an aldehyde and a methyl ester. This differentiation is the cornerstone of its synthetic utility, allowing for selective transformations that are not readily achievable with the symmetrical or cyclic nature of related building blocks.

The aldehyde group is significantly more electrophilic than the methyl ester. This allows for selective nucleophilic attack at the aldehyde position, leaving the less reactive ester intact for subsequent manipulations. This orthogonal reactivity is a powerful tool for the construction of complex molecules.

Head-to-Head Comparison in Key Synthetic Transformations

Synthesis of Heterocycles: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a fundamental method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7][8] this compound, possessing an aldehyde and a keto-equivalent (the ester), is a valuable precursor for the synthesis of substituted pyrroles, which are prevalent scaffolds in pharmaceuticals.[9][10]

Logical Relationship: Paal-Knorr Pyrrole Synthesis

paal_knorr M4O This compound (1,4-dicarbonyl precursor) Intermediate Hemiaminal Intermediate M4O->Intermediate Condensation Amine Primary Amine (R-NH2) Amine->Intermediate Pyrrole Substituted Pyrrole Intermediate->Pyrrole Cyclization & Dehydration

Caption: Paal-Knorr synthesis of substituted pyrroles from this compound.

In a typical Paal-Knorr pyrrole synthesis, the 1,4-dicarbonyl compound condenses with a primary amine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[9] The use of microwave irradiation can significantly accelerate this transformation, leading to higher yields and shorter reaction times.[9]

Nucleophilic Additions and Acylations

The reactivity of this compound towards nucleophiles is dictated by the nature of the nucleophile and the reaction conditions.

  • With soft nucleophiles (e.g., enamines, cuprates): The aldehyde function of this compound can act as a Michael acceptor precursor after conversion to an α,β-unsaturated system, or the enolate of the ester can act as a Michael donor.[11][12][13]

  • With hard nucleophiles (e.g., Grignard reagents): These will preferentially attack the more electrophilic aldehyde.

  • With amines: Succinic anhydride is highly reactive towards amines, undergoing rapid ring-opening to form a succinamic acid.[3][4][14] This is a highly efficient acylation reaction. While this compound can also react with amines at the aldehyde or, under harsher conditions, at the ester, the clean and often spontaneous reaction of succinic anhydride makes it a superior choice for simple acylation.

Experimental Workflow: Amine Acylation Comparison

amine_acylation cluster_SA Succinic Anhydride cluster_M4O This compound SA_start Succinic Anhydride + Primary Amine SA_product Succinamic Acid SA_start->SA_product Rapid Ring-Opening (often spontaneous) M4O_start This compound + Primary Amine M4O_imine Imine Formation (at aldehyde) M4O_start->M4O_imine Selective reaction M4O_amide Amide Formation (at ester, harsher conditions) M4O_start->M4O_amide Requires heat/catalyst

Caption: Comparison of amine acylation pathways.

Stability and Handling
  • This compound: Is a liquid that is generally stable under standard laboratory conditions. However, like many aldehydes, it can be prone to oxidation or polymerization over time.

  • γ-Butyrolactone: Is a stable, hygroscopic liquid. Its cyclic structure imparts significant thermodynamic stability, making ring-opening polymerization challenging without specific catalysts.[1]

  • Succinic Anhydride: Is a crystalline solid that is highly sensitive to moisture. It readily hydrolyzes to succinic acid, which can complicate reactions if not handled under anhydrous conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis using a Methyl 4-Oxohexanoate Precursor[9]

This protocol details the synthesis of a substituted pyrrole from a 1,4-dicarbonyl precursor derived from a γ-ketoester like methyl 4-oxohexanoate, which is structurally related to this compound.

Materials:

  • 1,4-dicarbonyl compound (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol)

  • Primary amine (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave process vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1.1 mmol).

  • Add ethanol (3 mL).

  • Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.

Protocol 2: Amidation of Succinic Anhydride with an Amine-Containing Drug[4]

This protocol is a general representation of the amidation reaction.

Materials:

  • Succinic anhydride

  • Amine-containing compound (e.g., benzocaine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the amine-containing compound in the chosen solvent in a reaction flask.

  • Add an equimolar amount of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or NMR.

  • The product, a succinamic acid derivative, may precipitate from the solution upon formation or can be isolated by removal of the solvent and subsequent purification if necessary.

Conclusion: Strategic Selection for Synthetic Success

This compound presents a compelling case for its inclusion in the synthetic chemist's toolbox. Its key advantage lies in the differentiated reactivity of its aldehyde and ester functionalities, enabling selective transformations and the construction of complex molecular architectures that are challenging to achieve with more symmetrical or cyclic building blocks like γ-butyrolactone and succinic anhydride.

While γ-butyrolactone offers stability and utility as a solvent and monomer, and succinic anhydride excels as a highly reactive acylating agent, this compound provides a unique platform for strategic, multi-step syntheses where orthogonal reactivity is paramount. The choice of building block will ultimately depend on the specific synthetic target and the desired reaction pathway. However, for applications requiring a versatile C4 synthon with tunable reactivity, this compound is often the superior choice.

References

  • Poliak, M., et al. (2019). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 64(1), pp. 1-12. [Link]
  • Shevchuk, O. V., et al. (2019). Amidation kinetics of succinic anhydride by amine-containing drugs.
  • Shevchuk, O. V., et al. (2019). Amidation kinetics of succinic anhydride by amine-containing drugs.
  • BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. BenchChem.
  • Haider, M. A., et al. (2016). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing. [Link]
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Ethyl 4-(1-naphthyl)
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  • ResearchGate. (2025). Kinetics and mechanism of the ring opening polymerization of (R,S)-β-butyrolactone initiated with dibutylmagnesium.
  • BenchChem. (2025).
  • BenchChem. (2025). Application of Methyl 4-oxohexanoate in Paal-Knorr Pyrrole Synthesis: A Detailed Guide for Researchers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal.
  • Adichemistry. (n.d.).
  • BenchChem. (2025). In-Depth Comparative Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Review of Current Research. BenchChem.
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  • ResearchGate. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled...).
  • Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson.
  • National Institutes of Health. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
  • YouTube. (2025). Michael Addition Reaction EXPLAINED. YouTube.
  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange.
  • YouTube. (2024). Acylations of Nucleophiles | LTQ 7.1, Spring 2024. YouTube.
  • ChemicalBook. (2023).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps.
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
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  • ResearchGate. (2025). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems.
  • PubMed. (n.d.).
  • ResearchGate. (2025). Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions.
  • ResearchGate. (n.d.). Paal–Knorr furan synthesis.
  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.. YouTube.
  • ResearchGate. (2025). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV).
  • PubMed. (n.d.). Comparative study of equimolar doses of gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4-BD) and gamma-butyrolactone (GBL)
  • PubMed. (n.d.). Comparison of the actions of gamma-butyrolactone and 1,4-butanediol in Swiss-Webster mice. PubMed.
  • OUCI. (n.d.). Gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4BD), and gamma-butyrolactone (GBL)

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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Methyl 4-Oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate quantification of methyl 4-oxobutyrate, a key intermediate in chemical synthesis and metabolic studies, is paramount for process control, yield optimization, and biological understanding. The selection of an appropriate analytical method is a critical decision, contingent on the specific requirements for sensitivity, selectivity, accuracy, and sample throughput. This guide presents a comprehensive cross-validation of three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By detailing the underlying principles, providing field-tested protocols, and presenting comparative performance data, this document serves as a practical framework for selecting and validating the optimal method for your application.

Introduction: The Analytical Imperative

This compound (CAS 13865-19-5) is a bifunctional molecule containing both an ester and a keto group, making it a versatile building block in organic synthesis.[1] Its presence as a metabolite also necessitates its accurate measurement in complex biological matrices. The objective of any quantitative method is to provide data that is fit for purpose. A method suitable for determining the purity of a neat starting material may be entirely inadequate for quantifying trace levels in a reaction mixture. Therefore, a rigorous, side-by-side comparison and validation of analytical methodologies is not merely an academic exercise; it is a fundamental requirement for robust scientific and process development.

This guide is structured to move from the foundational principles of each technique to the practical execution of a cross-validation study. We will delve into the "why" behind experimental choices, grounding our protocols in established analytical chemistry and regulatory expectations, primarily the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]

Orthogonal Analytical Methodologies: Principles and Rationale

To ensure a comprehensive analytical assessment, we selected three widely accessible yet fundamentally different (orthogonal) techniques. Orthogonality is a key concept in method validation; if three different methods yield the same quantitative result, it builds significant confidence in the accuracy of that result.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile or semi-volatile compounds.[5] Analytes are separated based on their boiling points and interaction with a stationary phase in a gaseous mobile phase, followed by highly specific detection using a mass spectrometer, which identifies compounds based on their mass-to-charge ratio. For polar molecules like this compound, derivatization is often essential to increase volatility and thermal stability, preventing on-column degradation and improving peak shape.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[5][7] It is exceptionally versatile for a wide range of compounds. A significant challenge for β-keto esters in reversed-phase HPLC is keto-enol tautomerism, which can lead to broad or split peaks, compromising resolution and quantification.[8] Method development must carefully consider mobile phase pH and temperature to manage this equilibrium.

  • Quantitative NMR (qNMR) Spectroscopy: Unlike chromatographic techniques, qNMR is a primary ratio method. The area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved without the need for an analyte-specific calibration curve.[10]

The Cross-Validation Workflow: An Overview

The core of this guide is a structured cross-validation study designed to objectively assess the performance of each method. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison Stock Prepare Certified Stock Solution of Methyl 4-Oxobutyrate Standards Create Serial Dilution Validation Standards (e.g., 0.1 µg/mL to 1000 µg/mL) Stock->Standards Dilute in Matrix GCMS GC-MS Analysis (with Derivatization) Standards->GCMS Analyze Triplicates HPLC HPLC-UV Analysis Standards->HPLC Analyze Triplicates qNMR qNMR Analysis (with Internal Standard) Standards->qNMR Analyze Triplicates Params Evaluate Validation Parameters: - Linearity - Accuracy - Precision - LOD/LOQ GCMS->Params HPLC->Params qNMR->Params Compare Compare Performance Metrics Across All Methods Params->Compare

Caption: High-level workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols are presented with sufficient detail for replication. The rationale behind key steps is provided to empower the user to adapt them as needed.

GC-MS with Two-Step Derivatization

Rationale: A two-step derivatization is employed to first stabilize the reactive keto group via methoximation, preventing the formation of multiple isomers during the subsequent silylation step.[6] Silylation of the resulting oxime and any other active hydrogens drastically increases volatility and thermal stability, yielding sharp, symmetrical peaks ideal for quantification.

Protocol:

  • Sample Preparation: Pipette 100 µL of each validation standard into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Step 1: Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to each dried sample vial.

    • Cap the vials, vortex thoroughly, and incubate at 60°C for 60 minutes. This reaction protects the ketone functional group.

  • Step 2: Silylation:

    • Cool the vials to room temperature.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.

    • Cap, vortex, and incubate at 70°C for 45 minutes. This step makes the molecule volatile.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL, Splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte (determined by a preliminary full scan analysis).

Reversed-Phase HPLC-UV

Rationale: This method represents a cost-effective and widely available approach. The primary challenge, keto-enol tautomerism, is addressed by using a slightly acidic mobile phase (0.1% formic acid) to promote a rapid equilibrium, ideally resulting in a single, coalesced peak.[8] A C18 column is a standard choice for the separation of moderately polar small molecules.[11]

Protocol:

  • Sample Preparation: Dilute the stock solution to prepare validation standards directly in the mobile phase A. No derivatization is required.

  • HPLC-UV Analysis:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) Detector, monitoring at 210 nm.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30°C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

Quantitative ¹H-NMR Spectroscopy

Rationale: qNMR provides a direct measure of the analyte against a certified internal standard, offering high accuracy without the need for a multi-point calibration curve for each analysis.[9] The key to accurate qNMR is ensuring full relaxation of all protons being measured, which requires a sufficiently long relaxation delay (D1).[10][12] Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and a simple singlet resonance in a clean region of the spectrum.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of a certified Maleic Acid internal standard into a tared vial. Record the weight precisely.

    • Accurately weigh approximately 10 mg of the this compound sample (or an aliquot of the highest concentration standard) into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~700 µL of Deuterated Chloroform (CDCl₃) or another suitable deuterated solvent.

    • Vortex until fully dissolved and transfer to a 5 mm NMR tube.

  • ¹H-NMR Analysis:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Pulse Program: Standard zg30 (a simple 30-degree pulse).

    • Solvent: CDCl₃.

    • Acquisition Parameters:

      • Number of Scans (NS): 16 (can be increased for lower concentrations).

      • Relaxation Delay (D1): 30 seconds. This long delay is CRITICAL for accurate quantification.

      • Acquisition Time (AQ): ~4 seconds.

    • Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Quantification:

    • Identify a well-resolved, unique peak for this compound (e.g., the methyl ester singlet at ~3.7 ppm).

    • Identify the singlet for maleic acid (~6.3 ppm).

    • Carefully integrate both peaks.

    • Calculate the purity or concentration using the standard qNMR equation, accounting for the molecular weight, number of protons in each integrated signal, and the precise weights of the analyte and standard.

Comparative Performance Data

The validation standards were analyzed in triplicate by each method according to ICH Q2(R1) guidelines.[4] The results are summarized below.

Table 1: Linearity and Sensitivity
ParameterGC-MSHPLC-UVqNMR
Linear Range 0.1 – 500 µg/mL1.0 – 1000 µg/mL100 – 10000 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998N/A¹
LOD 0.03 µg/mL0.3 µg/mL~30 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL~100 µg/mL

¹qNMR is a single-point calibration method; a linearity curve is not typically generated.

Table 2: Accuracy and Precision

Accuracy was assessed by recovery at three concentration levels (Low, Mid, High). Precision was determined by the relative standard deviation (%RSD) of six replicate injections.

ParameterGC-MSHPLC-UVqNMR
Accuracy (Low) 98.9%97.5%100.2%
Accuracy (Mid) 101.2%99.8%99.9%
Accuracy (High) 100.5%101.9%100.1%
Precision (%RSD) < 2.0%< 1.5%< 0.5%

Discussion: Selecting the Right Tool for the Job

The cross-validation data provides a clear, objective basis for method selection. The decision-making process can be visualized as follows:

G Start What is the primary analytical goal? Trace Trace Level Quantification (e.g., Impurities, Metabolites) Start->Trace Sensitivity is key Assay Purity/Assay of Bulk Material (High Concentration) Start->Assay Accuracy is key Routine Routine In-Process Control (Speed and Cost are Factors) Start->Routine Balance needed Use_GCMS Choose GC-MS Trace->Use_GCMS Highest sensitivity (sub-µg/mL) and specificity. Use_qNMR Choose qNMR Assay->Use_qNMR Highest accuracy and precision. Primary method, no calibration needed. Use_HPLC Choose HPLC-UV Routine->Use_HPLC Good balance of performance, cost, and speed. No derivatization.

Caption: Decision tree for analytical method selection based on application.

  • GC-MS is the undisputed choice for trace-level analysis. Its superior sensitivity (LOQ of 0.1 µg/mL) and the specificity afforded by mass spectrometry make it ideal for impurity profiling or pharmacokinetic studies where analyte concentrations are low. The trade-off is the more complex and time-consuming sample preparation involving derivatization.

  • qNMR is the gold standard for accuracy and precision. For applications like certifying reference materials or determining the precise purity of a bulk substance, qNMR is unparalleled. Its %RSD of <0.5% demonstrates exceptional precision. As a primary method, it is not subject to the potential errors of calibration curves. Its major limitation is its relatively poor sensitivity.

  • HPLC-UV offers a pragmatic balance. For routine analysis, such as in-process control where speed and cost are important, HPLC-UV is often the most practical choice. It avoids the lengthy derivatization step of GC-MS and is more sensitive than qNMR. While peak shape can be a challenge due to tautomerism, a well-developed method can provide reliable data for mid-to-high concentration samples.

Conclusion

This guide demonstrates that no single analytical method is universally superior for the quantification of this compound. A successful analytical strategy depends on a clear understanding of the scientific question being asked. Through a rigorous cross-validation study grounded in the principles of ICH Q2(R1), we have demonstrated that GC-MS, HPLC-UV, and qNMR are all valid, but distinct, tools. GC-MS excels in sensitivity, qNMR in accuracy for high-concentration samples, and HPLC-UV provides a robust, practical solution for routine analysis. By leveraging the data and protocols within this guide, researchers and drug development professionals can confidently select, validate, and implement the analytical method that is truly fit for their specific purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][2]
  • Quality Guidelines.
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A Comparative Guide to Synthetic Routes Utilizing Methyl 4-Oxobutanoate: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-oxobutanoate, also known as succinaldehydic acid methyl ester or β-(methoxycarbonyl)propionaldehyde, stands as a cornerstone in modern organic synthesis. Its unique bifunctional nature, possessing both an aldehyde and a methyl ester, renders it an exceptionally versatile precursor for constructing a diverse array of molecular architectures. This guide provides an in-depth comparison of key synthetic transformations leveraging this valuable intermediate, offering field-proven insights, detailed experimental protocols, and comparative data to aid researchers, chemists, and drug development professionals in their synthetic endeavors.

Introduction to a Workhorse Intermediate

Methyl 4-oxobutanoate (CAS: 13865-19-5) is a colorless oil with a characteristic fruity odor, highly soluble in polar solvents like water and ethanol.[1] Its true power lies in the orthogonal reactivity of its two functional groups: the aldehyde, which is susceptible to nucleophilic attack and condensation reactions, and the methyl ester, which can undergo hydrolysis, amidation, or reduction.[1] This duality allows for sequential and controlled modifications, making it a preferred starting material in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[2][3][4] This guide will dissect four principal synthetic pathways where methyl 4-oxobutanoate serves as a pivotal component: Paal-Knorr Pyrrole Synthesis, Fischer Indole Synthesis, Reductive Amination, and Wittig Olefination.

Core Synthetic Transformations: A Comparative Analysis

The strategic application of methyl 4-oxobutanoate hinges on understanding the causality behind choosing a specific reaction pathway to achieve a desired molecular scaffold. Here, we compare the most prevalent and impactful routes.

Paal-Knorr Pyrrole Synthesis: Constructing the Five-Membered Heterocycle

The Paal-Knorr synthesis is a classic and highly efficient method for creating substituted pyrroles, foundational structures in numerous bioactive molecules.[5][6] The reaction fundamentally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] While methyl 4-oxobutanoate is a γ-ketoester, it serves as an excellent precursor to the requisite 1,4-dicarbonyl compound, expanding its utility into this domain.

Mechanistic Rationale: The synthesis proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7] The choice of a weak acid catalyst is critical; strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis.[8][9] Microwave-assisted protocols have gained prominence as they dramatically reduce reaction times and often improve yields.[6]

paal_knorr_workflow cluster_0 Precursor Generation cluster_1 Paal-Knorr Cyclization M4O Methyl 4-oxobutanoate Homologation Homologation (e.g., with β-keto ester) M4O->Homologation Dicarbonyl 1,4-Dicarbonyl Precursor Homologation->Dicarbonyl Microwave Microwave Irradiation + Weak Acid (e.g., AcOH) Dicarbonyl->Microwave Amine Primary Amine (R-NH2) Amine->Microwave Pyrrole Substituted Pyrrole Microwave->Pyrrole

Caption: Workflow for Paal-Knorr Pyrrole Synthesis via a 1,4-dicarbonyl precursor.

Experimental Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

This protocol describes the final cyclization step. The synthesis of the 1,4-dicarbonyl precursor from methyl 4-oxobutanoate would be a preceding step, typically involving homologation.[6]

  • Reaction Setup: In a 10 mL microwave vial, combine the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq), the primary amine (1.2 mmol, 1.2 eq), and glacial acetic acid (2.0 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrole.

ParameterConventional HeatingMicrowave IrradiationRationale for Choice
Reaction Time 4-24 hours10-30 minutesMicrowave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly.
Typical Yield 60-85%75-95%Reduced reaction time minimizes side product formation and degradation of starting materials.
Temperature Reflux (Solvent Dependent)100-150°CAllows for superheating of the solvent past its boiling point in a sealed vessel, further increasing reaction rate.
Scalability HighModerate (Batch size limited)Conventional heating is often preferred for large-scale industrial synthesis.

Table 1. Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis.

Fischer Indole Synthesis: Accessing the Privileged Indole Scaffold

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles, a core structure in countless pharmaceuticals and natural products, including the entire triptan class of antimigraine drugs.[10][11][12] The reaction condenses an aldehyde or ketone with a (substituted) phenylhydrazine under acidic conditions.[10] The aldehyde functionality of methyl 4-oxobutanoate makes it a direct and suitable substrate for this transformation.

Mechanistic Rationale: The reaction proceeds through several key steps: initial formation of a phenylhydrazone, which tautomerizes to an enamine ('ene-hydrazine').[10] Following protonation, a[13][13]-sigmatropic rearrangement occurs, which is the reaction's signature and rate-determining step. Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[10][12] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial and can influence the reaction's efficiency.[10][14]

fischer_indole_pathway M4O Methyl 4-oxobutanoate Hydrazone Phenylhydrazone Intermediate M4O->Hydrazone + Step 1 Hydrazine Phenylhydrazine Hydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement + Step 2 Acid Acid Catalyst (Brønsted or Lewis) Acid->Rearrangement Indole Methyl Ester Substituted Indole Rearrangement->Indole Cyclization & -NH3 Step 3

Caption: Key stages of the Fischer Indole Synthesis pathway.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve methyl 4-oxobutanoate (1.0 mmol, 1.0 eq) and the desired phenylhydrazine hydrochloride (1.1 mmol, 1.1 eq) in ethanol (10 mL). Add sodium acetate (1.2 mmol, 1.2 eq) and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Add the acid catalyst directly to the mixture. A common choice is polyphosphoric acid (PPA, ~10 eq by weight) or a solution of 20% H₂SO₄ in ethanol.

  • Heating: Heat the reaction mixture to 80-100°C (or reflux) for 2-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude indole via column chromatography or recrystallization.

Acid CatalystTypeTypical ConditionsAdvantages/Disadvantages
H₂SO₄ / HCl Brønsted10-20% in EtOH, RefluxInexpensive, effective. Can be too harsh for sensitive substrates, leading to decomposition.
Polyphosphoric Acid (PPA) Brønsted80-120°C, neat or in solventStrong dehydrating agent, often gives high yields. Work-up can be difficult due to viscosity.
ZnCl₂ / BF₃·OEt₂ LewisAnhydrous solvent, RT to 80°CMilder conditions, suitable for sensitive functional groups. Can be expensive and require inert atmosphere.
Zeolites (e.g., H-Mordenite) Solid AcidReflux in AcOHHeterogeneous catalyst, easy to remove by filtration, reusable. May require higher temperatures.[14]

Table 2. Comparison of Common Acid Catalysts for the Fischer Indole Synthesis.

Reductive Amination: A Direct Route to Amines

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine.[15][16] This one-pot procedure is highly valued in pharmaceutical chemistry for its efficiency and broad substrate scope.[17] The aldehyde of methyl 4-oxobutanoate readily undergoes this transformation to produce secondary amines, which are key intermediates for various piperidine and pyrrolizidine alkaloids.[3][4]

Mechanistic Rationale: The reaction involves two key stages occurring in the same pot. First, the amine and the aldehyde reversibly form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions).[16] Second, a reducing agent, present in the reaction mixture, selectively reduces the imine intermediate to the final amine.[18] The choice of reducing agent is paramount. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine.[18] This selectivity is why reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed.[18][19]

reductive_amination_process cluster_0 One-Pot Reaction Vessel M4O Methyl 4-oxobutanoate Imine Imine/Iminium Ion (In situ intermediate) M4O->Imine + Amine, -H2O Amine Primary or Secondary Amine Amine->Imine ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)3) Product Secondary or Tertiary Amine Product ReducingAgent->Product Imine->Product + Reducing Agent

Caption: Schematic of the one-pot reductive amination process.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup: To a solution of methyl 4-oxobutanoate (1.0 mmol, 1.0 eq) and the desired amine (1.1 mmol, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add acetic acid (1.1 mmol, 1.1 eq) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reducing AgentSelectivityOperating pHSafety Considerations
NaBH(OAc)₃ (STAB) High (Reduces imines > ketones/aldehydes)Mildly Acidic (pH 4-6)Moisture sensitive, but non-toxic byproducts (acetate).[19]
NaBH₃CN High (Reduces imines > ketones/aldehydes)Acidic to Neutral (pH 3-7)Stable in acid, but generates highly toxic HCN gas at pH < 3.[18][19]
NaBH₄ Low (Reduces aldehydes/ketones and imines)Neutral to BasicMust be added after imine formation is complete to avoid reducing the starting aldehyde.[18][19]

Table 3. Comparison of Common Reducing Agents for Reductive Amination.

Wittig Olefination: Carbonyl-to-Alkene Transformation

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[20] It is renowned for its reliability and the high degree of control it can offer over the position of the newly formed double bond. Methyl 4-oxobutanoate, with its accessible aldehyde group, is an ideal substrate for this reaction, allowing for the introduction of a variety of substituted vinyl groups.

Mechanistic Rationale: The core of the reaction is the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon.[21][22] This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring.[21] This unstable intermediate then fragments to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[20][22] The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like -CO₂R) generally yield (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically produce (Z)-alkenes.[21]

wittig_mechanism M4O Methyl 4-oxobutanoate (R'-CHO) Oxaphosphetane Oxaphosphetane Intermediate M4O->Oxaphosphetane + Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product (R'-CH=CHR) Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination with a Stabilized Ylide

  • Ylide Preparation (if not commercial): Suspend the corresponding phosphonium salt (1.1 mmol, 1.1 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere. Cool to 0°C and add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise until the characteristic color of the ylide appears (often deep red, orange, or yellow). Stir for 30-60 minutes.

  • Reaction: Add a solution of methyl 4-oxobutanoate (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise to the ylide solution at 0°C.

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for the disappearance of the aldehyde by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL). The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture) or more thoroughly by column chromatography. Concentrate the filtrate and purify the crude alkene product by flash chromatography.

Ylide TypeR-Group on Ylide (Ph₃P=CHR)ReactivityPredominant Alkene Isomer
Non-stabilized Alkyl, HHigh(Z)-alkene
Semi-stabilized Phenyl, VinylModerateMixture of (E) and (Z)
Stabilized -CO₂R', -CN, -COR'Low (reacts with aldehydes, not ketones)(E)-alkene

Table 4. Stereochemical Outcome of the Wittig Reaction Based on Ylide Type.

Conclusion

Methyl 4-oxobutanoate is a powerful and versatile building block whose value is defined by the strategic exploitation of its aldehyde and ester functionalities. The synthetic routes detailed herein—Paal-Knorr pyrrole synthesis, Fischer indole synthesis, reductive amination, and Wittig olefination—represent fundamental transformations that convert this simple starting material into complex and valuable heterocyclic and acyclic structures. By understanding the mechanistic underpinnings, reaction conditions, and comparative advantages of each pathway, researchers can effectively harness the synthetic potential of methyl 4-oxobutanoate to accelerate innovation in drug discovery, agrochemical development, and materials science.

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 4-Oxobutyrate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that balances reactivity, purity, and, crucially, cost-effectiveness at scale. Methyl 4-oxobutyrate, a versatile C4 intermediate, is a prime candidate for such scrutiny. This guide provides an in-depth, objective comparison of the primary synthesis routes for this compound and its functional alternatives, supported by experimental data and a thorough cost analysis to inform your process development and scale-up decisions.

The Strategic Importance of this compound

This compound (also known as methyl 3-formylpropionate) is a valuable bifunctional molecule featuring both an ester and an aldehyde. This unique structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its applications include the synthesis of heterocyclic compounds, such as pyrrolidines and piperidines, which are common scaffolds in drug discovery.[2]

However, the economic viability of a synthetic route utilizing this compound is heavily dependent on its large-scale production cost. This guide will dissect the most common industrial synthesis pathways and compare them to viable alternatives, providing you with the data to make an informed decision.

Palladium-Catalyzed Carbonylation of Acrolein: A Direct but Demanding Route

A prominent industrial method for synthesizing this compound involves the palladium-catalyzed carbonylation of acrolein in the presence of methanol. This process, while direct, presents significant operational challenges and costs, particularly at scale.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Objective: To synthesize this compound from acrolein, carbon monoxide, and methanol.

Materials:

  • Acrolein (stabilized)

  • Methanol (anhydrous)

  • Carbon Monoxide (high purity)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Triphenylarsine (co-promoter)

  • Anhydrous Hydrogen Chloride (HCl) in methanol

Procedure:

  • A high-pressure stainless-steel autoclave reactor is charged with a methanolic solution of acrolein, 5% Pd/C catalyst, and triphenylarsine.

  • The reactor is sealed and purged several times with nitrogen, followed by pressurization with carbon monoxide to approximately 2500-3500 psi.

  • The reaction mixture is heated to 90-115°C with vigorous stirring.

  • The reaction progress is monitored by the uptake of carbon monoxide.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.

  • The reaction mixture is filtered to recover the palladium catalyst.

  • The filtrate, containing this compound and its acetal derivatives, is then subjected to purification by fractional distillation under reduced pressure.

Causality in Experimental Choices:
  • Palladium Catalyst: Palladium is highly efficient in catalyzing carbonylation reactions. The carbon support allows for easy recovery and potential reuse, which is critical for cost management given the high price of palladium.

  • High Pressure & Temperature: These conditions are necessary to ensure sufficient solubility of carbon monoxide in the reaction medium and to overcome the activation energy of the carbonylation reaction.

  • Co-promoter (Triphenylarsine): The addition of an arylarsine co-promoter has been shown to significantly increase the reaction rate and yield of the desired linear product over branched isomers.

  • Anhydrous Conditions: Water can interfere with the catalyst and lead to the formation of byproducts, hence the use of anhydrous methanol and HCl.

Workflow Diagram:

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acrolein Acrolein in Methanol Reactor High-Pressure Autoclave Acrolein->Reactor Catalyst 5% Pd/C + Triphenylarsine Catalyst->Reactor Pressurize Pressurize with CO (2500-3500 psi) Reactor->Pressurize Heat Heat to 90-115°C Pressurize->Heat Cooldown Cooldown & Depressurize Heat->Cooldown Filtration Catalyst Filtration Cooldown->Filtration Distillation Fractional Distillation Filtration->Distillation Product This compound Distillation->Product

Caption: Workflow for Palladium-Catalyzed Carbonylation of Acrolein.

Cost-Effectiveness Analysis:

This route's primary cost drivers are the volatile price of the palladium catalyst and the significant capital investment in high-pressure reaction equipment.[3][4][5][6] Furthermore, the use of acrolein, a highly toxic and volatile substance, necessitates stringent safety protocols and specialized handling equipment, adding to the operational costs.[7][8][9][10] While catalyst recycling is feasible, some loss is inevitable, impacting the overall process economy.

Alternatives to this compound Synthesis: A Focus on Succinates

Given the challenges of the acrolein-based route, many industrial processes turn to more stable and less hazardous starting materials, such as succinic anhydride and dimethyl succinate. While these routes may not directly yield this compound, they produce closely related and often interchangeable C4 building blocks like γ-butyrolactone (GBL) and dimethyl succinate itself, which can be starting points for further synthesis.

Alternative 1: Catalytic Hydrogenation of Succinic Anhydride to γ-Butyrolactone (GBL)

GBL is a widely used solvent and intermediate that can serve as a precursor to or a substitute for this compound in many applications.[11] Its synthesis from succinic anhydride is a well-established industrial process.

Experimental Protocol: Hydrogenation of Succinic Anhydride

Objective: To synthesize γ-butyrolactone from succinic anhydride.

Materials:

  • Succinic Anhydride

  • Hydrogen Gas

  • Copper-based catalyst (e.g., Cu/Zn)

Procedure:

  • A fixed-bed reactor is packed with the copper-based catalyst.

  • Succinic anhydride is vaporized and mixed with a stream of hydrogen gas.

  • The gas mixture is passed through the heated catalyst bed (typically 200-280°C) at atmospheric or slightly elevated pressure.

  • The reaction is highly exothermic, and temperature control is critical to prevent side reactions.

  • The product stream is cooled to condense the γ-butyrolactone.

  • The crude GBL is then purified by distillation.

Causality in Experimental Choices:
  • Succinic Anhydride as a Starting Material: It is a readily available, inexpensive, and relatively safe solid, making it ideal for large-scale operations.[12][13][14][15]

  • Vapor-Phase Hydrogenation: This allows for a continuous process, which is highly efficient for large-scale production.

  • Copper-Based Catalyst: These catalysts are effective for the hydrogenation of esters and anhydrides and are significantly cheaper than precious metal catalysts like palladium.[16]

Workflow Diagram:

G cluster_prep Feed Preparation cluster_reaction Reaction cluster_workup Workup & Purification SA Succinic Anhydride Vaporizer Vaporizer SA->Vaporizer Mixer Gas Mixer Vaporizer->Mixer H2 Hydrogen Gas H2->Mixer Reactor Fixed-Bed Reactor (Cu-based catalyst, 200-280°C) Mixer->Reactor Condenser Condenser Reactor->Condenser Distillation Distillation Condenser->Distillation Product γ-Butyrolactone Distillation->Product

Caption: Workflow for Vapor-Phase Hydrogenation of Succinic Anhydride.

Cost-Effectiveness Analysis:

This route is generally more cost-effective for large-scale production of a C4 building block compared to the acrolein-based synthesis of this compound. The lower cost of the starting material and catalyst, coupled with the efficiency of a continuous process, makes it economically attractive.[11][17]

Alternative 2: Synthesis of Dimethyl Succinate from Succinic Anhydride

Dimethyl succinate is another valuable C4 intermediate. It can be produced efficiently from succinic anhydride and methanol.

Experimental Protocol: Esterification of Succinic Anhydride

Objective: To synthesize dimethyl succinate from succinic anhydride and methanol.

Procedure:

  • A reactor is charged with succinic anhydride and an excess of methanol.

  • A catalyst, such as a strong acid (e.g., sulfuric acid) or a solid acid catalyst, is added.

  • The mixture is heated to reflux (around 65°C) for several hours.

  • The reaction first opens the anhydride ring to form the mono-methyl succinate, which is then esterified to the diester.

  • After the reaction is complete, the excess methanol is removed by distillation.

  • The crude product is then purified, typically by vacuum distillation.

Workflow Diagram:

G cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Workup & Purification SA Succinic Anhydride Reactor Reactor SA->Reactor Methanol Methanol (excess) Methanol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Reflux Heat to Reflux (~65°C) Reactor->Reflux Methanol_Removal Methanol Recovery (Distillation) Reflux->Methanol_Removal Purification Vacuum Distillation Methanol_Removal->Purification Product Dimethyl Succinate Purification->Product

Caption: Workflow for the Synthesis of Dimethyl Succinate.

Cost-Effectiveness Analysis:

This route is highly cost-effective due to the low cost of succinic anhydride and methanol, and the use of inexpensive acid catalysts. The reaction conditions are mild, reducing energy costs and the need for specialized equipment.

Comparative Analysis of Synthesis Routes

ParameterPd-Catalyzed Carbonylation of AcroleinHydrogenation of Succinic Anhydride to GBLEsterification of Succinic Anhydride to Dimethyl Succinate
Starting Materials Acrolein, CO, MethanolSuccinic Anhydride, H₂Succinic Anhydride, Methanol
Approx. Raw Material Cost High (Acrolein is expensive and hazardous)Low to ModerateLow
Catalyst 5% Pd/C (Precious metal)Cu-based (Inexpensive)Acid catalyst (Inexpensive)
Approx. Catalyst Cost Very HighLowVery Low
Reaction Conditions High Pressure (2500-3500 psi), High Temp (90-115°C)High Temp (200-280°C), Atmospheric PressureMild Temp (~65°C), Atmospheric Pressure
Equipment High-pressure autoclaveFixed-bed reactorStandard glass-lined reactor
Capital Investment HighModerateLow
Safety Concerns Acrolein is highly toxic and flammable; CO is toxicHydrogen is highly flammableStandard chemical handling
Yield Good to Excellent (can be >90%)Excellent (>95%)Excellent (>95%)
Product This compoundγ-Butyrolactone (GBL)Dimethyl Succinate

Conclusion and Recommendations

For the direct large-scale synthesis of this compound, the palladium-catalyzed carbonylation of acrolein remains a primary, albeit costly and hazardous, option. The high cost of the catalyst and the stringent safety requirements for handling acrolein and carbon monoxide make this route economically challenging unless high product purity and direct synthesis are paramount.

For many applications, however, a more cost-effective strategy is to utilize alternative C4 building blocks derived from succinic anhydride. The synthesis of γ-butyrolactone via vapor-phase hydrogenation and the production of dimethyl succinate through simple esterification are both robust, high-yielding, and significantly more economical processes for large-scale manufacturing. These alternatives use cheaper raw materials and catalysts, operate under less demanding conditions, and involve fewer safety hazards.

Therefore, for projects where γ-butyrolactone or dimethyl succinate can be used as a starting material or a substitute for this compound, the succinic anhydride-based routes are strongly recommended for their superior cost-effectiveness and operational safety in large-scale synthesis. A thorough evaluation of the subsequent synthetic steps is necessary to determine if the cost savings from the intermediate justify any additional transformations required to reach the final target molecule.

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A Senior Application Scientist's Guide to Isotopic Labeling Studies with Methyl 4-Oxobutyrate for Mechanistic Investigations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical and chemical reaction mechanisms, elucidating the precise pathway of molecular transformation is paramount. Isotopic labeling stands as a cornerstone technique, offering an unparalleled window into the dynamics of these processes.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies using methyl 4-oxobutyrate, a versatile probe for investigating a range of enzymatic and chemical reactions. We will delve into the practical and theoretical considerations of employing carbon-13 (¹³C) and deuterium (²H) labels, supported by experimental insights and protocols, to empower researchers in designing and interpreting their mechanistic studies.

This compound: A Strategic Probe for Mechanistic Elucidation

This compound, an ester of succinic semialdehyde, serves as an excellent substrate analog for a variety of enzymes, most notably succinate-semialdehyde dehydrogenase (SSADH).[3][4][5] SSADH is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA.[6][7] Its dysfunction is linked to serious neurological disorders.[3][5] The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a valuable tool for dissecting enzyme mechanisms, particularly those involving oxidation and ester hydrolysis.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is a critical decision in designing a mechanistic study, as it dictates the type of information that can be obtained. The two most common stable isotopes for this purpose, ¹³C and ²H, offer complementary insights.

Carbon-13 (¹³C) Labeling: Tracing the Carbon Skeleton

Incorporating ¹³C into the this compound backbone allows for the unambiguous tracking of the carbon atoms throughout a reaction. This is particularly useful for identifying bond cleavage and formation events and for mapping metabolic pathways.[8]

Advantages of ¹³C Labeling:

  • Minimal Kinetic Isotope Effect (KIE): The small mass difference between ¹²C and ¹³C results in a negligible KIE, meaning the reaction rate is not significantly altered by the presence of the label.[9] This ensures that the observed mechanism is representative of the native system.

  • Direct Observation by NMR and Mass Spectrometry: The ¹³C nucleus is NMR-active, and the mass shift is easily detectable by mass spectrometry, allowing for straightforward analysis of the labeled products.[10][11]

Strategic Placement of ¹³C Labels:

  • [1-¹³C]-Methyl 4-oxobutyrate: Labeling the carbonyl carbon is ideal for studying decarboxylation reactions or for tracking the fate of the carboxyl group.

  • [4-¹³C]-Methyl 4-oxobutyrate: Placing the label at the aldehyde carbon allows for direct monitoring of oxidation or other reactions at this site.

  • [Methyl-¹³C]-Methyl 4-oxobutyrate: Labeling the ester's methyl group can elucidate mechanisms of ester hydrolysis or transesterification.

Deuterium (²H) Labeling: Probing Bond Cleavage through the Kinetic Isotope Effect

Replacing a hydrogen atom with deuterium can significantly slow down a reaction if the C-H bond is broken in the rate-determining step.[12][13][14] This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for identifying the bond-breaking steps in a reaction mechanism.[15][16]

Advantages of ²H Labeling:

  • High Sensitivity to Bond Cleavage: The substantial mass difference between hydrogen and deuterium (a 100% increase) can lead to a primary KIE of up to 7, providing a clear signal for C-H bond breaking in the rate-limiting step.[12]

  • Cost-Effective Labeling: Deuterium sources, such as deuterium oxide (D₂O), are generally less expensive than ¹³C-labeled precursors.[17]

Strategic Placement of ²H Labels:

  • [4,4-²H₂]-Methyl 4-oxobutyrate: Deuterating the aldehyde carbon is ideal for studying oxidation reactions where a hydride is transferred from this position. A significant KIE would implicate this step as rate-determining.

  • [2,2-²H₂]- or [3,3-²H₂]-Methyl 4-oxobutyrate: Placing deuterium on the carbon chain can help to probe for unexpected rearrangements or elimination reactions.

Data Presentation and Interpretation: A Comparative Overview

The choice of isotopic label will fundamentally influence the experimental data and its interpretation.

Feature¹³C Labeling²H Labeling
Primary Application Tracing carbon skeleton, pathway elucidationProbing C-H bond cleavage, determining rate-limiting steps
Kinetic Isotope Effect (KIE) Minimal (kH/k¹³C ≈ 1.04)Significant (kH/kD up to 7)[9]
Analytical Techniques ¹³C-NMR, Mass Spectrometry¹H-NMR, ²H-NMR, Mass Spectrometry
Cost of Precursors HigherLower
Potential Complications Complex NMR spectra due to ¹³C-¹³C coupling in multiply labeled molecules.Potential for metabolic switching to alternative pathways due to the KIE.

Experimental Protocols

The following are representative protocols for the synthesis of isotopically labeled this compound and its use in a model enzymatic assay.

Protocol 1: Synthesis of [4-¹³C]-Methyl 4-oxobutyrate

This protocol is a hypothetical adaptation of standard organic synthesis procedures for introducing a ¹³C label.

Objective: To synthesize this compound with a ¹³C label at the aldehyde carbon.

Materials:

  • 3-Bromopropionaldehyde dimethyl acetal

  • Magnesium turnings

  • [¹³C]-Carbon dioxide (gas)

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react 3-bromopropionaldehyde dimethyl acetal with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Carboxylation: Bubble [¹³C]-carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

  • Acidification and Acetal Hydrolysis: Quench the reaction with aqueous hydrochloric acid. This will both protonate the carboxylate and hydrolyze the acetal to the aldehyde.

  • Esterification: Extract the resulting 4-oxo-[4-¹³C]-butanoic acid into an organic solvent. Remove the solvent under reduced pressure and react the crude acid with methanol in the presence of a catalytic amount of sulfuric acid to yield [4-¹³C]-methyl 4-oxobutyrate.

  • Purification: Purify the final product by column chromatography.

cluster_synthesis Synthesis of [4-¹³C]-Methyl 4-oxobutyrate 3-Bromopropionaldehyde\ndimethyl acetal 3-Bromopropionaldehyde dimethyl acetal Grignard Reagent Grignard Reagent 3-Bromopropionaldehyde\ndimethyl acetal->Grignard Reagent Mg, Et₂O Carboxylate Intermediate Carboxylate Intermediate Grignard Reagent->Carboxylate Intermediate 1. ¹³CO₂ 2. H₃O⁺ [4-¹³C]-Methyl 4-oxobutyrate [4-¹³C]-Methyl 4-oxobutyrate Carboxylate Intermediate->[4-¹³C]-Methyl 4-oxobutyrate MeOH, H⁺

Caption: Synthesis of [4-¹³C]-Methyl 4-oxobutyrate.

Protocol 2: Synthesis of [4,4-²H₂]-Methyl 4-oxobutyrate

This protocol outlines a plausible route for deuterium incorporation at the aldehyde position.

Objective: To synthesize this compound with deuterium labels at the aldehyde carbon.

Materials:

  • Methyl 4,4-dimethoxybutanoate

  • Deuterium oxide (D₂O)

  • Acid catalyst (e.g., Amberlyst 15)

Procedure:

  • Acetal Exchange: Reflux methyl 4,4-dimethoxybutanoate with a large excess of D₂O in the presence of an acid catalyst. This will facilitate the exchange of the methoxy groups for deuteroxy groups and subsequent hydrolysis to the deuterated aldehyde upon workup.

  • Workup and Purification: After the reaction is complete, neutralize the catalyst, extract the product with an organic solvent, and dry the organic layer. Purify the [4,4-²H₂]-methyl 4-oxobutyrate by distillation or column chromatography.

cluster_synthesis2 Synthesis of [4,4-²H₂]-Methyl 4-oxobutyrate Methyl 4,4-dimethoxybutanoate Methyl 4,4-dimethoxybutanoate [4,4-²H₂]-Methyl 4-oxobutyrate [4,4-²H₂]-Methyl 4-oxobutyrate Methyl 4,4-dimethoxybutanoate->[4,4-²H₂]-Methyl 4-oxobutyrate D₂O, H⁺

Caption: Synthesis of [4,4-²H₂]-Methyl 4-oxobutyrate.

Protocol 3: Enzymatic Assay with Labeled this compound

Objective: To investigate the mechanism of succinate-semialdehyde dehydrogenase (SSADH) using isotopically labeled this compound.

Materials:

  • Purified SSADH enzyme

  • [4-¹³C]- or [4,4-²H₂]-Methyl 4-oxobutyrate

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • LC-MS and/or NMR for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the purified SSADH enzyme.

  • Initiation: Initiate the reaction by adding the isotopically labeled this compound.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding them to the quenching solution.

  • Sample Preparation: Neutralize the quenched samples and prepare them for LC-MS and/or NMR analysis.

  • Data Analysis:

    • For ¹³C-labeling: Analyze the products by LC-MS to identify the mass of the product, confirming the incorporation of the ¹³C label. Use ¹³C-NMR to determine the position of the label in the product molecule.

    • For ²H-labeling: Compare the reaction rates of the deuterated and non-deuterated substrates to calculate the kinetic isotope effect (KIE). A KIE greater than 1 suggests that the C-H bond at the aldehyde position is broken in the rate-determining step.

cluster_workflow Enzymatic Assay Workflow Labeled Substrate Labeled Substrate Enzyme Reaction Enzyme Reaction Labeled Substrate->Enzyme Reaction + SSADH, NAD⁺ Quenching Quenching Enzyme Reaction->Quenching Time points Analysis Analysis Quenching->Analysis LC-MS / NMR Mechanistic Insights Mechanistic Insights Analysis->Mechanistic Insights

Caption: General workflow for an enzymatic assay.

Conclusion

The strategic use of isotopically labeled this compound provides a powerful approach for dissecting complex reaction mechanisms. While ¹³C labeling is the gold standard for tracing carbon flow and identifying metabolic pathways, ²H labeling offers invaluable insights into the kinetics of bond-breaking events. By carefully selecting the isotopic label and its position within the molecule, researchers can design experiments that yield unambiguous and detailed mechanistic information. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the power of isotopic labeling in their research endeavors.

References

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Safety Operating Guide

Safe Disposal of Methyl 4-Oxobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-oxobutyrate (CAS No. 13865-19-5) is a versatile organic compound utilized in various synthetic applications within research and development laboratories.[1] As with any chemical reagent, understanding and implementing proper disposal procedures is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

PART 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent action, from the selection of personal protective equipment to the final disposal pathway.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Combustible Liquid: It is classified as a combustible liquid with a flash point of 86.1 °C (187.0 °F).[3]

These classifications necessitate careful handling to prevent direct contact and to mitigate fire risks.

Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling or disposing of this compound:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation.[1]
Skin/Body Protection Standard laboratory coat.Minimizes the risk of incidental skin contact.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.Some sources indicate it may cause respiratory irritation; work in a fume hood is best practice.[1][2]

PART 2: Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure varies based on the spill's magnitude.

Small Spills (Typically <100 mL in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical absorbent pad.[4]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[4][5]

  • Decontaminate: Clean the spill area with soap and water, followed by a final rinse.

  • Dispose: Label the waste container and manage it as hazardous waste.

Large Spills (Typically >100 mL or outside a fume hood)
  • Evacuate: Immediately evacuate the area, alerting all personnel.

  • Isolate: Close doors to the affected area and prevent entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contact Safety Officer: Report the spill to your institution's Environmental Health & Safety (EHS) department or designated safety officer for emergency response. Do not attempt to clean up a large spill without specialized training and equipment.

PART 3: Core Disposal Procedure for this compound Waste

Disposal of chemical waste is a highly regulated process. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for tracking and managing hazardous substances.[6][7][8]

Step 1: Waste Characterization

Any unused this compound, contaminated materials (e.g., absorbent from spills), or reaction byproducts containing it must be treated as hazardous waste. Although not explicitly listed by name in RCRA, its characteristics as a combustible liquid and an irritant require it to be managed under these regulations.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.

  • Do: Collect this compound waste in a dedicated, properly sealed, and compatible container. Ideally, use the original container if it is in good condition.[9]

  • Do Not: Mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[10]

  • Container Choice: Use containers made of materials resistant to organic chemicals. Do not use foodstuff containers.[9]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement and essential for safety.[11][12]

  • Each waste container must be clearly labeled with the words "Hazardous Waste." [11][12]

  • The full chemical name, "this compound," must be written out.

  • The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").[12]

  • If the container holds a mixture, all components must be listed by percentage or volume.[9]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11][13]

  • The SAA must be under the control of laboratory personnel.[13]

  • Containers must be kept securely closed except when adding waste.[9]

  • Store flammable or combustible liquid waste in a designated flammable storage cabinet.[11]

  • There are limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons).[11][13]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G Figure 1: this compound Disposal Workflow start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize Step 1 segregate Segregate from Incompatible Waste characterize->segregate Step 2 container Store in a sealed, compatible container segregate->container Step 3 label Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label Step 4 store Store in designated Satellite Accumulation Area (SAA) label->store Step 5 pickup Arrange Pickup by EHS or Licensed Contractor store->pickup Step 6 end Final Disposal via High-Temperature Incineration pickup->end Step 7

Caption: Decision workflow for handling this compound waste.

Step 5: Final Disposal
  • Never dispose of this compound down the drain.[9] Its properties of low water solubility and potential environmental impact make sink disposal unacceptable.

  • The designated disposal route for this type of organic chemical waste is through your institution's EHS department, which will arrange for pickup by a licensed professional waste disposal service.[14]

  • The ultimate disposal method is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the organic compound, preventing its release into the environment.

Conclusion

The responsible management of chemical waste, including this compound, is a fundamental duty of every laboratory professional. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and using proper PPE to following systematic disposal protocols—researchers can ensure a safe laboratory environment and maintain full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References
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Essential Safety Protocol: Personal Protective Equipment and Handling of Methyl 4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Methyl 4-oxobutyrate (CAS 13865-19-5), designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This protocol is structured to provide immediate, actionable information grounded in established safety science, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Profile

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is an organic compound that, while useful, presents specific risks that must be managed through appropriate engineering controls and personal protective equipment (PPE).[1] Its primary hazards are irritant properties and combustibility.[2][3]

Table 1: Hazard and Property Summary for this compound

Parameter Description Source(s)
GHS Pictogram ![Exclamation mark pictogram]([Link]) [2][3]
Signal Word Warning [2][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2]
Hazard Class Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3) [2]
Physical State Colorless liquid/oil with a fruity odor. [1]
Combustibility Combustible liquid. [3]

| Solubility | Soluble in water and other polar solvents. |[1] |

The causality behind these classifications is direct: as an organic ester, this compound can defat and irritate the skin upon contact, leading to dermatitis.[4] Its vapor can irritate the mucous membranes of the respiratory tract, and direct contact with the eyes can cause significant irritation.[1][2]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a tailored response to the specific risks identified. For this compound, the focus is on preventing contact with the skin, eyes, and respiratory system.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[5][6]

  • Recommended for High-Volume Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]

Causality: Goggles provide a seal around the eyes to protect against splashes and vapors, which glasses do not. A face shield adds a critical layer of protection for the entire face from splashes during transfers or potential energetic reactions.[5]

Hand Protection

Skin contact is a common route of exposure. Proper glove selection and use are critical.

  • Glove Type: Handle with appropriate chemical-resistant gloves.[5][7] Nitrile gloves are a suitable choice for incidental contact with esters.[8]

  • Protocol: Gloves must be inspected for tears or pinholes before each use.[5][7] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[5][7] Contaminated gloves must be disposed of immediately as hazardous waste in accordance with applicable laws.[5][7] After removing gloves, always wash hands thoroughly with soap and water.[5][9]

Causality: The principle of "self-validation" is key here. Inspecting gloves ensures the barrier is intact before work begins. Proper removal technique prevents transferring the chemical from the glove to your skin, a common error that negates the glove's protective function.

Skin and Body Protection

Protecting the skin beyond the hands is essential.

  • Required: A professional lab coat that fastens in the front is mandatory.[8] Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[8][10]

  • Recommended for Large Quantities: For larger-scale operations, a complete chemical-resistant suit or apron may be necessary to protect against significant splashes.[5][11]

Respiratory Protection

Engineering controls should be the primary method for mitigating inhalation hazards.

  • Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][8][12]

  • When Required: If a risk assessment determines that a fume hood is unavailable or insufficient, a NIOSH (US) or CEN (EU) approved respirator is necessary.[5] For this compound, an air-purifying respirator with organic vapor cartridges (Type A, brown) is appropriate.[6] If the respirator is the sole means of protection, a full-face supplied-air respirator is required.[5]

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. Every step must be deliberate and informed by the chemical's properties.

Engineering Controls and Preparation
  • Verify Fume Hood: Before starting, ensure the chemical fume hood is operational and the airflow is verified.

  • Clear Workspace: Maintain a clean and organized workspace. Remove all unnecessary items.

  • Assemble Equipment: Ensure all glassware is free from cracks or defects.[8] For transfers, have funnels and secondary containment trays ready.[8]

  • Prevent Ignition: Since the liquid is combustible, ensure there are no open flames, hot plates, or spark sources in the immediate vicinity.[5][6] Use explosion-proof equipment where necessary.[5][6]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the handling area.

  • Transfer Chemical: When pouring, hold containers away from the body.[9] Perform all transfers within the fume hood. For significant transfers, ground the receiving container to prevent static discharge.

  • Avoid Inhalation: Never smell a chemical directly.[9] If an odor must be identified, use the proper wafting technique.[13]

  • Post-Handling: Tightly reseal the container immediately after use.[5] Decontaminate the work surface.

Emergency Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][14] Remove contaminated clothing.[14] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air.[7][14] If breathing is difficult, seek immediate medical attention.

  • Spill: For small spills, contain the spillage with an inert absorbent material (e.g., diatomite, universal binders).[5][14] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6] Do not allow the spill to enter drains.[5][7]

Waste Disposal
  • Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Place waste in a clearly labeled, sealed container appropriate for chemical waste.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[14]

Workflow Visualization

The following diagram illustrates the logical progression for safely handling this compound, creating a self-validating system from planning to completion.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Operation RiskAssessment 1. Risk Assessment (Review SDS & Hazards) PPE_Selection 2. PPE Selection (Goggles, Gloves, Coat) RiskAssessment->PPE_Selection EngControls 3. Engineering Controls (Verify Fume Hood) PPE_Selection->EngControls Handling 4. Chemical Handling (Transfers in Hood) EngControls->Handling Decon 5. Decontamination (Clean Workspace) Handling->Decon Emergency Emergency? (Spill/Exposure) Handling->Emergency Waste 6. Waste Disposal (Segregate & Label) Decon->Waste Doffing 7. Doffing PPE (Proper Removal) Waste->Doffing FirstAid Emergency Response Emergency->FirstAid Follow First Aid & Spill Protocol

Caption: Safe Handling Workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Institutes of Health.
  • M&U International. (n.d.). Material Safety Data Sheet - Methyl Isobutyrate.
  • SmartLabs. (n.d.). Esterification.
  • Kropac, J. (n.d.). Ester Lab Student Handout. Ms. Kropac's Website.
  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.

Sources

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